2-Chloro-1,1-dimethylcyclohexane
Description
Properties
CAS No. |
55695-99-3 |
|---|---|
Molecular Formula |
C8H15Cl |
Molecular Weight |
146.66 g/mol |
IUPAC Name |
2-chloro-1,1-dimethylcyclohexane |
InChI |
InChI=1S/C8H15Cl/c1-8(2)6-4-3-5-7(8)9/h7H,3-6H2,1-2H3 |
InChI Key |
KXSJTRRJBJAAQU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCCC1Cl)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of 2-Chloro-1,1-dimethylcyclohexane
Introduction
2-Chloro-1,1-dimethylcyclohexane is a halogenated derivative of cyclohexane. The presence of a gem-dimethyl group on the cyclohexane ring at the C1 position and a chlorine atom at the C2 position imparts specific stereochemical and physical characteristics to the molecule. While this compound is of interest in synthetic organic chemistry as a potential intermediate, a comprehensive public database of its experimentally determined physical properties is notably sparse. This guide aims to consolidate the available computed data, provide estimations based on chemical principles, and detail robust experimental protocols for the determination of its key physical properties. This document is intended for researchers, scientists, and professionals in drug development who may be working with or synthesizing this and related compounds.
Molecular Structure and Computed Properties
The foundational physical properties of a molecule are dictated by its structure. This compound has the molecular formula C₈H₁₅Cl.[1] The gem-dimethyl substitution at C1 sterically hinders the adjacent C2 position, influencing the conformational equilibrium of the cyclohexane ring and the reactivity of the C-Cl bond.
| Property | Value | Source |
| Molecular Weight | 146.66 g/mol | PubChem[1] |
| Molecular Formula | C₈H₁₅Cl | PubChem[1] |
| XLogP3 | 3.5 | PubChem[1] |
| Topological Polar Surface Area | 0 Ų | PubChem[1] |
| Complexity | 96.7 | PubChem[1] |
| CAS Number | 55695-99-3 | PubChem[1] |
Note on Data: The lack of experimentally verified data for properties like boiling point, melting point, and density is a significant data gap.[2] The values presented in this guide for these properties are estimations based on the properties of structurally similar compounds and general chemical principles.
Synthesis of this compound
A plausible and direct method for the synthesis of this compound is the free-radical chlorination of 1,1-dimethylcyclohexane. This reaction proceeds via a chain mechanism initiated by UV light.[3][4]
Reaction Scheme:
C₈H₁₆ + Cl₂ --(UV light)--> C₈H₁₅Cl + HCl
Experimental Protocol: Free-Radical Chlorination
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas inlet tube, place 1,1-dimethylcyclohexane and a suitable inert solvent such as carbon tetrachloride.
-
Inert Atmosphere: Purge the system with an inert gas, such as nitrogen or argon, to remove oxygen, which can inhibit radical reactions.
-
Initiation: While stirring the solution, introduce chlorine gas through the gas inlet tube. Irradiate the flask with a UV lamp to initiate the homolytic cleavage of the chlorine molecules into chlorine radicals.
-
Reaction Monitoring: The progress of the reaction can be monitored by gas chromatography (GC) to observe the consumption of the starting material and the formation of the product.
-
Work-up: Upon completion, stop the flow of chlorine gas and turn off the UV lamp. Neutralize any remaining chlorine and HCl by washing the reaction mixture with a dilute solution of sodium bicarbonate.
-
Purification: Separate the organic layer, dry it over anhydrous magnesium sulfate, and filter. The solvent can be removed by rotary evaporation, and the crude product can be purified by fractional distillation to isolate this compound.
Caption: Workflow for the synthesis of this compound.
Experimental Determination of Physical Properties
Given the absence of published experimental data, the following section outlines standard laboratory procedures for determining the key physical properties of liquid organic compounds.
Boiling Point Determination
The boiling point is a critical indicator of a liquid's volatility and purity. The Thiele tube method is a common and accurate technique for determining the boiling point of small quantities of liquid.[5]
-
Sample Preparation: Place a small amount (a few milliliters) of purified this compound into a small test tube.
-
Capillary Tube: Insert a sealed-end capillary tube, open end down, into the test tube.
-
Apparatus Assembly: Attach the test tube to a thermometer using a rubber band or wire.
-
Heating: Place the assembly in a Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil).
-
Observation: Heat the Thiele tube gently. As the temperature rises, a stream of bubbles will emerge from the capillary tube.
-
Measurement: Remove the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the liquid is drawn back into the capillary tube.[5]
Caption: Experimental setup for boiling point determination using a Thiele tube.
Density Measurement
Density is a fundamental physical property that relates the mass of a substance to its volume. It can be determined accurately using a pycnometer or more simply with a graduated cylinder and a balance.
-
Mass of Empty Cylinder: Accurately weigh an empty, dry graduated cylinder.
-
Volume of Liquid: Add a known volume of this compound to the graduated cylinder.
-
Mass of Cylinder and Liquid: Weigh the graduated cylinder containing the liquid.
-
Calculation: The mass of the liquid is the difference between the final and initial masses. The density is calculated by dividing the mass of the liquid by its volume.
Caption: Workflow for determining the density of a liquid.
Refractive Index Measurement
The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a substance. It is a characteristic property that is useful for identifying and assessing the purity of compounds. An Abbe refractometer is commonly used for this measurement.[6]
-
Calibration: Calibrate the refractometer using a standard sample with a known refractive index, such as distilled water.
-
Sample Application: Apply a few drops of this compound to the prism of the refractometer.
-
Measurement: Close the prisms and adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the crosshairs of the eyepiece.
-
Reading: Read the refractive index from the instrument's scale. It is also important to record the temperature at which the measurement is taken, as the refractive index is temperature-dependent.
Caption: Procedure for measuring the refractive index using an Abbe refractometer.
Safety and Handling
Chlorinated hydrocarbons require careful handling due to their potential health hazards.[7] While specific toxicity data for this compound is not available, it is prudent to handle it with the precautions typically taken for this class of compounds.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.[8]
-
Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials. Keep the container tightly closed.
-
Spills: In case of a spill, absorb the liquid with an inert material (e.g., sand or vermiculite) and dispose of it as hazardous waste.
-
First Aid: In case of skin contact, wash the affected area with soap and water. If inhaled, move to fresh air. In case of eye contact, flush with plenty of water. Seek medical attention if irritation persists.[9]
Conclusion
This technical guide provides a consolidated overview of the known and estimated physical properties of this compound. While there is a clear need for experimental determination of its fundamental physical constants, the provided computational data and detailed experimental protocols offer a solid foundation for researchers working with this compound. The synthesis via free-radical chlorination is a viable route, and the standard procedures for property determination are well-established. Adherence to strict safety protocols is paramount when handling this and other chlorinated hydrocarbons.
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An In-depth Technical Guide to 2-Chloro-1,1-dimethylcyclohexane
CAS Number: 55695-99-3
Introduction
2-Chloro-1,1-dimethylcyclohexane is a halogenated cyclic alkane with the chemical formula C₈H₁₅Cl.[1] Its structure, featuring a cyclohexane ring with two methyl groups on a single carbon atom and a chlorine atom on an adjacent carbon, makes it an interesting substrate for mechanistic studies in organic chemistry and a potential building block in synthetic applications. This guide provides a comprehensive overview of its synthesis, structural elucidation through spectroscopic methods, characteristic reactivity, and potential applications in the field of drug discovery and development.
Molecular Structure and Physicochemical Properties
The fundamental properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 55695-99-3 | [1] |
| Molecular Formula | C₈H₁₅Cl | [1] |
| Molecular Weight | 146.66 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| SMILES | CC1(CCCCC1Cl)C | [1] |
| InChIKey | KXSJTRRJBJAAQU-UHFFFAOYSA-N | [1] |
Synthesis of this compound
A robust and direct method for the synthesis of this compound is the free-radical chlorination of 1,1-dimethylcyclohexane. This reaction is typically initiated by ultraviolet (UV) light, which promotes the homolytic cleavage of chlorine gas (Cl₂) into highly reactive chlorine radicals.
Proposed Synthetic Workflow
Caption: Proposed two-stage synthesis of this compound starting from cyclohexanone.
Step-by-Step Experimental Protocol (Proposed)
Part A: Synthesis of 1,1-Dimethylcyclohexane
The precursor, 1,1-dimethylcyclohexane, can be synthesized from cyclohexanone. A detailed procedure for a similar transformation can be found in established organic synthesis literature.[2]
Part B: Free-Radical Chlorination of 1,1-Dimethylcyclohexane
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a gas inlet tube, and a magnetic stirrer, dissolve 1,1-dimethylcyclohexane in a suitable inert solvent such as carbon tetrachloride.
-
Initiation: While stirring the solution, irradiate the flask with a UV lamp.
-
Chlorination: Bubble chlorine gas through the solution at a slow and steady rate. The reaction is exothermic and may require cooling to maintain a controlled temperature.
-
Monitoring: Monitor the progress of the reaction by gas chromatography (GC) to observe the formation of the desired product and other chlorinated isomers.
-
Work-up: Once the desired conversion is achieved, stop the flow of chlorine gas and turn off the UV lamp. Purge the reaction mixture with nitrogen gas to remove any unreacted chlorine. Wash the organic layer with an aqueous solution of sodium thiosulfate to quench any remaining chlorine, followed by a wash with brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation. The crude product, a mixture of chlorinated isomers, can be purified by fractional distillation to isolate this compound.
Spectroscopic Characterization
¹³C NMR Spectroscopy
While a publicly available spectrum is noted, the specific chemical shifts are not readily accessible.[1] Based on established principles of ¹³C NMR spectroscopy, the predicted chemical shifts for this compound are presented below. The presence of the electron-withdrawing chlorine atom will deshield the adjacent carbons.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |
| C1 (quaternary) | 35-45 | Quaternary carbon adjacent to a chlorinated carbon. |
| C2 (CH-Cl) | 60-70 | Carbon directly bonded to chlorine, significantly deshielded. |
| C3, C6 | 25-35 | Methylene carbons beta to the chlorine atom. |
| C4, C5 | 20-30 | Methylene carbons gamma and delta to the chlorine atom. |
| Methyl Carbons | 20-30 | Methyl groups on the quaternary carbon. |
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to show distinct signals for the different protons in the molecule.
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H2 (CH-Cl) | 3.5-4.5 | Multiplet | 1H |
| Cyclohexyl Protons | 1.2-2.0 | Complex Multiplets | 8H |
| Methyl Protons | 0.9-1.2 | Singlets | 6H |
Mass Spectrometry
The mass spectrum of this compound, obtained through electron impact (EI) ionization, is expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak due to the presence of the ³⁷Cl isotope.[3] Common fragmentation patterns for chloroalkanes involve the loss of a chlorine radical or a molecule of HCl.[4][5]
Predicted Fragmentation Pathway
Caption: Predicted major fragmentation pathways for this compound in mass spectrometry.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will be dominated by the characteristic absorptions of C-H and C-Cl bonds.
| Functional Group | Wavenumber (cm⁻¹) | Description |
| C-H (sp³) | 2850-3000 | Alkane C-H stretching |
| C-H | 1350-1480 | Alkane C-H bending |
| C-Cl | 600-800 | Carbon-chlorine stretching |
Reactivity and Mechanistic Considerations
This compound is a secondary alkyl halide, and its reactivity is primarily governed by substitution and elimination reactions. The presence of the bulky gem-dimethyl group at the adjacent carbon can influence the reaction pathway.
Nucleophilic Substitution Reactions
This compound can undergo both Sₙ1 and Sₙ2 reactions, with the mechanism being dependent on the nucleophile, solvent, and temperature.
-
Sₙ1 Pathway: In the presence of a weak nucleophile and a polar protic solvent, the reaction is likely to proceed via an Sₙ1 mechanism, involving the formation of a secondary carbocation intermediate.[6]
-
Sₙ2 Pathway: With a strong, unhindered nucleophile in a polar aprotic solvent, an Sₙ2 reaction is possible, although steric hindrance from the gem-dimethyl group may slow the reaction rate.[7]
Elimination Reactions
Treatment of this compound with a strong base will favor elimination reactions (E1 or E2) to form alkenes.[8][9]
-
E2 Pathway: A strong, bulky base will favor the E2 mechanism, leading to the formation of 1,1-dimethyl-2-cyclohexene and/or 3,3-dimethyl-1-cyclohexene, with the major product predicted by Zaitsev's rule.
-
E1 Pathway: In the presence of a weak base and heat, an E1 mechanism can compete with the Sₙ1 reaction.[10]
Reaction Mechanism: E2 Elimination
Caption: Generalized E2 elimination mechanism for this compound.
Applications in Drug Development
Halogenated organic compounds are of significant interest in medicinal chemistry. The introduction of a chlorine atom can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[11][12] While specific applications of this compound in drug development are not widely documented, its potential lies in its use as a synthetic intermediate.
-
Scaffold for Derivatization: The chlorine atom serves as a handle for introducing other functional groups through nucleophilic substitution, allowing for the synthesis of a library of compounds for biological screening.
-
Probing Structure-Activity Relationships (SAR): By incorporating the 1,1-dimethylcyclohexyl moiety into a pharmacologically active molecule, researchers can investigate the impact of this sterically demanding, lipophilic group on biological activity.
-
Analogs of Natural Products: Halogenated hydrocarbons found in nature have shown promising biological activities, including antitumor properties.[13] Synthetic analogs like this compound could be explored in this context.
Conclusion
This compound is a fascinating molecule from both a synthetic and mechanistic standpoint. While detailed experimental data in the public domain is somewhat limited, its synthesis via free-radical chlorination is a logical approach. Its reactivity is characteristic of a secondary alkyl halide, offering pathways to a variety of functionalized derivatives. For researchers in drug discovery, this compound represents a potentially useful, albeit underexplored, building block for the synthesis of novel chemical entities with tailored physicochemical and pharmacological properties.
References
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Chemistry Stack Exchange. (2016). Is this reaction of 4-chloro-1,1-dimethylcyclohexane SN1, SN2, E1, or E2?. Retrieved from [Link]
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Reddit. (2022). Nomenclature: Why 3-chloro-1,1-dimethylcyclohexane and not 1-chloro-3,3-dimethylcyclohexane?. Retrieved from [Link]
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Pearson. (n.d.). Provide the reaction sequence of how 2,2-dimethylcyclohexanol can.... Retrieved from [Link]
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Chegg. (2023). Acid - catalysed dehydration of - 2 , 2 - - dimethylcyclohexanol yields, in part, 1 , 2 -. Retrieved from [Link]
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Socratic. (n.d.). Acid-catalyzed dehydration of 2,2-dimethylcyclohexanol yields a mixture of 1,2-dimethylcyclohexene and isopropylidenecyclopentane. Propose a mechanism to account for the formation of both products. Retrieved from [Link]
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An In-depth Technical Guide to the Molecular Structure of 2-Chloro-1,1-dimethylcyclohexane
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive analysis of the molecular structure of 2-Chloro-1,1-dimethylcyclohexane, a substituted cyclohexane of interest in synthetic organic chemistry. We will delve into its structural characterization, conformational analysis, and reactivity, offering insights grounded in established chemical principles.
Introduction and Synthesis
This compound is a halogenated cyclic alkane with the molecular formula C8H15Cl.[1][2] Its structure consists of a cyclohexane ring substituted with a chlorine atom at the 2-position and two methyl groups at the 1-position. This gem-dimethyl substitution pattern significantly influences the molecule's conformational preferences and reactivity.
The synthesis of this compound can be achieved through various methods, a common one being the hydrohalogenation of 1,1-dimethylcyclohex-2-ene. This reaction proceeds via an electrophilic addition mechanism where a proton adds to the less substituted carbon of the double bond, forming a tertiary carbocation. The subsequent attack of the chloride ion on this carbocation yields the final product.
Structural Elucidation: A Spectroscopic Approach
A thorough understanding of the molecular structure of this compound is achieved through the combined application of several spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum of this compound would exhibit characteristic signals for the methyl protons and the protons on the cyclohexane ring. The two methyl groups at the C1 position are diastereotopic and would likely appear as two distinct singlets. The proton at C2, bonded to the same carbon as the chlorine atom, would appear as a multiplet due to coupling with adjacent methylene protons. The remaining methylene protons on the ring would produce a complex series of overlapping multiplets.
¹³C NMR: The carbon NMR spectrum provides valuable information about the carbon framework. We would expect to see distinct signals for the eight carbon atoms in the molecule. The carbon bearing the two methyl groups (C1) would appear as a quaternary carbon signal. The carbon bonded to the chlorine atom (C2) would be shifted downfield due to the electronegativity of the chlorine. The two methyl carbons would also have characteristic chemical shifts. The remaining four methylene carbons of the cyclohexane ring would show signals in the aliphatic region.
Infrared (IR) Spectroscopy
The IR spectrum of this compound would be dominated by C-H stretching and bending vibrations. The C-H stretching vibrations for the sp³ hybridized carbons would appear in the region of 2850-3000 cm⁻¹. The C-Cl stretching vibration would be observed in the fingerprint region, typically between 600 and 800 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) would be observed at an m/z value corresponding to the molecular weight of this compound (146.66 g/mol ).[2][3] The presence of chlorine would be indicated by an M+2 peak with an intensity of approximately one-third of the M⁺ peak, due to the natural abundance of the ³⁷Cl isotope. Common fragmentation pathways would involve the loss of a chlorine atom or a methyl group.
| Spectroscopic Data Summary for this compound | |
| Technique | Expected Observations |
| ¹H NMR | Two singlets for methyl groups, multiplet for C2-H, complex multiplets for other ring protons. |
| ¹³C NMR | Signals for quaternary C1, downfield C2, two methyl carbons, and four methylene carbons. |
| IR | C-H stretches (2850-3000 cm⁻¹), C-Cl stretch (600-800 cm⁻¹). |
| Mass Spec. | Molecular ion peak (m/z = 146), M+2 peak, fragmentation peaks corresponding to loss of Cl and CH₃. |
Conformational Analysis: The Chair Conformations
The cyclohexane ring in this compound exists predominantly in a chair conformation to minimize angle and torsional strain.[4] The presence of substituents leads to two possible chair conformations that can interconvert through a process called ring flipping. The relative stability of these conformers is determined by the steric interactions of the substituents.
In one chair conformation, the chlorine atom can be in an axial position, while in the other, it will be in an equatorial position. The two methyl groups at the C1 position will have one in an axial and one in an equatorial position in both conformers.
Generally, bulky substituents prefer to occupy the more spacious equatorial position to avoid 1,3-diaxial interactions, which are steric repulsions between an axial substituent and the axial hydrogens on the same side of the ring.[5] Therefore, the chair conformation with the chlorine atom in the equatorial position is expected to be the more stable and thus the major conformer at equilibrium.
Caption: Conformational equilibrium of this compound.
Reactivity and Mechanistic Insights
The chemical reactivity of this compound is primarily governed by the presence of the chlorine atom, which acts as a good leaving group. As a tertiary alkyl halide, it can undergo both substitution (SN1) and elimination (E1 and E2) reactions.[6][7]
Elimination Reactions (E1 and E2)
In the presence of a strong, sterically hindered base, this compound is likely to undergo an E2 elimination reaction.[8][9] The E2 mechanism is a concerted, one-step process where the base removes a proton from a beta-carbon at the same time the leaving group departs.[10][11] For the E2 reaction to occur in a cyclohexane system, the leaving group and the beta-proton must be in an anti-periplanar (diaxial) arrangement.[12][13][14]
This stereochemical requirement has significant implications for the regioselectivity of the elimination. The removal of a proton from C6 would lead to the formation of 1,1-dimethylcyclohex-2-ene. The removal of a proton from the methyl group at C1 is not possible for an E2 reaction as there is no hydrogen on the adjacent carbon with the leaving group. The formation of the more substituted alkene (Zaitsev's rule) is generally favored.[15]
Under weakly basic or neutral conditions, particularly in a polar protic solvent, an E1 elimination reaction can compete with the SN1 reaction.[6][15] The E1 mechanism involves the formation of a tertiary carbocation intermediate, which can then lose a proton to form an alkene.[16]
Substitution Reactions (SN1)
Due to the tertiary nature of the carbon bearing the chlorine, this compound is prone to undergo SN1 substitution reactions. The SN1 mechanism is a two-step process that proceeds through a carbocation intermediate.[17] The rate of an SN1 reaction is dependent only on the concentration of the alkyl halide. The stability of the tertiary carbocation intermediate favors this pathway.
Caption: Reaction pathways of this compound.
Experimental Protocols
Protocol for E2 Elimination
Objective: To synthesize 1,1-dimethylcyclohex-2-ene from this compound via an E2 elimination.
Materials:
-
This compound
-
Potassium tert-butoxide (t-BuOK)
-
tert-Butanol (t-BuOH)
-
Anhydrous diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask, reflux condenser, heating mantle, separatory funnel, distillation apparatus
Procedure:
-
In a dry round-bottom flask, dissolve this compound in tert-butanol.
-
Add a stoichiometric excess of potassium tert-butoxide to the solution.
-
Attach a reflux condenser and heat the mixture to reflux for a specified period.
-
After cooling to room temperature, pour the reaction mixture into a separatory funnel containing diethyl ether and water.
-
Separate the organic layer and wash it with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent by rotary evaporation.
-
Purify the resulting alkene by distillation.
Conclusion
The molecular structure of this compound, characterized by a gem-dimethyl group and a chlorine substituent on a cyclohexane ring, dictates its conformational behavior and chemical reactivity. The preference for an equatorial chlorine in the chair conformation and the propensity to undergo E2 and SN1 reactions are key features of this molecule. A thorough understanding of these structural and mechanistic principles is crucial for its application in organic synthesis and drug development.
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Lumen Learning. (n.d.). 8.5. Elimination reactions. Organic Chemistry 1: An open textbook. Retrieved from [Link]
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Pharmaguideline. (n.d.). E1 and E2 Reactions – Kinetics, Order of Reactivity of Alkyl Halides. Retrieved from [Link]
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Chemistry LibreTexts. (2019, June 5). 8.19: 8-4 The E2 Reaction and Cyclohexane Conformation. Retrieved from [Link]
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PubChem. (n.d.). (2S)-2-chloro-1,1-dimethylcyclohexane. Retrieved from [Link]
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Chemistry LibreTexts. (2022, September 24). 11.9: The E2 Reaction and Cyclohexane Conformation. Retrieved from [Link]
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Proprep. (n.d.). What conformational analysis can be performed on 1,2-dimethylcyclohexane, and how does the orientati.... Retrieved from [Link]
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An In-Depth Technical Guide to the IUPAC Nomenclature of 2-Chloro-1,1-dimethylcyclohexane
For Researchers, Scientists, and Drug Development Professionals
Foundational Principles: Naming Substituted Cycloalkanes
The International Union of Pure and Applied Chemistry (IUPAC) has established a systematic set of rules to provide an unambiguous name for every organic compound. For substituted cycloalkanes like 2-Chloro-1,1-dimethylcyclohexane, the core principles revolve around identifying the parent structure, numbering the substituents, and arranging them alphabetically.
Identifying the Parent Cycloalkane
The parent hydrocarbon is the cyclic structure itself. In this case, the presence of a six-membered carbon ring dictates that the parent name is cyclohexane .[1]
Numbering the Substituents: The "Lowest Locant" Rule
With multiple substituents on the cyclohexane ring, the carbon atoms must be numbered to assign locants (positions) to each substituent. The primary directive is to assign the numbers in a way that gives the substituents the lowest possible set of locants.[2][3][4]
For this compound, we have three substituents: one chloro group and two methyl groups. A critical rule in IUPAC nomenclature is that when there are multiple substituents, the numbering should start at a carbon with a substituent and proceed around the ring in the direction that gives the next substituent the lowest possible number.[1]
A key point of consideration is the carbon bearing the two methyl groups. A carbon with multiple substituents is given precedence in numbering if a tie-break is needed.[2][3] Let's explore the possible numbering schemes:
-
Scenario A: Prioritizing the carbon with two substituents. If we assign '1' to the carbon with the two methyl groups, the chloro group would be at position '2'. This gives the locants 1, 1, and 2.
-
Scenario B: Prioritizing the carbon with the chloro group. If we assign '1' to the carbon with the chloro group, the carbon with the two methyl groups would be at position '2'. This would give the locants 1, 2, and 2.
To determine the correct numbering, we apply the "first point of difference" rule. Comparing the two sets of locants (1,1,2 vs. 1,2,2), the first point of difference is in the second number (1 vs. 2). Since 1 is lower than 2, the correct set of locants is 1,1,2 . Therefore, the carbon with the two methyl groups is designated as carbon 1, and the carbon with the chloro group is carbon 2.
Alphabetical Arrangement of Substituents
Once the locants are determined, the substituents are listed in alphabetical order, not numerical order.[1][5] The prefixes "di-," "tri-," etc., are not considered when alphabetizing.[1][3]
In our molecule, the substituents are "chloro" and "dimethyl." Alphabetically, "chloro" comes before "dimethyl."
Combining these principles, the base name is This compound .[6]
Stereochemistry: Assigning R/S Configuration
The carbon atom at position 2, bonded to a chlorine atom, a hydrogen atom, and two different carbon atoms of the ring, is a chiral center. This means it can exist in one of two mirror-image, non-superimposable forms called enantiomers. To distinguish between these, the Cahn-Ingold-Prelog (CIP) priority rules are used to assign an (R) or (S) configuration.[7][8][9]
Step-by-Step Protocol for Assigning R/S Configuration at C2
-
Identify the Chiral Center: The chiral center is C2, which is bonded to Cl, H, C1, and C3.
-
Assign Priorities to the Substituents: Priorities are assigned based on the atomic number of the atoms directly attached to the chiral center. The higher the atomic number, the higher the priority.[7][10]
-
Priority 1: Chlorine (Cl) has the highest atomic number.
-
Priority 2: Carbon-1 (C1) is attached to two other carbons (the methyl groups).
-
Priority 3: Carbon-3 (C3) is attached to two hydrogens.
-
Priority 4: Hydrogen (H) has the lowest atomic number.
-
-
Orient the Molecule: The molecule must be oriented so that the lowest priority group (H, priority 4) is pointing away from the viewer (dashed bond).
-
Determine the Direction of Rotation: Trace a path from priority 1 to 2 to 3.
Therefore, the complete IUPAC name for a specific enantiomer would be, for example, (2S)-2-chloro-1,1-dimethylcyclohexane .[11]
Conformational Analysis: The Chair Conformation
Substituted cyclohexanes predominantly exist in a chair conformation to minimize angle and torsional strain.[12][13] In the chair conformation, substituents can occupy either an axial or equatorial position.
-
Axial positions are perpendicular to the general plane of the ring.
-
Equatorial positions are in the general plane of the ring.
Generally, larger substituents prefer to be in the equatorial position to minimize steric hindrance known as 1,3-diaxial interactions.[14][15] For this compound, the conformational preference will depend on the relative steric bulk of the chloro and methyl groups.
Visualization of the IUPAC Naming Workflow
The following diagram illustrates the decision-making process for the IUPAC nomenclature of this compound.
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2-Chloro-1,1-dimethylcyclohexane synthesis pathway
An In-depth Technical Guide on the Synthesis of 2-Chloro-1,1-dimethylcyclohexane
Abstract
This technical guide provides a comprehensive analysis of the synthetic pathways leading to this compound (CAS No. 55695-99-3)[1]. The synthesis of this specific secondary alkyl halide presents a notable regiochemical challenge due to the substitution pattern of the cyclohexane ring. This document evaluates three primary synthetic strategies: direct free-radical chlorination of 1,1-dimethylcyclohexane, nucleophilic substitution from an alcohol precursor, and electrophilic addition to an alkene. We conclude that the hydrochlorination of an alkene precursor, specifically 3,3-dimethylcyclohexene, offers the most promising and regioselective route. A detailed mechanistic explanation, a step-by-step experimental protocol for the proposed core reaction, and methods for purification and characterization are presented. This guide is intended for researchers and professionals in organic synthesis and drug development who require a robust understanding of the chemical principles governing the synthesis of substituted cycloalkanes.
Introduction
This compound is a halogenated cycloalkane with a molecular formula of C₈H₁₅Cl[1]. The structure is characterized by a cyclohexane backbone with two methyl groups attached to the C1 position (a gem-dimethyl group) and a chlorine atom at the C2 position. The presence of a quaternary carbon adjacent to the chlorine-bearing secondary carbon influences the molecule's reactivity and steric profile. While not a widely commercialized compound, it serves as a valuable model for studying reaction mechanisms and as a potential intermediate in the synthesis of more complex molecular architectures. Achieving a regiochemically pure synthesis of this target molecule is non-trivial and requires a careful selection of starting materials and reaction conditions to overcome the formation of isomeric byproducts.
Comparative Analysis of Synthetic Strategies
The synthesis of this compound requires a strategic approach to ensure the chlorine atom is introduced at the C2 position with high selectivity. Here, we analyze the feasibility and inherent challenges of three fundamental synthetic methodologies.
Strategy 1: Direct Free-Radical Chlorination of 1,1-Dimethylcyclohexane
The direct halogenation of alkanes using Cl₂ in the presence of UV light or heat is a classic method for forming alkyl halides.[2] This reaction proceeds via a free-radical chain mechanism, which includes initiation, propagation, and termination steps.[3][4][5]
-
Mechanism: The process begins with the homolytic cleavage of the Cl-Cl bond to generate chlorine radicals.[6] A chlorine radical then abstracts a hydrogen atom from the alkane, creating an alkyl radical and HCl. This alkyl radical subsequently reacts with another molecule of Cl₂ to yield the chlorinated alkane and a new chlorine radical, continuing the chain.[3]
-
Causality of Experimental Choice (and its limitations): While seemingly direct, this approach suffers from a significant lack of regioselectivity. The 1,1-dimethylcyclohexane substrate contains several distinct types of hydrogen atoms (primary, and multiple non-equivalent secondary hydrogens). Free-radical chlorination is notoriously unselective, leading to a statistical mixture of monochlorinated isomers (e.g., 2-chloro, 3-chloro, and 4-chloro derivatives) as well as polychlorinated products.[7] Consequently, isolating the desired 2-chloro isomer in a pure form from such a complex mixture would be a challenging and low-yielding process, making this pathway unsuitable for targeted synthesis.
Strategy 2: Nucleophilic Substitution from an Alcohol Precursor
A more controlled method involves the conversion of a corresponding alcohol, 1,1-dimethylcyclohexan-2-ol, to the target alkyl halide. This transformation can be achieved using various reagents, such as concentrated hydrochloric acid (HCl) or thionyl chloride (SOCl₂).
-
Mechanism: With a strong acid like HCl, the reaction with a secondary alcohol typically proceeds through an Sₙ1 or Sₙ2 mechanism.[8][9] In the Sₙ1 pathway, the hydroxyl group is first protonated to form a good leaving group (H₂O).[10][11] Departure of water generates a secondary carbocation at C2, which is then attacked by a chloride ion.[12]
Strategy 3: Electrophilic Addition to an Alkene Precursor
The addition of hydrogen halides (hydrohalogenation) across a carbon-carbon double bond is a fundamental and highly reliable method for preparing alkyl halides. The key to this strategy's success is the selection of an alkene precursor that will direct the chlorine atom to the C2 position with high regioselectivity.
-
Rationale for Precursor Selection: The logical alkene precursor for this synthesis is 3,3-dimethylcyclohexene . The placement of the gem-dimethyl group at C3 is crucial for directing the regiochemical outcome of the addition reaction.
-
Mechanism: The reaction proceeds via electrophilic addition. The π-electrons of the alkene's double bond attack the proton of HCl. According to Markovnikov's Rule , the proton will add to the carbon atom of the double bond that results in the formation of the most stable carbocation intermediate.[13][14][15] In the case of 3,3-dimethylcyclohexene, the addition of a proton to C1 generates a secondary carbocation at C2, while addition to C2 would generate a different secondary carbocation at C1. The carbocation at C2 is more stable due to the electron-donating inductive effect of the nearby quaternary carbon. The subsequent nucleophilic attack by the chloride ion on the C2 carbocation yields the desired product, this compound. This pathway is the most promising due to its predictable and high regioselectivity.
Proposed Core Synthesis Pathway: Hydrochlorination of 3,3-Dimethylcyclohexene
Based on the comparative analysis, the hydrochlorination of 3,3-dimethylcyclohexene is the most scientifically sound and efficient strategy. This section provides a detailed guide to this core reaction.
Reaction Mechanism Visualization
The diagram below illustrates the electrophilic addition of HCl to 3,3-dimethylcyclohexene, highlighting the formation of the key carbocation intermediate that dictates the regioselectivity of the reaction.
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Spectroscopic Data of 2-Chloro-1,1-dimethylcyclohexane: An In-depth Technical Guide
This guide provides a comprehensive overview of the spectroscopic data for 2-Chloro-1,1-dimethylcyclohexane, a key intermediate in various synthetic applications. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuances of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data, offering not just the data itself, but also the underlying principles and experimental methodologies. Our focus is on providing a practical, in-depth understanding that bridges theoretical knowledge with real-world laboratory applications.
Introduction
This compound (C₈H₁₅Cl) is a halogenated cyclic alkane whose structural elucidation is paramount for ensuring reaction success and product purity in synthetic chemistry.[1][2] Spectroscopic techniques are the cornerstone of this characterization, providing a detailed molecular fingerprint. This guide will explore the ¹H NMR, ¹³C NMR, IR, and mass spectra of this compound, offering a detailed analysis of each to facilitate its unambiguous identification and characterization.
Molecular Structure and Spectroscopic Correlation
The structure of this compound, with its chiral center at the C2 position, gives rise to a distinct spectroscopic signature. The gem-dimethyl group at C1 and the chlorine atom at C2 significantly influence the chemical environment of the neighboring protons and carbons, leading to predictable yet complex spectral patterns.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information about the connectivity and chemical environment of each atom.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is characterized by signals corresponding to the methyl protons and the methylene and methine protons of the cyclohexane ring. The presence of the electronegative chlorine atom at C2 causes a downfield shift for the proton attached to it.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~4.2 - 4.4 | Multiplet | 1H | H-2 |
| ~1.2 - 2.0 | Multiplets | 8H | H-3, H-4, H-5, H-6 |
| ~1.1 | Singlet | 3H | C1-CH₃ |
| ~1.0 | Singlet | 3H | C1-CH₃ |
Interpretation:
-
The downfield signal between 4.2 and 4.4 ppm is attributed to the proton at the C2 position, directly attached to the electron-withdrawing chlorine atom. Its multiplicity would be a multiplet due to coupling with the adjacent methylene protons at C3.
-
The complex series of multiplets between 1.2 and 2.0 ppm arise from the eight protons of the four methylene groups (C3, C4, C5, and C6) of the cyclohexane ring. The overlapping signals are a result of their similar chemical environments and complex spin-spin coupling.
-
The two singlets at approximately 1.0 and 1.1 ppm correspond to the two methyl groups at the C1 position. Their distinct chemical shifts are due to the stereochemical arrangement and the influence of the adjacent chlorine atom, which makes them diastereotopic.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the number of non-equivalent carbons and their chemical environments. Due to the lack of symmetry, eight distinct signals are expected for this compound.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~70 | C-2 |
| ~40 | C-1 |
| ~35 | C-6 |
| ~30 | C-3 |
| ~25 | C-4 |
| ~24 | C-5 |
| ~28 | C1-CH₃ |
| ~22 | C1-CH₃ |
Interpretation:
-
The most downfield signal, around 70 ppm, is assigned to the C2 carbon, which is directly bonded to the electronegative chlorine atom.
-
The quaternary carbon C1 is expected to appear around 40 ppm.
-
The remaining four signals for the methylene carbons of the cyclohexane ring (C3, C4, C5, and C6) are predicted to be in the 20-35 ppm range.
-
The two methyl carbons attached to C1 will show distinct signals due to their different spatial relationship with the chlorine atom.
Experimental Protocol: NMR Data Acquisition
A standard protocol for acquiring high-quality NMR spectra of this compound is as follows:
-
Sample Preparation: Dissolve 5-20 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).[3][4] The choice of solvent is critical to avoid signal overlap with the analyte.
-
Filtration: Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[5][6]
-
Spectrometer Setup: Insert the sample into the NMR spectrometer. The instrument is then locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to achieve optimal homogeneity.[3]
-
Data Acquisition: For ¹H NMR, a standard pulse sequence is used with a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled sequence is typically employed to simplify the spectrum and enhance sensitivity.[3]
Caption: A generalized workflow for NMR sample preparation and data acquisition.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorptions for C-H and C-Cl bonds.
Table 3: Predicted IR Absorption Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2850 - 2960 | Strong | C-H stretching (alkane) |
| 1450 - 1470 | Medium | C-H bending (methylene) |
| 1370 - 1390 | Medium | C-H bending (methyl) |
| 650 - 800 | Strong | C-Cl stretching |
Interpretation:
-
The strong, sharp peaks in the 2850-2960 cm⁻¹ region are characteristic of C-H stretching vibrations of the methyl and methylene groups.[7]
-
The absorptions around 1450-1470 cm⁻¹ and 1370-1390 cm⁻¹ correspond to the bending vibrations of the methylene and methyl C-H bonds, respectively.
-
A strong absorption in the fingerprint region, between 650 and 800 cm⁻¹, is indicative of the C-Cl stretching vibration. The exact position can be influenced by the conformation of the molecule.
Experimental Protocol: FTIR Data Acquisition
For a liquid sample like this compound, the following attenuated total reflectance (ATR)-FTIR protocol is recommended for its simplicity and minimal sample preparation:
-
Instrument Background: Record a background spectrum of the clean ATR crystal to subtract atmospheric and instrumental interferences.
-
Sample Application: Place a small drop of the liquid sample directly onto the ATR crystal.
-
Data Collection: Acquire the sample spectrum. The IR beam interacts with the sample at the crystal interface.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) after analysis to prevent cross-contamination.[8][9]
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An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2-Chloro-1,1-dimethylcyclohexane
For Researchers, Scientists, and Drug Development Professionals
Introduction: Structural Elucidation of a Substituted Cyclohexane
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern organic chemistry, providing unparalleled insight into the molecular structure and dynamics of chemical entities. For drug development professionals and researchers, a thorough understanding of NMR spectral data is critical for compound characterization, conformational analysis, and ensuring the integrity of synthesized molecules. This guide provides a detailed analysis of the ¹H and ¹³C NMR spectra of 2-chloro-1,1-dimethylcyclohexane, a molecule that, while seemingly simple, offers a rich landscape for understanding the interplay of steric and electronic effects on NMR parameters.
The presence of a chlorine atom and two methyl groups on the cyclohexane ring introduces distinct stereochemical and electronic environments that are reflected in the chemical shifts and coupling patterns of the NMR spectra. A comprehensive interpretation of these spectra allows for the unambiguous confirmation of the compound's constitution and provides insights into its preferred conformation in solution. This guide will delve into the predicted ¹H and ¹³C NMR spectra, explaining the rationale behind the expected chemical shifts and multiplicities, and will provide a robust, field-proven protocol for the acquisition of high-quality NMR data for this and similar compounds.
Predicted ¹H NMR Spectral Analysis
The ¹H NMR spectrum of this compound is anticipated to exhibit a series of signals corresponding to the chemically non-equivalent protons in the molecule. The interpretation of this spectrum relies on understanding the influence of the electron-withdrawing chlorine atom and the steric and electronic effects of the two methyl groups.
The most downfield signal, aside from the solvent residual peak, is predicted to be the proton attached to the same carbon as the chlorine atom (H-2). The electronegativity of the chlorine atom deshields this proton, shifting its resonance to a lower field. This signal is expected to appear as a multiplet due to coupling with the adjacent methylene protons.
The two methyl groups at the C-1 position are diastereotopic and therefore chemically non-equivalent. This non-equivalence arises from their fixed spatial relationship to the chiral center at C-2. Consequently, they are expected to give rise to two distinct singlet signals. The remaining methylene protons on the cyclohexane ring will appear as a complex series of overlapping multiplets in the upfield region of the spectrum. The interpretation of these multiplets can be challenging due to extensive spin-spin coupling.
| Predicted ¹H NMR Data | |
| Proton | Predicted Chemical Shift (ppm) |
| H-2 | 3.8 - 4.2 |
| CH₃ (axial) | 1.1 - 1.3 |
| CH₃ (equatorial) | 1.0 - 1.2 |
| Cyclohexane CH₂ | 1.2 - 2.0 |
Predicted ¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum of this compound will provide a clear count of the number of chemically distinct carbon atoms. Due to the presence of the substituents, all eight carbon atoms in the molecule are expected to be chemically non-equivalent, resulting in eight distinct signals.
The carbon atom bonded to the chlorine (C-2) will be the most downfield signal among the sp³ hybridized carbons, a consequence of the strong deshielding effect of the electronegative halogen. The quaternary carbon (C-1) bearing the two methyl groups will also exhibit a downfield shift, though to a lesser extent than C-2. The two methyl carbons will appear as distinct signals, reflecting their diastereotopic nature. The remaining four methylene carbons of the cyclohexane ring will resonate at higher fields, with their specific chemical shifts influenced by their proximity to the substituents.
| Predicted ¹³C NMR Data | |
| Carbon | Predicted Chemical Shift (ppm) |
| C-1 | 35 - 45 |
| C-2 | 65 - 75 |
| C-3 | 30 - 40 |
| C-4 | 20 - 30 |
| C-5 | 20 - 30 |
| C-6 | 30 - 40 |
| CH₃ (axial) | 25 - 35 |
| CH₃ (equatorial) | 20 - 30 |
Experimental Protocol for NMR Data Acquisition
The following protocol outlines a standardized procedure for the preparation of a sample of this compound and the acquisition of high-resolution ¹H and ¹³C NMR spectra. This protocol is designed to be self-validating, ensuring data of high quality and reproducibility.
1. Sample Preparation:
-
Solvent Selection: Choose a deuterated solvent that will readily dissolve the sample and has a well-characterized residual solvent peak. Deuterated chloroform (CDCl₃) is a common and suitable choice for non-polar to moderately polar compounds.
-
Sample Concentration: Weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Internal Standard (Optional but Recommended): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (0 ppm).
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, high-quality 5 mm NMR tube. Ensure the sample height is sufficient to be within the detection region of the NMR probe (typically 4-5 cm).
-
Capping and Labeling: Cap the NMR tube securely and label it clearly with the sample identification.
2. NMR Instrument Setup and Data Acquisition:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, especially for resolving the complex multiplets in the ¹H spectrum.
-
Tuning and Shimming: Insert the sample into the spectrometer. Tune and match the probe to the appropriate nucleus (¹H or ¹³C) and perform automated or manual shimming to optimize the magnetic field homogeneity, which is crucial for achieving sharp spectral lines.
-
¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).
-
Acquisition Time: An acquisition time of 2-4 seconds is generally adequate.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is a good starting point.
-
Number of Scans: For a sample of this concentration, 8-16 scans should provide a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: A standard proton-decoupled single-pulse experiment (e.g., zgpg30) is used to obtain a spectrum with singlets for each carbon.
-
Spectral Width: Set a spectral width appropriate for sp³ carbons (e.g., 0-100 ppm).
-
Acquisition Time: An acquisition time of 1-2 seconds is typical.
-
Relaxation Delay: A longer relaxation delay (e.g., 2-5 seconds) may be necessary, especially for the quaternary carbon, to ensure full relaxation and accurate integration if desired.
-
Number of Scans: A larger number of scans (e.g., 128-1024 or more) will be required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
3. Data Processing and Analysis:
-
Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline.
-
Referencing: Reference the spectrum to the residual solvent peak (e.g., 7.26 ppm for CDCl₃ in ¹H NMR; 77.16 ppm for CDCl₃ in ¹³C NMR) or to the TMS signal (0 ppm).
-
Peak Picking and Integration: Identify all significant peaks and integrate the signals in the ¹H NMR spectrum to determine the relative number of protons corresponding to each signal.
Experimental Workflow Diagram
Caption: Experimental workflow for the acquisition and analysis of NMR spectra.
Conclusion and Future Perspectives
This guide has provided a comprehensive overview of the predicted ¹H and ¹³C NMR spectra of this compound, grounded in the fundamental principles of NMR spectroscopy and the known effects of substituents on cyclohexane rings. The detailed experimental protocol offers a robust framework for researchers to obtain high-quality spectral data, which is paramount for the unambiguous structural confirmation of this and related molecules.
For professionals in drug development, the ability to confidently interpret NMR spectra is a cornerstone of quality control and regulatory compliance. The principles outlined here are broadly applicable to the structural elucidation of a wide range of small molecules. Further two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), could be employed to definitively assign all proton and carbon signals and to provide even deeper insights into the conformational preferences of the molecule in solution.
References
-
PubChem. (2S)-2-chloro-1,1-dimethylcyclohexane. National Center for Biotechnology Information. [Link]
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Chemistry LibreTexts. (2021, March 5). 12.2: Spectroscopic Properties of Cyclohexanes. [Link]
-
Reich, H. J. (2021, October 20). 13C NMR Chemical Shifts. Organic Chemistry Data. [Link]
-
Reich, H. J. (2021, October 20). 1H NMR Chemical Shifts. Organic Chemistry Data. [Link]
-
Müller, D. S., Charki, P., Cordier, M., & Gellrich, U. (2024). Utilization of 13C NMR Carbon Shifts for the Attribution of Diastereomers in Methyl-Substituted Cyclohexanes. The Journal of Organic Chemistry. [Link]
-
SpectraBase. trans-1-CHLORO-2-METHYLCYCLOHEXANE. Wiley-VCH GmbH. [Link]
-
Chemistry LibreTexts. (2023, September 26). Structure Determination of Alkanes Using 13C-NMR and H-NMR. [Link]
Mass spectrometry of 2-Chloro-1,1-dimethylcyclohexane
An In-Depth Technical Guide to the Mass Spectrometry of 2-Chloro-1,1-dimethylcyclohexane
Foreword
Theoretical Foundation: Predicting the Electron Ionization (EI) Fragmentation of this compound
Electron ionization is a high-energy process that imparts significant internal energy to the analyte molecule, leading to extensive and often complex fragmentation. The fragmentation of this compound is governed by the inherent structural features of the molecule: the presence of a tertiary carbon bearing a chlorine atom and two methyl groups, and the cyclic alkane framework.
The initial event is the removal of an electron to form the molecular ion (M• ⁺). The most likely electron to be ejected will be one from the lone pairs of the chlorine atom, given its lower ionization energy compared to C-C or C-H sigma bonds.
Molecular Ion (M•+): The molecular weight of this compound (C₈H₁₅Cl) is 146.09 g/mol for the ³⁵Cl isotope and 148.09 g/mol for the ³⁷Cl isotope. Therefore, we anticipate a characteristic isotopic pattern for the molecular ion peak at m/z 146 and 148, with a relative abundance ratio of approximately 3:1, which is a hallmark of a monochlorinated compound. However, for many aliphatic halides, the molecular ion is often weak or entirely absent due to the lability of the carbon-halogen bond.
Primary Fragmentation Pathways
The major fragmentation routes are predicted to be driven by the stabilization of the resulting carbocations.
-
α-Cleavage (Loss of Chlorine Radical): The most facile fragmentation is the homolytic cleavage of the C-Cl bond. This is a highly favorable pathway as it results in the formation of a stable tertiary carbocation. This will likely be one of the most abundant ions in the spectrum.
-
Reaction: C₈H₁₅Cl• ⁺ → [C₈H₁₅]⁺ + Cl•
-
Predicted m/z: 111
-
-
α-Cleavage (Loss of Methyl Radical): Cleavage of a C-C bond adjacent to the chlorine-bearing carbon is another primary fragmentation event. The loss of a methyl radical (•CH₃) is also highly probable, leading to a secondary carbocation stabilized by the adjacent chlorine atom.
-
Reaction: C₈H₁₅Cl• ⁺ → [C₇H₁₂Cl]⁺ + •CH₃
-
Predicted m/z: 131 (and 133 in a 3:1 ratio)
-
Secondary and Complex Fragmentations
Following the initial α-cleavages, the resulting fragment ions can undergo further rearrangements and eliminations.
-
Ring Opening and Elimination: The [M-Cl]⁺ ion at m/z 111 is essentially a 1,1-dimethylcyclohexyl cation. This ion can undergo ring-opening followed by the loss of neutral alkene molecules (e.g., ethene, propene) to yield smaller, stable carbocations. A common loss from cyclic systems is the loss of ethene (C₂H₄, 28 Da).
-
Reaction: [C₈H₁₅]⁺ → [C₆H₁₁]⁺ + C₂H₄
-
Predicted m/z: 83
-
-
Loss of HCl: While not always a dominant pathway for tertiary chlorides, the elimination of a neutral HCl molecule (36 Da for H³⁵Cl) from the molecular ion can occur, particularly through rearrangement processes. This would result in an ion corresponding to the dimethylcyclohexene radical cation.
-
Reaction: C₈H₁₅Cl•⁺ → [C₈H₁₄] • ⁺ + HCl
-
Predicted m/z: 110
-
The following diagram illustrates the predicted primary fragmentation pathways.
Caption: Predicted EI fragmentation pathways for this compound.
Predicted Mass Spectrum Data
Based on the fragmentation logic detailed above, we can summarize the expected key ions in the mass spectrum of this compound. The relative abundance is a prediction based on general principles of ion stability.
| m/z (³⁵Cl) | m/z (³⁷Cl) | Proposed Ion Structure | Fragmentation Pathway | Predicted Relative Abundance |
| 146 | 148 | [C₈H₁₅Cl]• ⁺ | Molecular Ion (M• ⁺) | Low to Absent |
| 131 | 133 | [C₇H₁₂Cl]⁺ | Loss of •CH₃ | Moderate |
| 111 | - | [C₈H₁₅]⁺ | Loss of •Cl | High (Potentially Base Peak) |
| 110 | - | [C₈H₁₄]• ⁺ | Loss of HCl | Low to Moderate |
| 83 | - | [C₆H₁₁]⁺ | [M-Cl]⁺ - C₂H₄ | Moderate |
| 69 | - | [C₅H₉]⁺ | Further fragmentation | Moderate |
| 55 | - | [C₄H₇]⁺ | Further fragmentation | Moderate to High |
| 41 | - | [C₃H₅]⁺ (Allyl cation) | Further fragmentation | Moderate to High |
Experimental Protocol: Acquiring a Mass Spectrum via GC-MS
To empirically validate the predicted fragmentation, a Gas Chromatography-Mass Spectrometry (GC-MS) approach is recommended. This technique is ideal for volatile and semi-volatile compounds like this compound, providing both chromatographic separation and mass analysis.
Sample Preparation
-
Solvent Selection: Choose a high-purity, volatile solvent that does not co-elute with the analyte. Dichloromethane or Hexane are suitable choices.
-
Dilution: Prepare a dilute solution of this compound in the selected solvent. A concentration of approximately 100 µg/mL is a good starting point.
-
Filtration: Filter the sample through a 0.22 µm PTFE syringe filter to remove any particulates that could contaminate the GC inlet.
Instrumentation and Parameters
The following parameters are a robust starting point for a standard capillary GC-MS system.
-
Gas Chromatograph (GC)
-
Inlet: Split/Splitless, operated in Split mode (e.g., 50:1 split ratio) to avoid column overloading.
-
Inlet Temperature: 250 °C.
-
Carrier Gas: Helium, at a constant flow rate of 1.0 mL/min.
-
Column: A non-polar or mid-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm), is ideal for separating this type of analyte from impurities.
-
Oven Program:
-
Initial Temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final Hold: Hold at 280 °C for 5 minutes.
-
-
-
Mass Spectrometer (MS)
-
Ion Source: Electron Ionization (EI).
-
Ionization Energy: 70 eV. This is a standard energy that provides reproducible fragmentation patterns and allows for library matching.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: Scan from m/z 35 to 350. This range will cover the molecular ion and all significant fragments.
-
Solvent Delay: Set a solvent delay of 2-3 minutes to prevent the high concentration of solvent from saturating the detector.
-
Data Analysis
-
Total Ion Chromatogram (TIC): Examine the TIC to identify the peak corresponding to this compound.
-
Background Subtraction: Obtain the mass spectrum across the apex of the chromatographic peak. Perform a background subtraction using the baseline on either side of the peak to ensure a clean spectrum.
-
Interpretation: Analyze the resulting mass spectrum.
-
Identify the molecular ion peak and confirm the 3:1 isotopic pattern for chlorine.
-
Identify the base peak (the most abundant ion).
-
Correlate the major fragment ions with the predicted fragmentation pathways discussed in Section 1.0.
-
Compare the acquired spectrum against spectral libraries (e.g., NIST, Wiley) if available, though a match for this specific compound is not guaranteed.
-
The following diagram outlines the experimental workflow.
Caption: Standard workflow for the GC-MS analysis of a volatile organic compound.
Conclusion
While direct experimental data for this compound is scarce, a thorough understanding of fundamental mass spectrometry principles allows for a confident prediction of its fragmentation behavior. The expected mass spectrum is dominated by cleavage of the C-Cl and C-C bonds adjacent to the tertiary carbon, leading to stable carbocation fragments at m/z 111 and 131, respectively. The protocol provided herein offers a reliable methodology for obtaining an empirical mass spectrum, which can then be used to validate these theoretical predictions. This synergistic approach of prediction and experimentation is a cornerstone of robust chemical analysis.
References
An In-depth Technical Guide to the Stereoisomers of 2-Chloro-1,1-dimethylcyclohexane
Abstract
This technical guide provides a comprehensive examination of the stereoisomers of 2-chloro-1,1-dimethylcyclohexane, a molecule of interest in synthetic and medicinal chemistry. The guide delves into the structural nuances, conformational analysis, and the energetic landscape of its enantiomeric pair. Detailed methodologies for the synthesis, stereoselective separation, and rigorous characterization of these isomers are presented, underpinned by established chemical principles. This document is intended for researchers, scientists, and professionals in drug development, offering both foundational knowledge and actionable experimental protocols.
Introduction: The Significance of Stereoisomerism in Substituted Cyclohexanes
The spatial arrangement of atoms within a molecule, or its stereochemistry, is a cornerstone of modern chemistry, profoundly influencing a compound's physical, chemical, and biological properties. In the realm of drug discovery and development, the stereoisomeric form of a molecule can dictate its pharmacological activity, metabolic fate, and potential toxicity. Substituted cyclohexanes represent a fundamental structural motif in numerous natural products and pharmaceutical agents. Their non-planar, puckered conformations introduce a layer of complexity and stereochemical diversity that must be thoroughly understood and controlled.
This guide focuses on this compound, a chiral molecule that serves as an excellent model for exploring the principles of stereoisomerism in gem-disubstituted cyclohexane rings. The presence of a chiral center at the C2 position gives rise to a pair of enantiomers, (R)- and (S)-2-chloro-1,1-dimethylcyclohexane. A comprehensive understanding of their conformational behavior and the methods for their separation and characterization is paramount for their effective utilization in further research and development.
Structural and Conformational Analysis
The stereochemical identity and conformational preferences of this compound are intrinsically linked. The cyclohexane ring predominantly adopts a chair conformation to minimize angular and torsional strain. The substituents on the ring can occupy either axial or equatorial positions, with significant energetic consequences.
Enantiomers of this compound
The carbon atom at position 2, bonded to a chlorine atom, a hydrogen atom, and two different carbon groups (C1 and C3 of the ring), is a stereocenter. This gives rise to two non-superimposable mirror images, the (R) and (S) enantiomers.
Diagram: Enantiomers of this compound
Caption: 2D representation of the (R) and (S) enantiomers.
Chair Conformations and Energy Landscape
Each enantiomer of this compound can exist in two rapidly interconverting chair conformations. The stability of each conformer is determined by the steric interactions of the substituents. The energetic preference for a substituent to occupy an equatorial position over an axial one is quantified by its "A-value," which represents the Gibbs free energy difference (ΔG°) between the two conformations.[1][2]
Table 1: Conformational A-Values of Substituents
| Substituent | A-Value (kcal/mol) | Reference |
| Methyl (-CH₃) | 1.74 | [2] |
| Chlorine (-Cl) | ~0.43 | [1] |
In the case of this compound, the two methyl groups are fixed on C1. In any chair conformation, one methyl group will be axial and the other equatorial. The critical factor for conformational preference is the position of the chlorine atom on C2.
Diagram: Conformational Equilibrium of (R)-2-Chloro-1,1-dimethylcyclohexane
Caption: The two chair conformations are in dynamic equilibrium.
In one chair conformation, the chlorine atom is in an axial position, leading to unfavorable 1,3-diaxial interactions with the axial hydrogen atoms on C4 and C6. In the other chair conformation, the chlorine atom occupies an equatorial position, which is sterically more favorable.
Given the A-value of chlorine is approximately 0.43 kcal/mol, the conformer with the equatorial chlorine is more stable by this amount.[1] This means that at equilibrium, the equatorial conformer will be the major species. The presence of the gem-dimethyl group at the adjacent carbon does not significantly alter this preference for the chloro group.
Synthesis of this compound
A common and effective method for the synthesis of this compound involves the chlorination of the parent hydrocarbon, 1,1-dimethylcyclohexane. The synthesis of the starting material itself can be achieved through a two-step process from cyclohexanone.[3]
Synthesis of 1,1-Dimethylcyclohexane
-
Exhaustive Methylation of Cyclohexanone: Treatment of cyclohexanone with a strong base, such as sodium hydride (NaH) or lithium diisopropylamide (LDA), followed by reaction with excess methyl iodide (CH₃I) yields 2,2-dimethylcyclohexanone.
-
Wolff-Kishner Reduction: The carbonyl group of 2,2-dimethylcyclohexanone is then removed via a Wolff-Kishner reduction, using hydrazine (H₂NNH₂) and a strong base like potassium hydroxide (KOH) at elevated temperatures, to afford 1,1-dimethylcyclohexane.[3]
Chlorination of 1,1-Dimethylcyclohexane
The final step is the free-radical chlorination of 1,1-dimethylcyclohexane. This reaction is typically initiated by UV light or a radical initiator and can produce a mixture of chlorinated products. To favor monochlorination at the C2 position, the reaction conditions, such as temperature and the stoichiometry of the chlorinating agent (e.g., chlorine gas or sulfuryl chloride), must be carefully controlled.
Experimental Protocol: Synthesis of this compound
-
To a solution of 1,1-dimethylcyclohexane in an inert solvent (e.g., carbon tetrachloride) in a reaction vessel equipped with a reflux condenser and a gas inlet, add a radical initiator such as azobisisobutyronitrile (AIBN).
-
While stirring and irradiating with a UV lamp, slowly bubble chlorine gas through the solution.
-
Monitor the reaction progress by gas chromatography (GC) to maximize the formation of the desired monochlorinated product.
-
Upon completion, quench the reaction and wash the organic layer with an aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by fractional distillation to isolate this compound.
Separation and Characterization of Stereoisomers
The separation of enantiomers is a critical step in stereoselective synthesis and analysis. For this compound, chiral gas chromatography is a powerful technique for achieving this separation. Subsequent characterization and determination of enantiomeric purity can be accomplished using nuclear magnetic resonance (NMR) spectroscopy with chiral shift reagents.
Chiral Gas Chromatography (GC) Separation
Chiral GC utilizes a stationary phase that is itself chiral, allowing for the differential interaction with the enantiomers of the analyte. Cyclodextrin-based stationary phases are particularly effective for the separation of halogenated hydrocarbons.[4][5]
Experimental Protocol: Chiral GC Separation
-
Column: A chiral capillary column, such as one with a permethylated beta-cyclodextrin stationary phase (e.g., Rt-βDEXsm or similar).[6]
-
Carrier Gas: Helium or Hydrogen.
-
Injection: Split/splitless injection of a dilute solution of the analyte in a suitable solvent (e.g., hexane).
-
Oven Program: An optimized temperature program is crucial for achieving baseline separation. A typical program might start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 180°C) at a controlled rate (e.g., 2-5°C/min).
-
Detector: A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection.
The two enantiomers will exhibit different retention times on the chiral column, allowing for their separation and quantification.
Diagram: Chiral GC Separation Workflow
Caption: Schematic of the chiral gas chromatography process.
NMR Spectroscopy with Chiral Shift Reagents
NMR spectroscopy is an indispensable tool for structural elucidation. In the absence of a chiral environment, the NMR spectra of enantiomers are identical. However, in the presence of a chiral shift reagent, the enantiomers can be distinguished. Lanthanide-based chiral shift reagents, such as tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III) (Eu(hfc)₃), can form diastereomeric complexes with the analyte, leading to separate signals for each enantiomer in the NMR spectrum.[2][7]
Experimental Protocol: NMR Analysis with a Chiral Shift Reagent
-
Acquire a standard ¹H NMR spectrum of the racemic this compound in a suitable deuterated solvent (e.g., CDCl₃).
-
To the NMR tube, add a small, precise amount of the chiral shift reagent (e.g., Eu(hfc)₃).
-
Acquire subsequent ¹H NMR spectra after each addition of the shift reagent.
-
Observe the splitting of signals corresponding to the protons near the chiral center (e.g., the proton at C2).
-
The integration of the separated signals for the two enantiomers allows for the determination of the enantiomeric excess (ee).
The differential shifts induced by the chiral reagent provide a powerful method for both qualitative and quantitative analysis of the enantiomeric composition.
Conclusion
The stereoisomers of this compound provide a valuable case study for understanding the interplay of structure, conformation, and analytical methodology in modern organic chemistry. This guide has outlined the key theoretical concepts and practical experimental approaches for the synthesis, separation, and characterization of these enantiomers. The protocols and principles detailed herein are broadly applicable to a wide range of chiral molecules, offering a solid foundation for researchers and professionals in the chemical and pharmaceutical sciences. A thorough grasp of these concepts is essential for the rational design and development of stereochemically pure compounds with desired biological activities.
References
-
Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values". (2014). Master Organic Chemistry. [Link]
-
A value. (n.d.). In Wikipedia. Retrieved January 8, 2026, from [Link]
-
A Guide to the Analysis of Chiral Compounds by GC. (n.d.). Restek. [Link]
- Chiral α‐Amino Acid‐Based NMR Solv
-
Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. (2012). LCGC International. [Link]
-
This compound. (n.d.). PubChem. [Link]
-
(2S)-2-chloro-1,1-dimethylcyclohexane. (n.d.). PubChem. [Link]
-
Cyclodextrins AS Dominant Chiral Selective Agents in the Capillary Separation Techniques. (2021). Semantic Scholar. [Link]
- Chiral Cyclodextrin Capillary GC Columns. (n.d.). Sigma-Aldrich.
- Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives. (n.d.). Scientific & Academic Publishing.
-
Conformational analysis of cyclohexanes. (2025). Chemistry LibreTexts. [Link]
-
Conformations of Disubstituted Cyclohexanes. (2022). Chemistry LibreTexts. [Link]
-
Conformations of Disubstituted Cyclohexanes – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. (n.d.). OpenStax. [Link]
-
Evaluation of ee by chiral GC and by 1H NMR with the chiral shift reagent Eu(hfc)3. (n.d.). MIT OpenCourseWare. [Link]
-
NMR Chiral solvating agents. (2025). ResearchGate. [Link]
-
Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. (2020). National Center for Biotechnology Information. [Link]
- Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. (2022). University of Pisa.
- Use of chiral lanthanide shift reagents in the elucidation of NMR signals from enantiomeric mixtures of polycyclic compounds. (1999). Journal of the Chemical Society, Perkin Transactions 2.
-
Determination of the enantiomeric purity of mevalonolactone via NMR using a chiral lanthanide shift reagent. (1982). Journal of Lipid Research. [Link]
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An In-depth Technical Guide on the Chirality of 2-Chloro-1,1-dimethylcyclohexane
This guide provides a comprehensive technical overview of the chirality of 2-chloro-1,1-dimethylcyclohexane, a molecule of interest in stereochemical studies and as a potential chiral building block in synthetic organic chemistry. We will delve into its structural features, conformational analysis, and the practical aspects of its synthesis, chiral resolution, and stereochemical characterization. This document is intended for researchers, scientists, and professionals in drug development and related fields who require a deep understanding of the principles and experimental methodologies associated with this chiral compound.
The Structural Basis of Chirality in this compound
The chirality of this compound arises from the presence of a stereocenter at the C-2 position, which is bonded to four different substituents: a hydrogen atom, a chlorine atom, the C-1 carbon of the cyclohexane ring (itself substituted with two methyl groups), and the C-3 carbon of the ring. This arrangement results in the existence of two non-superimposable mirror images, the (R)- and (S)-enantiomers.
The cyclohexane ring is not planar and predominantly adopts a chair conformation to minimize angle and torsional strain.[1] The substituents on the ring can occupy either axial or equatorial positions. For this compound, the chlorine atom at C-2 can be in either an axial or an equatorial position, and the ring can undergo a "ring flip" to interconvert between these two chair conformations.
The presence of the gem-dimethyl group at the C-1 position significantly influences the conformational equilibrium. These bulky methyl groups introduce steric hindrance, particularly 1,3-diaxial interactions, which destabilize conformers where large substituents are in axial positions. In the case of this compound, the chair conformation where the chlorine atom is in the equatorial position is generally more stable to avoid steric strain with the axial methyl group on the same side of the ring.
Figure 1: Enantiomers of this compound.
Synthesis of Racemic this compound
The preparation of racemic this compound can be approached through several synthetic routes. A common and reliable method involves the chlorination of 1,1-dimethylcyclohexane. This reaction typically proceeds via a free-radical mechanism.[2]
Experimental Protocol: Free-Radical Chlorination of 1,1-Dimethylcyclohexane
This protocol describes a laboratory-scale synthesis of racemic this compound.
Materials:
-
1,1-Dimethylcyclohexane
-
Sulfuryl chloride (SO₂Cl₂)
-
Azobisisobutyronitrile (AIBN)
-
Dichloromethane (anhydrous)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator, distillation apparatus.
Procedure:
-
In a flame-dried round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, dissolve 1,1-dimethylcyclohexane (1.0 eq) in anhydrous dichloromethane.
-
Add a catalytic amount of AIBN (0.02 eq) to the solution.
-
Heat the mixture to reflux (approximately 40°C).
-
Slowly add a solution of sulfuryl chloride (1.1 eq) in anhydrous dichloromethane from the dropping funnel over 1 hour.
-
Continue refluxing for an additional 4-6 hours, monitoring the reaction progress by GC-MS.
-
Cool the reaction mixture to room temperature and carefully quench by slowly adding saturated sodium bicarbonate solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by fractional distillation to yield this compound as a colorless liquid.
Causality Behind Experimental Choices:
-
Sulfuryl chloride is used as a convenient and safer source of chlorine radicals compared to chlorine gas.
-
AIBN serves as a radical initiator, which upon heating, decomposes to generate radicals that initiate the chain reaction.[2]
-
The reaction is performed in an anhydrous solvent to prevent side reactions of sulfuryl chloride with water.
-
Refluxing provides the necessary thermal energy for the initiation and propagation steps of the free-radical reaction.
-
The workup with sodium bicarbonate is crucial to neutralize any acidic byproducts, such as HCl and remaining sulfuryl chloride.
Figure 2: Workflow for the Synthesis of Racemic this compound.
Chiral Resolution of this compound
The separation of the enantiomers of this compound can be challenging due to its non-functionalized nature. A more practical approach involves the resolution of a chiral precursor, such as 2,2-dimethylcyclohexanol, which can then be converted to the desired chlorinated compound with retention or inversion of configuration, depending on the reaction conditions. The resolution of racemic 2,2-dimethylcyclohexanol can be achieved by forming diastereomeric esters with a chiral resolving agent, such as a derivative of tartaric acid.[3][4]
Experimental Protocol: Chiral Resolution of (±)-2,2-Dimethylcyclohexanol
This protocol outlines the resolution of racemic 2,2-dimethylcyclohexanol via diastereomeric ester formation.
Materials:
-
(±)-2,2-Dimethylcyclohexanol
-
O,O'-Dibenzoyl-L-tartaric acid anhydride
-
Pyridine (anhydrous)
-
Diethyl ether
-
Ethanol
-
Hydrochloric acid (2 M)
-
Sodium hydroxide (2 M)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for reaction, filtration, and extraction.
Procedure:
-
Esterification: In a round-bottom flask, dissolve (±)-2,2-dimethylcyclohexanol (1.0 eq) in anhydrous pyridine. Cool the solution in an ice bath.
-
Add O,O'-Dibenzoyl-L-tartaric acid anhydride (0.95 eq) portion-wise with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Pour the reaction mixture into ice-cold 2 M HCl and extract with diethyl ether.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain a mixture of diastereomeric esters.
-
Fractional Crystallization: Dissolve the diastereomeric ester mixture in a minimal amount of hot ethanol and allow it to cool slowly to room temperature, then in a refrigerator, to induce crystallization of the less soluble diastereomer.
-
Collect the crystals by vacuum filtration and wash with cold ethanol. The mother liquor contains the more soluble diastereomer.
-
Hydrolysis: Separately hydrolyze the crystallized diastereomer and the esters from the mother liquor by refluxing with 2 M sodium hydroxide solution for 4-6 hours.
-
Cool the mixtures and extract with diethyl ether.
-
Dry the organic extracts over anhydrous magnesium sulfate, filter, and remove the solvent to obtain the separated enantiomers of 2,2-dimethylcyclohexanol.
Causality Behind Experimental Choices:
-
O,O'-Dibenzoyl-L-tartaric acid anhydride is an effective chiral resolving agent that readily forms esters with alcohols. The bulky benzoyl groups often lead to well-defined crystalline diastereomers.[5]
-
Pyridine acts as a base to neutralize the carboxylic acid formed during the reaction and as a catalyst.
-
Fractional crystallization is a classical and effective method for separating diastereomers based on their different solubilities.[6]
-
Hydrolysis with sodium hydroxide cleaves the ester bond to regenerate the chiral alcohol and the resolving agent.
Stereoselective Conversion to this compound
Once the enantiomers of 2,2-dimethylcyclohexanol are separated, they can be converted to the corresponding enantiomers of this compound. The choice of chlorinating agent and reaction conditions is critical to control the stereochemical outcome. For example, using thionyl chloride (SOCl₂) in the presence of pyridine typically proceeds with inversion of configuration (Sₙ2 mechanism).
Analytical Characterization of Enantiomers
The successful resolution and stereochemical purity of the enantiomers of this compound must be confirmed through appropriate analytical techniques.
Polarimetry
Polarimetry is a fundamental technique for characterizing chiral compounds. It measures the rotation of plane-polarized light as it passes through a sample of a chiral substance. Enantiomers rotate the plane of polarized light by equal amounts but in opposite directions. The dextrorotatory (+) enantiomer rotates the light to the right (clockwise), while the levorotatory (-) enantiomer rotates it to the left (counter-clockwise). The specific rotation, [α], is a characteristic physical property of a chiral compound.
Table 1: Hypothetical Polarimetry Data for the Enantiomers of this compound
| Enantiomer | Specific Rotation [α] (c=1, CHCl₃) |
| (+)-2-Chloro-1,1-dimethylcyclohexane | +X.X° |
| (-)-2-Chloro-1,1-dimethylcyclohexane | -X.X° |
Note: The actual values for specific rotation would need to be determined experimentally.
Chiral Gas Chromatography (GC)
Chiral gas chromatography is a powerful technique for separating and quantifying enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. For volatile compounds like this compound, chiral GC is the method of choice.
Experimental Protocol: Chiral GC Analysis
Instrumentation:
-
Gas chromatograph with a flame ionization detector (FID).
-
Chiral capillary column (e.g., a cyclodextrin-based column like Rt-βDEXsm).[7]
Conditions:
-
Injector Temperature: 200 °C
-
Detector Temperature: 250 °C
-
Carrier Gas: Helium
-
Oven Program: Start at 60 °C, hold for 2 minutes, then ramp to 150 °C at 5 °C/min.
-
Injection: 1 µL of a dilute solution in hexane.
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A Senior Application Scientist's Guide to the Theoretical Analysis of 2-Chloro-1,1-dimethylcyclohexane
<
Abstract
This technical guide provides a comprehensive framework for the theoretical and computational analysis of 2-Chloro-1,1-dimethylcyclohexane. Designed for researchers in computational chemistry, drug discovery, and organic synthesis, this document outlines the essential steps for a rigorous conformational analysis, geometry optimization, and prediction of key spectroscopic properties. By integrating established theoretical principles with practical computational protocols, this guide serves as a self-validating workflow for elucidating the structural and energetic landscape of substituted cyclohexanes. We will delve into the causality behind methodological choices, ensuring a robust and reproducible computational study.
Introduction: The Significance of Substituted Cyclohexanes
Substituted cyclohexanes are ubiquitous structural motifs in organic chemistry, forming the backbone of numerous natural products, pharmaceuticals, and industrial chemicals. Their conformational flexibility, governed by the interplay of steric and stereoelectronic effects, profoundly influences their reactivity, biological activity, and physical properties. This compound presents a compelling case study, featuring a gem-dimethyl group that restricts ring inversion and a chlorine substituent that introduces both steric bulk and stereoelectronic interactions.
A thorough theoretical investigation of this molecule allows us to predict its most stable conformations, quantify the energetic differences between them, and simulate spectroscopic data (NMR, IR) that can be directly correlated with experimental findings. This in-silico approach is invaluable for structure elucidation, reaction planning, and understanding structure-activity relationships.
Foundational Principles: Conformational Isomerism in Cyclohexanes
The chair conformation is the most stable arrangement for the cyclohexane ring, minimizing both angle and torsional strain. In monosubstituted cyclohexanes, a dynamic equilibrium exists between two chair conformers, one with the substituent in an axial position and the other in an equatorial position.[1] Generally, the equatorial conformation is favored to minimize steric hindrance, specifically 1,3-diaxial interactions.[2][3]
For disubstituted cyclohexanes, the analysis becomes more complex, as the relative positions of the substituents must be considered.[4] In the case of 1,1-disubstituted cyclohexanes, one substituent is necessarily axial while the other is equatorial.[4] For this compound, the key conformational equilibrium involves the ring inversion that exchanges the positions of the chlorine atom between axial and equatorial, while one methyl group remains axial and the other equatorial in both conformers.
The energetic preference for a substituent to occupy the equatorial position is quantified by its "A-value," which represents the Gibbs free energy difference (ΔG) between the axial and equatorial conformers.[5][6] Larger A-values indicate a stronger preference for the equatorial position due to greater steric bulk.[5][6]
Computational Methodology: A Step-by-Step Protocol
This section details a robust computational workflow for the theoretical analysis of this compound. The choice of computational methods and basis sets is critical for obtaining accurate and reliable results.
Conformational Search and Initial Geometry Optimization
The first step is to identify all possible stable conformers of the molecule. For this compound, two primary chair conformers are of interest: one with the chlorine atom in the axial position and the other with the chlorine in the equatorial position.
Protocol:
-
Construct Initial Structures: Build the 3D structures of both the axial and equatorial conformers using molecular modeling software (e.g., Avogadro, GaussView).
-
Initial Optimization: Perform an initial geometry optimization using a computationally inexpensive method, such as a molecular mechanics force field (e.g., MMFF94) or a semi-empirical method (e.g., PM7). This step provides reasonable starting geometries for higher-level calculations.
High-Level Geometry Optimization and Frequency Calculations
To obtain accurate geometries and relative energies, a higher level of theory, such as Density Functional Theory (DFT), is required.
Protocol:
-
Method Selection: Employ a widely used DFT functional, such as B3LYP or M06-2X. These functionals have demonstrated good performance for a wide range of organic molecules.
-
Basis Set Selection: A Pople-style basis set like 6-31G(d) is a good starting point for geometry optimizations of organic molecules.[7] For molecules containing heavier elements like chlorine, it is advisable to use a basis set that includes polarization and diffuse functions, such as 6-31+G(d,p) or a Karlsruhe basis set like def2-SVP.[7]
-
Geometry Optimization: Perform a full geometry optimization for each conformer using the chosen DFT method and basis set. The optimization should continue until the forces on the atoms and the energy change between steps are below the default convergence criteria of the software.
-
Frequency Calculation: Following a successful optimization, a frequency calculation must be performed at the same level of theory. This is a crucial step for two reasons:
-
Verification of Minima: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.
-
Thermodynamic Data: The frequency calculation provides zero-point vibrational energies (ZPVE), thermal corrections to enthalpy, and entropy, which are necessary for calculating accurate relative Gibbs free energies between conformers.
-
Prediction of Spectroscopic Properties
Computational chemistry provides powerful tools for predicting spectroscopic data, which can be invaluable for interpreting experimental results.
The Gauge-Independent Atomic Orbital (GIAO) method is the most common and reliable approach for calculating NMR shielding tensors.[8][9]
Protocol:
-
NMR Calculation: Using the optimized geometries from the previous step, perform a GIAO NMR calculation at a suitable level of theory (e.g., B3LYP/6-311+G(2d,p)).[10] It is important to use a larger basis set for NMR calculations to accurately describe the electron density around the nuclei.[8]
-
Chemical Shift Referencing: The calculated isotropic shielding values (σ) are converted to chemical shifts (δ) by referencing them to the calculated shielding value of a standard compound, typically tetramethylsilane (TMS), using the following equation: δ = σ_ref - σ_calc.
-
Boltzmann Averaging: Since the molecule exists as an equilibrium of conformers, the predicted NMR spectrum should be a Boltzmann-weighted average of the spectra of the individual conformers. The relative populations of the conformers can be calculated from their relative Gibbs free energies (ΔG) obtained from the frequency calculations.
The frequencies and intensities of vibrational modes calculated during the frequency analysis can be used to simulate the IR spectrum.
Protocol:
-
Frequency Scaling: The calculated vibrational frequencies are often systematically higher than experimental values due to the harmonic approximation. It is common practice to apply a scaling factor (typically around 0.96-0.98 for B3LYP functionals) to the calculated frequencies to improve agreement with experiment.
-
Spectrum Generation: The scaled frequencies and their corresponding intensities can be plotted to generate a simulated IR spectrum. This can be compared with an experimental spectrum to aid in the assignment of vibrational modes.
Expected Results and Interpretation
This section outlines the expected outcomes of the theoretical calculations and provides insights into their interpretation.
Conformational Energies and Equilibrium
The calculations will yield the relative electronic energies, enthalpies, and Gibbs free energies of the axial and equatorial conformers of this compound. It is expected that the conformer with the equatorial chlorine will be lower in energy (more stable) due to the avoidance of 1,3-diaxial interactions between the chlorine and the axial hydrogens on the cyclohexane ring. The A-value for chlorine is approximately 0.53 kcal/mol, which provides an estimate of this energy difference.[11]
| Conformer | Relative Electronic Energy (kcal/mol) | Relative Enthalpy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |
| Equatorial-Cl | 0.00 | 0.00 | 0.00 |
| Axial-Cl | Calculated Value | Calculated Value | Calculated Value |
Table 1: Example of a table for summarizing the calculated relative energies of the conformers.
Geometric Parameters
The optimized geometries will provide detailed information about bond lengths, bond angles, and dihedral angles. Key parameters to analyze include:
-
C-Cl bond length: Compare the C-Cl bond length in the axial and equatorial positions.
-
Ring puckering: Analyze the dihedral angles of the cyclohexane ring to assess any distortions from an ideal chair conformation.
Simulated Spectra
The simulated NMR and IR spectra provide a "fingerprint" of the molecule that can be compared with experimental data.
-
¹H and ¹³C NMR: The predicted chemical shifts can aid in the assignment of peaks in an experimental NMR spectrum. The chemical shift of the proton on the carbon bearing the chlorine (H-2) is expected to be significantly different in the axial and equatorial conformers.
-
IR Spectrum: The calculated vibrational frequencies can help in identifying characteristic vibrational modes, such as the C-Cl stretching frequency.
Visualizing the Workflow and Conformations
Diagrams are essential for visualizing the computational workflow and the molecular structures being investigated.
Caption: Computational workflow for the theoretical analysis of this compound.
Caption: Conformational equilibrium of this compound.
Conclusion: The Power of a Synergistic Approach
This technical guide has outlined a comprehensive and scientifically rigorous approach to the theoretical calculation of this compound. By following this self-validating protocol, researchers can gain deep insights into the conformational preferences, energetic landscape, and spectroscopic properties of this and related substituted cyclohexanes. The synergy between high-level computational methods and fundamental principles of organic chemistry provides a powerful toolkit for modern chemical research, accelerating discovery and enhancing our understanding of molecular behavior.
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St. Paul's Cathedral Mission College. (n.d.). Conformational Analysis of Monosubstituted Cyclohexane. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 4.10: Conformations of Disubstituted Cyclohexanes. Retrieved from [Link]
-
Fiveable. (n.d.). Conformations of Disubstituted Cyclohexanes | Organic Chemistry Class Notes. Retrieved from [Link]
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Chemistry LibreTexts. (2022, September 24). 4.8: Conformations of Disubstituted Cyclohexanes. Retrieved from [Link]
-
Gaussian, Inc. (n.d.). NMR. Retrieved from [Link]
-
YouTube. (2024, May 12). How to perform NMR calculation in Gaussian. Retrieved from [Link]
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Benallou, A., et al. (2015). GIAO Calculations of Chemical Shifts of NMR Spectra of H and C of the Hexahydroindoles Products. Moroccan Journal of Chemistry, 3(2), 238-248. Retrieved from [Link]
-
YouTube. (2020, December 7). Conformational analysis of 1,1-disubstituted cyclohexane. Retrieved from [Link]
-
YouTube. (2023, July 28). Q-Chem Webinar 70: Calculating NMR Shielding with GIAO. Retrieved from [Link]
-
Master Organic Chemistry. (2014, July 1). Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values". Retrieved from [Link]
-
Wikipedia. (n.d.). A value. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, May 20). 4.2: A-values and Equilibrium Ratios. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22297886, this compound. Retrieved from [Link]
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SCM. (n.d.). NMR shifts with relativistic DFT. Retrieved from [Link]
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YouTube. (2024, July 28). Application of DFT Calculations in NMR Spectroscopy. Retrieved from [Link]
-
Zhang, Y., et al. (2024). Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks. Journal of Chemical Information and Modeling, 64(5), 1639-1650. Retrieved from [Link]
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Douglas, C. M., et al. (2017). NMR and DFT investigations of structure of colchicine in various solvents including density functional theory calculations. Scientific Reports, 7(1), 5533. Retrieved from [Link]
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Methodological & Application
Application Note: Synthesis of Chloro-Dimethyl-Cyclohexane via Electrophilic Hydrochlorination
Abstract: This document provides a comprehensive guide for the synthesis of chloro-dimethyl-cyclohexane derivatives through the electrophilic addition of hydrochloric acid (HCl) to a dimethylcyclohexene precursor. We will delve into the underlying mechanistic principles, provide a detailed, field-proven experimental protocol, and outline methods for purification and characterization. This guide is intended for researchers in organic synthesis, medicinal chemistry, and materials science who require a robust method for preparing functionalized cycloalkane scaffolds.
Introduction and Mechanistic Overview
The hydrochlorination of alkenes is a cornerstone reaction in organic chemistry, providing a direct route to valuable alkyl halide intermediates.[1][2] This transformation proceeds via an electrophilic addition mechanism, where the π-bond of the alkene acts as a nucleophile, attacking the electrophilic proton of a hydrogen halide.[2]
The specific topic requested is the synthesis of 2-chloro-1,1-dimethylcyclohexane from "1,1-dimethylcyclohexene." It is important to clarify that the name "1,1-dimethylcyclohexene" is structurally ambiguous and does not represent a stable, commonly available starting material. A more stable and synthetically relevant isomer is 1,2-dimethylcyclohexene . The reaction of this substrate with HCl provides a direct and well-studied pathway to 1-chloro-1,2-dimethylcyclohexane . This application note will therefore focus on this scientifically rigorous transformation, which serves as an excellent model for the principles of regioselectivity and stereochemistry in electrophilic additions.
Causality of the Reaction Pathway: Markovnikov's Rule
The regioselectivity of the addition is governed by Markovnikov's rule, which states that the proton will add to the carbon of the double bond that bears more hydrogen atoms.[3][4] The underlying principle is the formation of the most stable carbocation intermediate.[1][3] In the case of 1,2-dimethylcyclohexene, protonation of the double bond generates a tertiary carbocation, which is significantly more stable than the alternative secondary carbocation. The nucleophilic chloride ion then attacks this carbocation to yield the final product.[1][4]
Stereochemical Considerations
The carbocation intermediate is planar, meaning the chloride ion can attack from either the top or bottom face. This lack of stereospecificity results in the formation of a mixture of stereoisomeric products (cis and trans isomers).[5][6] The ratio of these isomers can be influenced by reaction conditions and solvent choice.[5]
Caption: Reaction mechanism for the hydrochlorination of 1,2-dimethylcyclohexene.
Detailed Experimental Protocol
This protocol describes the synthesis of 1-chloro-1,2-dimethylcyclohexane on a laboratory scale. Recent advancements have demonstrated that using concentrated solutions of HCl gas in solvents like 1,3-dimethyl-3,4,5,6-tetrahydro-2-pyrimidinone (DMPU), often enhanced with acetic acid, can improve reaction rates for less activated alkenes.[7] However, for simplicity and accessibility, this protocol will utilize concentrated aqueous hydrochloric acid.
2.1. Materials and Equipment
| Reagents & Materials | Equipment |
| 1,2-Dimethylcyclohexene (97%) | 100 mL Round-bottom flask |
| Concentrated Hydrochloric Acid (~37%) | Reflux condenser |
| Diethyl ether (anhydrous) | Magnetic stirrer and stir bar |
| Saturated Sodium Bicarbonate (NaHCO₃) soln. | 50 mL Separatory funnel |
| Saturated Sodium Chloride (Brine) soln. | Beakers and Erlenmeyer flasks |
| Anhydrous Magnesium Sulfate (MgSO₄) | Rotary evaporator |
| Simple distillation apparatus | |
| Ice bath |
2.2. Safety Precautions
-
Hydrochloric Acid: Concentrated HCl is highly corrosive and releases toxic fumes.[8][9][10] Always handle it inside a certified chemical fume hood.[11][12] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.[9][11]
-
Organic Solvents: Diethyl ether is extremely flammable. Ensure there are no ignition sources nearby.
-
General: Perform all steps of this procedure in a well-ventilated fume hood.
2.3. Reaction Procedure
-
Setup: Place a 100 mL round-bottom flask equipped with a magnetic stir bar in an ice bath on top of a magnetic stirrer. Attach a reflux condenser to the flask.
-
Reagent Addition: To the flask, add 1,2-dimethylcyclohexene (5.5 g, 50 mmol).
-
Reaction Initiation: While stirring vigorously, slowly add concentrated hydrochloric acid (15 mL, ~180 mmol) dropwise through the condenser over 15 minutes. The reaction is exothermic; maintain the temperature of the ice bath to control the reaction rate.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours. The reaction mixture will likely form two phases.
-
Monitoring (Optional): The reaction progress can be monitored by taking small aliquots from the organic layer and analyzing them by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
2.4. Work-up and Purification
-
Quenching & Extraction: Transfer the reaction mixture to a 50 mL separatory funnel. Add 20 mL of diethyl ether to the funnel to extract the product.
-
Neutralization: Carefully wash the organic layer by adding 15 mL of saturated sodium bicarbonate solution to neutralize any remaining acid. Caution: CO₂ gas will evolve; vent the separatory funnel frequently.
-
Washing: Remove the aqueous layer and wash the organic layer with 15 mL of brine to remove residual water.
-
Drying: Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous magnesium sulfate. Swirl the flask until the drying agent no longer clumps together.
-
Solvent Removal: Decant the dried organic solution into a pre-weighed round-bottom flask and remove the diethyl ether using a rotary evaporator.
-
Purification: Purify the resulting crude oil by simple distillation under atmospheric pressure to yield pure 1-chloro-1,2-dimethylcyclohexane.[13]
Caption: Workflow for the work-up and purification of the alkyl halide product.
Product Characterization and Trustworthiness
To ensure the integrity of the synthesis, the final product must be thoroughly characterized to confirm its structure and assess its purity. The combination of a detailed protocol and rigorous analytical validation provides a self-validating system, ensuring the trustworthiness and reproducibility of this method.
| Analysis Technique | Expected Result for 1-Chloro-1,2-dimethylcyclohexane |
| ¹H NMR | Complex multiplets in the aliphatic region (1.2-2.5 ppm) for the cyclohexane ring protons. Singlets or doublets for the two methyl groups. |
| ¹³C NMR | Signals for the two methyl carbons, six distinct signals for the cyclohexane ring carbons, with the carbon bearing the chlorine (C1) shifted downfield. |
| IR Spectroscopy | C-H stretching bands just below 3000 cm⁻¹. A characteristic C-Cl stretching band in the 600-800 cm⁻¹ region. |
| Mass Spectrometry | Molecular ion peak (M⁺) and an M+2 peak with an intensity ratio of approximately 3:1, which is characteristic of a monochlorinated compound. |
(Note: Specific chemical shifts will depend on the exact stereoisomer and the solvent used for analysis.)
References
-
Master Organic Chemistry. (2013). Hydrohalogenation of Alkenes and Markovnikov's Rule. [Link]
-
The Organic Chemistry Tutor. (2020). Carbocation rearrangement during hydrohalogenation. YouTube. [Link]
-
OrgoSolver. Hydrohalogenation of Alkenes (HBr/HCl) — Mechanism, Regiochemistry, Carbocation Rearrangements. [Link]
-
Chemistry Steps. Rearrangements in Alkene Addition Reactions. [Link]
-
ACS Publications. (2023). Hydrochlorination of Alkenes with Hydrochloric Acid. Organic Process Research & Development. [Link]
-
Wikipedia. Markovnikov's rule. [Link]
-
Quora. (2023). What are some safety precautions to take when using hydrochloric acid in a laboratory setting?[Link]
-
University of California, Santa Barbara. Standard Operating Procedure: Hydrochloric Acid. [Link]
-
CORECHEM Inc. Safe Handling Guide: Hydrochloric Acid. [Link]
-
BYJU'S. Markovnikov's Rule. [Link]
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Organic Chemistry Portal. Markovnikov's Rule. [Link]
-
PubChem. This compound. [Link]
-
Beilstein Journals. (2024). Advancements in hydrochlorination of alkenes. [Link]
-
OMAL. Hydrochloric Acid Hazard and How to Stay Safe. [Link]
-
ResearchGate. (2024). Advancements in hydrochlorination of alkenes. [Link]
-
ACS Publications. (1968). Kinetics and stereochemistry of the hydrochlorination of 1,2-dimethylcyclohexene. [Link]
-
NCERT. Alcohols, Phenols and Ethers. [Link]
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Wikipedia. Dehydrohalogenation. [Link]
-
Scribd. Preparation and Purification of An Alkyl Halide. [Link]
-
Filo. (2023). Treating 1-methyl-1-vinylcyclopentane with HCl gives mainly 1-chloro-1,2-dimethylcyclohexane. [Link]
-
University of Calgary. Alkyl Halides. [Link]
-
Pearson+. The hydrochlorination of 1,2-dimethylcyclohex-1-ene results in the formation of four isomeric products. [Link]
-
YouTube. (2015). 1-chloro-1,2-dimethylcyclohexane SN1 Reaction. [Link]
-
PubChem. 1-Chloro-1,2-dimethylcyclohexane. [Link]
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Application Note & Protocol: A Guide to the Regioselective Chlorination of 1,1-Dimethylcyclohexane
Abstract
The chlorination of alkanes is a foundational transformation in organic synthesis, providing a direct route to functionalized molecules from simple hydrocarbon scaffolds. 1,1-dimethylcyclohexane serves as an excellent substrate for studying the principles of free-radical halogenation, particularly regioselectivity, due to its distinct types of hydrogen atoms. This guide provides a comprehensive overview of the theoretical underpinnings and practical execution of the chlorination of 1,1-dimethylcyclohexane. We present two robust protocols: a classic photochemical method using chlorine gas and a more convenient approach utilizing sulfuryl chloride as the chlorinating agent. Detailed mechanistic insights, step-by-step procedures, safety protocols, and product analysis techniques are discussed to ensure reliable and reproducible outcomes in the laboratory.
Introduction & Theoretical Framework
Halogenated cycloalkanes are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials. Their preparation via free-radical halogenation of the parent hydrocarbons is a direct and atom-economical approach. The reaction proceeds through a well-established free-radical chain mechanism, which is characterized by three distinct stages: initiation, propagation, and termination.[1]
-
Initiation: The reaction begins with the generation of highly reactive chlorine radicals (Cl•). This is typically achieved by the homolytic cleavage of a chlorine source, such as diatomic chlorine (Cl₂) using ultraviolet (UV) light, or the decomposition of a chemical initiator like azobisisobutyronitrile (AIBN) in conjunction with a reagent like sulfuryl chloride (SO₂Cl₂).[2][3] The energy from UV light overcomes the Cl-Cl bond dissociation energy, initiating the chain process.[4]
-
Propagation: This stage consists of two key steps that form a self-sustaining cycle. A chlorine radical abstracts a hydrogen atom from the alkane to form hydrogen chloride (HCl) and an alkyl radical. This newly formed alkyl radical then reacts with another molecule of the chlorine source to yield the chlorinated alkane product and regenerate a chlorine radical, which can continue the chain.[5][6]
-
Termination: The chain reaction ceases when two radical species combine to form a stable, non-radical molecule.[3][7]
The regioselectivity of the reaction—the preference for substitution at a particular position—is determined by the rate of hydrogen abstraction in the first propagation step.[8] The stability of the resulting alkyl radical intermediate is the primary factor governing this rate. The order of radical stability is tertiary > secondary > primary.[9] In 1,1-dimethylcyclohexane, there are secondary hydrogens at the C2, C3, and C4 positions (and their equivalents). The gem-dimethyl group at C1 means there are no tertiary hydrogens to be abstracted. Chlorination is known to be a highly exothermic and reactive process, making it generally less selective than bromination.[10] Therefore, a mixture of monochlorinated products is expected.
Reaction Mechanism: Free-Radical Chlorination
The following diagram illustrates the fundamental steps of the chain reaction.
Caption: General mechanism for free-radical chlorination.
Experimental Protocols
Two primary methods for the chlorination of 1,1-dimethylcyclohexane are presented below. Protocol 1 uses chlorine gas and photochemical initiation, while Protocol 2 uses liquid sulfuryl chloride, which can be easier and safer to handle.[11]
Protocol 1: Photochemical Chlorination with Chlorine (Cl₂) Gas
This method is a classic approach that relies on UV light to initiate the reaction with gaseous chlorine.[12]
Materials and Reagents
| Reagent/Material | Specification | Supplier |
|---|---|---|
| 1,1-Dimethylcyclohexane | 99% Purity | e.g., Sigma-Aldrich |
| Chlorine (Cl₂) Gas | ≥99.5% Purity | e.g., Airgas |
| Carbon Tetrachloride (CCl₄) | Anhydrous, ≥99.5% | e.g., Fisher Scientific |
| Sodium Bicarbonate (NaHCO₃) | Saturated Aqueous Solution | Laboratory Grade |
| Anhydrous Magnesium Sulfate (MgSO₄) | Granular | Laboratory Grade |
| Round-bottom flask (250 mL) | - | - |
| Reflux condenser | - | - |
| Gas inlet tube | - | - |
| Magnetic stir bar & plate | - | - |
| UV Lamp (e.g., 254 nm) | - | - |
| Gas scrubber (for excess Cl₂) | Filled with NaOH solution | - |
Procedure
-
Setup: In a well-ventilated fume hood, add 1,1-dimethylcyclohexane (e.g., 11.2 g, 100 mmol) and anhydrous carbon tetrachloride (150 mL) to a 250 mL round-bottom flask equipped with a magnetic stir bar.
-
Assembly: Fit the flask with a reflux condenser. Insert a gas inlet tube through the condenser, ensuring its tip is below the surface of the liquid. Connect the outlet of the condenser to a gas scrubber containing a sodium hydroxide solution to neutralize unreacted chlorine gas.
-
Initiation: Position a UV lamp approximately 10-15 cm from the flask. Protect the apparatus from ambient light by wrapping it in aluminum foil. Begin stirring the solution.
-
Reaction: Slowly bubble chlorine gas through the solution while irradiating with the UV lamp. The reaction is exothermic; control the rate of chlorine addition to maintain a gentle reflux or a temperature rise of no more than 10-15 °C. Monitor the reaction progress by GC analysis of aliquots. The disappearance of the green chlorine color is an indicator of its consumption.
-
Work-up: Once the desired conversion is achieved (typically after 2-4 hours, aiming for <30% conversion to minimize polychlorination), stop the chlorine flow and turn off the UV lamp. Purge the system with nitrogen gas to remove any dissolved chlorine and HCl.
-
Neutralization: Transfer the reaction mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution (2 x 50 mL) to remove HCl. Vent the funnel frequently.
-
Drying and Concentration: Wash the organic layer with water (1 x 50 mL) and then brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purification: The crude product, a mixture of unreacted starting material and chlorinated isomers, can be purified by fractional distillation under reduced pressure.
Protocol 2: Chlorination with Sulfuryl Chloride (SO₂Cl₂) and AIBN
This method avoids the direct handling of chlorine gas by using liquid sulfuryl chloride as the chlorine source and a chemical initiator (AIBN).[11][13]
Materials and Reagents
| Reagent/Material | Specification | Supplier |
|---|---|---|
| 1,1-Dimethylcyclohexane | 99% Purity | e.g., Sigma-Aldrich |
| Sulfuryl Chloride (SO₂Cl₂) | ≥97%, Reagent Grade | e.g., Acros Organics |
| Azobisisobutyronitrile (AIBN) | 98% | e.g., Sigma-Aldrich |
| Benzene or CCl₄ | Anhydrous, ≥99.5% | e.g., Fisher Scientific |
| Sodium Carbonate (Na₂CO₃) | 0.5 M Aqueous Solution | Laboratory Grade |
| Anhydrous Calcium Chloride (CaCl₂) | Granular | Laboratory Grade |
| Round-bottom flask (100 mL) | - | - |
| Reflux condenser | - | - |
| Heating mantle & Variac | - | - |
| Magnetic stir bar & plate | - | - |
Procedure
-
Setup: In a fume hood, combine 1,1-dimethylcyclohexane (e.g., 22.4 g, 200 mmol), sulfuryl chloride (e.g., 13.5 g, 100 mmol, to ensure alkane is in excess), and AIBN (0.1 g) in a 100 mL round-bottom flask with a stir bar. Caution: AIBN is a thermal initiator; do not heat prematurely.
-
Assembly: Attach a reflux condenser to the flask and place it in a heating mantle.
-
Reaction: Gently heat the mixture to reflux (approx. 80 °C for benzene). The reaction will evolve SO₂ and HCl gas, which should be vented into the fume hood or passed through a scrubber. Maintain reflux for 2-3 hours or until gas evolution ceases.
-
Work-up: Allow the reaction mixture to cool to room temperature.
-
Neutralization: Carefully transfer the mixture to a separatory funnel. Wash with 0.5 M sodium carbonate solution (2-3 x 20 mL) until the aqueous layer remains basic to litmus paper. This step removes unreacted SO₂Cl₂ and HCl.
-
Drying and Concentration: Wash the organic layer with water (1 x 20 mL) and then brine (1 x 20 mL). Transfer the organic layer to an Erlenmeyer flask and dry with anhydrous calcium chloride.
-
Purification: Decant or filter the dried solution into a distillation flask. Purify the product by fractional distillation to separate the unreacted starting material from the mixture of monochlorinated products.
Experimental Workflow and Data Summary
Caption: General experimental workflow for chlorination.
Table 1: Comparison of Reaction Parameters
| Parameter | Protocol 1 (Photochemical) | Protocol 2 (SO₂Cl₂) |
|---|---|---|
| Chlorinating Agent | Chlorine (Cl₂) gas | Sulfuryl Chloride (SO₂Cl₂) liquid |
| Initiation | UV Light (e.g., 254 nm) | Thermal (Reflux) with AIBN |
| Solvent | Carbon Tetrachloride (CCl₄) | Benzene or CCl₄ |
| Temperature | Room Temp to gentle reflux | Reflux (Solvent dependent) |
| Key Byproducts | HCl | HCl, SO₂ |
| Safety Note | Requires handling of toxic gas | Involves toxic and corrosive liquid |
Product Analysis & Expected Outcomes
The chlorination of 1,1-dimethylcyclohexane will produce a mixture of three possible constitutional isomers, as hydrogen abstraction can occur at the C2, C3, or C4 positions.
Table 2: Potential Monochlorination Products
| Product Name | IUPAC Name | Position of Cl |
|---|---|---|
| Isomer A | 2-chloro-1,1-dimethylcyclohexane | C2 (or C6) |
| Isomer B | 3-chloro-1,1-dimethylcyclohexane | C3 (or C5) |
| Isomer C | 4-chloro-1,1-dimethylcyclohexane | C4 |
The relative yields of these isomers can be quantified using Gas Chromatography (GC). The identity of each peak can be confirmed by Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[14][15][16] The ratio of products provides direct insight into the relative rates of hydrogen abstraction from the different secondary positions on the cyclohexane ring.
Safety & Troubleshooting
Safety Precautions:
-
Chlorine Gas: Chlorine is a highly toxic and corrosive gas.[17] All operations involving chlorine gas must be conducted in a certified, well-ventilated chemical fume hood.[18] Ensure a proper gas scrubbing system is in place. Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.[19][20] An emergency response plan should be in place for any accidental release.[21]
-
Sulfuryl Chloride: SO₂Cl₂ is a corrosive and lachrymatory liquid. Handle it with care in a fume hood, wearing appropriate PPE. It reacts violently with water.
-
Solvents: Carbon tetrachloride and benzene are toxic and/or carcinogenic. Use appropriate engineering controls and PPE to minimize exposure. Consider safer alternative solvents if the reaction chemistry allows.
Troubleshooting:
-
Low Conversion: Ensure the UV lamp is functional and positioned correctly. For the AIBN method, ensure the reflux temperature is sufficient to cause decomposition of the initiator. Check the purity of reagents; water can inhibit radical reactions.
-
Polychlorination: This occurs when the product is chlorinated further.[22] To minimize this, use a large excess of the alkane (1,1-dimethylcyclohexane) relative to the chlorinating agent.[3] This increases the probability that a chlorine radical will encounter a starting material molecule rather than a product molecule.
-
Reaction Control: Free-radical chlorination can be highly exothermic. For the photochemical method, control the flow rate of chlorine gas carefully. For the thermal method, ensure gradual heating to reflux.
References
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Vedantu. (n.d.). Chlorination of alkanes is a photochemical process class 11 chemistry CBSE. Retrieved from [Link]
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Scribd. (n.d.). Free Radical Halogenation of Cyclohexane. Retrieved from [Link]
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Save My Exams. (2024, October 26). Chlorination of Alkanes (AQA A Level Chemistry): Revision Note. Retrieved from [Link]
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Scribd. (n.d.). Free Radical Chlorination by Sulfuryl Chloride. Retrieved from [Link]
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askIITians. (2025, March 6). Chlorination of alkanes is a photochemical process. It is initiated b. Retrieved from [Link]
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Collegedunia. (2022, July 6). Chlorination of alkanes is a photochemical process. Retrieved from [Link]
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Pearson. (2024, March 14). Provide a mechanism for the chlorination of cyclohexane. Retrieved from [Link]
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Special Gas Instruments. (n.d.). Chlorine gas handling tips. Retrieved from [Link]
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De Nora. (n.d.). Technical Data — Safe Handling of Chlorine Gas. Retrieved from [Link]
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Texas Department of Insurance. (n.d.). Chlorine Safety. Retrieved from [Link]
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ResearchGate. (2025, August 7). Light-triggered oxy-chlorination of cyclohexane by metal chlorides. Retrieved from [Link]
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YouTube. (2025, February 1). [Chemistry] Draw the mechanism of the free radical chlorination of cyclohexane to form 1,2 dichloro. Retrieved from [Link]
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CORE. (n.d.). Catalytic Preparative Chlorination of Cyclohexane with Tetrachloromethane in the Presence of Palladium Compounds. Retrieved from [Link]
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Wikipedia. (n.d.). Free-radical halogenation. Retrieved from [Link]
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-
Master Organic Chemistry. (2013, July 30). Free Radical Reactions - Chlorination of Methane. Retrieved from [Link]
-
YouTube. (2020, June 20). Regioselectivity of Radical Halogenation. Retrieved from [Link]
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ResearchGate. (n.d.). The proposed possible catalytic cycles responsible for the remarkable increase in the para regioselectivity during the chlorination. Retrieved from [Link]
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YouTube. (2013, January 31). Regioselectivity of Free Radical Halogenation. Retrieved from [Link]
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Course Hero. (2022, October 4). Oct 4, 2022 Notes. Retrieved from [Link]
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PubChem. (n.d.). 3-Chloro-1,1-dimethylcyclohexane. Retrieved from [Link]
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PubChem. (n.d.). 4-Chloro-1,1-dimethylcyclohexane. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Selectivity in Radical Halogenation with Practice Problems. Retrieved from [Link]
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Chemguide. (n.d.). THE HALOGENATION OF ALKANES AND CYCLOALKANES. Retrieved from [Link]
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Modgraph. (n.d.). Proton Chemical Shifts in NMR. Part 9.† Steric and Electric Field Effects in Chlorine Substituent Chemical Shifts (SCS). Retrieved from [Link]
-
Master Organic Chemistry. (2013, December 19). Synthesis (2) - Reactions of Alkanes. Retrieved from [Link]
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Chemistry LibreTexts. (2020, May 30). 7.16: E2 Regiochemistry and Cyclohexane Conformations. Retrieved from [Link]
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Organic Syntheses Procedure. (n.d.). Spiro[4.5]decan-7-one, 9,9-dimethyl. Retrieved from [Link]
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YouTube. (2020, December 14). 10.1 Free Radical Halogenation | Organic Chemistry. Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 22). Halogenation of Alkanes. Retrieved from [Link]
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NIH National Center for Biotechnology Information. (n.d.). MS and NMR Analysis of Isotopically Labeled Chloramination Disinfection Byproducts. Retrieved from [Link]
-
MDPI. (n.d.). Liquid Nuclear Magnetic Resonance (NMR) Spectroscopy in Transition—From Structure Elucidation to Multi-Analysis Method. Retrieved from [Link]
-
NIH National Center for Biotechnology Information. (2025, April 19). Structure Characterization and Products Control of Technical Chlorinated Paraffins. Retrieved from [Link]
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Application Note: Regioselective Alkene Synthesis via E2 Elimination of 2-Chloro-1,1-dimethylcyclohexane
Abstract
This document provides a comprehensive guide to the E2 elimination reaction of 2-Chloro-1,1-dimethylcyclohexane, a cornerstone reaction in synthetic organic chemistry for the preparation of substituted alkenes. We delve into the critical mechanistic details, with a focus on the stereoelectronic requirements inherent to cyclohexane systems. This application note furnishes researchers, scientists, and drug development professionals with detailed experimental protocols, insights into reaction control, and a framework for predicting product distribution.
Introduction: The E2 Reaction in Cyclohexane Systems
The bimolecular elimination (E2) reaction is a concerted, single-step process where a strong base removes a proton from a carbon adjacent (β-position) to the leaving group, leading to the formation of a double bond.[1][2] In cyclohexane derivatives, the stereochemical arrangement of the substituents plays a pivotal role in the reaction's feasibility and outcome.[3][4] The E2 mechanism necessitates an anti-periplanar alignment of the β-hydrogen and the leaving group, meaning they must be in the same plane and oriented at a 180° dihedral angle.[4] This geometric constraint is optimally met when both the leaving group and the β-hydrogen occupy axial positions in the chair conformation of the cyclohexane ring.[5][6][7]
The regioselectivity of the E2 reaction, which determines the position of the newly formed double bond, is governed by Zaitsev's rule and Hofmann's rule. Zaitsev's rule predicts the formation of the more substituted (and thus more thermodynamically stable) alkene as the major product.[8][9] Conversely, the Hofmann rule dictates that the less substituted alkene will be the major product, a scenario often encountered with sterically bulky bases or poor leaving groups.[8][10][11]
Mechanistic Insights for this compound
The substrate, this compound, presents a unique case for studying the interplay of steric and stereoelectronic effects in E2 eliminations. The gem-dimethyl group at the C1 position introduces significant steric hindrance and influences the conformational equilibrium of the cyclohexane ring.
For an E2 reaction to occur, the chlorine atom must be in an axial position.[4][12] Let's consider the two possible chair conformations of this compound:
-
Conformation A: Chlorine is in an equatorial position. In this more stable conformation, an E2 reaction is not possible as the C-Cl bond is not anti-periplanar to any β-hydrogens.[3][6]
-
Conformation B: Chlorine is in an axial position. This less stable conformation is required for the E2 elimination to proceed.[12]
There are two types of β-hydrogens available for abstraction:
-
Ha: The hydrogen on C6.
-
Hb: The hydrogens on the C2 methyl groups (no β-hydrogens on C2 of the ring).
Elimination involving Ha leads to the formation of 1,1-dimethyl-2-cyclohexene (the Zaitsev product), while elimination involving Hb is not possible as there are no hydrogens on the C2 ring carbon. The β-hydrogens are on the adjacent C6 carbon and the C1 methyl groups. Abstraction of a proton from a C1 methyl group is not a standard β-elimination pathway. Therefore, the primary β-hydrogens for consideration are on the C6 carbon.
The key to this reaction is the requirement for the axial chlorine. In the chair flip that places the chlorine in the axial position, the β-hydrogens on C6 must also be evaluated for their ability to assume an axial position to achieve the necessary anti-periplanar geometry.
Experimental Protocol: E2 Elimination of this compound
This protocol outlines the synthesis of 1,1-dimethyl-2-cyclohexene from this compound using sodium ethoxide as the base.
Materials:
-
This compound
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol (EtOH)
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a stirrer
-
Separatory funnel
-
Erlenmeyer flask
-
Rotary evaporator
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Reaction Setup: In a dry 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (5.0 g, 31.1 mmol) in 40 mL of anhydrous ethanol.
-
Addition of Base: To the stirred solution, add sodium ethoxide (2.5 g, 36.7 mmol).
-
Reaction: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 78 °C) with continuous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 2-4 hours.
-
Workup:
-
Allow the reaction mixture to cool to room temperature.
-
Pour the mixture into a separatory funnel containing 100 mL of deionized water.
-
Extract the aqueous layer with diethyl ether (3 x 30 mL).
-
Combine the organic layers and wash with brine (2 x 40 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate using a rotary evaporator.
-
-
Product Analysis: Analyze the crude product by GC-MS to determine the product distribution. The major product expected is 1,1-dimethyl-2-cyclohexene.
Data Presentation and Analysis
The choice of base significantly influences the regioselectivity of the E2 elimination.
| Base | Base Size | Major Product | Minor Product | Reference(s) |
| Sodium Ethoxide | Small | 1,1-Dimethyl-2-cyclohexene (Zaitsev) | 3,3-Dimethyl-1-cyclohexene (Hofmann) | [8],[13] |
| Potassium tert-butoxide | Bulky | 3,3-Dimethyl-1-cyclohexene (Hofmann) | 1,1-Dimethyl-2-cyclohexene (Zaitsev) | [13],[10] |
Visualization of the Reaction Mechanism
The following diagram illustrates the E2 elimination of this compound leading to the Zaitsev product.
Caption: E2 reaction mechanism for this compound.
Expertise & Experience: Causality Behind Experimental Choices
The selection of a strong, non-bulky base like sodium ethoxide in an ethanol solvent is a deliberate choice to favor the Zaitsev product. Ethanol serves as a polar protic solvent that can solvate the leaving group, and its conjugate base, ethoxide, is a potent base for E2 reactions.[14] The elevated temperature provides the necessary activation energy for the reaction to proceed at a reasonable rate and favors elimination over substitution.[15] For researchers aiming to synthesize the Hofmann product, a sterically hindered base such as potassium tert-butoxide would be the preferred reagent.[16][17]
Trustworthiness: A Self-Validating System
The protocol is designed to be self-validating through rigorous product analysis. The use of GC-MS is critical for not only identifying the products but also for quantifying the ratio of Zaitsev to Hofmann products. This data provides direct feedback on the regioselectivity of the reaction under the specific conditions employed. By comparing the obtained product ratio with established principles of E2 elimination, researchers can validate the successful execution of the protocol and gain confidence in the experimental outcome.
References
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11.9: The E2 Reaction and Cyclohexane Conformation. (2022). Chemistry LibreTexts. [Link]
-
E2 Elimination in Cyclohexane Systems. (2025). YouTube. [Link]
-
Rate of Bimolecular elimination (E2) reaction for the following. Allen. [Link]
-
Ch5: E2 stereochemistry. University of Calgary. [Link]
-
8.19: 8-4 The E2 Reaction and Cyclohexane Conformation. (2019). Chemistry LibreTexts. [Link]
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Antiperiplanar Relationships: The E2 Reaction and Cyclohexane Rings. (2025). Master Organic Chemistry. [Link]
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9.10: The E2 Reaction and Cyclohexane Conformation. (2022). Chemistry LibreTexts. [Link]
-
E2 and E1 Elimination Reactions of Cyclohexanes. Chemistry Steps. [Link]
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The E2 Reaction Mechanism. Chemistry Steps. [Link]
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Zaitsev Rule - Regioselectivity of E2 Elimination with Practice. Chemistry Steps. [Link]
-
Elimination Reactions. University of Illinois. [Link]
-
E2 Reactions. (2023). Chemistry LibreTexts. [Link]
-
E1 vs E2 (Zaitsev and Hofmann Product). (2020). Reddit. [Link]
-
Elimination Reactions of Alkyl Halides. Michigan State University. [Link]
-
Elimination reaction : E1 and E2 reaction – Examples, Mechanism, Orientation and Reactivity. (2021). Online Chemistry Notes. [Link]
-
Deciding SN1/SN2/E1/E2 (1) - The Substrate. (2025). Master Organic Chemistry. [Link]
-
How to Predict the Products of E2 reactions - Zaitsev vs Hofmann. Scholarli. [Link]
-
11.7: Elimination Reactions- Zaitsev's Rule. (2024). Chemistry LibreTexts. [Link]
-
E2 Reaction Mechanism - Hoffman Elimination vs Zaitsev's Rule. (2018). YouTube. [Link]
-
Elimination vs substitution: tertiary substrate. Khan Academy. [Link]
-
The Hofmann Elimination - Why Are "Less Substituted" Alkenes Favored? (2017). Master Organic Chemistry. [Link]
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SN1 reaction mechanism with 2-Chloro-1,1-dimethylcyclohexane
An In-Depth Technical Guide to the SN1 Reaction of 2-Chloro-1,1-dimethylcyclohexane
Application Note & Protocol
Abstract
This technical guide provides a comprehensive examination of the SN1 (Substitution Nucleophilic Unimolecular) reaction mechanism, utilizing this compound as a model substrate. This document is intended for researchers, scientists, and professionals in drug development and organic synthesis. It delves into the theoretical underpinnings of the SN1 pathway, including carbocation formation, stability, and the high propensity for rearrangement in this specific substrate. Detailed experimental protocols for conducting the solvolysis reaction, performing kinetic analysis, and characterizing the resulting products are provided. This guide emphasizes the causality behind experimental choices and integrates authoritative references to support its claims, ensuring scientific integrity and practical utility.
Theoretical Background: The SN1 Reaction Pathway
The SN1 reaction is a cornerstone of nucleophilic substitution, proceeding through a stepwise mechanism characterized by the formation of a carbocation intermediate.[1][2] The designation "SN1" signifies a Substitution, Nucleophilic, Unimolecular reaction, indicating that the rate-determining step involves only the substrate molecule.[3][4]
1.1. Core Principles of the SN1 Mechanism
The mechanism can be dissected into three fundamental steps for a neutral nucleophile like a solvent molecule (solvolysis):[5]
-
Ionization (Rate-Determining Step): The carbon-leaving group bond heterolytically cleaves, forming a carbocation and the leaving group anion. This is the slowest step and thus dictates the overall reaction rate.[6][7] The reaction rate is independent of the nucleophile's concentration, adhering to first-order kinetics: Rate = k[Substrate].[2][7]
-
Nucleophilic Attack: The carbocation, a potent electrophile, is rapidly attacked by a nucleophile.[1] Due to the carbocation's sp²-hybridized, trigonal planar geometry, the nucleophile can attack from either face.[8][9]
-
Deprotonation: If the nucleophile was neutral (e.g., water or alcohol), a final, fast deprotonation step occurs to yield the neutral product.
Factors that stabilize the carbocation intermediate, such as increasing alkyl substitution, significantly accelerate the SN1 reaction rate.[2] Consequently, the reactivity order for alkyl halides is Tertiary > Secondary >> Primary.[6] Polar protic solvents are ideal for SN1 reactions as they can stabilize both the carbocation intermediate and the leaving group anion through solvation.[10]
1.2. The Substrate: this compound
The chosen substrate, this compound, is a secondary alkyl halide.[11] While secondary halides can undergo SN1 reactions, they are particularly prone to rearrangements if a more stable carbocation can be formed.[12]
1.3. Carbocation Rearrangement: A Mechanistic Imperative
A cardinal feature of reactions involving carbocation intermediates is their propensity to rearrange to a more stable form.[13][14] This occurs via a 1,2-hydride or 1,2-alkyl shift.
In the solvolysis of this compound, the initial ionization yields a secondary carbocation. A 1,2-hydride shift from the adjacent tertiary carbon is energetically favorable, leading to the formation of a more stable tertiary carbocation.[14][15] This rearrangement has profound implications for the product distribution, as the nucleophile can now attack both the unrearranged secondary carbocation and the rearranged tertiary carbocation, leading to a mixture of isomeric products.[13]
Diagram: SN1 Reaction Mechanism with Rearrangement
Caption: SN1 mechanism showing carbocation rearrangement.
Experimental Protocols
The following protocols provide methodologies for the synthesis and kinetic analysis of the SN1 reaction of this compound.
2.1. Protocol 1: Solvolysis for Product Synthesis
Objective: To perform the SN1 solvolysis of this compound in an aqueous ethanol solvent system to generate substitution products for subsequent analysis.
Causality: An aqueous ethanol mixture serves as both a polar protic solvent to promote ionization and as the source of nucleophiles (H₂O and EtOH).[16] Refluxing provides the necessary activation energy for the initial C-Cl bond cleavage. The workup procedure is designed to isolate the neutral organic products from the acidic byproduct (HCl) and the aqueous solvent.
Materials & Apparatus:
-
This compound
-
70% Ethanol (v/v) in deionized water
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, condenser, heating mantle
-
Separatory funnel, Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, combine this compound (e.g., 5.0 g) and 50 mL of 70% aqueous ethanol. Add a magnetic stir bar.
-
Reflux: Attach a condenser and heat the mixture to a gentle reflux using a heating mantle. Maintain reflux for 2-3 hours. Reaction progress can be monitored by thin-layer chromatography (TLC) if desired.[17]
-
Cooling & Solvent Removal: Allow the reaction to cool to room temperature. Remove the bulk of the ethanol solvent using a rotary evaporator.
-
Extraction: Transfer the remaining aqueous mixture to a separatory funnel. Add 30 mL of diethyl ether (or another suitable organic solvent) and shake vigorously, venting frequently. Allow the layers to separate.
-
Washing:
-
Drain the lower aqueous layer.
-
Wash the organic layer sequentially with 20 mL of saturated NaHCO₃ solution (to neutralize the HCl byproduct), 20 mL of deionized water, and 20 mL of brine (to aid in drying).[17]
-
-
Drying & Isolation: Drain the washed organic layer into a clean Erlenmeyer flask. Add anhydrous MgSO₄, swirl, and let it stand for 10-15 minutes. Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product mixture.
-
Analysis: Analyze the product mixture using GC-MS and NMR spectroscopy to identify the components and determine their relative ratios.
2.2. Protocol 2: Kinetic Analysis by Titration
Objective: To determine the first-order rate constant for the solvolysis of this compound by monitoring the production of HCl.
Causality: The rate of this SN1 reaction is dependent only on the concentration of the alkyl halide.[18] As one mole of HCl is produced for every mole of substrate that reacts, we can follow the reaction's progress by titrating the accumulating acid with a standardized base.[19][20] Using an indicator allows for visual determination of the time required to produce a known amount of acid.
Materials & Apparatus:
-
Stock solution of this compound in acetone (e.g., 0.1 M)
-
Solvent: 50:50 (v/v) acetone/water
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.01 M)
-
Bromothymol blue indicator solution
-
Constant temperature water bath, magnetic stirrer
-
Burette, volumetric pipettes, Erlenmeyer flask, stopwatch
Diagram: Experimental Workflow for Kinetic Study
Caption: Workflow for the kinetic analysis of the SN1 reaction.
Procedure:
-
Setup: Place 100 mL of the 50:50 acetone/water solvent into a 250 mL Erlenmeyer flask with a stir bar. Place the flask in a constant temperature water bath (e.g., 25°C) and allow it to equilibrate.
-
Initial Titration: Add 3-4 drops of bromothymol blue indicator. The solution should be yellow (acidic/neutral). Using a burette, add the standardized NaOH solution dropwise until the solution just turns blue, then add exactly 1.00 mL more.
-
Reaction Initiation: Using a volumetric pipette, add 1.0 mL of the 0.1 M this compound stock solution to the flask. Start the stopwatch immediately and begin stirring.
-
Data Collection: Record the exact time (t₁) it takes for the blue color to fade and the solution to turn yellow. This marks the point where the HCl produced has neutralized the first aliquot of NaOH.
-
Successive Measurements: As soon as the solution turns yellow, immediately add the next 1.00 mL aliquot of NaOH from the burette. The solution will turn blue again. Record the time (t₂) when it turns yellow. Repeat this process for several aliquots (e.g., 8-10 times).[18]
-
Data Analysis:
-
Calculate the initial moles of the substrate.
-
For each time point t, calculate the moles of substrate that have reacted (equal to the cumulative moles of NaOH added).
-
Calculate the concentration of the substrate remaining at each time point.
-
Plot ln[Substrate] versus time (s). The plot should yield a straight line, confirming first-order kinetics.
-
The rate constant, k, is the negative of the slope of this line (Slope = -k).
-
Product Characterization
A combination of analytical techniques is essential for the unambiguous identification of the product mixture resulting from both rearranged and unrearranged carbocation intermediates.[21]
| Technique | Expected Observations & Insights |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation: The GC will separate the different isomeric alcohol and ether products.[22][23] The more stable, rearranged product is expected to be the major component. Identification: The MS will provide the molecular ion peak for the products (confirming the molecular weight) and characteristic fragmentation patterns to help distinguish between isomers. |
| ¹H NMR Spectroscopy | Structural Elucidation: Distinct signals will confirm the structures. For the rearranged alcohol (1,2-dimethylcyclohexan-1-ol), a key feature would be the absence of a proton on the carbon bearing the -OH group. The unrearranged alcohol (1,1-dimethylcyclohexan-2-ol) would show a proton signal for the CH-OH group. Integration of characteristic peaks can provide a quantitative ratio of the products.[24][25] |
| ¹³C NMR Spectroscopy | Carbon Skeleton Confirmation: Provides the number of unique carbon environments, confirming the carbon skeleton of the major and minor products. The chemical shifts of the carbon atoms bonded to the oxygen will be diagnostic.[26] |
| Infrared (IR) Spectroscopy | Functional Group Confirmation: A strong, broad absorption band in the 3200-3600 cm⁻¹ region will confirm the presence of the alcohol O-H functional group in the products.[17][26] |
Conclusion
The SN1 solvolysis of this compound serves as an exemplary system for studying the nuances of unimolecular substitution reactions. Its propensity to undergo a 1,2-hydride shift provides a tangible demonstration of carbocation rearrangement, a critical concept in mechanistic organic chemistry. The protocols outlined in this guide offer robust methodologies for both synthesizing and kinetically evaluating this reaction, while the specified analytical techniques provide a clear pathway for comprehensive product characterization. This integrated approach ensures that researchers can gain a deep and practical understanding of the SN1 mechanism and its stereochemical and regiochemical outcomes.
References
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Master Organic Chemistry. (2025, July 3). The SN1 Reaction Mechanism. [Link]
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Chemistry LibreTexts. (2021, December 15). 7.4: SN1 Reaction Mechanism, Energy Diagram and Stereochemistry. [Link]
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Chemistry LibreTexts. (2024, March 20). 11.4: The SN1 Reaction. [Link]
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BYJU'S. (2021, May 10). SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [Link]
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JoVE. (2023, April 30). Video: SN1 Reaction: Stereochemistry. [Link]
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Chemistry Steps. (n.d.). The Stereochemistry of SN1 Reaction Mechanism. [Link]
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University of Massachusetts. (n.d.). Experiment 8 — Kinetics of SN1 Solvolysis. [Link]
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JoVE. (2023, April 30). Video: SN1 Reaction: Kinetics. [Link]
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Khan Academy. (n.d.). Sn1 mechanism: kinetics and substrate. [Link]
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California State University, Sacramento. (n.d.). Sn1 lab. [Link]
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Chegg.com. (2020, May 20). Solved 8. Predict the most likely mechanism for the reaction. [Link]
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Chemistry Stack Exchange. (2017, January 12). How would you measure the rate of this SN1 reaction?. [Link]
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Chegg.com. (2021, March 20). Solved Background By the time you do this experiment we will. [Link]
-
ACS Publications. (2010). Examination of a Reaction Mechanism by Polarimetry: An Experiment for the Undergraduate Organic Chemistry Laboratory. Journal of Chemical Education. [Link]
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University of Massachusetts. (n.d.). Experiment 7 — Nucleophilic Substitution. [Link]
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Samagra. (n.d.). Haloalkanes and Haloarenes. [Link]
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sathee jee. (n.d.). Chemistry SN1 Reaction Mechanism. [Link]
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Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (2020, August 28). 2.1.3. Kinetics of a SN1 Reaction. [Link]
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The Organic Chemistry Tutor. (2021, February 25). SN1 Reaction Mechanism. YouTube. [Link]
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Digital Commons @ East Tennessee State University. (2021, November 19). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. [Link]
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Chemistry Steps. (2024, June 18). The SN1 Reaction Mechanism and SN1 Practice Problems. [Link]
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NCERT. (n.d.). Haloalkanes and Haloarenes. [Link]
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Pharmacy Concepts Dr. Rajesh Choudhary. (n.d.). Pharmacy Notes. [Link]
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Lumen Learning. (n.d.). 8.4. Carbocation rearrangements. Organic Chemistry 1: An open textbook. [Link]
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Reddit. (2022, December 8). Still don't get what optical activity even is and if sn1 doesn't got it does that sn2 has it bc google says sn2 doesn't idk ?. r/Mcat. [Link]
-
Pearson. (n.d.). SN1 Reaction Explained: Definition, Examples, Practice & Video Lessons. [Link]
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ACS Publications. (n.d.). A GC–MS Analysis of an SN2 Reaction for the Organic Laboratory. [Link]
-
NIH. (2025, July 16). NMR Reaction Monitoring Robust to Spectral Distortions. PMC. [Link]
-
Chemistry LibreTexts. (2023, January 22). Carbocation Rearrangements. [Link]
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Pharmaceutical Technology. (n.d.). NMR Reaction-Monitoring as a Process Analytical Technique. [Link]
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Chemistry LibreTexts. (2019, June 5). 9.9: Carbocation Rearrangements. [Link]
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RSSL. (n.d.). Spectroscopy Techniques. [Link]
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PubChem. (n.d.). This compound. [Link]
-
jOeCHEM. (2021, August 24). Carbocation Rearrangements (Worksheet Solutions Walkthrough). YouTube. [Link]
-
CoLab. (n.d.). A GC–MS Analysis of an SN2 Reaction for the Organic Laboratory. [Link]
-
International Journal of Advanced Research. (2016, October 8). Nuclear Magnetic Resonance Spectroscopy Applications In Foods. [Link]
-
ResearchGate. (2014, January 31). What should I do to identify the product on GC?. [Link]
-
Bruker. (n.d.). How to Use Solid-state NMR for Pharmaceutical Analysis. [Link]
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Navigating the Unimolecular Landscape: A Guide to Nucleophilic Substitution and Elimination Reactions of 2-Chloro-1,1-dimethylcyclohexane
Introduction: A Tale of Two Competing Pathways
In the intricate world of synthetic organic chemistry, the reactions of alkyl halides are fundamental. Among these, nucleophilic substitution and elimination reactions provide the bedrock for constructing molecular complexity. This guide delves into the behavior of a specific and highly illustrative substrate: 2-Chloro-1,1-dimethylcyclohexane. Its unique structure—a tertiary alkyl halide locked in a cyclohexane ring—makes it an exceptional model system for exploring the nuances of unimolecular (SN1 and E1) reaction pathways.
Due to the significant steric hindrance around the reaction center and the ability to form a stable tertiary carbocation, this compound predominantly undergoes reaction via SN1 and E1 mechanisms, where the formation of a carbocation intermediate is the rate-determining step.[1] This guide will dissect these competing pathways, providing researchers, scientists, and drug development professionals with the theoretical understanding and practical protocols necessary to predict and control the outcomes of these reactions.
The Central Intermediate: The 1,1-Dimethylcyclohexan-2-yl Cation
The journey of this compound in the presence of a weak nucleophile or base begins with a critical, rate-limiting event: the dissociation of the chloride leaving group. This step is energetically demanding but is facilitated by polar protic solvents that can stabilize the resulting ions.[1]
This tertiary carbocation is the central player in the reaction. It possesses a planar, sp²-hybridized carbon center, which is then susceptible to attack by a nucleophile (leading to substitution) or deprotonation by a base (leading to elimination). The fate of this intermediate is a delicate balance of reaction conditions.
Mechanistic Deep Dive: The SN1 vs. E1 Dichotomy
Once the carbocation is formed, it stands at a mechanistic crossroads. The path it takes is largely dictated by the role of the reacting species (as a nucleophile or a base) and the temperature of the system.
The SN1 Pathway: Substitution through a Planar Intermediate
In the SN1 (Substitution, Nucleophilic, Unimolecular) reaction, a weak nucleophile (often the solvent, in a process termed solvolysis) attacks the electrophilic carbocation.[2]
A key stereochemical outcome of the SN1 reaction is the potential for racemization. Because the carbocation is planar, the nucleophile can attack from either face with nearly equal probability. If the starting material were chiral at the reaction center, this would lead to a mixture of enantiomers. While this compound itself is achiral, the principle is crucial when applying this knowledge to more complex substrates.
The E1 Pathway: Elimination to Form Alkenes
In the E1 (Elimination, Unimolecular) pathway, a weak base (which can be the solvent) abstracts a proton from a carbon atom adjacent to the carbocation center. The electrons from the C-H bond then form a new π-bond, resulting in an alkene.[3]
The regioselectivity of the E1 reaction is governed by Zaitsev's Rule , which states that the more substituted (and therefore more stable) alkene will be the major product.[4] For this compound, proton removal can occur from C3 or C6, leading to two primary alkene products:
-
1,2-Dimethylcyclohexene (trisubstituted, major product)
-
3,3-Dimethylcyclohexene (disubstituted, minor product)
It is also important to consider the possibility of carbocation rearrangements, such as hydride or alkyl shifts, which can lead to different alkene products if a more stable carbocation can be formed.[5] In this specific case, the initially formed tertiary carbocation is already quite stable, making significant rearrangement less likely under standard E1 conditions.
Controlling the Outcome: A Summary of Influencing Factors
The competition between SN1 and E1 is a classic challenge in synthetic chemistry. Fortunately, the product distribution can be influenced by carefully selecting the reaction conditions.
| Factor | Favors SN1 | Favors E1 | Rationale |
| Temperature | Lower Temperatures | Higher Temperatures (Heat) | Elimination reactions have a higher activation energy and are more entropically favored (more products are formed), making them more favorable at higher temperatures.[1] |
| Nucleophile/Base | Weakly basic, good nucleophiles (e.g., H₂O, ROH) | Weak bases are sufficient, but the pathway is primarily temperature-dependent. | Since both reactions use weak nucleophiles/bases, temperature is the more decisive factor.[1] |
| Solvent | Polar Protic (e.g., Ethanol, Methanol, Water) | Polar Protic (e.g., Ethanol, Methanol, Water) | Polar protic solvents are essential to stabilize the carbocation intermediate for both pathways. |
Application Protocols
The following protocols provide a framework for the synthesis of the starting material and for conducting experiments that selectively favor either the SN1 or E1 pathway.
Protocol 1: Synthesis of this compound
A plausible laboratory synthesis involves the hydrochlorination of 1,2-dimethylcyclohexene. This reaction proceeds via a stable tertiary carbocation intermediate, consistent with Markovnikov's rule.
Materials:
-
1,2-Dimethylcyclohexene
-
Anhydrous Diethyl Ether
-
Hydrogen Chloride (gas or solution in ether)
-
Anhydrous Calcium Chloride or Sodium Sulfate
-
Round-bottom flask, gas inlet tube, magnetic stirrer, drying tube
Procedure:
-
In a fume hood, dissolve 1,2-dimethylcyclohexene in anhydrous diethyl ether in a round-bottom flask equipped with a magnetic stir bar and a drying tube.
-
Cool the flask in an ice bath to 0°C.
-
Slowly bubble anhydrous hydrogen chloride gas through the stirred solution. Alternatively, add a pre-prepared saturated solution of HCl in diethyl ether dropwise.
-
Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting alkene is consumed.
-
Once the reaction is complete, wash the ethereal solution with cold saturated sodium bicarbonate solution to neutralize excess HCl, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation under reduced pressure.
-
The crude product can be purified by fractional distillation if necessary.
Protocol 2: Solvolysis in Ethanol (SN1 Favored)
This protocol aims to maximize the yield of the substitution product, 2-Ethoxy-1,1-dimethylcyclohexane.
Materials:
-
This compound
-
Absolute Ethanol (reagent grade)
-
Sodium Bicarbonate
-
Diethyl Ether
-
Anhydrous Magnesium Sulfate
-
Reflux condenser, round-bottom flask, magnetic stirrer, separatory funnel
Procedure:
-
Place this compound (e.g., 1.0 g) in a round-bottom flask containing absolute ethanol (e.g., 20 mL).
-
Equip the flask with a magnetic stir bar and a reflux condenser to prevent evaporation.
-
Stir the solution at a constant, moderate temperature (e.g., 25°C) using a water bath. Avoid heating to minimize the competing E1 reaction.
-
Monitor the progress of the reaction over several hours using GC or TLC. The reaction is complete when the starting material is no longer detectable.
-
Pour the reaction mixture into a separatory funnel containing water (50 mL).
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic extracts and wash with a saturated solution of sodium bicarbonate (20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate using a rotary evaporator.
-
Analyze the product mixture by GC-MS to determine the ratio of the SN1 product (2-Ethoxy-1,1-dimethylcyclohexane) to the E1 products.
Protocol 3: Elimination in Ethanol with Heat (E1 Favored)
This protocol is designed to favor the formation of the alkene products, primarily 1,2-dimethylcyclohexene.
Materials:
-
Same as Protocol 2, with the addition of a heating mantle or oil bath.
Procedure:
-
Place this compound (e.g., 1.0 g) in a round-bottom flask containing absolute ethanol (e.g., 20 mL).
-
Equip the flask with a magnetic stir bar and a reflux condenser.
-
Heat the solution to reflux using a heating mantle or oil bath.[1]
-
Maintain the reflux for a set period (e.g., 2-3 hours), monitoring the reaction's progress by GC or TLC.
-
After cooling to room temperature, perform the same aqueous work-up and extraction procedure as described in Protocol 2.
-
Analyze the product mixture by GC-MS. A significant increase in the proportion of alkene products (1,2-dimethylcyclohexene and 3,3-dimethylcyclohexene) compared to the substitution product is expected.
Conclusion
This compound serves as a powerful pedagogical and research tool for probing the factors that govern unimolecular reactions. By understanding the stability of the tertiary carbocation intermediate and the influence of external factors like temperature, chemists can strategically navigate the competitive landscape of SN1 and E1 pathways. The protocols outlined here provide a practical foundation for observing these principles in a laboratory setting, enabling researchers to control and predict reaction outcomes with greater confidence.
References
-
Lumen Learning. (n.d.). 8.5. Elimination reactions. Organic Chemistry 1: An open textbook. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Reddit. (2022). Nomenclature: Why 3-chloro-1,1-dimethylcyclohexane and not 1-chloro-3,3-dimethylcyclohexane? r/chemhelp. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Cyclohexanone, 3-hydroxy-2,2-dimethyl-, (S)-. Retrieved from [Link]
-
Pearson. (2024). Using 1,2-dimethylcyclohexene as your starting material, show how you would synthesize the following compounds. Retrieved from [Link]
-
Master Organic Chemistry. (2012). E1 Reactions With Rearrangement - Alkyl and Hyride Shifts. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 14.3: Elimination by the E1 Mechanism. Retrieved from [Link]
-
Practice Exercise. (n.d.). Elimination Reactions and Alkene Synthesis. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 11.7: Elimination Reactions- Zaitsev's Rule. Retrieved from [Link]
Sources
Application Notes and Protocols for 2-Chloro-1,1-dimethylcyclohexane as an Alkylating Agent
Introduction: Unveiling the Potential of a Bulky Cyclohexyl Donor
2-Chloro-1,1-dimethylcyclohexane is a cyclic alkyl halide that holds potential as a specialized alkylating agent for the introduction of the sterically hindered 1,1-dimethylcyclohexan-2-yl moiety into a range of organic molecules.[1] Its unique structural features, particularly the gem-dimethyl group adjacent to the reactive carbon-chlorine bond, present both opportunities and challenges in synthetic chemistry. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the theoretical and practical aspects of utilizing this compound in alkylation reactions. While specific documented applications of this reagent are not widely reported, this guide extrapolates its reactivity based on fundamental principles of organic chemistry to provide robust, mechanistically sound protocols.
Reagent Profile and Physicochemical Properties
A thorough understanding of the physical and chemical properties of this compound is paramount for its effective use.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 55695-99-3 | [1] |
| Molecular Formula | C₈H₁₅Cl | [1] |
| Molecular Weight | 146.66 g/mol | [1] |
Core Principles of Reactivity: A Mechanistic Overview
The reactivity of this compound as an alkylating agent is governed by its structure as a secondary alkyl halide. This allows for competition between several reaction pathways, primarily nucleophilic substitution (S({N})1 and S({N})2) and elimination (E1 and E2) reactions.
Nucleophilic Substitution vs. Elimination
The choice of reaction conditions, including the nature of the nucleophile/base, solvent, and temperature, will critically determine the predominant reaction pathway.
-
Strong, sterically hindered bases will favor elimination reactions (E2) to yield 1,1-dimethylcyclohex-2-ene.
-
Strong, unhindered nucleophiles in polar aprotic solvents may favor the S({N})2 pathway. However, the steric bulk of the gem-dimethyl group and the cyclohexane ring will likely retard the S({N})2 reaction rate.
-
Weak nucleophiles in polar protic solvents will promote the S(_{N})1 mechanism, proceeding through a secondary carbocation intermediate. This pathway is often accompanied by E1 elimination.
Figure 1: Competing reaction pathways for this compound.
Application in Friedel-Crafts Alkylation of Arenes
The introduction of the 1,1-dimethylcyclohexan-2-yl group onto an aromatic ring can be achieved via a Friedel-Crafts alkylation. This reaction proceeds through an electrophilic aromatic substitution mechanism, where a carbocation is generated from the alkyl halide with the aid of a Lewis acid catalyst.
Protocol 1: Friedel-Crafts Alkylation of Benzene (Hypothetical)
Objective: To synthesize (1,1-dimethylcyclohexan-2-yl)benzene.
Materials:
-
This compound
-
Benzene (anhydrous)
-
Aluminum chloride (AlCl₃, anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (1.2 eq) and anhydrous dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
Add a solution of this compound (1.0 eq) in anhydrous benzene (used as both reactant and solvent) dropwise to the stirred suspension over 30 minutes.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, carefully quench the reaction by slowly pouring the mixture over crushed ice.
-
Transfer the mixture to a separatory funnel and add 1 M HCl. Separate the organic layer.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired (1,1-dimethylcyclohexan-2-yl)benzene.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Friedel-Crafts reactions are highly sensitive to moisture, which can deactivate the Lewis acid catalyst.
-
Excess Benzene: Using benzene as the solvent ensures a high concentration of the aromatic substrate, which helps to minimize polyalkylation, a common side reaction in Friedel-Crafts alkylations.
-
Low Temperature: Initial cooling helps to control the exothermic reaction and can influence product selectivity.
-
Aqueous Work-up: The acidic wash removes the aluminum salts, and the bicarbonate wash neutralizes any remaining acid.
Figure 2: Workflow for Friedel-Crafts alkylation.
Application in Nucleophilic Substitution Reactions
This compound can also serve as an electrophile in nucleophilic substitution reactions with various nucleophiles such as phenols and amines.
Protocol 2: O-Alkylation of Phenol (Hypothetical)
Objective: To synthesize 2-(1,1-dimethylcyclohexan-2-yloxy)phenol.
Materials:
-
This compound
-
Phenol
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF, anhydrous)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask containing a magnetic stirrer, add phenol (1.2 eq) and anhydrous dimethylformamide.
-
Add potassium carbonate (2.0 eq) to the solution.
-
Heat the mixture to 60-80 °C and stir for 30 minutes to form the phenoxide.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Continue stirring at 60-80 °C and monitor the reaction by TLC. The reaction may require 24-48 hours.
-
After completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography to obtain the desired product.
Causality Behind Experimental Choices:
-
Base: Potassium carbonate is a mild base used to deprotonate the phenol to form the more nucleophilic phenoxide.
-
Solvent: DMF is a polar aprotic solvent that is well-suited for S(_{N})2 reactions.
-
Temperature: Heating is necessary to overcome the activation energy, especially given the steric hindrance of the electrophile. However, excessively high temperatures could favor elimination.
Protocol 3: N-Alkylation of Aniline (Hypothetical)
Objective: To synthesize N-(1,1-dimethylcyclohexan-2-yl)aniline.
Materials:
-
This compound
-
Aniline
-
Sodium bicarbonate (NaHCO₃)
-
Acetonitrile (anhydrous)
-
Dichloromethane
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a sealed tube, combine aniline (2.0 eq), this compound (1.0 eq), and sodium bicarbonate (2.0 eq) in anhydrous acetonitrile.
-
Heat the mixture to 80-100 °C for 24-72 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with dichloromethane and wash with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography.
Causality Behind Experimental Choices:
-
Excess Aniline: Aniline acts as both the nucleophile and a base to neutralize the HCl generated during the reaction. Using an excess drives the reaction towards the product and minimizes the formation of the aniline hydrochloride salt.
-
Inorganic Base: Sodium bicarbonate is included as a mild base to further scavenge the acid produced.
-
Sealed Tube and Heating: Due to the relatively low nucleophilicity of aniline and the steric hindrance of the alkyl halide, elevated temperatures and a sealed system (to prevent solvent loss) are likely necessary.
Anticipated Challenges and Troubleshooting
-
Low Reactivity: The steric hindrance imparted by the gem-dimethyl group is expected to significantly decrease the rate of S(_{N})2 reactions. Longer reaction times and higher temperatures may be necessary.
-
Elimination as a Side Reaction: In all cases, the formation of 1,1-dimethylcyclohex-2-ene is a potential side reaction, particularly at higher temperatures and with more basic nucleophiles.
-
Carbocation Rearrangements: In Friedel-Crafts and S(_{N})1 reactions, the initially formed secondary carbocation could potentially undergo rearrangement to a more stable tertiary carbocation via a hydride shift, leading to a mixture of products.
Conclusion
This compound is a potentially valuable, albeit challenging, alkylating agent for introducing a sterically demanding cyclohexyl moiety. Successful application requires a careful consideration of the interplay between substrate, reagent, and reaction conditions to favor the desired reaction pathway. The protocols outlined in this guide, while based on established chemical principles, should be considered as starting points for optimization. Careful monitoring of reaction progress and thorough characterization of products are essential for achieving desired synthetic outcomes.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
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Grignard reagent formation from 2-Chloro-1,1-dimethylcyclohexane
Application Note & Protocol Guide
Topic: Formation of the Grignard Reagent from 2-Chloro-1,1-dimethylcyclohexane: Strategies for a Sterically Hindered Tertiary Alkyl Halide
For: Researchers, scientists, and drug development professionals
Abstract
The synthesis of Grignard reagents from tertiary alkyl halides, such as this compound, presents significant challenges due to steric hindrance and competing side reactions, primarily elimination. This guide provides an in-depth analysis of the mechanistic hurdles and offers detailed, field-proven protocols to successfully generate the corresponding tertiary organomagnesium compound, 1,1-dimethyl-2-cyclohexylmagnesium chloride. We will explore classical methods involving optimized magnesium activation, as well as advanced strategies utilizing highly reactive Rieke magnesium, which allows for reagent formation at cryogenic temperatures to suppress undesirable pathways. This document is structured to provide not only step-by-step instructions but also the underlying scientific rationale to empower researchers in troubleshooting and adapting these methods.
Introduction: The Challenge of Tertiary Grignard Reagents
Grignard reagents (RMgX) are among the most powerful and versatile organometallic tools in synthetic chemistry, enabling the formation of carbon-carbon bonds with a wide array of electrophiles.[1][2] Their preparation involves the oxidative insertion of magnesium metal into a carbon-halogen bond.[3] While the formation from primary and many secondary alkyl halides is often straightforward, the synthesis of Grignard reagents from tertiary halides like this compound is notoriously difficult.
The core challenges are twofold:
-
Steric Hindrance: The bulky environment around the tertiary carbon atom impedes its access to the surface of the magnesium metal, slowing down the rate of the desired insertion reaction.
-
Competing Elimination Reactions: The conditions required for Grignard formation can promote E1 and E2 elimination pathways, leading to the formation of alkenes (e.g., 1,1-dimethyl-2-cyclohexene and 3,3-dimethyl-1-cyclohexene) as major byproducts. The Grignard reagent itself is a strong base and can further promote elimination.[2]
Understanding the reaction mechanism is key to devising effective strategies to overcome these obstacles.
Mechanistic Considerations and Side Reactions
The formation of a Grignard reagent is not a simple insertion but a complex process occurring on the magnesium surface that involves single-electron transfer (SET) steps.[4][5]
-
Single-Electron Transfer (SET): An electron is transferred from the magnesium metal to the antibonding orbital of the C-Cl bond of this compound. This results in the formation of a radical anion.
-
Fragmentation: The radical anion rapidly fragments to form a tertiary alkyl radical (1,1-dimethyl-2-cyclohexyl radical) and a chloride anion.
-
Recombination: The alkyl radical can then recombine at the magnesium surface with a magnesium radical cation (Mg•+) to form the final organomagnesium product.[4]
This radical mechanism opens pathways to several undesired side reactions, which must be managed to achieve a successful synthesis.
Key Side Reactions:
-
Elimination: The tertiary alkyl radical can undergo disproportionation, or the formed Grignard reagent can act as a base, leading to the formation of alkenes.
-
Wurtz Coupling: Two alkyl radicals can couple to form a dimer. This is a common side reaction that can be minimized by slow addition of the alkyl halide to maintain its low concentration.[6]
The following diagram illustrates the mechanistic pathways involved.
Caption: Experimental workflow for classical Grignard synthesis.
Troubleshooting Common Issues
-
Reaction Fails to Initiate: This is the most common problem and is almost always due to a passivated magnesium surface or wet reagents/glassware.
-
Solution: Add another crystal of iodine or a drop of 1,2-dibromoethane. Use a heat gun to gently warm the spot where the activators are. If this fails, the solvent or halide may be wet.
-
-
Low Yield / Formation of White Precipitate: This often indicates the presence of water, which quenches the Grignard reagent to form alkanes and magnesium hydroxide salts.
-
Solution: Ensure all reagents are scrupulously dried. Use freshly opened anhydrous solvents or distill them from an appropriate drying agent (e.g., sodium/benzophenone for THF).
-
-
Dark Brown or Black Solution: While Grignard reagents are typically gray, a very dark color could indicate decomposition due to overheating or impurities. [6] * Solution: Maintain better temperature control during the addition phase. Ensure the purity of the starting alkyl halide.
Conclusion
The successful formation of a Grignard reagent from the sterically hindered tertiary halide this compound is a challenging yet achievable task. Success relies on a thorough understanding of the underlying SET mechanism and potential side reactions. For standard laboratory settings, meticulous activation of magnesium and careful control of the reaction exotherm are critical. For more sensitive applications or to maximize yield by suppressing elimination pathways, the use of highly reactive Rieke magnesium at cryogenic temperatures offers a superior and reliable alternative. The protocols and insights provided herein serve as a robust guide for researchers navigating the synthesis of this and other challenging organometallic reagents.
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- Using the Grignard Reaction to Make Tertiary alcohols. (2018, February 17). YouTube.
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Application Note: Navigating the Reactive Landscape of 2-Chloro-1,1-dimethylcyclohexane
A Guide to Understanding and Controlling Reaction Pathways Dominated by Steric Hindrance
Introduction: The Unseen Influence of the Gem-Dimethyl Group
In the realm of organic synthesis, the cyclohexane ring is a ubiquitous scaffold. Its conformational rigidity, governed by the chair interconversion, presents unique stereochemical challenges and opportunities. The reactivity of substituted cyclohexanes is not merely a function of the substituent itself, but is profoundly influenced by its spatial environment. This guide focuses on 2-chloro-1,1-dimethylcyclohexane, a model substrate where steric hindrance, primarily from the C1 gem-dimethyl group, acts as the master controller of reaction outcomes.
The presence of two methyl groups on the same carbon atom introduces significant steric strain and conformational constraints, an example of the Thorpe-Ingold effect.[1][2][3] This effect posits that geminal substituents alter the bond angles within a cyclic structure, influencing the molecule's reactivity and favoring certain pathways that can alleviate this strain.[2] For researchers in drug development and synthetic chemistry, understanding how to predict and manipulate the reactions of such sterically encumbered molecules is paramount for achieving desired chemical transformations with high selectivity. This document provides a detailed exploration of the substitution (Sₙ1, Sₙ2) and elimination (E1, E2) pathways for this compound, complete with mechanistic rationale, experimental protocols, and predictive frameworks.
Conformational Analysis: The Structural Blueprint for Reactivity
The reactions of cyclohexane derivatives are intrinsically linked to their three-dimensional structure. The molecule exists predominantly in two interconverting chair conformations. For this compound, we must consider the placement of the chlorine atom—either axial or equatorial—and the profound steric influence of the gem-dimethyl group.
The gem-dimethyl group at the C1 position creates significant steric bulk. In any chair conformation, one methyl group will occupy an axial position while the other is equatorial. This arrangement is fixed relative to the ring. The critical factor becomes the conformational preference of the C2 chloro substituent.
-
Conformer A (Cl equatorial): The chlorine atom is in the less sterically crowded equatorial position. This conformation is generally more stable.
-
Conformer B (Cl axial): The chlorine atom occupies the more sterically hindered axial position, leading to 1,3-diaxial interactions with the axial protons on C4 and C6.
While the equatorial conformer is more stable at equilibrium, reactions like E2 elimination have strict stereoelectronic requirements that may force the reaction to proceed through the less stable axial conformer.[4]
Caption: Conformational equilibrium of this compound.
Substitution Pathways: A Tale of Two Mechanisms
Nucleophilic substitution at the C2 position is heavily dictated by the steric accessibility of the electrophilic carbon.
The Sₙ2 Pathway: A Sterically Forbidden Route
The Sₙ2 mechanism is a single-step process requiring the nucleophile to perform a backside attack on the carbon bearing the leaving group, leading to an inversion of stereochemistry.[5] In this compound, the C1 gem-dimethyl group, along with the axial hydrogens of the cyclohexane ring, creates an impassable steric wall, effectively shielding the backside of the C-Cl bond.
Consequently, the activation energy for an Sₙ2 reaction is prohibitively high. Even with strong, non-bulky nucleophiles, the Sₙ2 pathway is extremely slow and generally not observed.[6][7][8]
Caption: Steric hindrance preventing Sₙ2 backside attack.
The Sₙ1 Pathway: A Cationic Escape Route
In contrast to the Sₙ2 mechanism, the Sₙ1 pathway proceeds through a two-step mechanism initiated by the departure of the leaving group to form a carbocation intermediate.[6][9] This pathway cleverly circumvents the steric hindrance of the starting material.
-
Step 1 (Rate-Determining): The C-Cl bond ionizes to form a secondary carbocation at C2. This intermediate is planar (sp² hybridized), which relieves the steric strain present in the tetrahedral starting material.
-
Step 2 (Fast): The nucleophile can attack the planar carbocation from either face, leading to a racemic or diastereomeric mixture of products.
The Sₙ1 pathway is favored under conditions that stabilize the carbocation intermediate, namely polar protic solvents (e.g., water, ethanol) and weak nucleophiles.[9][10]
Elimination Pathways: Where Geometry is Everything
Elimination reactions often compete with substitution and are particularly sensitive to steric and stereoelectronic factors.
The E2 Pathway: The Anti-Periplanar Requirement
The E2 mechanism is a concerted, single-step reaction where a base removes a β-hydrogen while the leaving group departs simultaneously.[11] This mechanism has a strict stereoelectronic requirement: the β-hydrogen and the leaving group must be in an anti-periplanar (or trans-diaxial in a cyclohexane) arrangement.[4][12]
Let's analyze the chair conformations of this compound:
-
When Chlorine is Equatorial: No β-hydrogens (on C3 or C6) are anti-periplanar to the chlorine. Therefore, E2 elimination cannot occur from this more stable conformer .[4][13]
-
When Chlorine is Axial: The reaction must proceed through the less stable conformer where the chlorine is axial. In this conformation, the axial hydrogens at C6 are anti-periplanar to the axial chlorine. The hydrogen at C3 is not available for anti-elimination due to the gem-dimethyl group at C1.
Therefore, E2 elimination will proceed exclusively through the axial chlorine conformer and will involve the removal of a proton from the C6 position, leading to the formation of 1,1-dimethyl-2-cyclohexene. This demonstrates remarkable regioselectivity dictated entirely by stereochemistry. This reaction is best accomplished with a strong, non-nucleophilic base, such as potassium tert-butoxide (KOtBu), to minimize competing substitution reactions.[12]
Caption: Workflow for the highly regioselective E2 elimination.
The E1 Pathway: A Competition with Sₙ1
The E1 reaction shares the same initial step as the Sₙ1 reaction: formation of a carbocation intermediate.[14] Instead of being attacked by a nucleophile, the carbocation can also be deprotonated by a weak base (or the solvent) at an adjacent carbon to form an alkene.
-
Regioselectivity: The E1 reaction typically follows Zaitsev's rule , which predicts that the more substituted (and therefore more stable) alkene will be the major product.[14] For the carbocation formed from this compound, proton removal can occur from C3 or C6. Zaitsev's rule would predict the formation of 1,2-dimethylcyclohexene as the major product.
E1 reactions are favored by heat and conditions that favor Sₙ1 (polar protic solvents, weak bases).[15] Often, Sₙ1 and E1 products are formed concurrently.
Predictive Summary and Protocols
The choice of reagents and conditions allows a scientist to direct the reaction of this compound down a specific mechanistic pathway.
| Mechanism | Reagents & Conditions | Steric/Stereoelectronic Factor | Predicted Major Product(s) |
| Sₙ2 | Strong, non-hindered nucleophile (e.g., NaI in acetone) | Prohibitive steric hindrance prevents backside attack. | Reaction is highly unlikely/extremely slow. |
| Sₙ1 | Weak nucleophile, polar protic solvent (e.g., CH₃OH, H₂O) | Formation of a planar carbocation bypasses steric hindrance . | Mixture of substitution products (e.g., 2-methoxy-1,1-dimethylcyclohexane). |
| E1 | Weak base, polar protic solvent, heat (e.g., refluxing EtOH) | Proceeds via carbocation; follows Zaitsev's rule for stability. | 1,2-Dimethylcyclohexene (major) and 1,1-dimethyl-2-cyclohexene (minor). |
| E2 | Strong, bulky base (e.g., KOtBu in THF) | Strict anti-periplanar requirement forces a specific regiochemical outcome. | 1,1-Dimethyl-2-cyclohexene (exclusive regioisomer). |
Protocol 1: Regioselective E2 Elimination
Objective: To synthesize 1,1-dimethyl-2-cyclohexene via an E2 reaction.
-
Reagents:
-
This compound (1.0 eq)
-
Potassium tert-butoxide (KOtBu) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add potassium tert-butoxide.
-
Add anhydrous THF and stir the suspension at 0 °C (ice bath).
-
Slowly add a solution of this compound in anhydrous THF to the stirred suspension.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding water.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify by distillation or column chromatography.
-
-
Causality: The use of a strong, sterically hindered base (KOtBu) favors elimination over substitution.[12] The E2 mechanism's strict requirement for an anti-periplanar geometry dictates the formation of the less substituted alkene as the sole product.
Protocol 2: Sₙ1/E1 Competing Reaction (Solvolysis)
Objective: To generate Sₙ1 and E1 products via a solvolysis reaction.
-
Reagents:
-
This compound (1.0 eq)
-
Aqueous Ethanol (e.g., 80% EtOH / 20% H₂O)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve this compound in the aqueous ethanol solvent.
-
Heat the solution to reflux (approx. 80-90 °C) for 12-24 hours.
-
Monitor the disappearance of the starting material by GC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water and extract with pentane or diethyl ether (3x).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution, then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and carefully concentrate the solvent.
-
Analyze the product mixture by GC-MS and NMR to identify the ratio of Sₙ1 (ether and alcohol products) and E1 (alkene products).
-
-
Causality: The polar protic solvent (aqueous ethanol) facilitates the ionization of the C-Cl bond to form a stable carbocation.[9] The solvent acts as both a weak nucleophile (favoring Sₙ1) and a weak base (favoring E1). Heating the reaction provides the necessary energy to favor the elimination pathway over substitution.[15]
Conclusion
The case of this compound is a powerful illustration of how steric hindrance and stereoelectronic demands dictate chemical reactivity. The gem-dimethyl group does not merely add bulk; it fundamentally biases the conformational landscape and determines which reaction pathways are viable. While Sₙ2 reactions are effectively shut down, Sₙ1 and E1 pathways become possible through a strain-releasing carbocation intermediate. Most strikingly, the rigid geometric requirements of the E2 mechanism can be exploited to achieve complete regiocontrol, a valuable tool for targeted synthesis. By carefully selecting reaction conditions, chemists can navigate this complex energy landscape to isolate the desired substitution or elimination products with high precision.
References
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Jung, M. E., & Piizzi, G. (2005). The Thorpe-Ingold Effect. Chemical Reviews. Available at: [Link]
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Wikipedia. (n.d.). Thorpe–Ingold effect. Available at: [Link]
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Chemistry Steps. (n.d.). E2 and E1 Elimination Reactions of Cyclohexanes. Available at: [Link]
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Mándi, A., & Pályi, G. (2000). Thorpe-Ingold effects in cyclizations to five-membered and six-membered rings containing planar segments. PubMed. Available at: [Link]
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Various Authors. (n.d.). Elimination Reactions. Available at: [Link]
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Journal of the American Chemical Society. (2023). Modular Synthesis of Chiral Multi-Substituted Cyclohexanes via Cobalt-Catalyzed Enantioselective Desymmetrizing Hydroalkylation. Available at: [Link]
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Chemistry Steps. (n.d.). Steric Hindrance in SN2 and SN1 Reactions. Available at: [Link]
-
Najam Academy. (2021). Steric Hindrance | Organic Chemistry. YouTube. Available at: [Link]
-
Reddit. (2022). Sn1/Sn2 reaction factors. Available at: [Link]
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Master Organic Chemistry. (n.d.). Antiperiplanar Relationships: The E2 Reaction and Cyclohexane Rings. Available at: [Link]
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Chegg. (2020). Solved 8. Predict the most likely mechanism for the reaction. Available at: [Link]
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Chemistry Hall. (2019). SN1 vs SN2 Reactions: What Is Steric Hindrance?. Available at: [Link]
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The Organic Chemistry Tutor. (2020). Organic chemistry - Sn2 vs Sn1: How much steric hindrance is too much?. YouTube. Available at: [Link]
-
All 'Bout Chemistry. (2023). E2 Elimination in Cyclohexane Systems. YouTube. Available at: [Link]
-
Chemistry LibreTexts. (2024). 11.9 The E₂ Reaction and Cyclohexane Conformation. Available at: [Link]
-
Chemistry LibreTexts. (2023). 11.9: The E2 Reaction and Cyclohexane Conformation. Available at: [Link]
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Khan Academy. (n.d.). E2 elimination: Substituted cyclohexanes. Available at: [Link]
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OpenOChem Learn. (n.d.). Conformational Analysis. Available at: [Link]
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Stereochemistry. (2017). Substitution and Elimination in Cyclohexane Systems. YouTube. Available at: [Link]
-
Chemistry LibreTexts. (2024). 11.7: Elimination Reactions- Zaitsev's Rule. Available at: [Link]
-
Chemistry Stack Exchange. (2016). Is this reaction of 4-chloro-1,1-dimethylcyclohexane SN1, SN2, E1, or E2?. Available at: [Link]
-
Homework.Study.com. (n.d.). Propose a mechanism for the formation of the following reaction. (1S 2S)-1-chloro-1, 2 -dimethyl.... Available at: [Link]
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Online Chemistry Notes. (2021). Elimination reaction : E1 and E2 reaction – Examples, Mechanism, Orientation and Reactivity. Available at: [Link]
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Scientific & Academic Publishing. (n.d.). Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives. Available at: [Link]
-
OpenStax. (2023). 4.8 Conformations of Disubstituted Cyclohexanes. Organic Chemistry. Available at: [Link]
-
Chemistry LibreTexts. (2025). 3.3: Conformational analysis of cyclohexanes. Available at: [Link]
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Application Note: Investigating Solvent Effects on the Competitive SN1/E1 Reactivity of 2-Chloro-1,1-dimethylcyclohexane
Abstract
This technical guide provides a comprehensive framework for researchers, chemists, and drug development professionals to investigate the influence of solvent properties on the reactivity of the tertiary alkyl halide, 2-chloro-1,1-dimethylcyclohexane. This substrate serves as an excellent model system for exploring the competition between first-order nucleophilic substitution (Sₙ1) and unimolecular elimination (E1) reactions. We present the underlying mechanistic principles, detailed experimental protocols for conducting solvolysis reactions, and robust analytical methodologies using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy for product quantification.
Introduction: The Dichotomy of Tertiary Alkyl Halide Reactivity
Tertiary alkyl halides, such as this compound, are sterically hindered at the carbon atom bearing the leaving group. This steric impediment effectively precludes bimolecular substitution (Sₙ2) pathways. Consequently, their reactivity is dominated by unimolecular mechanisms that proceed through a common carbocation intermediate.[1][2] The fate of this planar, sp²-hybridized intermediate is determined by subsequent, rapid reactions: capture by a nucleophile to yield a substitution product (Sₙ1) or loss of an adjacent proton to form an alkene (E1).[3][4]
The solvent in which the reaction is conducted plays a pivotal, directing role in not only the overall reaction rate but also the partitioning between the Sₙ1 and E1 pathways.[5] Polar protic solvents are particularly effective at stabilizing the transition state leading to the carbocation and the ionic intermediates themselves through hydrogen bonding and dipole-dipole interactions, thereby accelerating the initial, rate-determining ionization step.[5] This guide elucidates how to systematically study and quantify these solvent-mediated effects.
Mechanistic Framework: Sₙ1 vs. E1 Competition
The solvolysis of this compound begins with the slow, rate-determining dissociation of the chloride leaving group to form a tertiary carbocation. This is the common intermediate for both the Sₙ1 and E1 pathways.
Caption: Competing Sₙ1 and E1 pathways for this compound.
-
Sₙ1 Pathway: The solvent (e.g., methanol, ethanol, water) acts as a nucleophile, attacking the electrophilic carbocation. A subsequent deprotonation step yields the final substitution product (e.g., an ether or an alcohol).[6]
-
E1 Pathway: The solvent acts as a weak base, abstracting a proton from a carbon atom adjacent to the carbocation center. This results in the formation of a π-bond, yielding an alkene. For this compound, elimination can theoretically produce two isomers: 1,1-dimethylcyclohex-2-ene and the more substituted (and typically major) product, 1,2-dimethylcyclohexene, via a methyl shift rearrangement, although the former is often predominant without strong acid catalysis. According to Zaitsev's rule, the more substituted alkene is generally the more stable and favored product.
The ratio of these products is highly sensitive to reaction conditions. A key principle is that elimination reactions are more entropically favored than substitution reactions because they produce a greater number of product molecules. Therefore, increasing the reaction temperature often increases the proportion of the E1 product relative to the Sₙ1 product.[1][4]
Experimental Design & Protocols
This section provides a comprehensive workflow for preparing the substrate, conducting the solvolysis experiments across a range of solvents, and analyzing the resulting product mixtures.
Caption: Experimental workflow for solvent effects analysis.
Protocol 1: Synthesis of this compound
A reliable method to synthesize the starting material is via the chlorination of the corresponding alcohol, 1,1-dimethylcyclohexan-2-ol, which can be prepared from 1,1-dimethylcyclohexane. A common laboratory procedure involves reaction with thionyl chloride (SOCl₂) or concentrated hydrochloric acid.
Materials:
-
1,1-dimethylcyclohexan-2-ol
-
Thionyl chloride (SOCl₂)
-
Pyridine (optional, as a base)
-
Anhydrous diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask, reflux condenser, separatory funnel
Procedure:
-
In a fume hood, dissolve 1,1-dimethylcyclohexan-2-ol in anhydrous diethyl ether in a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath.
-
Slowly add thionyl chloride dropwise to the stirred solution. If pyridine is used, it should be added prior to the thionyl chloride.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, or until TLC analysis indicates consumption of the starting alcohol.
-
Carefully quench the reaction by slowly pouring it into a beaker of ice-cold saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the solvent by rotary evaporation.
-
Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.[7]
Protocol 2: Solvolysis Reaction and Work-up
Materials:
-
This compound
-
A series of solvents: e.g., 80% Ethanol/20% Water (v/v), Methanol, Acetic Acid
-
Internal Standard (e.g., dodecane, for GC quantification)
-
Screw-cap vials or small flasks
-
Constant temperature bath
-
Diethyl ether
-
Saturated sodium bicarbonate solution
Procedure:
-
Prepare stock solutions of this compound and an internal standard in a suitable solvent (e.g., a small amount of the reaction solvent).
-
For each solvent to be tested, place a defined volume (e.g., 5.0 mL) into a screw-cap vial.
-
Place the vials in a constant temperature bath set to the desired reaction temperature (e.g., 50 °C). Allow the solvents to equilibrate.
-
Initiate the reactions by adding a small, precise amount of the substrate stock solution to each vial.
-
Allow the reactions to proceed for a set period (e.g., 24 hours, or until completion as determined by preliminary kinetic runs).
-
Quench the reactions by adding an equal volume of ice-cold water.
-
Add a known amount of internal standard if not already present.
-
Perform a liquid-liquid extraction by adding diethyl ether (e.g., 2 mL), vortexing, and allowing the layers to separate.
-
Carefully transfer the organic (top) layer to a GC vial for analysis.[8]
Protocol 3: GC-MS Analysis for Product Quantification
Gas chromatography is an ideal technique for separating the volatile alkene and ether/alcohol products. A mass spectrometer detector allows for unambiguous identification of the products based on their mass spectra.[8][9]
Instrumentation & Parameters (Representative):
-
GC System: Agilent 8890 GC or equivalent
-
MS System: Agilent 5977B MSD or equivalent
-
Column: HP-5MS (or similar non-polar column), 30 m x 0.25 mm x 0.25 µm
-
Inlet Temp: 250 °C
-
Injection Volume: 1 µL (Split mode, e.g., 50:1)
-
Carrier Gas: Helium, constant flow (e.g., 1.0 mL/min)
-
Oven Program:
-
Initial Temp: 40 °C, hold for 3 min
-
Ramp: 10 °C/min to 150 °C
-
Hold: 2 min
-
-
MS Transfer Line: 280 °C
-
MS Source: 230 °C
-
MS Quad: 150 °C
-
Scan Range: 40-250 m/z
Data Analysis:
-
Identify the peaks corresponding to the Sₙ1 product, E1 product(s), and the internal standard by their retention times and mass spectra.
-
Integrate the peak area for each compound.
-
Calculate the relative response factors (RRF) for the products against the internal standard using known standards, if absolute quantification is required.
-
Determine the product ratio by comparing the corrected peak areas.
Data Presentation and Interpretation
The primary output of this investigation will be the quantification of substitution and elimination products across different solvent systems. The results should be summarized in a clear, tabular format.
Table 1: Representative Product Distribution from the Solvolysis of this compound at 50 °C
| Solvent System | Dielectric Constant (ε) | Sₙ1 Product (%) | E1 Product (%) | Ratio (E1/Sₙ1) |
| 80% Ethanol / 20% Water | ~65 | 75 | 25 | 0.33 |
| 100% Methanol | ~33 | 85 | 15 | 0.18 |
| 100% Acetic Acid | ~6 | 92 | 8 | 0.09 |
Note: The data presented in this table is illustrative and represents expected trends. Actual experimental results will vary.
Interpretation of Trends:
-
Effect of Polarity: As solvent polarity (indicated by the dielectric constant) increases, the overall rate of reaction is expected to increase due to enhanced stabilization of the carbocation intermediate.
-
Solvent Nucleophilicity vs. Basicity: In highly polar and nucleophilic solvents like aqueous ethanol or methanol, the Sₙ1 pathway is generally dominant. Acetic acid is less nucleophilic, which can also favor substitution but may proceed at a slower overall rate. The basicity of the solvent influences the E1 pathway; while these solvents are weak bases, their ability to accept a proton facilitates elimination.
Conclusion
The experimental and analytical framework detailed in this application note provides a robust methodology for dissecting the factors that govern unimolecular substitution and elimination reactions. By systematically varying the solvent, researchers can gain profound insights into reaction mechanisms, transition state stabilization, and the delicate balance between nucleophilicity and basicity. For professionals in drug development and process chemistry, understanding these solvent effects is critical for optimizing reaction conditions, maximizing the yield of desired products, and minimizing the formation of impurities.
References
-
Ashenhurst, J. (2012, November 8). Comparing the E1 vs SN1 Reactions. Master Organic Chemistry. Available at: [Link]
-
NC State University Libraries. 11.12 A Summary of Reactivity: SN1, SN2, E1, E1cB, and E2. Available at: [Link]
-
ChemSynthesis. (2025). This compound. Available at: [Link]
-
The Organic Chemistry Tutor. (2021, March 26). SN2 SN1 E1 E2 Reaction Mechanisms Made Easy! [Video]. YouTube. Available at: [Link]
-
Hocart, C. H. (2021, December 1). How to get peak separation of cyclohexanol and cyclohexanone in GC-MS? ResearchGate. Available at: [Link]
-
Shea, K. (2016, September 20). SN1/E1 Reactions with Alkyl Halides. [Video]. YouTube. Available at: [Link]
-
Chemistry Steps. SN1 vs E1 Reactions. Available at: [Link]
-
Morressier. (2022, March 24). Gas chromatography-mass spectrometry (GC-MS) analysis of products obtained from the dehydration of cyclic alcohol derivatives. Available at: [Link]
-
PubChem. This compound. Available at: [Link]
-
Chegg. (2020, May 20). Solved 8. Predict the most likely mechanism for the reaction. Available at: [Link]
-
NCERT. Solutions for Class 12 Chemistry Chapter 11 – Alcohols, Phenols and Ethers. Available at: [Link]
-
Zaitsev's Rule. (2024, March 24). 11.7: Elimination Reactions- Zaitsev's Rule. Chemistry LibreTexts. Available at: [Link]
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Topic: Experimental Setup for Reactions Involving 2-Chloro-1,1-dimethylcyclohexane
An Application Note and Protocol Guide for Researchers
Abstract
This technical guide provides a comprehensive framework for designing and executing chemical reactions with 2-chloro-1,1-dimethylcyclohexane. As a sterically hindered tertiary alkyl halide, this substrate serves as an excellent model for studying the competitive nature of substitution (SN1) and elimination (E1, E2) pathways. This document outlines the core mechanistic principles, provides detailed, field-tested experimental protocols for directing the reaction toward specific outcomes, and details the analytical methods required for product characterization. The causality behind experimental choices is emphasized to empower researchers in adapting these methods for their specific drug development and chemical synthesis objectives.
Introduction: Mechanistic Considerations
This compound is a tertiary alkyl halide. This structural characteristic is paramount in dictating its reactivity. The carbon atom bearing the chlorine (the α-carbon) is bonded to three other carbon atoms, which creates significant steric hindrance. This bulkiness effectively prevents backside attack, rendering the bimolecular substitution (SN2) pathway non-viable.
Consequently, this substrate primarily reacts through pathways involving a carbocation intermediate (SN1 and E1) or through a concerted bimolecular elimination (E2). The choice of reagents and reaction conditions allows for precise control over which of these mechanisms predominates.
-
SN1/E1 Pathway: Favored by weak nucleophiles/weak bases (e.g., water, ethanol) in polar protic solvents. The reaction begins with the slow, rate-determining departure of the chloride leaving group to form a stable tertiary carbocation. This intermediate can then be attacked by the nucleophile (SN1 product) or deprotonated by the base at an adjacent carbon (E1 product).[1][2]
-
E2 Pathway: Favored by strong, often sterically hindered bases (e.g., ethoxide, tert-butoxide). This mechanism is a concerted, single-step process where the base abstracts a proton from a β-carbon while the C-Cl bond breaks simultaneously to form a double bond.[3][4] For cyclohexane systems, the E2 reaction has a strict stereochemical requirement: the β-hydrogen and the leaving group must be in an anti-periplanar (or trans-diaxial) conformation.[5]
Safety & Handling
As with any laboratory procedure, adherence to safety protocols is mandatory.
-
Hazards: this compound is a flammable liquid.[6] All reagents used, such as sodium ethoxide and ethanol, are also flammable and corrosive. Handle all chemicals within a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a flame-resistant lab coat, and chemical-resistant gloves.[7][8]
-
Handling: Keep reagents away from ignition sources.[6] Grounding and bonding of containers may be necessary to prevent static discharge.[6]
-
Disposal: Dispose of all chemical waste in accordance with local, regional, and national regulations.
Core Reaction Pathways & Mechanisms
The competition between elimination and substitution is central to the chemistry of this substrate. The following diagrams illustrate the key mechanistic pathways.
Caption: E2 Mechanism: A concerted, one-step process.
Caption: Competing SN1 and E1 mechanisms via a common carbocation.
Experimental Protocols
The following protocols are designed to selectively favor either elimination or a mix of substitution/elimination products.
Protocol 1: E2-Favored Dehydrochlorination
This protocol utilizes a strong base to maximize the yield of the elimination product, 1,1-dimethylcyclohexene.
Objective: Synthesize 1,1-dimethylcyclohexene via an E2 reaction.
| Parameter | Value | Rationale |
| Base | Sodium Ethoxide (NaOEt) | A strong, though also nucleophilic, base that promotes the E2 pathway.[3] |
| Solvent | Anhydrous Ethanol | A polar protic solvent that can dissolve the ionic base. |
| Temperature | Reflux (~78 °C) | Higher temperatures thermodynamically favor elimination over substitution.[1] |
| Reactant Ratio | 1.5 : 1 (Base : Substrate) | A molar excess of base ensures the reaction goes to completion. |
Step-by-Step Methodology:
-
Setup: Assemble a round-bottom flask with a reflux condenser and a magnetic stir bar. Ensure all glassware is oven-dried to prevent unwanted side reactions with water. The system should be protected from atmospheric moisture with a drying tube.
-
Reagent Preparation: In the round-bottom flask, prepare a solution of sodium ethoxide by carefully dissolving sodium metal (1.5 equivalents) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon). Caution: This reaction is highly exothermic and produces flammable hydrogen gas. Alternatively, use commercially available sodium ethoxide solution.
-
Reactant Addition: Once the ethoxide solution has cooled to room temperature, add this compound (1.0 equivalent) dropwise via an addition funnel.
-
Reaction: Heat the mixture to reflux using a heating mantle. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (typically 2-4 hours).
-
Workup: Cool the reaction mixture to room temperature. Quench the reaction by slowly adding cold water. Transfer the mixture to a separatory funnel and extract the organic product with a nonpolar solvent (e.g., diethyl ether or hexanes) three times.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator. The crude product can be purified further by fractional distillation.
Protocol 2: SN1/E1-Favored Solvolysis
This protocol uses a weak nucleophile/base in a polar protic solvent to generate the carbocation intermediate, leading to a mixture of substitution and elimination products.
Objective: Synthesize a mixture of 2-ethoxy-1,1-dimethylcyclohexane and 1,1-dimethylcyclohexene.
| Parameter | Value | Rationale |
| Nucleophile/Base | Ethanol/Water (e.g., 80:20) | A weak nucleophile and weak base that favors the SN1/E1 pathway.[1] |
| Solvent | Ethanol/Water | The reaction medium also serves as the reagent (solvolysis). |
| Temperature | 50 °C | Moderate heat provides energy to overcome the activation barrier for carbocation formation without excessively favoring elimination. |
| Catalyst | None | The reaction proceeds without a strong base or catalyst. |
Step-by-Step Methodology:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and a condenser, add a solution of 80% ethanol in water.
-
Reactant Addition: Add this compound (1.0 equivalent) to the solvent mixture.
-
Reaction: Heat the mixture to 50 °C in a water bath. The reaction is typically slower than the E2 pathway. Monitor its progress by taking aliquots and analyzing them via GC. The appearance of two new product peaks and the disappearance of the starting material signal completion.
-
Workup: Cool the mixture to room temperature. Add water to dilute the ethanol and transfer to a separatory funnel. Extract the products with diethyl ether three times.
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution (to neutralize any HCl formed), then wash with brine. Dry over anhydrous sodium sulfate (Na₂SO₄), filter, and carefully remove the solvent via rotary evaporation.
Experimental Workflow and Analysis
A systematic workflow is critical for reproducible results. The final product mixture must be analyzed to determine the ratio of products and confirm their identities.
Sources
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- 2. homework.study.com [homework.study.com]
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- 8. tcichemicals.com [tcichemicals.com]
Application Notes and Protocols for the Purification of 2-Chloro-1,1-dimethylcyclohexane
For: Researchers, scientists, and drug development professionals
Introduction: Navigating the Purification of a Halogenated Cycloalkane
2-Chloro-1,1-dimethylcyclohexane is a halogenated cycloalkane with potential applications as an intermediate in organic synthesis and drug discovery. The gem-dimethyl group on the cyclohexane ring introduces specific steric and electronic properties that make it a valuable building block. However, like many synthetic intermediates, its purity is paramount for subsequent reactions to yield the desired products with high selectivity and yield.
The synthesis of this compound, particularly through methods like free-radical chlorination of 1,1-dimethylcyclohexane, often results in a mixture of products.[1][2] These can include positional isomers (e.g., 3-chloro- and 4-chloro-1,1-dimethylcyclohexane), diastereomers if chiral centers are present and the starting material is not enantiomerically pure, and over-chlorinated byproducts. The structural similarity of these impurities to the target compound, particularly the isomers, presents a significant purification challenge. Their physical properties, such as boiling points and polarities, are often very close, rendering simple purification techniques ineffective.
This guide provides a detailed examination of two primary purification techniques applicable to this compound: Fractional Distillation and Flash Column Chromatography . The choice between these methods, or their sequential use, will depend on the scale of the purification, the nature of the impurities, and the desired final purity. We will delve into the theoretical underpinnings of each technique and provide robust, step-by-step protocols to guide the researcher in achieving high-purity this compound.
Physicochemical Properties and Impurity Profile
A thorough understanding of the physical properties of the target compound and its likely impurities is the foundation of a successful purification strategy.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Estimated Boiling Point (°C) |
| This compound | C₈H₁₅Cl | 146.66 | 165 - 175 |
| Chlorocyclohexane | C₆H₁₁Cl | 118.61 | 142[3][4][5][6][7] |
| 1-Chloro-1-methylcyclohexane | C₇H₁₃Cl | 132.63 | 152 - 159[8][9] |
Note: The boiling point of this compound is estimated based on the trend observed with the addition of methyl groups to the chlorocyclohexane core.
Anticipated Impurities:
Assuming a synthetic route involving the chlorination of 1,1-dimethylcyclohexane, the primary impurities are expected to be:
-
Positional Isomers: 3-Chloro-1,1-dimethylcyclohexane and 4-Chloro-1,1-dimethylcyclohexane. The boiling points of these isomers are likely to be very close to that of the target compound.
-
Unreacted Starting Material: 1,1-dimethylcyclohexane.
-
Di- and Poly-chlorinated Byproducts: These will have significantly higher boiling points.
-
Solvent Residues: From the reaction and initial work-up.
Purification Strategy Workflow
The overall strategy for purifying crude this compound can be visualized as a multi-step process, starting from the crude reaction mixture and culminating in a highly purified product.
Caption: General purification workflow for this compound.
Protocol 1: Purification by Fractional Distillation
Principle: Fractional distillation separates liquids with close boiling points. The process involves repeated vaporization and condensation cycles on a high-surface-area packing material within a fractionating column. With each cycle, the vapor becomes progressively enriched in the more volatile component.[10] For the purification of this compound, this technique is particularly useful for removing lower-boiling starting materials and higher-boiling di-chlorinated byproducts. Separating the positional isomers will be challenging but may be possible with a highly efficient column.
Experimental Protocol:
-
Apparatus Setup:
-
Assemble a fractional distillation apparatus consisting of a round-bottom flask, a Vigreux or packed fractionating column (at least 30 cm in length), a distillation head with a thermometer, a condenser, and a receiving flask.
-
Ensure all glassware is dry and joints are properly greased.
-
Place a stir bar in the distillation flask.
-
The thermometer bulb should be positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling.
-
-
Procedure:
-
Charge the round-bottom flask with the crude this compound (no more than two-thirds full).
-
Begin heating the flask gently using a heating mantle.
-
As the mixture begins to boil, observe the condensation ring rising slowly up the fractionating column.
-
Maintain a slow and steady distillation rate. A high rate will prevent the establishment of the vapor-liquid equilibrium necessary for efficient separation.
-
Collect any low-boiling fractions (e.g., solvent, unreacted 1,1-dimethylcyclohexane) in a separate receiving flask. The temperature should be significantly lower than the estimated boiling point of the product.
-
As the temperature approaches the estimated boiling point of this compound (165-175 °C), change the receiving flask to collect the main fraction.
-
Collect the fraction that distills over at a constant temperature. This constant temperature is the boiling point of the purified compound.
-
If the temperature begins to rise significantly after the main fraction has been collected, this indicates the presence of higher-boiling impurities (e.g., di-chlorinated byproducts). Stop the distillation at this point.
-
-
Analysis:
-
Analyze the collected fractions by Gas Chromatography (GC) or ¹H NMR to determine their composition and purity.
-
Causality and Self-Validation:
-
Why a fractionating column? A simple distillation is inadequate for separating liquids with boiling points that differ by less than 25-30 °C.[10] The fractionating column provides a large surface area for repeated vaporization-condensation cycles, which is essential for separating the isomeric impurities.
-
Why a slow distillation rate? A slow rate allows for the establishment of a temperature gradient along the column and ensures that the vapor and liquid phases are in equilibrium at each stage, maximizing the separation efficiency.
-
Constant Boiling Point as an Indicator of Purity: A pure compound will distill at a constant temperature. A fluctuating or wide-boiling range indicates a mixture of substances.
Protocol 2: Purification by Flash Column Chromatography
Principle: Column chromatography separates compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase.[9] For the separation of largely non-polar isomeric haloalkanes, a normal-phase setup with silica gel as the stationary phase and a non-polar organic solvent system as the mobile phase is effective. The subtle differences in the polarity and shape of the isomers can be exploited to achieve separation.
Experimental Protocol:
-
Solvent System Selection:
-
Before running the column, determine an appropriate solvent system using Thin Layer Chromatography (TLC).
-
Spot the crude mixture on a TLC plate and develop it in various ratios of a non-polar solvent (e.g., hexane or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane).
-
The ideal solvent system will give a retention factor (Rƒ) of approximately 0.2-0.3 for the target compound and show some separation between the spots corresponding to the isomers.
-
-
Column Packing:
-
Select a glass column of appropriate size for the amount of material to be purified (a general rule is a 20:1 to 50:1 ratio of silica gel to crude material by weight).
-
Securely clamp the column in a vertical position.
-
Prepare a slurry of silica gel in the initial, least polar eluting solvent.
-
Pour the slurry into the column and allow the silica to settle into a packed bed, ensuring there are no air bubbles or cracks.
-
Add a thin layer of sand to the top of the silica bed to prevent disruption during sample loading.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluting solvent.
-
Carefully apply the sample to the top of the column.
-
Allow the sample to absorb onto the silica gel.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the chosen solvent system.
-
If a gradient elution is necessary to separate closely related isomers, start with a very non-polar mobile phase (e.g., 100% hexane) and gradually increase the polarity by adding small percentages of a more polar solvent.
-
Collect the eluent in a series of labeled test tubes or flasks.
-
Monitor the separation by collecting small spots from the eluting fractions and analyzing them by TLC.
-
-
Product Isolation:
-
Combine the fractions that contain the pure product.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Causality and Self-Validation:
-
Why Silica Gel? Silica gel is a polar stationary phase that effectively separates compounds based on differences in their polarity. Even small differences in the dipole moments of isomers can lead to differential retention.
-
Why Gradient Elution? A gradient elution, where the polarity of the mobile phase is gradually increased, is often more effective for separating compounds with very similar polarities than an isocratic (constant solvent composition) elution.
-
TLC Monitoring: TLC is a crucial tool for validating the separation in real-time. It allows for the identification of fractions containing the pure product and those containing impurities.
Caption: Workflow for Flash Column Chromatography.
Conclusion
The purification of this compound requires a systematic approach tailored to the specific impurity profile of the crude product. Fractional distillation serves as an excellent initial purification step to remove impurities with significantly different boiling points. For the challenging separation of positional isomers, flash column chromatography offers a powerful and versatile solution. By carefully selecting the purification technique and optimizing the experimental parameters, researchers can obtain this compound of high purity, suitable for demanding applications in chemical synthesis and development.
References
-
Chemical Point. Chlorocyclohexane. [Link]
-
Stenutz. chlorocyclohexane. [Link]
-
LookChem. Chlorocyclohexane. [Link]
-
University of Colorado Boulder, Department of Chemistry and Biochemistry. Column Chromatography. [Link]
-
NIST. 1-Chloro-1-methylcyclohexane. [Link]
-
Cheméo. Chemical Properties of 1-Chloro-1-methylcyclohexane (CAS 931-78-2). [Link]
-
Wikipedia. Fractional distillation. [Link]
-
Quora. What happens when stereoisomers of monochlorinated 2-methylbutane are fractionally distilled?[Link]
-
ResearchGate. Separations cis-/trans-isomers of (a) 1,2-dimethylcyclohexane, (b)...[Link]
-
Master Organic Chemistry. Free Radical Reactions. [Link]
-
YouTube. [Chemistry] Draw the mechanism of the free radical chlorination of cyclohexane to form 1,2 dichloro. [Link]
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Strategic Derivatization of 2-Chloro-1,1-dimethylcyclohexane for Enhanced Chromatographic Analysis
An Application Note and Protocol Guide for Researchers
Abstract
This guide provides detailed application notes and protocols for the chemical derivatization of 2-chloro-1,1-dimethylcyclohexane, a tertiary alkyl halide, to facilitate its quantitative analysis by High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). Direct analysis of this saturated haloalkane is challenging due to its lack of a UV-active chromophore for HPLC and its potential for thermal degradation or poor detector response in GC. We present two primary strategies: 1) A pre-column nucleophilic substitution for HPLC-UV analysis that introduces a chromophore, and 2) A base-induced elimination reaction to yield volatile alkenes suitable for robust GC analysis. The causality behind experimental choices, including reaction mechanisms, reagent selection, and optimization of conditions, is discussed to provide a framework for adapting these methods to similar analytical challenges.
Introduction: The Analytical Challenge
This compound is a saturated halogenated hydrocarbon.[1][2] Such compounds are often intermediates in organic synthesis or may be present as impurities in pharmaceutical manufacturing or environmental samples.[3] Accurate quantification is therefore critical for process control, quality assurance, and safety assessment.
However, the molecule's structure presents significant analytical hurdles:
-
Lack of Chromophore: As an aliphatic halide, it does not possess conjugated π-systems, rendering it virtually transparent to standard UV-Visible detectors used in HPLC.[4][5][6]
-
Reactivity: As a tertiary alkyl halide, it is sterically hindered for direct SN2 reactions but is prone to SN1 substitution and E1/E2 elimination reactions.[7] This inherent reactivity can lead to degradation in a hot GC injector or during sample workup.
-
Detector Specificity: While amenable to GC with a Flame Ionization Detector (FID), sensitivity can be limited. An Electron Capture Detector (ECD) is highly sensitive to halogenated compounds, but its response can be variable and matrix interferences are common.[8]
Chemical derivatization addresses these issues by converting the analyte into a new compound with properties optimized for a specific analytical technique, thereby improving volatility, stability, and/or detector response.[9][10][11]
Core Chemical Principles: Substitution vs. Elimination
The choice of derivatization strategy is dictated by the unique reactivity of the tertiary carbon-chlorine bond in this compound.
-
Nucleophilic Substitution (SN1 Pathway): In the presence of a weak nucleophile and a polar protic solvent, the reaction proceeds via a stable tertiary carbocation intermediate. This pathway is ideal for introducing a functional group, such as a chromophore for HPLC analysis. A significant competing pathway is the E1 elimination, which is also favored by conditions that promote carbocation formation.[7][12]
-
Elimination (E2 Pathway): A strong, sterically hindered base will preferentially abstract a proton from a β-carbon, leading to the formation of an alkene in a concerted step.[13][14] For cyclohexanes, the E2 mechanism has a strict stereochemical requirement: the leaving group (Cl) and the abstracted proton must be in a trans-diaxial orientation.[13][15] This reaction is highly effective for converting the analyte into products easily analyzed by GC.
Protocol I: Derivatization for HPLC-UV Analysis via S-alkylation
This protocol leverages an SN1 reaction to attach a potent chromophore, 4-nitrothiophenol, to the analyte. The resulting thioether possesses a high molar absorptivity in the UV region, enabling sensitive detection.
Causality:
-
Reagent Choice: 4-nitrothiophenol is an excellent nucleophile (due to the soft sulfur atom) and contains the p-nitrophenyl chromophore, which absorbs strongly around 340-350 nm, a region with minimal interference from many common sample matrices.
-
Solvent System: A polar protic solvent like 2-propanol is used to stabilize the carbocation intermediate essential for the SN1 mechanism. The addition of a non-nucleophilic base (potassium carbonate) neutralizes the HCl byproduct, driving the reaction to completion.
-
Temperature Control: The reaction is performed at a moderately elevated temperature to ensure a reasonable reaction rate. However, excessive heat can favor the competing E1 elimination reaction; thus, temperature control is critical.
Experimental Workflow for HPLC-UV Derivatization
Caption: Workflow for HPLC-UV derivatization of this compound.
Step-by-Step Methodology
-
Preparation of Derivatizing Reagent:
-
Accurately weigh 155 mg of 4-nitrothiophenol and 150 mg of anhydrous potassium carbonate into a 10 mL volumetric flask.
-
Dissolve and bring to volume with 2-propanol. This yields a ~0.1 M solution. This reagent should be prepared fresh daily.
-
-
Sample Derivatization:
-
In a 2 mL autosampler vial, add 500 µL of the sample solution (containing this compound, accurately prepared in 2-propanol).
-
Add 500 µL of the freshly prepared derivatizing reagent.
-
Cap the vial tightly and vortex for 30 seconds.
-
Place the vial in a heating block or water bath set to 60°C for 2 hours.
-
-
Sample Workup and Analysis:
-
After incubation, allow the vial to cool to room temperature.
-
Filter the resulting solution through a 0.22 µm PTFE syringe filter to remove the potassium salts.
-
The filtrate is now ready for direct injection into the HPLC-UV system.
-
Analyze using a C18 column with a mobile phase of acetonitrile and water, monitoring at 345 nm.
-
Protocol II: Derivatization for GC Analysis via E2 Elimination
This protocol uses a strong, sterically hindered base to induce an E2 elimination reaction, converting the analyte into its corresponding alkenes. The resulting products, primarily 1,1-dimethylcyclohex-2-ene, are highly volatile and chromatograph well, providing sharp peaks for GC-FID or GC-MS analysis.
Causality:
-
Reagent Choice: Potassium tert-butoxide (KOtBu) is a strong, non-nucleophilic, sterically hindered base. Its bulkiness disfavors the SN1/SN2 pathways and strongly promotes the E2 elimination pathway.[13][16]
-
Solvent System: Tetrahydrofuran (THF) is an aprotic solvent that readily dissolves both the substrate and the base, providing a homogeneous reaction medium without interfering with the base's activity.
-
Reaction Conditions: The reaction proceeds rapidly at room temperature, minimizing the risk of thermal degradation or complex side reactions.
Experimental Workflow for GC Derivatization
Caption: Workflow for GC derivatization of this compound via E2 elimination.
Step-by-Step Methodology
-
Preparation of Base Solution:
-
Under an inert atmosphere (e.g., in a glovebox or under a nitrogen stream), prepare a 1.0 M solution of potassium tert-butoxide in anhydrous THF. Caution: KOtBu is highly reactive with moisture.
-
-
Sample Derivatization:
-
To a 4 mL vial containing a stir bar, add 1 mL of the sample solution (in anhydrous THF).
-
While stirring, slowly add 1.1 mL of the 1.0 M potassium tert-butoxide solution (a 10% molar excess).
-
Seal the vial and allow the reaction to stir at room temperature (25°C) for 30 minutes.
-
-
Sample Workup and Analysis:
-
Carefully quench the reaction by adding 1 mL of deionized water.
-
Add 1 mL of n-hexane, cap the vial, and vortex for 1 minute to extract the alkene products.
-
Allow the layers to separate.
-
Transfer the upper hexane layer to a new vial containing a small amount of anhydrous sodium sulfate to remove residual water.
-
The dried hexane solution is now ready for injection into the GC system. A standard non-polar column (e.g., DB-5 or HP-1) is suitable for separation.
-
Summary of Methodologies and Expected Outcomes
The choice between the two protocols depends on the available instrumentation and the specific analytical goals. Both methods provide a robust pathway for the quantification of this compound.
| Parameter | Protocol I: HPLC-UV | Protocol II: GC-FID/MS |
| Principle | SN1 Nucleophilic Substitution | E2 Elimination |
| Reagent | 4-Nitrothiophenol, K₂CO₃ | Potassium tert-butoxide (KOtBu) |
| Solvent | 2-Propanol | Anhydrous Tetrahydrofuran (THF) |
| Temperature | 60°C | 25°C (Room Temperature) |
| Time | 2 hours | 30 minutes |
| Analyzed Product | 4-Nitrophenyl-1,1-dimethylcyclohexyl-2-thioether | 1,1-Dimethylcyclohex-2-ene |
| Instrumentation | HPLC with UV Detector | Gas Chromatograph with FID or MS |
| Key Advantage | High sensitivity and specificity with UV detection. | Fast, clean reaction; utilizes common GC instrumentation. |
| Potential Issue | Competing E1 elimination side-product. | Handling of moisture-sensitive reagents. |
Conclusion
The derivatization of non-chromophoric, reactive analytes like this compound is essential for reliable chromatographic analysis. By understanding the underlying chemical principles of substitution and elimination, tailored protocols can be developed. The S-alkylation method provides a highly sensitive route for HPLC-UV analysis, while the base-induced elimination offers a rapid and efficient conversion for GC-based methods. These self-validating protocols demonstrate how targeted chemical modification can overcome inherent analytical challenges, enabling accurate and robust quantification for researchers, scientists, and drug development professionals.
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Application Note: Stereoselective Synthesis with 2-Chloro-1,1-dimethylcyclohexane Substrates
Abstract
This comprehensive guide details the principles and protocols for achieving high stereoselectivity in reactions involving 2-chloro-1,1-dimethylcyclohexane. By leveraging a deep understanding of conformational analysis and reaction kinetics, researchers can strategically direct reaction pathways towards desired stereochemical outcomes. This note provides experimentally-grounded protocols for stereoselective E2 elimination (both Zaitsev and Hofmann) and nucleophilic substitution (SN2 and SN1), designed for researchers, scientists, and professionals in drug development and synthetic chemistry.
Introduction: The Imperative of Stereocontrol
In the realm of modern organic synthesis, particularly in the development of pharmaceuticals and complex molecules, the three-dimensional arrangement of atoms is paramount. Stereoisomers of a compound can exhibit vastly different biological activities, making the control of stereochemistry a critical objective. The this compound scaffold serves as an excellent model system for exploring the interplay between substrate conformation and reaction mechanism to achieve stereoselective outcomes.
The rigid, yet conformationally dynamic, nature of the cyclohexane ring allows for precise control over the spatial orientation of reactive groups. This guide elucidates the mechanistic underpinnings of elimination and substitution reactions on this substrate and provides actionable protocols to selectively synthesize specific isomers.
Foundational Principle: Conformational Analysis
The stereochemical fate of any reaction involving a cyclohexane derivative is dictated by the equilibrium of its chair conformations. For an E2 elimination to occur, a strict geometric requirement must be met: the leaving group (chloride) and a β-hydrogen must be in an anti-periplanar (180°) arrangement.[1] In a cyclohexane ring, this translates to a trans-diaxial orientation.[2]
The this compound substrate can exist in two primary chair conformations in equilibrium. The reaction proceeds through the conformer that places the chlorine atom in an axial position, even if it is the less stable, higher-energy conformation.[3][4] This necessity to adopt a specific reactive conformation is the key to controlling the reaction's regiochemical and stereochemical outcome.
Figure 1: Chair flip of this compound.
Stereoselective Elimination (E2) Protocols
The E2 reaction pathway offers a powerful method for installing a double bond with high regioselectivity, which is directly tied to the selection of a specific β-hydrogen. The choice of base is the primary experimental lever to control this selection.
Mechanistic Overview: Zaitsev vs. Hofmann Elimination
In the E2-active conformer (axial chlorine), there are two distinct sets of β-hydrogens that can assume an axial position: one at the more substituted C3 position and one at the less substituted C6 position.
-
Zaitsev Pathway: Abstraction of the C3-hydrogen leads to the more substituted, thermodynamically stable alkene: 1,1-dimethylcyclohex-2-ene . This pathway is favored by small, unhindered bases.[5]
-
Hofmann Pathway: Abstraction of the C6-hydrogen leads to the less substituted, sterically accessible alkene: 3,3-dimethylcyclohex-1-ene . This pathway is favored by bulky, sterically hindered bases.[6][7]
Caption: Control of regioselectivity in E2 elimination.
Protocol 1: Zaitsev-Selective Elimination
-
Objective: To synthesize 1,1-dimethylcyclohex-2-ene, the thermodynamically favored product.
-
Causality: A small, strong base like sodium ethoxide can access the more sterically shielded C3-hydrogen without significant hindrance, leading to the more stable, more substituted alkene.[3]
-
Methodology:
-
To a solution of this compound (1.0 eq) in absolute ethanol (0.2 M), add sodium ethoxide (1.5 eq) at room temperature.
-
Heat the mixture to reflux (approx. 78 °C) and monitor the reaction by TLC or GC-MS.
-
After 4-6 hours or upon consumption of starting material, cool the reaction to room temperature.
-
Quench the reaction by adding deionized water and extract the product with diethyl ether (3x).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash chromatography to isolate the desired alkene.
-
Protocol 2: Hofmann-Selective Elimination
-
Objective: To synthesize 3,3-dimethylcyclohex-1-ene, the sterically favored product.
-
Causality: A bulky base, such as potassium tert-butoxide, experiences significant steric repulsion when approaching the C3-hydrogen. It therefore preferentially abstracts the more accessible C6-hydrogen, leading to the less substituted Hofmann product.[8]
-
Methodology:
-
In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve potassium tert-butoxide (1.5 eq) in anhydrous tetrahydrofuran (THF) (0.2 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of this compound (1.0 eq) in THF dropwise over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 8-12 hours, monitoring by TLC or GC-MS.
-
Carefully quench the reaction at 0 °C with a saturated aqueous solution of NH₄Cl.
-
Extract the product with pentane (3x).
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate carefully (product is volatile) using a rotary evaporator with a cooled trap.
-
Purify via flash chromatography.
-
| Parameter | Protocol 1 (Zaitsev) | Protocol 2 (Hofmann) |
| Target Product | 1,1-dimethylcyclohex-2-ene | 3,3-dimethylcyclohex-1-ene |
| Base | Sodium Ethoxide (NaOEt) | Potassium tert-Butoxide (t-BuOK) |
| Base Characteristic | Strong, Unhindered | Strong, Bulky |
| Solvent | Ethanol | Tetrahydrofuran (THF) |
| Temperature | Reflux (~78 °C) | 0 °C to Room Temp |
| Typical Selectivity | >80% Zaitsev | >90% Hofmann |
Stereoselective Substitution Protocols
While elimination is often favored for secondary halides with strong bases, nucleophilic substitution can be achieved under carefully controlled conditions. The choice between SN1 and SN2 pathways determines the stereochemical outcome.
SN2 Pathway: Inversion of Stereochemistry
-
Mechanistic Principle: The SN2 reaction is a single, concerted step where the nucleophile attacks the carbon center from the side opposite to the leaving group (backside attack).[9] This process results in a complete inversion of the stereocenter, a phenomenon known as the Walden inversion. For this to occur, the leaving group should ideally be in an axial position to minimize steric hindrance for the incoming nucleophile.[10]
-
Experimental Causality: To favor the SN2 pathway and suppress the competing E2 reaction, a strong nucleophile that is a weak base should be used in a polar aprotic solvent.[11] Polar aprotic solvents (e.g., DMSO, DMF, acetone) solvate the cation but leave the anionic nucleophile "naked" and highly reactive.[12][13][14]
Caption: SN2 reaction proceeds with inversion of stereochemistry.
Protocol 3: SN2 Substitution with Azide
-
Objective: To synthesize the corresponding azide with inversion of configuration.
-
Methodology:
-
Dissolve this compound (1.0 eq) in anhydrous dimethylformamide (DMF) (0.3 M).
-
Add sodium azide (NaN₃) (2.0 eq) to the solution.
-
Heat the reaction mixture to 50-60 °C and stir for 12-24 hours, monitoring by TLC.
-
After completion, cool the reaction and pour it into a separatory funnel containing deionized water and diethyl ether.
-
Separate the layers and extract the aqueous layer two more times with diethyl ether.
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting azide by flash chromatography.
-
SN1 Pathway: Racemization
-
Mechanistic Principle: The SN1 reaction proceeds through a two-step mechanism. The first and rate-determining step is the departure of the leaving group to form a planar, sp²-hybridized carbocation intermediate. This achiral intermediate can then be attacked by the nucleophile from either face with nearly equal probability, leading to a mixture of enantiomers (racemization).[15]
-
Experimental Causality: This pathway is favored by polar protic solvents (e.g., water, methanol, ethanol), which stabilize the carbocation intermediate and the leaving group anion through hydrogen bonding.[16][17][18] The reaction typically uses a weak nucleophile, which is often the solvent itself (a process known as solvolysis).[19][20]
Caption: SN1 reaction leads to racemization via a planar carbocation.
Protocol 4: SN1 Solvolysis in Methanol
-
Objective: To synthesize a racemic mixture of the corresponding methoxy ether.
-
Methodology:
-
Dissolve this compound (1.0 eq) in methanol (as solvent, ~0.1 M). The addition of a non-nucleophilic weak base like calcium carbonate can be included to neutralize the HCl generated.
-
Heat the solution gently to reflux (approx. 65 °C) and monitor the reaction over 24-48 hours.
-
Upon completion, cool the mixture and remove the methanol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the product mixture by flash chromatography. Characterization (e.g., by chiral HPLC) will confirm the formation of a racemic mixture.
-
Summary and Troubleshooting
| Reaction | Key Conditions | Stereochemical Outcome | Potential Pitfalls |
| E2 (Zaitsev) | Small, strong base (NaOEt); Protic solvent (EtOH); Heat | More substituted alkene | Competing SN2 reaction |
| E2 (Hofmann) | Bulky, strong base (t-BuOK); Aprotic solvent (THF) | Less substituted alkene | Base is moisture sensitive |
| SN2 | Strong, non-basic Nu⁻ (NaN₃); Polar aprotic solvent (DMF) | Inversion of stereochemistry | Competing E2 with basic Nu⁻; Slow rate due to steric hindrance[21][22][23] |
| SN1 | Weak Nu⁻ (often solvent); Polar protic solvent (MeOH); Heat | Racemization (mixture of stereoisomers) | Competing E1 reaction, especially with heat[24] |
Troubleshooting Tip: If an E2 reaction is yielding a significant amount of substitution product, increase the reaction temperature and ensure a sufficiently strong and/or bulky base is being used. Conversely, if an SN2 reaction is plagued by elimination, lower the temperature and switch to a more polar aprotic solvent and a less basic nucleophile.
References
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-
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-
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-
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-
Reddit. (2015). Why do polar, aprotic solvents favour SN2 pathways over SN1? Retrieved from [Link]
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Chemistry LibreTexts. (2022). 11.9: The E2 Reaction and Cyclohexane Conformation. Retrieved from [Link]
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Khan Academy. (2013). Steric hindrance | Substitution and elimination reactions | Organic chemistry. Retrieved from [Link]
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-
Chemistry Steps. (2024). The SN1 Reaction Mechanism and SN1 Practice Problems. Retrieved from [Link]
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Application Notes & Protocols: A Guide to the Large-Scale Synthesis of 2-Chloro-1,1-dimethylcyclohexane
I. Executive Summary and Strategic Overview
This document provides a comprehensive guide for the large-scale synthesis of 2-Chloro-1,1-dimethylcyclohexane, a valuable halogenated cycloalkane intermediate. The strategic focus of this protocol is on scalability, safety, and reproducibility. We will explore viable synthetic routes, ultimately detailing a robust and efficient procedure starting from the corresponding alcohol, 1,1-dimethylcyclohexan-2-ol. The causality behind each experimental choice, from reagent selection to purification methodology, is explained to provide a deep, actionable understanding of the process. This guide is designed to be a self-validating system, incorporating rigorous safety protocols and analytical quality control measures to ensure the integrity of the final product.
II. Comparative Analysis of Synthetic Strategies
The synthesis of this compound can be approached from several precursors. The selection of a route for large-scale production hinges on factors such as starting material availability, cost, reaction efficiency, and the simplicity of product isolation.
-
Direct Radical Chlorination of 1,1-Dimethylcyclohexane: This method involves the free-radical halogenation of the parent alkane. While chlorine is an inexpensive reagent, this approach typically suffers from a lack of selectivity, leading to a mixture of mono-, di-, and polychlorinated products at various positions on the ring.[1][2] Separating the desired isomer from this complex mixture on a large scale is often impractical and economically unviable.
-
Hydrochlorination of 1,1-Dimethylcyclohexene: The addition of hydrogen chloride (HCl) across the double bond of the corresponding alkene follows Markovnikov's rule, which would theoretically yield the tertiary chloride (1-chloro-1,1-dimethylcyclohexane) rather than the desired secondary chloride. While anti-Markovnikov additions are possible, they often require specialized reagents or conditions that can complicate a large-scale process. Furthermore, the stereochemistry of the addition can be sensitive to reaction conditions, potentially leading to mixtures of isomers.[3][4]
-
Chlorination of 1,1-Dimethylcyclohexan-2-ol: The conversion of an alcohol to an alkyl chloride is a classic and highly reliable transformation in organic synthesis. Reagents such as thionyl chloride (SOCl₂) or concentrated hydrochloric acid can be employed. The use of thionyl chloride is particularly advantageous for large-scale operations. The reaction byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies purification by driving the reaction to completion and allowing for their easy removal.[5] This route offers high yields and excellent regioselectivity, making it the preferred strategy for this guide.
Based on this analysis, the chlorination of 1,1-dimethylcyclohexan-2-ol with thionyl chloride is the most logical and efficient pathway for the large-scale synthesis of this compound.
III. Recommended Large-Scale Synthesis Protocol: Chlorination with Thionyl Chloride
This section details the step-by-step methodology for the conversion of 1,1-dimethylcyclohexan-2-ol to this compound.
A. Reagents and Materials
| Reagent/Material | Grade | Supplier Recommendation | Notes |
| 1,1-Dimethylcyclohexan-2-ol | ≥98% | Sigma-Aldrich, Alfa Aesar | Ensure dryness before use. |
| Thionyl Chloride (SOCl₂) | ≥99% | Sigma-Aldrich, Lanxess | Handle with extreme caution in a chemical fume hood.[6] |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Standard suppliers | Use of an anhydrous solvent is crucial to prevent reaction with SOCl₂. |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | Standard suppliers | For neutralization quench. |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | Standard suppliers | For drying the organic phase. |
| 200 L Glass-Lined Reactor | - | Pfaudler, De Dietrich | With overhead stirrer, temperature control, and reflux condenser. |
| Scrubber System | - | - | Required to neutralize evolved HCl and SO₂ gas. |
B. Experimental Workflow Diagram
Caption: Overall workflow for the synthesis of this compound.
C. Step-by-Step Procedure
-
Reactor Preparation: Ensure the 200 L glass-lined reactor is clean, dry, and purged with an inert atmosphere (e.g., nitrogen).
-
Charging Reactants: Charge the reactor with 1,1-dimethylcyclohexan-2-ol (10.0 kg, 78.0 mol) and anhydrous dichloromethane (80 L). Begin stirring to ensure complete dissolution.
-
Cooling: Cool the stirred solution to 0-5 °C using a chiller unit. Maintaining a low temperature during the addition of thionyl chloride is critical to control the initial exothermic reaction.
-
Thionyl Chloride Addition: Slowly add thionyl chloride (11.1 kg, 6.8 L, 93.6 mol, 1.2 equiv) to the reactor via a dropping funnel or pump over a period of 2-3 hours. The reaction will evolve HCl and SO₂ gas; ensure the reactor's vent is connected to an efficient caustic scrubber. The internal temperature should not exceed 10 °C during the addition.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.
-
Reflux: Gently heat the mixture to reflux (~40 °C for DCM) and maintain for 3-4 hours. Monitor the reaction's completion by taking aliquots and analyzing via GC or TLC. The conversion of the alcohol starting material should be complete.
-
Quenching: Once the reaction is complete, cool the mixture back down to 0-5 °C. Very slowly and carefully, quench the reaction by adding crushed ice or ice-cold water (50 L) to destroy any excess thionyl chloride. CAUTION: This quenching step is highly exothermic and will release significant amounts of HCl and SO₂ gas. Ensure slow addition and efficient cooling and scrubbing.
-
Neutralization: Slowly add saturated sodium bicarbonate solution until the aqueous layer is neutral or slightly basic (pH 7-8). This step neutralizes the excess HCl.
-
Work-up: Stop the stirring and allow the layers to separate. Drain the lower organic (DCM) layer. Extract the aqueous layer with dichloromethane (2 x 20 L) to recover any dissolved product.
-
Drying and Concentration: Combine all organic layers and dry over anhydrous magnesium sulfate (approx. 2 kg). Filter off the drying agent and concentrate the filtrate using a large-scale rotary evaporator to remove the dichloromethane.
-
Purification: Purify the resulting crude oil by vacuum distillation to yield pure this compound.
D. Expected Yield and Properties
| Parameter | Value |
| Expected Yield | 80-90% |
| Appearance | Colorless liquid |
| Molecular Formula | C₈H₁₅Cl[7] |
| Molecular Weight | 146.66 g/mol [7][8] |
| Boiling Point | ~70-72 °C at 20 mmHg |
IV. Reaction Mechanism
The reaction of a secondary alcohol with thionyl chloride in a non-polar solvent without a base typically proceeds through an Sₙi (internal nucleophilic substitution) mechanism, which results in retention of stereochemistry at the chiral center.
Caption: Sₙi mechanism for the reaction of an alcohol with thionyl chloride.
Mechanism Explained:
-
Formation of Alkyl Chlorosulfite: The alcohol's oxygen atom acts as a nucleophile, attacking the sulfur atom of thionyl chloride. A proton and a chloride ion are eliminated (forming HCl), resulting in the formation of a key intermediate, an alkyl chlorosulfite.[5]
-
Internal Nucleophilic Attack: The alkyl chlorosulfite collapses in a concerted step. The lone pair on the chlorine atom attacks the carbon atom bearing the oxygen, from the same face. Simultaneously, the C-O bond breaks, and the stable gaseous molecule sulfur dioxide (SO₂) is released. This internal delivery of the chloride results in the final product with a retained stereochemical configuration.[5]
V. Mandatory Safety Protocols
Thionyl Chloride (SOCl₂) is an extremely hazardous chemical. Strict adherence to safety protocols is non-negotiable.
-
Handling: All operations involving thionyl chloride must be conducted in a well-ventilated chemical fume hood or a closed system reactor.[9][10] It is highly corrosive to skin, eyes, and mucous membranes.[6] Inhalation can be toxic and potentially fatal.[6][10][11]
-
Personal Protective Equipment (PPE): Wear a full-face shield, chemical splash goggles, a chemical-resistant apron or suit, and heavy-duty, solvent-resistant gloves (e.g., neoprene or Viton).[6][10] A NIOSH-approved respirator with acid gas cartridges should be available for any non-routine operations or in case of a spill.[6]
-
Reactivity: Thionyl chloride reacts violently with water and moisture, releasing toxic gases (HCl and SO₂).[6][9][12] It must be stored away from water, acids, bases, and alcohols in a cool, dry, well-ventilated area.[9]
-
Emergency Procedures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[9][12] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open.[11] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air at once.[12] If breathing has stopped, perform artificial respiration. Seek immediate medical attention.
-
Spills: Evacuate the area. For small spills, absorb with an inert, dry material like sand or vermiculite. Do not use water.[11][12] For large spills, follow institutional emergency procedures.
-
VI. Characterization and Quality Control
To confirm the identity and purity of the final product, the following analytical techniques are recommended:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity of the product and identify any potential byproducts or unreacted starting material. The mass spectrum should show a molecular ion peak corresponding to the product's mass (m/z = 146) and a characteristic isotopic pattern for a monochlorinated compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will confirm the structure by showing characteristic signals for the methyl groups and the protons on the cyclohexane ring. The proton on the carbon bearing the chlorine (CHCl) will have a distinct chemical shift.
-
¹³C NMR: Will show 8 distinct carbon signals, confirming the structure and absence of isomeric impurities.
-
-
Infrared (IR) Spectroscopy: The spectrum should show the absence of a broad O-H stretch (around 3300 cm⁻¹) from the starting alcohol and the presence of C-Cl stretching vibrations.
VII. References
-
New Jersey Department of Health. (n.d.). Hazard Summary: Thionyl Chloride. Retrieved from NJ.gov. [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Thionyl chloride. Retrieved from carlroth.com. [Link]
-
Lanxess. (2015). Product Safety Assessment: Thionyl chloride. Retrieved from Lanxess. [Link]
-
Zaragoza, F. (2020). Alcohols to Alkyl Chlorides, Part 3: Phosgene (COCl2). YouTube. [Link]
-
Organic Syntheses. (n.d.). Procedure. Retrieved from orgsyn.org. [Link]
-
Chemistry LibreTexts. (2020). 7.3: Preparation of Alkyl Halides. Retrieved from Chemistry LibreTexts. [Link]
-
Zaragoza, F. (2020). Alcohols to Alkyl Chlorides, Part 2: Thionyl Chloride (SOCl2). YouTube. [Link]
-
Google Patents. (n.d.). US5767330A - Process for preparing alkyl chlorides. Retrieved from Google Patents.
-
Organic Chemistry Portal. (n.d.). Synthesis of alkyl chlorides. Retrieved from organic-chemistry.org. [Link]
-
Beilstein Journals. (n.d.). Advancements in hydrochlorination of alkenes. Retrieved from Beilstein Journals. [Link]
-
American Chemical Society. (n.d.). Kinetics and stereochemistry of the hydrochlorination of 1,2-dimethylcyclohexene. Retrieved from ACS Publications. [Link]
-
PubChem. (n.d.). (2S)-2-chloro-1,1-dimethylcyclohexane. Retrieved from PubChem. [Link]
-
PubChem. (n.d.). This compound. Retrieved from PubChem. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Question: 1-methylcyclohexane undergoes chlorination. Write down the reac.. [askfilo.com]
- 3. BJOC - Advancements in hydrochlorination of alkenes [beilstein-journals.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. youtube.com [youtube.com]
- 6. lanxess.com [lanxess.com]
- 7. This compound | C8H15Cl | CID 22297886 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. (2S)-2-chloro-1,1-dimethylcyclohexane | C8H15Cl | CID 638181 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. nj.gov [nj.gov]
- 10. westliberty.edu [westliberty.edu]
- 11. carlroth.com:443 [carlroth.com:443]
- 12. THIONYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Chloro-1,1-dimethylcyclohexane
Welcome to the technical support center for the synthesis of 2-Chloro-1,1-dimethylcyclohexane. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you optimize your synthetic protocols and overcome common challenges.
Introduction to the Synthesis of this compound
This compound is a halogenated cyclic alkane with applications in organic synthesis, serving as a precursor for various functionalized cyclohexane derivatives. The successful synthesis of this compound with high yield and purity is crucial for subsequent research and development activities. This guide will focus on the two most common synthetic routes:
-
Hydrochlorination of 1,1-dimethylcyclohexene: An electrophilic addition of hydrogen chloride across the double bond.
-
Chlorination of 1,1-dimethylcyclohexan-2-ol: A nucleophilic substitution reaction using a chlorinating agent, typically thionyl chloride (SOCl₂).
Each pathway presents its own set of challenges, from regioselectivity and carbocation rearrangements in the former to handling hazardous reagents and controlling reaction conditions in the latter. This guide will provide practical solutions to these issues.
Troubleshooting Guide: Addressing Common Synthesis Issues
This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.
Issue 1: Low Yield in the Hydrochlorination of 1,1-dimethylcyclohexene
Question: I am attempting the hydrochlorination of 1,1-dimethylcyclohexene, but my yield of this compound is consistently low. What are the potential causes and how can I improve it?
Answer:
Low yields in the hydrochlorination of 1,1-dimethylcyclohexene are a common issue and can often be attributed to several factors. Let's break down the potential causes and the corresponding solutions.
Causality Behind Low Yield:
The hydrochlorination of an alkene proceeds via an electrophilic addition mechanism. The double bond of the alkene acts as a nucleophile, attacking the electrophilic hydrogen of HCl. This forms a carbocation intermediate, which is then attacked by the chloride ion to form the final product. The stability of this carbocation is paramount to the success of the reaction.
-
Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, low temperature, or inadequate mixing, especially in biphasic systems.[1]
-
Carbocation Rearrangements: The initially formed secondary carbocation at the C2 position is relatively stable. However, under certain conditions, rearrangements to form other, less stable carbocations can occur, leading to a mixture of products and reducing the yield of the desired isomer. While a hydride or methyl shift from the C1 position would lead to a less stable primary carbocation and is therefore unlikely, other side reactions are possible.[2][3][4]
-
Side Reactions: Polymerization of the alkene can be a significant side reaction, especially in the presence of strong acids. Elimination of HCl from the product to reform the alkene can also occur, particularly at higher temperatures.
-
Loss During Workup: The product, being a volatile organic compound, can be lost during the workup and purification steps if not handled carefully.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield in hydrochlorination.
Experimental Protocol for Improved Yield:
-
Reagent and Glassware Preparation: Ensure all glassware is thoroughly dried. Use a fresh, high-purity source of 1,1-dimethylcyclohexene. If generating HCl gas in situ, ensure the reagents are of high quality.
-
Reaction Setup: To a solution of 1,1-dimethylcyclohexene (1 equivalent) in a suitable inert solvent (e.g., dichloromethane or diethyl ether) at 0 °C, bubble dry HCl gas through the solution with vigorous stirring. Alternatively, a solution of HCl in a compatible solvent can be added dropwise.
-
Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The disappearance of the starting alkene will indicate the reaction's progress.
-
Workup: Once the reaction is complete, carefully quench any excess HCl by washing the organic layer with a cold, saturated sodium bicarbonate solution. Separate the organic layer, dry it over anhydrous magnesium sulfate, and filter.
-
Purification: Remove the solvent under reduced pressure, keeping the temperature low to avoid product loss. The crude product can then be purified by fractional distillation under reduced pressure.
Data Summary: Impact of Reaction Conditions on Yield (Illustrative)
| Parameter | Condition A (Low Yield) | Condition B (Optimized Yield) | Rationale for Improvement |
| Temperature | Room Temperature | 0 °C to Room Temperature | Lower temperatures can suppress side reactions like polymerization. |
| Solvent | Protic (e.g., Ethanol) | Aprotic (e.g., CH₂Cl₂) | Aprotic solvents minimize unwanted side reactions with the carbocation intermediate. |
| HCl Source | Aqueous HCl | Dry HCl gas or HCl in ether | Water can act as a competing nucleophile, leading to alcohol byproducts. |
| Reaction Time | 1 hour | Monitored to completion (2-4 hours) | Ensures the reaction proceeds to completion without prolonged exposure to acidic conditions. |
| Stirring | Moderate | Vigorous | Ensures efficient mixing, especially if using gaseous HCl.[1] |
Issue 2: Formation of Multiple Products in the Chlorination of 1,1-dimethylcyclohexan-2-ol with Thionyl Chloride
Question: I am synthesizing this compound from 1,1-dimethylcyclohexan-2-ol using thionyl chloride and obtaining a mixture of products. How can I improve the selectivity?
Answer:
The reaction of alcohols with thionyl chloride (SOCl₂) is a common method for preparing alkyl chlorides. However, the mechanism can be complex and is highly dependent on the reaction conditions, which can lead to a mixture of products.[5]
Mechanistic Insights and Side Reactions:
The reaction of an alcohol with thionyl chloride proceeds through the formation of a chlorosulfite ester intermediate. The subsequent decomposition of this intermediate to the alkyl chloride can occur via two main pathways:
-
Sₙi (Internal Nucleophilic Substitution): This pathway involves the delivery of the chloride from the chlorosulfite ester itself, leading to retention of stereochemistry. This is often favored in the absence of a base.
-
Sₙ2 (Bimolecular Nucleophilic Substitution): In the presence of a base like pyridine, the chloride ion is displaced and can then act as a nucleophile, attacking the carbon center and leading to inversion of stereochemistry.
The formation of multiple products can arise from:
-
A mixture of Sₙi and Sₙ2 pathways: This will result in a mixture of stereoisomers.
-
Elimination Reactions (E1 and E2): The hindered nature of the secondary alcohol can promote elimination reactions, leading to the formation of 1,1-dimethylcyclohexene as a byproduct, especially at higher temperatures.
-
Rearrangement Products: Although less common in this reaction compared to hydrochlorination, rearrangements are still a possibility if a carbocation-like intermediate is formed.
Logical Relationship Diagram for Product Formation:
Caption: Pathways for product formation from the chlorosulfite ester intermediate.
Protocol for Selective Synthesis:
-
Control of Stereochemistry:
-
For Retention (Sₙi): Conduct the reaction in a non-polar, non-coordinating solvent like diethyl ether or dichloromethane, in the absence of a base. Add the thionyl chloride to the alcohol at a low temperature (0 °C) and then allow the reaction to warm to room temperature or gently heat.[6]
-
For Inversion (Sₙ2): Use a base such as pyridine as the solvent or co-solvent. The pyridine will react with the intermediate, displacing the chloride which then acts as a nucleophile.
-
-
Minimizing Elimination:
-
Keep the reaction temperature as low as possible while still allowing the reaction to proceed at a reasonable rate. Overheating can favor elimination.[7]
-
Use of a base like pyridine can also sometimes suppress elimination by providing a milder reaction environment.
-
Step-by-Step Experimental Protocol (Favoring Sₙi):
-
Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize the evolved HCl and SO₂), place a solution of 1,1-dimethylcyclohexan-2-ol (1 equivalent) in anhydrous diethyl ether.
-
Reagent Addition: Cool the flask to 0 °C in an ice bath. Add thionyl chloride (1.1 equivalents) dropwise from the dropping funnel over 30 minutes with constant stirring.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC or GC-MS.
-
Workup: Carefully pour the reaction mixture over crushed ice to quench the excess thionyl chloride. Separate the organic layer, wash with cold water, saturated sodium bicarbonate solution, and finally with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. Purify the crude product by fractional distillation under vacuum.
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally preferred for producing this compound?
A1: The choice of route depends on the available starting materials and the desired purity.
-
The hydrochlorination of 1,1-dimethylcyclohexene is often simpler and more atom-economical if the alkene is readily available. However, it can be prone to carbocation rearrangements and the formation of isomeric byproducts.
-
The chlorination of 1,1-dimethylcyclohexan-2-ol with thionyl chloride offers more control over the stereochemistry and can provide a cleaner product if the reaction conditions are carefully controlled. However, it involves the use of hazardous reagents like thionyl chloride.
Q2: How can I confirm the identity and purity of my this compound product?
A2: A combination of analytical techniques is recommended:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method to determine the purity of your product and to identify any byproducts. The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns for this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the product. The chemical shifts and coupling patterns will be characteristic of the this compound structure.
-
Infrared (IR) Spectroscopy: The IR spectrum will show the absence of the O-H stretch from the starting alcohol and the C=C stretch from the starting alkene, and the presence of a C-Cl stretch.
Q3: What are the main safety precautions when working with thionyl chloride?
A3: Thionyl chloride is a corrosive and toxic substance that reacts violently with water. Always handle it in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Ensure that an emergency shower and eyewash station are readily accessible. Quench any excess thionyl chloride carefully with a large amount of ice.
Q4: Can I use other chlorinating agents instead of thionyl chloride?
A4: Yes, other chlorinating agents can be used to convert alcohols to alkyl chlorides, such as:
-
Phosphorus trichloride (PCl₃) and Phosphorus pentachloride (PCl₅): These are also effective but can be equally or more hazardous to handle than thionyl chloride.
-
Oxalyl chloride or Sulfuryl chloride (SO₂Cl₂): These can also be used, but reaction conditions need to be carefully optimized for each substrate.[8] The choice of chlorinating agent will depend on the specific requirements of your synthesis, including functional group tolerance and desired stereochemical outcome.
References
-
Reactions of Alcohols with Thionyl Chloride. (2023, June 21). Read Chemistry. [Link]
-
Müller, D. S. (2024). Advancements in hydrochlorination of alkenes. Beilstein Journal of Organic Chemistry, 20, 787–814. [Link]
-
Why cool a reaction down when adding reagents if you're only going to reflux subsequently? (2024, March 28). Chemistry Stack Exchange. [Link]
-
CHEM 222: Reaction of Alcohols with Thionyl Chloride. (2017, February 6). YouTube. [Link]
-
This compound. PubChem. [Link]
-
(2S)-2-chloro-1,1-dimethylcyclohexane. PubChem. [Link]
-
This compound. ChemSynthesis. [Link]
-
Rearrangement Reactions (1) - Hydride Shifts. (2025, June 23). Master Organic Chemistry. [Link]
-
Carbocation Rearrangements. (2023, January 22). Chemistry LibreTexts. [Link]
-
Rearrangements: Alkyl Shifts and Ring-Expansion Reactions. (2025, June 23). Master Organic Chemistry. [Link]
-
Carbocation rearrangements in hydrohalogenation reactions of alkenes. (2025, July 4). Reddit. [Link]
-
Hydrohalogenation of Alkenes and Markovnikov's Rule. (2013, February 8). Master Organic Chemistry. [Link]
-
Optimization of Reaction Conditions for Cyclohexane to Cyclohexanone witht-Butylhydroperoxide Over CuCl2Loaded with Activated Carbon. (2025, December 18). ResearchGate. [Link]
-
Synthesis of 1-Substituted Bicyclo[2.1.1]hexan-2-ones via a Sequential SmI2-Mediated Pinacol Coupling and Acid-Catalyzed Pinacol Rearrangement Reaction. (2019). National Institutes of Health. [Link]
-
2-Chloro-1,3-dimethylcyclohexane. PubChem. [Link]
-
1-Chloro-1,2-dimethylcyclohexane. PubChem. [Link]
Sources
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- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. readchemistry.com [readchemistry.com]
- 6. youtube.com [youtube.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Side Product Formation in the Synthesis of 2-Chloro-1,1-dimethylcyclohexane
Guide ID: TSC-2026-01-C8H15CL
Welcome to the technical support center for advanced chemical synthesis. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of halogenated cyclohexanes, specifically focusing on 2-Chloro-1,1-dimethylcyclohexane. Our goal is to provide in-depth, actionable insights into the formation of common side products and to offer robust troubleshooting strategies to enhance yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound and what are its inherent challenges?
The most direct and frequently employed method is the electrophilic addition of hydrogen chloride (HCl) to a precursor alkene, such as 3,3-dimethylcyclohex-1-ene or 1,2-dimethylcyclohexene.[1][2] This reaction, known as hydrohalogenation, proceeds via a carbocation intermediate.[3][4][5][6] The primary challenge lies in controlling the fate of this carbocation, which is susceptible to rearrangement and elimination reactions that compete with the desired nucleophilic attack by the chloride ion.[7][8][9]
Q2: I am observing a significant amount of alkene byproducts in my reaction mixture. What is the cause?
The formation of alkenes is a classic example of the competition between SN1 (substitution) and E1 (elimination) pathways, both of which proceed through the same carbocation intermediate.[9][10] After the initial protonation of the alkene, the carbocation can either be attacked by a chloride ion (SN1) to form the desired product or lose a proton from an adjacent carbon (a β-proton) to a weak base (like the solvent or another alkene molecule) to form a new π-bond (E1).[9][11]
Causality:
-
Temperature: Higher reaction temperatures significantly favor elimination over substitution.[10][12] Elimination reactions result in an increase in the number of molecules, leading to a positive entropy change (ΔS), which is favored at elevated temperatures.[10]
-
Solvent: While polar protic solvents are necessary to facilitate carbocation formation, a solvent that is also a moderately strong base can promote proton abstraction, favoring the E1 pathway.
Q3: My analysis shows chlorinated isomers other than the expected this compound. Why does this skeletal rearrangement occur?
This is a hallmark of a Wagner-Meerwein rearrangement , a process where a carbocation rearranges to a more stable form through the 1,2-shift of a hydride (H⁻), alkyl, or aryl group.[13][14][15] In the context of cyclohexyl systems, even rearrangements between carbocations of similar stability (e.g., secondary to another secondary, or tertiary to another tertiary) can occur if it relieves ring strain or leads to a thermodynamically preferred product distribution.[7][16]
For example, if starting from 3,3-dimethylcyclohex-1-ene, protonation can lead to a secondary carbocation. A subsequent 1,2-hydride shift can occur, followed by a 1,2-methyl shift, to form a more stable tertiary carbocation before the chloride attacks. This intricate cascade can lead to a mixture of chloro-dimethylcyclohexane isomers.[8][17]
Visualizing the Reaction Pathways
To better understand the competing reactions, the following diagrams illustrate the key mechanistic steps.
Caption: Ideal synthesis pathway for the target molecule.
Caption: Competing E1 and Rearrangement side reactions.
Troubleshooting Guide
Problem: Low yield of this compound with a high percentage of isomeric chloride byproducts.
-
Primary Cause: Carbocation rearrangement (Wagner-Meerwein shifts) is likely dominating the reaction. This occurs when the initially formed carbocation has a pathway to rearrange to a more stable or thermodynamically favored isomer before it can be trapped by the chloride ion.[8][13]
-
Troubleshooting Protocol:
-
Lower the Reaction Temperature: Carbocation rearrangements have a higher activation energy than nucleophilic attack. Conducting the reaction at lower temperatures (e.g., 0 °C to -20 °C) can kinetically favor the direct capture of the initial carbocation, thus minimizing rearrangement.[13]
-
Increase Chloride Ion Concentration: According to Le Châtelier's principle, increasing the concentration of the chloride nucleophile can accelerate the rate of the desired SN1 capture. This can be achieved by using a solvent saturated with HCl gas or by adding a soluble, non-reactive chloride salt (e.g., tetrabutylammonium chloride).
-
Solvent Choice: Use a non-polar, aprotic solvent (e.g., dichloromethane, pentane) saturated with dry HCl gas.[18] Polar protic solvents can stabilize the carbocation intermediate for a longer duration, providing more time for rearrangement to occur. A less-polar environment can promote a faster collapse of the ion pair.
-
Problem: The major impurity is a mixture of dimethylcyclohexene isomers.
-
Primary Cause: The E1 elimination pathway is outcompeting the SN1 substitution pathway.[10][12]
-
Troubleshooting Protocol:
-
Strict Temperature Control: This is the most critical factor. Ensure the reaction temperature is kept low and constant. Avoid localized heating. As a rule of thumb, heat favors elimination.[10][11]
-
Use a Non-Basic Acid Source: If using aqueous HCl, the water can act as a base to remove a β-proton. A better approach is to use dry HCl gas dissolved in a non-basic, aprotic solvent.[1]
-
Avoid Protic Solvents that are Strong Bases: Avoid using alcohols as solvents if elimination is a problem, as they can act as bases to facilitate the E1 pathway.
-
Data & Experimental Protocols
Table 1: Effect of Reaction Conditions on Product Distribution
| Precursor Alkene | HCl Source | Solvent | Temp (°C) | Desired Product (%) | Rearranged Isomers (%) | Alkene Byproducts (%) |
| 1,2-Dimethylcyclohexene | Conc. aq. HCl | Acetic Acid | 25 | 45 | 25 | 30 |
| 1,2-Dimethylcyclohexene | Dry HCl gas | Dichloromethane | 0 | 74 | 15 | 11 |
| 3,3-Dimethylcyclohex-1-ene | Conc. aq. HCl | Diethyl Ether | 25 | 30 | 55 | 15 |
| 3,3-Dimethylcyclohex-1-ene | Dry HCl gas | Pentane | -10 | 85 | 10 | 5 |
Note: Data is illustrative, based on typical outcomes for hydrohalogenation reactions.[18]
Protocol: Optimized Synthesis of this compound from 3,3-Dimethylcyclohex-1-ene
Objective: To maximize the yield of the target product while minimizing rearrangement and elimination side products.
Materials:
-
3,3-Dimethylcyclohex-1-ene
-
Dichloromethane (DCM), anhydrous
-
Hydrogen Chloride gas
-
Anhydrous Sodium Sulfate
-
Three-neck round-bottom flask with a magnetic stirrer, gas inlet tube, and thermometer
Procedure:
-
Setup: Assemble the reaction apparatus under an inert atmosphere (Nitrogen or Argon) and ensure it is flame-dried to remove moisture.
-
Reagent Preparation: Dissolve 1.0 equivalent of 3,3-dimethylcyclohex-1-ene in anhydrous DCM (approx. 0.5 M concentration) in the flask.
-
Cooling: Cool the solution to -10 °C using an appropriate cooling bath (e.g., ice-salt).
-
HCl Addition: Slowly bubble dry HCl gas through the stirred solution. Monitor the reaction temperature closely, ensuring it does not rise above -5 °C. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Quenching: Once the starting material is consumed, stop the HCl flow and purge the system with nitrogen to remove excess HCl. Quench the reaction by slowly adding a cold, saturated sodium bicarbonate solution.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by fractional distillation or column chromatography to isolate the this compound.
References
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Hydrohalogenation of Alkenes. (n.d.). eCampusOntario Pressbooks. Retrieved from [Link]
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Ashenhurst, J. (2013, February 8). Hydrohalogenation of Alkenes and Markovnikov's Rule. Master Organic Chemistry. Retrieved from [Link]
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Periodic Chemistry. (2019, February 27). Alkene Hydrohalogenation (Alkene + HX). Retrieved from [Link]
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Khan Academy. (n.d.). Hydrohalogenation. Retrieved from [Link]
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OrgoSolver. (n.d.). Hydrohalogenation of Alkenes (HBr/HCl): Mechanism, Regiochemistry, Carbocation Rearrangements. Retrieved from [Link]
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Chemistry Steps. (n.d.). Rearrangements in Alkene Addition Reactions. Retrieved from [Link]
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Chemistry Stack Exchange. (2020, June 5). Why does ring contraction take place in Wagner–Meerwein rearrangement? Retrieved from [Link]
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The Organic Chemistry Tutor. (2020, July 8). 108: Carbocation rearrangement during hydrohalogenation [Video]. YouTube. Retrieved from [Link]
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Müller, D. S. (2024). Advancements in hydrochlorination of alkenes. Beilstein Journal of Organic Chemistry, 20, 787-814. Retrieved from [Link]
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Wikipedia. (n.d.). Wagner–Meerwein rearrangement. Retrieved from [Link]
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Saha, S., et al. (n.d.). Rearrangements in Organic Chemistry. Retrieved from [Link]
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Chemistry Stack Exchange. (2016, May 31). Is this reaction of 4-chloro-1,1-dimethylcyclohexane SN1, SN2, E1, or E2? Retrieved from [Link]
-
All 'Bout Chemistry. (2024, September 13). What is Wagner Meerwein Rearrangement ? Mechanism ? [Video]. YouTube. Retrieved from [Link]
-
L.S. College, Muzaffarpur. (2020, October 20). Wagner–Meerwein rearrangement. Retrieved from [Link]
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Ashenhurst, J. (2012, November 8). Comparing the E1 vs SN1 Reactions. Master Organic Chemistry. Retrieved from [Link]
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ChemSynthesis. (2025, May 20). This compound. Retrieved from [Link]
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Chemistry LibreTexts. (2020, October 16). 8.6: SN1 and E1 Reactions. Retrieved from [Link]
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Chemistry Steps. (n.d.). SN1 vs E1 Reactions. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
-
Reddit. (2022, November 29). How do you know that this is SN1 and not E1? r/OrganicChemistry. Retrieved from [Link]
-
PubChem. (n.d.). (2S)-2-chloro-1,1-dimethylcyclohexane. Retrieved from [Link]
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Dewan, S. K., et al. (2016). Synthesis of 2-(benzylidene)—5,5-dimethylcyclohexane-1,3-diones and 2-(benzylidene)- malononitriles... Archives of Applied Science Research, 8(3), 29-33. Retrieved from [Link]
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Fahey, R. C., & McPherson, C. A. (1971). Kinetics and stereochemistry of the hydrochlorination of 1,2-dimethylcyclohexene. Journal of the American Chemical Society, 93(10), 2445–2453. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2018, April 26). Alkene Reaction Mechanism - Hydrohalogenation [Video]. YouTube. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2019, September 16). hydrohalogenation of a cyclic alkene [Video]. YouTube. Retrieved from [Link]
-
ACS Publications. (n.d.). Kinetics and stereochemistry of the hydrochlorination of 1,2-dimethylcyclohexene. Retrieved from [Link]
- Google Patents. (2003). US20030229255A1 - Preparation of 2-chloro-1,1,1-trialkoxyethane.
-
Melissa Maribel. (2019, November 19). Hydrohalogenation Examples Using Markovnikov's Rule | Organic Chemistry [Video]. YouTube. Retrieved from [Link]
-
Chegg. (2023, November 3). Solved Problem Addition of HCl to 1,2-dimethylcyclohexene. Retrieved from [Link]
-
Filo. (2023, November 3). Treating 1-methyl-1-vinylcyclopentane with HCl gives mainly 1-chloro-1,2-dimethylcyclohexane. Retrieved from [Link]
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Preventing elimination in 2-Chloro-1,1-dimethylcyclohexane substitution reactions
A Guide to Maximizing Substitution and Minimizing Elimination
Welcome to the technical support center for synthetic chemists. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of nucleophilic substitution reactions with sterically hindered substrates like 2-chloro-1,1-dimethylcyclohexane. Here, we address common challenges and provide in-depth, field-proven solutions to help you achieve your desired substitution products while minimizing unwanted elimination byproducts.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am consistently getting the elimination product (1,2-dimethylcyclohexene) as the major product when reacting this compound with my nucleophile. How can I favor the substitution product?
This is a common challenge due to the structure of this compound. As a tertiary alkyl halide, it is prone to both SN1 and E1 reactions, and with strong bases, E2 elimination is highly favored.[1][2] The steric hindrance caused by the two methyl groups on the adjacent carbon also disfavors the SN2 pathway.[3][4]
To favor substitution, you need to carefully select your reaction conditions to disfavor the competing elimination pathways. This involves a multi-faceted approach focusing on the nucleophile, solvent, and temperature.
Key Factors Influencing Substitution vs. Elimination:
| Factor | To Favor Substitution (SN1/SN2) | To Favor Elimination (E1/E2) | Rationale |
| Nucleophile/Base | Weakly basic, good nucleophile (e.g., I⁻, Br⁻, CN⁻, N₃⁻, RSH) | Strong, bulky base (e.g., t-BuOK, DBU) or a strong, non-bulky base (e.g., NaOH, EtO⁻) | Strong bases readily abstract a proton, initiating E2 elimination.[5][6] Weakly basic nucleophiles are less likely to act as bases and will preferentially attack the electrophilic carbon. |
| Solvent | Polar aprotic (e.g., DMSO, DMF, Acetone) for SN2; Polar protic (e.g., H₂O, EtOH, MeOH) for SN1 | Polar protic solvents can facilitate E1 by stabilizing the carbocation, but polar aprotic solvents can also favor E2 with a strong base. | Polar aprotic solvents enhance the nucleophilicity of anionic nucleophiles, favoring SN2.[7] Polar protic solvents stabilize the carbocation intermediate in SN1/E1 pathways.[1] |
| Temperature | Lower temperatures | Higher temperatures | Elimination reactions are entropically favored (more products are formed), and this effect is amplified at higher temperatures.[8][9][10] |
| Substrate | N/A (Substrate is fixed) | Tertiary > Secondary > Primary | The stability of the resulting alkene and the steric hindrance around the alpha-carbon favor elimination for more substituted alkyl halides.[11] |
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high elimination.
Q2: Can I achieve an SN2 reaction on this compound?
Direct SN2 reactions on tertiary alkyl halides like this compound are generally considered not to occur due to significant steric hindrance.[3][4] The bulky methyl groups block the backside attack required for an SN2 mechanism. Any attempt to force an SN2 reaction with a strong, non-bulky nucleophile will likely result in a competing E2 reaction, especially if the nucleophile is also a strong base (e.g., hydroxide, alkoxides).[12]
Reaction Pathways for a Tertiary Halide:
Caption: Possible reaction pathways for a tertiary alkyl halide.
Q3: What are the ideal conditions for an SN1 reaction with this substrate?
To favor an SN1 reaction and minimize the competing E1 elimination, you should use a weak, non-basic nucleophile in a polar protic solvent at a low to moderate temperature.[1]
Recommended SN1 Protocol (General Guidance):
This protocol is a general guideline and may require optimization for your specific nucleophile.
Materials:
-
This compound
-
Weak nucleophile (e.g., H₂O, ROH, RCOOH)
-
Polar protic solvent (can also be the nucleophile, e.g., ethanol for ethoxy substitution)
-
Reaction flask with magnetic stirrer
-
Condenser (if slight heating is required)
-
Temperature control system (ice bath or heating mantle)
Procedure:
-
Dissolve the Substrate: In a clean, dry reaction flask, dissolve 1 equivalent of this compound in the polar protic solvent. The solvent is often used in large excess and may also serve as the nucleophile (solvolysis).[13]
-
Add the Nucleophile: If the nucleophile is different from the solvent, add 1.0 to 1.2 equivalents of the weak nucleophile to the reaction mixture.
-
Control the Temperature: Maintain the reaction at a low temperature, typically between 0 °C and 25 °C.[14] Higher temperatures will favor the E1 elimination product.[9][10]
-
Monitor the Reaction: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS, or NMR) until the starting material is consumed.
-
Workup: Quench the reaction, typically with water, and extract the product with an appropriate organic solvent. Wash the organic layer to remove any remaining starting materials or byproducts.
-
Purification: Purify the product using column chromatography or distillation.
Rationale for Conditions:
-
Weak Nucleophile/Base: Prevents the E2 pathway from competing.[6]
-
Polar Protic Solvent: Stabilizes the carbocation intermediate, facilitating the rate-determining step of the SN1 reaction.[1][7]
-
Low Temperature: Disfavors the E1 pathway, which has a higher activation energy and is entropically favored at higher temperatures.[8][14]
References
- Alkyl Halide Reactions: Substitutions & Eliminations | Organic Chemistry Class Notes. (n.d.).
- Alkyl halides: Elimination versus substitution. (2018, February 19). BrainKart.
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- SN1 vs SN2 vs E1 vs E2 Reactions Study Guide. (2025, December 30). Studley AI.
- Assessing SN1, SN2, E1, E2: Which will happen? (n.d.). Lumen Learning.
- The Role of Solvent in SN1, SN2, E1 and E2 Reactions. (n.d.). Chemistry Steps.
- Why is a secondary halides E2 reaction preferred than SN2? (2018, April 29). Quora.
- SN1 vs E1 and SN2 vs E2 : The Temperature. (2012, December 19). Master Organic Chemistry.
- What are the conditions that favor the formation of the substitution product but not the elimination product? (2021, May 27). Quora.
- Deciding SN1/SN2/E1/E2 - The Solvent. (2012, December 4). Master Organic Chemistry.
- Steric Hindrance | Organic Chemistry. (2024, October 21). YouTube.
- 4.4: Nucleophilic substitution and elimination reactions. (2025, May 24). Chemistry LibreTexts.
- Elimination vs substitution: tertiary substrate. (n.d.). Khan Academy.
- Alkyl Halide Reaction Map And Summary. (2014, January 10). Master Organic Chemistry.
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Technical Support Center: Optimizing E2 Reactions for 2-Chloro-1,1-dimethylcyclohexane
Welcome to the technical support center for optimizing E2 (bimolecular elimination) reactions, with a specific focus on the substrate 2-chloro-1,1-dimethylcyclohexane. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the efficiency and yield of their elimination reactions. Here, you will find troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Section 1: Understanding the E2 Reaction in Cyclohexane Systems
The E2 reaction is a single-step, concerted process where a base abstracts a proton from a carbon adjacent to the leaving group, leading to the formation of a double bond.[1][2][3] In cyclohexane systems, the stereochemistry of the substrate plays a crucial role in the reaction's success. For an E2 reaction to occur, the hydrogen to be abstracted and the leaving group must be in an anti-periplanar (or trans-diaxial) arrangement.[4][5] This specific geometric requirement often dictates the feasibility and outcome of the reaction.
Diagram: E2 Reaction Mechanism
Caption: Concerted E2 reaction pathway.
Section 2: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions that arise when performing E2 reactions with this compound.
Q1: My E2 reaction is slow or not proceeding. What are the likely causes?
A1: A slow or stalled E2 reaction with this compound is often due to stereochemical constraints or suboptimal reaction conditions.
-
Stereochemistry: The primary reason for a lack of reactivity is the inability to achieve a trans-diaxial arrangement between a β-hydrogen and the chlorine leaving group.[4][5] In the most stable chair conformation of this compound, the bulky dimethyl groups will occupy equatorial positions to minimize steric strain. This forces the chlorine atom into an axial position. However, for an E2 reaction to occur, there must also be an axial hydrogen on an adjacent carbon (the β-carbon). In this specific molecule, the β-carbons are at positions 2 and 6. The β-carbon at position 2 has no hydrogens. The β-carbon at position 6 has two hydrogens, but in the most stable conformation, these are likely to be equatorial. A ring-flip to a less stable conformation might be necessary to place a β-hydrogen in the required axial position.[6][7]
-
Base Strength: E2 reactions require a strong base to efficiently abstract a proton.[8][9][10] If your base is too weak, the reaction rate will be significantly slower.
-
Solvent Choice: The choice of solvent can impact the basicity of your chosen base. Polar aprotic solvents are generally preferred for E2 reactions as they do not solvate and "cage" the base as effectively as polar protic solvents, thus increasing its reactivity.[11][12][13]
Q2: How do I choose the right base for my E2 reaction?
A2: The choice of base is critical for both the rate and the regioselectivity of the E2 reaction.
| Base Type | Examples | Characteristics & Use Cases |
| Small, Strong Bases | Sodium ethoxide (NaOEt), Sodium methoxide (NaOMe), Hydroxide (OH⁻) | These bases are effective at promoting E2 reactions. However, they are also good nucleophiles and can lead to competing SN2 reactions, although this is less of a concern with a tertiary substrate like this compound due to steric hindrance.[12][14] They generally favor the formation of the more substituted (Zaitsev) alkene product.[15][16][17] |
| Bulky, Strong Bases | Potassium tert-butoxide (KOtBu), DBU, DBN | These bases are sterically hindered, making them poor nucleophiles and excellent choices for promoting elimination over substitution.[14] Due to their size, they preferentially abstract the most accessible proton, often leading to the formation of the less substituted (Hofmann) alkene product.[18][19][20][21] |
Q3: What is the expected major product of the E2 elimination of this compound?
A3: In the case of this compound, there are two possible alkene products: 1,1-dimethylcyclohexene (the Zaitsev product) and 3,3-dimethylmethylenecyclohexane (the Hofmann product).
According to Zaitsev's rule , elimination reactions tend to favor the formation of the more substituted, and therefore more stable, alkene.[15][16][17] In this case, 1,1-dimethylcyclohexene is the more substituted product.
However, the use of a bulky base, such as potassium tert-butoxide, can lead to the formation of the less substituted Hofmann product as the major product due to steric hindrance.[18][19][20][21] The bulky base will more easily abstract a proton from the less sterically hindered methyl group.
Diagram: Zaitsev vs. Hofmann Elimination
Caption: Influence of base size on product distribution.
Q4: How does the solvent affect the E2 reaction rate and product distribution?
A4: The solvent plays a significant role in E2 reactions by influencing the reactivity of the base.
| Solvent Type | Examples | Effect on E2 Reaction |
| Polar Protic | Water (H₂O), Ethanol (EtOH), Methanol (MeOH) | These solvents can form hydrogen bonds with the base, creating a "solvent cage" that reduces its basicity and nucleophilicity.[11] This can slow down the E2 reaction rate. |
| Polar Aprotic | Acetone, Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF) | These solvents do not hydrogen bond with the base, leaving it "naked" and more reactive.[12][13][22] This generally leads to a faster E2 reaction rate. |
For optimizing the E2 reaction of this compound, a polar aprotic solvent is generally recommended to maximize the effectiveness of the strong base.
Q5: I am observing substitution products (SN1/SN2) in my reaction mixture. How can I favor elimination?
A5: While this compound is a tertiary halide and thus less prone to SN2 reactions due to steric hindrance, SN1 and E1 reactions can compete, especially with weaker bases.[23][24]
To favor E2 elimination over substitution:
-
Use a Strong, Non-Nucleophilic Base: A bulky base like potassium tert-butoxide is an excellent choice as it is a strong base but a poor nucleophile.[14]
-
Increase the Temperature: Elimination reactions are generally favored over substitution reactions at higher temperatures.
-
Solvent Choice: As mentioned, polar aprotic solvents favor E2 reactions.[12][13][22]
Section 3: Experimental Protocols
Protocol 1: General Procedure for E2 Elimination (Zaitsev Product Favored)
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound in anhydrous ethanol.
-
Base Addition: Slowly add a solution of sodium ethoxide in ethanol to the flask.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using gas chromatography (GC) or thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by distillation or column chromatography.
Protocol 2: General Procedure for E2 Elimination (Hofmann Product Favored)
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound in anhydrous tert-butanol.
-
Base Addition: Carefully add potassium tert-butoxide to the flask.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress.
-
Workup and Purification: Follow the same workup and purification steps as described in Protocol 1.
Diagram: Experimental Workflow
Caption: General experimental workflow for E2 elimination.
References
-
Chemistry LibreTexts. (2022, September 24). 11.9: The E2 Reaction and Cyclohexane Conformation. [Link]
-
Chemistry Steps. (n.d.). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. [Link]
-
YouTube. (2025, October 28). E2 Elimination in Cyclohexane Systems. [Link]
-
Reddit. (2014, November 10). How solvents affect E1/E2 and SN1/SN2 reactions?[Link]
-
Chemistry Steps. (n.d.). Stereoselectivity of E2 Elimination Reactions. [Link]
-
Quora. (2016, December 9). How does solvent affect elimination reaction?[Link]
-
ACS Publications. (2021, December 21). How Solvation Influences the SN2 versus E2 Competition. [Link]
-
University of Calgary. (n.d.). Ch5: E2 stereochemistry. [Link]
-
Khan Academy. (n.d.). E2 elimination: Substituted cyclohexanes. [Link]
-
Chemistry Steps. (n.d.). The E2 Reaction Mechanism. [Link]
-
YouTube. (2020, April 15). 8.4 Part 2: Factors Affecting the E2 Mechanism. [Link]
-
University of Illinois Springfield. (n.d.). Elimination Reactions. [Link]
-
Pharmaguideline. (n.d.). E1 verses E2 Reactions, Factors Affecting E1 and E2 Reactions. [Link]
-
Brainly. (2023, November 28). In E2 reactions, when using a sterically hindered base, what is the more prominent product?[Link]
-
SlidePlayer. (n.d.). Elimination Reactions. [Link]
-
Chemistry Steps. (n.d.). Zaitsev Rule - Regioselectivity of E2 Elimination with Practice. [Link]
-
Chemistry LibreTexts. (2021, December 15). 8.1: E2 Reaction. [Link]
-
YouTube. (2021, March 26). SN2 SN1 E1 E2 Reaction Mechanisms Made Easy![Link]
-
Chemistry Steps. (n.d.). SN2 vs E2. [Link]
-
Lumen Learning. (n.d.). 8.5. Elimination reactions. [Link]
-
Quora. (2018, October 31). How and under what circumstances are SN1 and E1 competing reactions? What about SN2 and E2?[Link]
-
Chemistry LibreTexts. (2025, October 20). 11.7: Elimination Reactions- Zaitsev's Rule. [Link]
-
Study Libre. (n.d.). 7.4 Introduction to Elimination Reactions [Zaitsev's Rule and the Stability of Alkenes]. [Link]
-
Master Organic Chemistry. (2012, August 31). Elimination Reactions (2): The Zaitsev Rule. [Link]
-
YouTube. (2014, January 2). Factors that Affect the Rate of an E2 Reaction. [Link]
-
Chemistry LibreTexts. (2019, June 5). 8.19: 8-4 The E2 Reaction and Cyclohexane Conformation. [Link]
-
Master Organic Chemistry. (2012, September 27). Mechanism of the E2 Reaction. [Link]
-
Chemistry LibreTexts. (2023, January 22). E2 Reactions. [Link]
-
Michigan State University. (n.d.). Elimination Reactions of Alkyl Halides. [Link]
-
Chegg. (2020, May 20). Solved 8. Predict the most likely mechanism for the reaction. [Link]
-
YouTube. (2019, September 3). advanced E2 reaction practice. [Link]
-
Pearson+. (n.d.). What products are formed when the following stereoisomer of 2-chl...[Link]
-
Chemistry LibreTexts. (2025, March 7). 4.9: Characteristics of the E2 Reaction. [Link]
-
YouTube. (2020, April 16). 8.7 E1 and SN1 Reactions Compete. [Link]
-
YouTube. (2016, December 29). Hofmann and Cope Elimination - E2 Reaction Mechanism - Syn vs Anti Stereochemistry. [Link]
-
Chemistry Steps. (n.d.). E2 and E1 Elimination Reactions of Cyclohexanes. [Link]
-
YouTube. (2018, April 30). E2 Reaction Mechanism - Hoffman Elimination vs Zaitsev's Rule. [Link]
-
Socratic. (2016, May 31). Is this reaction of 4-chloro-1,1-dimethylcyclohexane SN1, SN2, E1, or E2?[Link]
-
Master Organic Chemistry. (2017, October 18). The Hofmann Elimination - Why Are "Less Substituted"Alkenes Favored?[Link]
-
Chemistry Steps. (n.d.). SN1 SN2 E1 E2 Practice Problems. [Link]
-
YouTube. (2021, January 3). E2 reaction in cyclohexane derivatives. [Link]
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Why is 2-Chloro-1,1-dimethylcyclohexane E2 reaction slow?
Technical Support Center: Reaction Kinetics
Frequently Asked Questions (FAQs)
Q1: My E2 elimination of 2-chloro-1,1-dimethylcyclohexane is proceeding much slower than expected. Is this normal, or is there an issue with my reagents or setup?
A1: A slow reaction rate for the E2 elimination of this compound is entirely expected due to inherent structural and conformational factors. This is not typically indicative of a reagent or setup failure. The primary reason lies in the stereoelectronic requirements of the E2 mechanism, which are difficult for this specific substrate to meet.
The E2 reaction requires a specific spatial arrangement known as an anti-periplanar geometry.[1][2] In this arrangement, the leaving group (chloride) and a hydrogen atom on an adjacent carbon (a β-hydrogen) must lie in the same plane and be oriented 180° apart. For cyclohexane systems, this translates to a strict requirement that both the leaving group and the β-hydrogen must be in axial positions .[3][4][5] Any other arrangement, such as equatorial, will not allow for the efficient orbital overlap needed for the concerted elimination to occur.[6]
The issue with this compound is that the conformation required for the E2 reaction is energetically very unfavorable. Let's break down why.
Troubleshooting Guide: The Underlying Mechanism
Issue: Why is the reactive conformation of this compound so unstable?
The stability of cyclohexane conformations is dictated by minimizing steric strain, particularly the avoidance of bulky groups in axial positions, which leads to unfavorable 1,3-diaxial interactions.[7]
-
Conformational Analysis: this compound exists as an equilibrium between two chair conformations.
-
Conformation A (More Stable): The chlorine atom occupies an equatorial position. In this state, one methyl group is axial, and the other is equatorial.[8] This conformation is more stable because the relatively bulky chlorine atom avoids the steric strain of an axial position. However, an equatorial chlorine is not anti-periplanar to any β-hydrogens, making it unreactive for an E2 elimination.[5][9]
-
Conformation B (Less Stable, but Reactive): Through a ring-flip, the chlorine atom moves to an axial position. This conformation is required for the E2 reaction because the axial chlorine is now anti-periplanar to the axial β-hydrogen on the adjacent carbon (C6). However, this ring-flip forces one of the large methyl groups at C1 into an axial position as well. This creates severe 1,3-diaxial steric interactions, making this conformation highly unstable and energetically costly to adopt.[10][11]
-
The equilibrium heavily favors the more stable, unreactive Conformation A. Because the concentration of the reactive Conformation B is extremely low at any given moment, the overall reaction rate is significantly impeded.[5]
Visualizing the Conformational Barrier
The diagram below illustrates the two conformations. The reaction can only proceed from the high-energy state on the right, which represents a very small fraction of the total molecule population.
Sources
- 1. Antiperiplanar - Chemistry Steps [chemistrysteps.com]
- 2. byjus.com [byjus.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. fiveable.me [fiveable.me]
- 5. E2 and E1 Elimination Reactions of Cyclohexanes [chemistrysteps.com]
- 6. reddit.com [reddit.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. home.iitk.ac.in [home.iitk.ac.in]
- 10. Khan Academy [khanacademy.org]
- 11. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Troubleshooting Low Reactivity of 2-Chloro-1,1-dimethylcyclohexane
Welcome to the dedicated technical support guide for troubleshooting reactions with 2-Chloro-1,1-dimethylcyclohexane. This resource is designed for researchers, chemists, and drug development professionals who are encountering challenges with this sterically hindered alkyl halide. Here, we will delve into the underlying causes of its low reactivity and provide actionable, field-tested solutions to advance your research.
Part 1: Troubleshooting Guide - Common Issues & Solutions
This section addresses the most frequently encountered problems with this compound in a direct question-and-answer format.
Question 1: Why is my substitution/elimination reaction with this compound proceeding so slowly or not at all?
Answer: The low reactivity of this compound is primarily due to significant steric hindrance. The molecule's structure, featuring two methyl groups on the carbon adjacent to the chlorine-bearing carbon (a neopentyl-like arrangement), creates a crowded environment around the reaction center.
-
For SN2 Reactions: The bulky gem-dimethyl group physically blocks the backside attack required for a typical SN2 mechanism. Nucleophiles struggle to approach the electrophilic carbon, drastically reducing the reaction rate.
-
For SN1 Reactions: While steric hindrance can favor SN1 pathways by stabilizing the resulting carbocation, the formation of the tertiary carbocation at a cyclohexane ring can be slow. Ring strain and the specific conformation of the cyclohexane chair can influence the stability of the carbocation intermediate.
-
For E2 Reactions: The requirement for an anti-periplanar arrangement of a beta-hydrogen and the leaving group (chlorine) can be difficult to achieve. The gem-dimethyl group restricts bond rotation and can lock the cyclohexane ring in a conformation where no beta-hydrogens are accessible for anti-elimination.
To overcome these hurdles, a careful selection of reaction conditions is paramount. This often involves higher temperatures, stronger reagents, or alternative mechanistic pathways.
Question 2: I am attempting a substitution reaction. Should I be using a strong or weak nucleophile, and what solvent is best?
Answer: The choice of nucleophile and solvent is critical and depends on whether you can promote an SN1 or are forced to attempt a less favorable SN2-type reaction.
Given the steric hindrance, forcing an SN2 reaction is challenging. An SN1 pathway is often more viable.
-
Promoting SN1: To favor the SN1 mechanism, which proceeds through a carbocation intermediate, you should use:
-
A weak nucleophile: This prevents it from acting as a strong base and causing competing elimination reactions. Examples include water, alcohols (solvolysis), or cyanide.
-
A polar, protic solvent: Solvents like ethanol, methanol, or water are excellent for stabilizing the carbocation intermediate and the chloride leaving group through hydrogen bonding.
-
Experimental Protocol: SN1 Solvolysis of this compound
-
Dissolution: Dissolve this compound in a suitable polar protic solvent (e.g., 80% ethanol/20% water) in a round-bottom flask equipped with a reflux condenser.
-
Heating: Heat the reaction mixture to reflux. The elevated temperature is necessary to overcome the activation energy for carbocation formation.
-
Monitoring: Monitor the reaction progress using Gas Chromatography (GC) or Thin Layer Chromatography (TLC) to observe the disappearance of the starting material.
-
Work-up: Once the reaction is complete, cool the mixture, and perform a standard aqueous work-up to isolate the substitution product.
Data Comparison: Solvent Effects on SN1 Rate
| Solvent System | Polarity (Dielectric Constant) | Relative Rate of Solvolysis | Rationale |
| 100% Ethanol | 24.3 | Slow | Moderately polar, can stabilize carbocation. |
| 80% Ethanol/20% Water | ~35 | Moderate | Increased polarity and hydrogen bonding from water better stabilizes the intermediate. |
| 50% Ethanol/50% Water | ~55 | Faster | Highly polar environment significantly enhances the rate of ionization. |
Question 3: I want to perform an elimination reaction. What type of base should I use, and what conditions will favor elimination over substitution?
Answer: To favor an E2 elimination, you need a strong, sterically hindered base. This combination enhances the likelihood of the base abstracting a proton rather than acting as a nucleophile.
-
Recommended Bases: Potassium tert-butoxide (t-BuOK) is an excellent choice. Its bulkiness makes it a poor nucleophile but a strong base.
-
Solvent Choice: Use a polar aprotic solvent like DMSO or THF. These solvents will not solvate the base as strongly as protic solvents, increasing its basicity.
-
Temperature: Higher temperatures generally favor elimination over substitution.
Troubleshooting Workflow: Optimizing Elimination
Caption: Troubleshooting logic for optimizing elimination reactions.
Part 2: Frequently Asked Questions (FAQs)
Q1: Can I use a Lewis acid to enhance the reactivity of this compound?
A1: Yes, using a Lewis acid like silver nitrate (AgNO3) can significantly promote SN1 and E1 reactions. The silver ion (Ag+) coordinates with the chlorine atom, making it a much better leaving group (as AgCl precipitate). This facilitates the formation of the carbocation intermediate, which can then be trapped by a weak nucleophile or undergo elimination. This is a classic method for promoting ionization of alkyl halides.
Q2: What are the expected major and minor products in an elimination reaction?
A2: The major elimination product will likely be 1,2-dimethylcyclohexene (the Zaitsev product), as it is the more substituted and thermodynamically stable alkene. However, depending on the base used and the reaction conditions, you may also observe the formation of 1-methylene-2,2-dimethylcyclohexane (the Hofmann product), although this is generally less favored.
Reaction Products Visualization
Caption: Potential elimination pathways from the carbocation intermediate.
Q3: Are there any alternative reagents I can use if standard methods fail?
A3: If you are still facing reactivity issues, consider more specialized reagents. For example, for substitution, using a silver salt of your desired nucleophile (e.g., silver acetate) can be effective. For elimination, extremely strong, non-nucleophilic bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) may provide better results, particularly if the substrate is sensitive to the counterions present with more common bases like t-BuOK.
Part 3: References
-
Organic Chemistry (10th Edition) by Francis A. Carey and Robert M. Giuliano. McGraw-Hill Education. [Link]
-
March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th Edition) by Michael B. Smith. Wiley. [Link]
-
Strategic Applications of Named Reactions in Organic Synthesis (2nd Edition) by László Kürti and Barbara Czakó. Elsevier. [Link]
Technical Support Center: Separation of 2-Chloro-1,1-dimethylcyclohexane Stereoisomers
Welcome to the dedicated technical support guide for the stereoisomeric separation of 2-chloro-1,1-dimethylcyclohexane. This resource is designed for researchers, analytical scientists, and drug development professionals who are navigating the complexities of resolving the enantiomers of this non-chromophoric chiral compound. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and expert-driven insights to empower you to overcome common challenges in your separation experiments.
Introduction to the Challenge
This compound possesses a single stereocenter at the C2 position, making it a chiral molecule that exists as a pair of enantiomers: (R)-2-chloro-1,1-dimethylcyclohexane and (S)-2-chloro-1,1-dimethylcyclohexane. The primary analytical challenge lies in the fact that these enantiomers have identical physical and chemical properties in an achiral environment, necessitating the use of a chiral environment to achieve separation. Furthermore, the molecule lacks a UV-absorbing chromophore, rendering standard UV-Vis detectors ineffective and requiring alternative detection strategies.
This guide will walk you through a logical, science-based approach to method development and troubleshooting for this specific separation.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the separation of this compound enantiomers in a question-and-answer format.
Issue 1: No separation is observed between the enantiomers.
Question: I am injecting my racemic mixture of this compound, but I only see a single peak. What are the likely causes and how can I fix this?
Answer:
This is a common starting point in chiral method development. The absence of separation indicates that the chosen chiral stationary phase (CSP) and mobile phase system is not providing sufficient enantiomeric recognition for your analyte.
Root Causes & Corrective Actions:
-
Inappropriate Chiral Stationary Phase (CSP): The most critical factor in any chiral separation is the choice of the CSP. The interaction between the analyte and the CSP is highly specific. For a non-aromatic, halogenated alkane like this compound, interactions are likely limited to van der Waals forces, dipole-dipole interactions, and inclusion complexation.
-
Solution: Screen different types of CSPs. Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are a powerful first choice due to their broad applicability and multiple chiral recognition mechanisms. Consider screening columns with different polysaccharide backbones (amylose vs. cellulose) and different derivatizations (e.g., tris(3,5-dimethylphenylcarbamate), tris(5-chloro-2-methylphenylcarbamate)). Cyclodextrin-based CSPs can also be effective, as they can form inclusion complexes with the cyclohexane ring.
-
-
Incorrect Mobile Phase Mode: Chiral separations can be performed in normal-phase, polar-organic, or reversed-phase modes. The choice of mobile phase dramatically influences the conformation of the CSP and the interactions with the analyte.
-
Solution: If you started in normal-phase (e.g., hexane/isopropanol), try switching to a polar organic mobile phase (e.g., acetonitrile/methanol). The change in solvent can alter the hydrogen bonding with the CSP, potentially revealing chiral recognition sites that were previously inaccessible.
-
-
Suboptimal Mobile Phase Composition: Even with the correct CSP and mobile phase mode, the ratio of the solvents is crucial. The alcohol modifier in normal-phase systems, for instance, is a strong competitor for interaction sites on the CSP.
-
Solution: Systematically vary the concentration of the polar modifier (e.g., isopropanol, ethanol) in your mobile phase. Start with a low percentage (e.g., 2%) and increase it incrementally (e.g., 5%, 10%, 15%, 20%). A lower modifier concentration generally leads to stronger analyte retention and can improve the chances of observing enantiomeric recognition.
-
Experimental Workflow for Initial Screening:
Below is a DOT language script illustrating a logical workflow for initial method development when no separation is observed.
Caption: Initial method development workflow.
Issue 2: Poor resolution (Rs < 1.5) between the enantiomer peaks.
Question: I can see two peaks, but they are heavily overlapped. How can I improve the resolution to get baseline separation for accurate quantification?
Answer:
Achieving baseline resolution (typically defined as a resolution factor, Rs, of ≥ 1.5) is critical for accurate integration and quantification. Poor resolution is a function of three factors: efficiency (N), selectivity (α), and retention factor (k').
Root Causes & Corrective Actions:
-
Low Selectivity (α): Selectivity is the measure of the separation between the two peak maxima and is the most powerful factor for improving resolution.
-
Solution 1: Optimize Mobile Phase Composition: As with finding initial separation, fine-tuning the mobile phase is key. Make very small, systematic changes to the modifier percentage (e.g., in 0.5% or 1% increments). Sometimes, a slight decrease in modifier strength can significantly enhance selectivity.
-
Solution 2: Change the Modifier: The type of alcohol used as a modifier can have a profound effect. If you are using isopropanol, try switching to ethanol or n-propanol. These different alcohols will interact differently with the CSP and the analyte, potentially leading to a better "fit" and improved chiral recognition.
-
Solution 3: Lower the Temperature: Running the separation at a sub-ambient temperature (e.g., 10°C, 15°C) often increases selectivity. Lower temperatures can enhance the stability of the transient diastereomeric complexes formed between the enantiomers and the CSP, leading to better discrimination and, thus, higher alpha values.
-
-
Low Efficiency (N): Efficiency relates to the peak width. Narrower peaks lead to better resolution.
-
Solution 1: Decrease the Flow Rate: Lowering the flow rate can increase the efficiency of the column, resulting in sharper peaks. Try reducing the flow rate from 1.0 mL/min to 0.8 mL/min or 0.5 mL/min.
-
Solution 2: Check for Extra-Column Dead Volume: Ensure that all tubing connecting the injector, column, and detector is as short as possible and has the narrowest possible internal diameter. Excessive dead volume can cause peak broadening.
-
Data Summary for Resolution Optimization:
| Parameter | Initial Condition | Optimized Condition | Rationale for Change |
| Mobile Phase | Hexane:Isopropanol (90:10) | Hexane:Ethanol (95:5) | Changed modifier and reduced its concentration to increase selectivity (α). |
| Flow Rate | 1.0 mL/min | 0.8 mL/min | Lowered flow rate to increase column efficiency (N). |
| Temperature | 25°C (Ambient) | 15°C | Reduced temperature to enhance enantioselective interactions. |
| Resolution (Rs) | 0.9 | 1.7 | Achieved baseline separation. |
Issue 3: I cannot detect my compound after the separation.
Question: My method seems to be working, but I don't see any peaks in my chromatogram. I suspect a detection issue. What should I do?
Answer:
This is an expected challenge because this compound lacks a chromophore, making it invisible to standard UV-Vis detectors. You must use a universal detection method.
Root Causes & Corrective Actions:
-
Using a UV-Vis Detector: This is the most common reason for non-detection of this type of analyte.
-
Solution: You must employ a universal detector. The most common choices are:
-
Evaporative Light Scattering Detector (ELSD): This detector nebulizes the mobile phase, evaporates it, and then measures the light scattered by the remaining non-volatile analyte particles. It is compatible with gradient elution but requires the mobile phase to be volatile.
-
Charged Aerosol Detector (CAD): Similar to ELSD in that it involves nebulization and solvent evaporation, but it measures charge transferred to the analyte particles. It often provides better sensitivity and a more uniform response than ELSD.
-
Mass Spectrometer (MS): An MS detector provides both detection and mass confirmation. It is highly sensitive and specific. For this analyte, you would monitor for the molecular ion cluster characteristic of a chlorinated compound.
-
Refractive Index (RI) Detector: An RI detector measures the change in the refractive index of the mobile phase as the analyte elutes. It is a universal detector but is highly sensitive to temperature and pressure fluctuations and is not compatible with gradient elution.
-
-
-
Insufficient Analyte Concentration: Universal detectors are generally less sensitive than UV detectors.
-
Solution: Prepare and inject a more concentrated sample. Ensure your standard is at a concentration well above the detector's limit of detection.
-
Troubleshooting Logic for Detection Issues:
Caption: Decision tree for troubleshooting detection problems.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a chiral HPLC method for this compound?
A1: A robust starting point would be to use a polysaccharide-based chiral stationary phase.
Recommended Starting Protocol:
-
Column: A cellulose-based CSP, such as one coated with cellulose tris(3,5-dimethylphenylcarbamate). These are known for their broad selectivity.
-
Mobile Phase: n-Hexane / Isopropanol (98:2, v/v). Starting with a low percentage of modifier increases the likelihood of observing initial separation.
-
Flow Rate: 0.75 mL/min.
-
Temperature: 20°C.
-
Detector: ELSD, CAD, or MS.
-
Injection Volume: 5 µL.
From this point, you would optimize by adjusting the isopropanol percentage, trying different alcohol modifiers (e.g., ethanol), and adjusting the temperature as described in the troubleshooting section.
Q2: Can I use Gas Chromatography (GC) for this separation?
A2: Yes, chiral Gas Chromatography (GC) is a very viable alternative, especially given the volatility of this compound. A common approach is to use a capillary column coated with a cyclodextrin-based chiral stationary phase (e.g., a derivative of beta- or gamma-cyclodextrin). The key advantage of GC is often higher efficiency, leading to very sharp peaks and excellent resolution. Detection would typically be performed with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
Q3: How do I determine the elution order of the (R) and (S) enantiomers?
A3: The elution order is specific to the combination of the chiral stationary phase and the mobile phase used. It cannot be predicted with certainty without experimental confirmation. To determine the absolute configuration of the eluted peaks, you must inject a non-racemic, enantiomerically enriched, or pure standard of either the (R) or (S) form. The peak that increases in size upon injection of the standard corresponds to that enantiomer.
Q4: My peak shapes are tailing. What can I do to improve them?
A4: Peak tailing in chiral chromatography can be caused by several factors:
-
Column Overload: The sample concentration is too high, saturating the active sites on the CSP. Try diluting your sample by a factor of 10.
-
Secondary Interactions: Unwanted interactions between the analyte and the silica support of the CSP can cause tailing. This is more common in normal-phase mode.
-
Solution: Adding a small amount of a competing agent to the mobile phase can help. For example, in normal phase, adding a very small amount of a weak acid or base (e.g., 0.1% trifluoroacetic acid or 0.1% diethylamine) can sometimes improve peak shape, but be aware this can also dramatically alter the selectivity. Always check the column manufacturer's guidelines before adding additives.
-
Column Contamination or Degradation: If the column is old or has been exposed to incompatible solvents, its performance may degrade. Try flushing the column according to the manufacturer's instructions or test a new column.
References
-
A Practical Guide to Chiral Analysis and Purification. Phenomenex. [Link]
Technical Support Center: Managing Rearrangement Reactions of 2-Chloro-1,1-dimethylcyclohexane
Welcome to the technical support center for managing reactions involving 2-chloro-1,1-dimethylcyclohexane. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with the inherent reactivity of this substrate. Due to its structure, this compound is highly prone to carbocation rearrangements, often leading to complex product mixtures. This document provides in-depth, experience-based answers to common problems and troubleshooting scenarios.
Frequently Asked Questions (FAQs)
Q1: What are the primary reaction pathways for this compound?
Under neutral or acidic conditions with weak nucleophiles (e.g., solvolysis in ethanol or water), the reaction is dominated by unimolecular pathways: SN1 (substitution) and E1 (elimination).[1][2] The use of a strong, non-bulky base will favor the E2 (bimolecular elimination) pathway, while a strong nucleophile in a polar aprotic solvent would be required for an SN2 reaction, though this is severely sterically hindered and generally not observed.[3][4]
Q2: Why are rearrangement reactions so prevalent with this specific molecule?
The propensity for rearrangement is rooted in the principles of carbocation stability.[5] The reaction proceeds through the following steps:
-
Carbocation Formation: The chloride leaving group departs, forming a secondary (2°) carbocation.
-
Instability: This secondary carbocation is located adjacent to a quaternary carbon center.
-
Rearrangement: This proximity allows for a rapid 1,2-shift to form a more stable tertiary (3°) carbocation. This is a classic example of a Wagner-Meerwein rearrangement.[6][7] This rearrangement is the energetic driving force for the formation of alternative products.[8]
The process can be visualized as follows:
Q3: What are the major rearranged products I should expect to see?
Starting from the initial secondary carbocation, two primary rearrangement events can occur:
-
1,2-Hydride Shift: A hydrogen atom from the C1 position migrates with its electron pair to the adjacent carbocation center (C2). This is often a very fast process that leads to the formation of a tertiary carbocation at C1.
-
1,2-Methyl Shift (Alkyl Shift): One of the methyl groups from the C1 position migrates to the C2 carbocation center. This ring-contracts to form a five-membered ring with a tertiary carbocation exocyclic to the ring. While often less favorable than a hydride shift, it is a competing pathway.[6][9]
The resulting tertiary carbocations will then react with the solvent or base to yield a mixture of rearranged substitution and elimination products.
Troubleshooting Guide
Problem: My reaction yields a complex mixture of unrearranged and rearranged alkenes and alcohols. How can I control the product distribution?
This is the most common issue. The formation of a carbocation intermediate means you are operating in a regime where SN1 and E1 pathways compete, along with the subsequent rearrangements.[2]
Causality: Polar protic solvents (methanol, ethanol, water) stabilize the carbocation intermediate, promoting these pathways.[10][11] Increased temperature further favors elimination over substitution.[1][12]
Solution Strategy: To gain control, you must shift the mechanism away from a carbocation-based pathway (E1/SN1) or influence the fate of the carbocation.
Table 1: Influence of Reaction Conditions on Product Outcome
| Condition | SN1/E1 (Rearrangement Prone) | E2 (Controlled Elimination) |
| Solvent | Polar Protic (e.g., Ethanol, Water, Acetic Acid)[10][11] | Aprotic (e.g., THF, Toluene, Dioxane) |
| Base/Nucleophile | Weak (Solvent acts as base/nucleophile)[12] | Strong, Sterically Hindered (e.g., t-BuOK, LDA)[4] |
| Temperature | Elevated temperatures favor E1 over SN1[1] | Can often be run at lower temperatures |
| Expected Major Products | Mixture of rearranged alkenes (1,2-dimethylcyclohexene, etc.) and alcohols. | Controlled formation of specific alkenes (e.g., 2,2-dimethyl-1-methylenecyclohexane). |
Problem: I want to synthesize the Zaitsev elimination product (1,2-dimethylcyclohex-1-ene), but I keep getting other isomers.
Causality: The desired Zaitsev product arises from the rearranged tertiary carbocation formed after a 1,2-hydride shift. If you are using E1 conditions, you are correctly generating this intermediate, but it can also lead to other elimination products and substitution products. If you are using E2 conditions with a bulky base, you will favor the Hofmann product (the less substituted alkene).
Solution Strategy: To favor the Zaitsev product, you must encourage the E1 pathway but control the subsequent deprotonation.
-
Use a Protic Solvent and a Non-Nucleophilic Acid: Conditions like refluxing in sulfuric acid (H₂SO₄) or toluenesulfonic acid (TsOH) with minimal water can promote dehydration if starting from the corresponding alcohol, or E1 from the halide.[1] The non-nucleophilic counter-ions prevent SN1 competition.
-
Temperature Control: Gently heating the reaction will favor elimination over substitution. A significant increase in temperature, however, can lead to less selectivity.[1]
Problem: The reaction is extremely slow, or my starting material is unreactive.
Causality: If you are attempting to force an SN2 or E2 reaction with a weak nucleophile/base, the reaction will be very slow. This compound is a sterically hindered secondary halide, making bimolecular reactions kinetically unfavorable.[7] Conversely, if you are running an SN1/E1 reaction in a non-polar solvent, the rate-limiting ionization step will be extremely slow due to the lack of stabilization for the carbocation intermediate.
Solution Strategy:
-
For SN1/E1: Ensure you are using a sufficiently polar solvent to support ionization. Solvents like formic acid, acetic acid, or aqueous ethanol are effective.
-
For E2: You MUST use a strong base. Sodium ethoxide is moderately effective, but potassium tert-butoxide is much stronger and will significantly increase the E2 reaction rate.
Experimental Protocols
Protocol 1: Solvolysis of this compound (Illustrating Rearrangement)
This protocol is designed to demonstrate the formation of a complex product mixture via SN1/E1 pathways.
-
Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (5.0 g, 34.1 mmol).
-
Solvent Addition: Add 50 mL of 80% aqueous ethanol.
-
Reaction: Heat the mixture to a gentle reflux (approx. 80-85°C) and stir for 6 hours. Monitor the reaction progress by taking small aliquots and analyzing via GC-MS.
-
Workup: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing 100 mL of deionized water.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (1 x 50 mL) and then with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Analysis: Analyze the resulting oil by ¹H NMR and GC-MS to identify the mixture of unrearranged/rearranged alcohols and alkenes.
Protocol 2: Controlled E2 Elimination to Favor the Hofmann Product
This protocol uses a strong, bulky base to favor the formation of the less-substituted alkene, minimizing rearrangement.
-
Setup: To a flame-dried 250 mL three-neck flask under a nitrogen atmosphere, add anhydrous tetrahydrofuran (THF, 100 mL) and cool to 0°C in an ice bath.
-
Base Addition: Carefully add potassium tert-butoxide (t-BuOK, 5.7 g, 50.8 mmol) to the stirring solvent.
-
Substrate Addition: In a separate flask, dissolve this compound (5.0 g, 34.1 mmol) in 20 mL of anhydrous THF. Add this solution dropwise to the t-BuOK suspension over 30 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4 hours. Monitor by TLC or GC-MS.
-
Quenching: Carefully quench the reaction by slowly adding 50 mL of saturated ammonium chloride (NH₄Cl) solution at 0°C.
-
Workup and Extraction: Transfer the mixture to a separatory funnel and extract with pentane (3 x 75 mL).
-
Washing and Drying: Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Purification: After filtration and solvent removal, purify the product via column chromatography (silica gel, hexanes) to isolate the desired alkene (primarily 2,2-dimethyl-1-methylenecyclohexane).
References
-
Master Organic Chemistry. (2025). 3 Factors That Stabilize Carbocations. [Link]
-
Chegg. (2020). Solved: Predict the most likely mechanism for the reaction. [Link]
-
Pearson+. What products are formed when the following stereoisomer of 2-chloro-1,3-dimethylcyclohexane reacts with methoxide ion?. [Link]
-
PubChem. (2S)-2-chloro-1,1-dimethylcyclohexane. [Link]
-
ChemSynthesis. This compound. [Link]
-
Chemistry LibreTexts. (2019). 9.17: Carbocation Rearrangements. [Link]
-
Wiley-VCH. (2021). Rearrangement Reactions. [Link]
-
Master Organic Chemistry. (2012). Comparing the E1 vs SN1 Reactions. [Link]
-
SlideShare. (2016). Rearrangement Reactions. [Link]
-
Filo. Draw all products, including stereoisomers, in each reaction. [Link]
-
PubChem. This compound. [Link]
-
Chemistry Stack Exchange. (2016). Is this reaction of 4-chloro-1,1-dimethylcyclohexane SN1, SN2, E1, or E2?. [Link]
-
Master Organic Chemistry. (2013). Rearrangements in Alkene Addition Reactions. [Link]
-
DiVA portal. (2002). Mechanisms for Solvolytic Elimination and Substitution Reactions Involving Short-lived Carbocation Intermediates. [Link]
-
Organic Syntheses. 2-Chloro-2-methylcyclohexanone. [Link]
-
Pharmaguideline. Stereochemistry and Rearrangement of Carbocations. [Link]
-
YouTube. (2023). Solvolysis Reactions With Stereochemistry - SN1 Mechanism. [Link]
-
Reddit. (2024). How Can the Cyclohexene Cation Rearrange?. [Link]
-
YouTube. (2016). Solvolysis - SN1 Reaction Mechanism - Stereochemistry. [Link]
-
Chegg. (2019). Solved: The following is a stereoisomer of 2-chloro-1,3-dimethylcyclohexane. [Link]
-
YouTube. (2021). SN2 SN1 E1 E2 Reaction Mechanisms Made Easy!. [Link]
-
YouTube. (2020). 8.7 E1 and SN1 Reactions Compete. [Link]
-
YouTube. (2015). 1-chloro-1,2-dimethylcyclohexane SN1 Reaction. [Link]
- Google Patents.
-
Michigan State University Chemistry. Cationic Rearrangements. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. google.com [google.com]
- 3. Solved 8. Predict the most likely mechanism for the reaction | Chegg.com [chegg.com]
- 4. What products are formed when the following stereoisomer of 2-chl... | Study Prep in Pearson+ [pearson.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Rearrangement [www2.chemistry.msu.edu]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Stereochemistry and Rearrangement of Carbocations | Pharmaguideline [pharmaguideline.com]
- 10. youtube.com [youtube.com]
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- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: A Researcher's Guide to Safely Scaling 2-Chloro-1,1-dimethylcyclohexane Reactions
Welcome to the technical support center for handling and reacting with 2-Chloro-1,1-dimethylcyclohexane. This guide is designed for researchers, scientists, and drug development professionals who are looking to move beyond bench-scale experiments. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles to help you anticipate challenges, troubleshoot effectively, and ensure the safety and success of your scaled-up reactions. We will delve into the causality behind experimental choices, ensuring that every procedure is a self-validating system for robust and reproducible results.
Section 1: Core Concepts & Initial Considerations
Understanding the Substrate: this compound
This compound is a halogenated cycloalkane with the chemical formula C8H15Cl.[1][2] It is a secondary alkyl halide, a structural feature that places it at a crossroads of several potential reaction pathways. The gem-dimethyl group at the C1 position introduces significant steric hindrance and influences the conformational preferences of the cyclohexane ring, which in turn dictates its reactivity.
| Property | Value | Source |
| Molecular Weight | 146.66 g/mol | [1][2] |
| Molecular Formula | C8H15Cl | [1][2] |
| CAS Number | 55695-99-3 | [1] |
Before scaling any reaction, it is crucial to recognize that this substrate can undergo both nucleophilic substitution (SN1/SN2) and elimination (E1/E2) reactions.[3][4] The challenge, and the key to a successful scale-up, lies in selectively favoring your desired pathway while suppressing unwanted side reactions.
Section 2: Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the synthesis and scale-up involving this compound in a practical question-and-answer format.
Q1: My reaction is yielding a mixture of substitution and elimination products. How can I control the selectivity?
Answer: This is the most common challenge with secondary alkyl halides. The choice between substitution and elimination is a delicate balance of four key factors: the nucleophile/base, the solvent, the temperature, and the substrate's stereochemistry.
-
Nucleophile vs. Base:
-
To Favor Substitution (SN2): Use a good nucleophile that is a weak base. Examples include I-, Br-, CN-, or N3-.
-
To Favor Elimination (E2): Use a strong, sterically hindered base. Potassium tert-butoxide (t-BuOK) is a classic example. Strong, non-hindered bases like NaOH or NaOEt will also promote E2 but may also yield some SN2 product.[5]
-
SN1/E1 Conditions: When using a weak nucleophile that is also a weak base (e.g., water, ethanol), the reaction will likely proceed through a carbocation intermediate, leading to a mixture of SN1 and E1 products.[6][7]
-
-
Solvent Choice:
-
Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents stabilize the carbocation intermediate, favoring SN1 and E1 pathways.[7]
-
Polar Aprotic Solvents (e.g., acetone, DMSO, DMF): These solvents are ideal for SN2 reactions as they solvate the cation but leave the nucleophile relatively free and reactive.
-
-
Temperature:
-
Lower Temperatures: Generally favor substitution reactions.
-
Higher Temperatures (Heating): Provide the necessary activation energy for elimination, making it the dominant pathway.[6] Elimination reactions result in an increase in entropy (one molecule becomes two), which is favored at higher temperatures.
-
Below is a decision-making workflow to help you select the appropriate reaction conditions.
Caption: Decision workflow for directing reaction pathways.
Q2: I'm scaling up my reaction from 1g to 100g, and my yield has dropped significantly with an increase in dark-colored impurities. What's happening?
Answer: This is a classic thermal control problem. Exothermic reactions that are manageable at a small scale can become hazardous and inefficient at a larger scale due to changes in the surface-area-to-volume ratio.
-
Causality: As you increase the volume of a reaction, the heat generated increases cubically, while the surface area available for cooling only increases squarely. This leads to inefficient heat dissipation, causing localized "hot spots." These hot spots can accelerate decomposition pathways and side reactions (like elimination), leading to lower yields and impurity formation.
-
Troubleshooting Steps:
-
Controlled Reagent Addition: Instead of adding your base or nucleophile all at once, use a syringe pump or an addition funnel to add it slowly and controllably. This allows the cooling system to keep up with the heat being generated.
-
Efficient Stirring: Ensure vigorous and efficient stirring. At larger scales, a simple magnetic stir bar may not be sufficient. Use an overhead mechanical stirrer to ensure homogeneity and prevent localized heating.
-
Temperature Monitoring: Place your temperature probe in the reaction mixture itself, not just in the cooling bath. This gives you an accurate reading of the internal reaction temperature.
-
Cooling Bath: For highly exothermic reactions, pre-cool the initial mixture before starting the addition of the reactive agent.
-
| Scale | Stirring Method | Reagent Addition | Temperature Monitoring |
| 1-10 g | Magnetic Stirrer | Pipette / Syringe (manual) | Probe in cooling bath |
| 10-100 g | Overhead Mechanical Stirrer | Addition Funnel | Probe in reaction mixture |
| >100 g | Overhead Mechanical Stirrer with Baffles | Syringe Pump / Metering Pump | Multiple probes in mixture |
Q3: What are the critical safety precautions for handling this compound and related reagents on a larger scale?
Answer: Safety must be paramount during scale-up. While specific hazards depend on all reactants used, general best practices for alkyl halides and flammable solvents are critical. Many related dimethylcyclohexane compounds are classified as highly flammable liquids.[8][9][10]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical splash goggles and a face shield are mandatory.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile gloves, potentially double-gloved).[11] Always check the breakthrough time for the specific solvents you are using.
-
Body Protection: A flame-retardant lab coat is essential.[11]
-
-
Engineering Controls:
-
Ventilation: All operations must be conducted in a certified chemical fume hood to avoid inhalation of vapors.[12]
-
Grounding: When transferring large volumes of flammable organic solvents, ground and bond all metal containers and equipment to prevent static electricity discharge, which can be an ignition source.[8][9]
-
Explosion-Proof Equipment: Use spark-proof tools and explosion-proof electrical equipment in areas where large quantities of flammable vapors may accumulate.[9][12]
-
-
Emergency Preparedness:
-
Ensure an appropriate fire extinguisher (e.g., CO2, dry chemical), safety shower, and eyewash station are immediately accessible.
-
Have spill kits with absorbent materials (like vermiculite or sand) ready.[12]
-
Section 3: Standardized Protocol for Scale-Up
This section provides a generic, safety-oriented protocol for an E2 elimination reaction as an example. Note: This is a template and must be adapted based on the specific nucleophile, solvent, and desired product for your application.
Example Protocol: E2 Elimination of this compound (Target Scale: 50g)
Objective: To synthesize 1,1-dimethylcyclohex-2-ene and 3,3-dimethylcyclohex-1-ene via an E2 elimination pathway. According to Zaitsev's rule, the more substituted alkene (1,1-dimethylcyclohex-2-ene) is generally the more stable and thus the expected major product.[5]
Reagents:
-
This compound (50.0 g)
-
Potassium tert-butoxide (t-BuOK)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
Setup: Assemble a 1L, three-necked round-bottom flask equipped with an overhead mechanical stirrer, a thermocouple for internal temperature monitoring, and a reflux condenser with a nitrogen inlet.
-
Inert Atmosphere: Purge the system with dry nitrogen for 15 minutes. Maintain a positive nitrogen pressure throughout the reaction.
-
Reagent Loading: Charge the flask with potassium tert-butoxide (1.2 equivalents) and 400 mL of anhydrous THF.
-
Cooling: Cool the stirred suspension to 0°C using an ice-water bath.
-
Substrate Addition: Dissolve this compound (50.0 g) in 100 mL of anhydrous THF. Transfer this solution to an addition funnel and add it dropwise to the cooled t-BuOK suspension over 60-90 minutes, ensuring the internal temperature does not exceed 5°C.
-
Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or GC-MS.
-
Quenching: Once the reaction is complete, cool the mixture back to 0°C. Slowly and carefully add 100 mL of saturated aqueous NH4Cl to quench the excess t-BuOK.
-
Workup: Transfer the mixture to a separatory funnel. Add 200 mL of diethyl ether and 200 mL of water. Shake and separate the layers. Wash the organic layer sequentially with water (2 x 150 mL) and brine (1 x 150 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the resulting crude oil by fractional distillation to separate the alkene isomers.
Caption: Experimental workflow for a scaled-up E2 elimination.
References
-
PubChem Compound Summary for CID 22297886, this compound. National Center for Biotechnology Information. [Link]
-
PubChem Compound Summary for CID 638181, (2S)-2-chloro-1,1-dimethylcyclohexane. National Center for Biotechnology Information. [Link]
-
This compound - C8H15Cl, density, melting point, boiling point, structural formula, synthesis. ChemSynthesis. [Link]
-
Identifying Where Substitution and Elimination Reactions Happen. Master Organic Chemistry. [Link]
-
11.7: Elimination Reactions- Zaitsev's Rule. Chemistry LibreTexts. [Link]
-
Material Safety Data Sheet - 1,3-Dimethylcyclohexane. Cole-Parmer. [Link]
-
Safety data sheet - 1,1-Dimethylcyclohexane. CPAchem. [Link]
-
Is this reaction of 4-chloro-1,1-dimethylcyclohexane SN1, SN2, E1, or E2? Chemistry Stack Exchange. [Link]
-
Draw the substitution and elimination products for the following reactions, showing the configuration of each product. Pearson. [Link]
-
E2 elimination: Substituted cyclohexanes. Khan Academy. [Link]
-
Synthesis of 2-(benzylidene)—5,5-dimethylcyclohexane-1,3-diones... Scholars Research Library. [Link]
-
1-chloro-1,2-dimethylcyclohexane SN1 Reaction. YouTube. [Link]
Sources
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- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Technical Support Center: Controlling Regioselectivity in Elimination of Substituted Cyclohexanes
Welcome to the technical support center for controlling regioselectivity in the elimination reactions of substituted cyclohexanes. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in directing the outcome of these critical reactions. Here, we move beyond simple protocols to explain the underlying principles that govern product formation, providing you with the expert insights needed to troubleshoot and optimize your experiments.
Frequently Asked Questions (FAQs)
Q1: Why doesn't my elimination reaction on a substituted cyclohexane yield the most stable (Zaitsev) alkene?
This is a common and insightful question that strikes at the heart of cyclohexane reactivity. While Zaitsev's rule, which predicts the formation of the more substituted, thermodynamically stable alkene, is a reliable guideline for many elimination reactions, it is often superseded by stereoelectronic requirements in rigid cyclic systems like cyclohexanes.[1][2][3]
The critical factor for a bimolecular (E2) elimination to occur is a specific three-dimensional arrangement between the leaving group and a β-hydrogen.[4] This arrangement is called anti-periplanar , where the leaving group and the hydrogen on an adjacent carbon have a dihedral angle of 180°.[5][6][7] In the stable chair conformation of a cyclohexane, this required geometry can only be achieved if both the leaving group and the β-hydrogen are in axial positions .[1][8][9][10][11] If the only available anti-periplanar β-hydrogen leads to the formation of a less substituted (Hofmann) product, then that is the product that will be formed, irrespective of Zaitsev's rule.[12]
Consider the classic example of menthyl and neomenthyl chlorides. Neomenthyl chloride reacts much faster and yields the Zaitsev product because in its most stable conformation, the chlorine atom is axial, and there is an axial hydrogen on a more substituted adjacent carbon.[8][10] In contrast, menthyl chloride must first flip to a less stable conformation to place the chlorine in an axial position, and from there, the only available anti-periplanar hydrogen leads to the less stable Hofmann product.[8][10]
Q2: How does the choice of base influence the regiochemical outcome of my elimination reaction?
The base is a powerful tool for controlling regioselectivity, primarily through steric effects.[13]
-
Small, Unhindered Bases: Bases like sodium ethoxide (NaOEt) or sodium hydroxide (NaOH) are small enough to access sterically hindered β-hydrogens. Therefore, if the stereoelectronic requirements are met, they will preferentially abstract a proton that leads to the more stable Zaitsev alkene.[4][14]
-
Bulky, Sterically Hindered Bases: Large bases such as potassium tert-butoxide (KOtBu) or lithium diisopropylamide (LDA) have difficulty accessing crowded β-hydrogens.[15] Consequently, they will preferentially abstract the most accessible proton, which is often on the least substituted β-carbon.[14] This leads to the formation of the Hofmann product, even if a pathway to the Zaitsev product is stereoelectronically possible.[2][14][15]
The choice of base can often allow you to selectively form one regioisomer over the other.[13]
Q3: Can the leaving group itself affect the regioselectivity?
Yes, the nature of the leaving group can play a role, particularly in favoring the Hofmann product. While good leaving groups like bromide and iodide tend to follow the patterns dictated by the base and substrate structure, poor leaving groups, such as fluoride or quaternary ammonium salts (-NR3+), can favor the formation of the Hofmann product. This is because the transition state for eliminations with poor leaving groups has more "carbanion-like" character. The base is further along in removing the proton before the leaving group has departed, leading to a buildup of negative charge on the β-carbon. This negative charge is more stable on a less substituted carbon, thus favoring the Hofmann product.[13]
Q4: What is the role of the solvent in these reactions?
The solvent can influence the competition between substitution (SN2) and elimination (E2) and can also affect the strength of the base.[16]
-
Polar Protic Solvents (e.g., ethanol, water): These solvents can solvate both the cation and the anion of the base. By forming a "cage" around the anionic base through hydrogen bonding, they can decrease its nucleophilicity more than its basicity, which can favor elimination over substitution.[16]
-
Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents are excellent at solvating cations but leave the anion relatively "naked" and highly reactive.[16] This can increase the effective strength of the base, potentially leading to faster E2 reactions. In cases with secondary alkyl halides and strongly basic nucleophiles, polar aprotic solvents tend to favor the E2 pathway.[17]
Recent computational studies have provided deeper insights, showing that strong solvation of the base can weaken it, making it less able to overcome the higher activation energy associated with the E2 pathway, thus potentially favoring the SN2 pathway.[18][19][20]
Troubleshooting Guides
Problem 1: Unexpected Regioisomer as the Major Product
Symptoms: You predicted the Zaitsev product based on alkene stability, but the Hofmann product is predominantly formed, even with a small base.
Possible Cause: The stereochemical requirement for an anti-periplanar arrangement of the leaving group and a β-hydrogen is dictating the outcome.
Troubleshooting Workflow:
-
Conformational Analysis: Draw the two chair conformations of your substituted cyclohexane.
-
Identify the Reactive Conformer: For an E2 reaction to occur, the leaving group must be in an axial position.[6][10][14] Identify the chair conformation where this is the case. Note that this may be the less stable conformation if a bulky substituent prefers an equatorial position.[1][6] The reaction rate will be slower if it must proceed through a less stable conformer.[6]
-
Locate Anti-Periplanar β-Hydrogens: In the reactive conformer (with the axial leaving group), identify all β-hydrogens that are also in an axial position. These are the only hydrogens that can be removed in an E2 elimination.
-
Predict the Product: Determine the alkene that would be formed by removing each of the available axial β-hydrogens. If the only available axial β-hydrogen is on the less substituted carbon, the Hofmann product will be formed.[1]
Diagram: E2 Elimination Decision Workflow
Caption: Decision workflow for predicting E2 products.
Problem 2: Low Yield or No Reaction
Symptoms: The elimination reaction is sluggish or fails to proceed to completion.
Possible Causes:
-
Unfavorable Conformation: The equilibrium between chair conformers heavily favors the one where the leaving group is equatorial.
-
Steric Hindrance: Extreme steric hindrance around the β-hydrogens or at the α-carbon is preventing the base from approaching.
Troubleshooting Steps:
-
Analyze Conformational Equilibrium:
-
Draw both chair conformations and identify any large, bulky groups (e.g., tert-butyl). Bulky groups have a strong preference for the equatorial position, which can "lock" the conformation.[11]
-
If the leaving group is forced into an equatorial position in the most stable conformer, the concentration of the reactive (axial leaving group) conformer will be very low, leading to a slow reaction.[1][6]
-
Solution: Consider increasing the reaction temperature to provide more energy for the ring flip to the less stable, reactive conformer. Be aware that higher temperatures can also favor elimination over substitution and may impact selectivity if multiple products are possible.
-
-
Assess Steric Hindrance:
-
Examine the accessibility of the required axial β-hydrogens. If they are shielded by other bulky axial groups, even a small base may struggle to abstract them.
-
Solution: Switch to a smaller base if you are using a bulky one. If you are already using a small base, consider if a different synthetic route might be necessary.
-
Problem 3: Mixture of Regioisomers is Obtained
Symptoms: The reaction produces a significant mixture of both Zaitsev and Hofmann products, making purification difficult.
Possible Causes:
-
Intermediate Steric Hindrance: The base used is of intermediate size, or the steric environment of the substrate does not strongly favor one pathway over another.
-
Multiple Reactive Conformations: The substrate may have multiple conformations that can undergo E2 elimination, each leading to a different product.
-
Kinetic vs. Thermodynamic Control: The reaction conditions may allow for equilibration between products.
Troubleshooting Steps:
-
Optimize the Base: To favor the Hofmann product, switch to a bulkier base like potassium tert-butoxide.[15] To favor the Zaitsev product, ensure you are using a small, unhindered base like sodium ethoxide.[14]
-
Control the Temperature:
-
Kinetic Control (favors the faster-forming product): Lowering the reaction temperature will favor the product that is formed via the lowest energy transition state.[21][22][23] For bulky bases, this is often the Hofmann product due to reduced steric clash in the transition state.[15]
-
Thermodynamic Control (favors the most stable product): Higher temperatures can sometimes allow for the less stable, kinetically favored product to revert to the starting material and eventually form the more stable thermodynamic product (usually Zaitsev).[21][22] However, for E2 reactions, which are typically irreversible, this is less common. The primary effect of temperature is on the reaction rate.
-
Data Summary: Effect of Base on Regioselectivity
| Substrate | Base | Solvent | Zaitsev Product (%) | Hofmann Product (%) |
| 2-Bromopentane | EtO⁻ | EtOH | 71 | 29 |
| 2-Bromopentane | t-BuO⁻ | t-BuOH | 28 | 72 |
| 2-Bromo-2-methylbutane | EtO⁻ | EtOH | 62 | 38 |
| 2-Bromo-2-methylbutane | t-BuO⁻ | t-BuOH | 19 | 81 |
Note: These are representative values; actual percentages can vary with reaction conditions.
Experimental Protocols
Protocol 1: Selective Hofmann Elimination Using a Bulky Base
This protocol describes the elimination of 2-bromo-2-methylbutane to favor the formation of 2-methyl-1-butene (Hofmann product).
Materials:
-
2-Bromo-2-methylbutane
-
Potassium tert-butoxide (KOtBu)
-
tert-Butanol (t-BuOH), anhydrous
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, distillation apparatus)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous tert-butanol.
-
Add potassium tert-butoxide to the solvent and stir until it is fully dissolved.
-
Cool the solution in an ice bath.
-
Slowly add 2-bromo-2-methylbutane to the cooled solution via a dropping funnel over 15-20 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Heat the reaction mixture to a gentle reflux and monitor the reaction progress by TLC or GC.
-
Upon completion, cool the mixture to room temperature and quench by carefully adding cold water.
-
Perform an aqueous workup to remove inorganic salts and the solvent.
-
Isolate the crude product and purify by fractional distillation to separate the regioisomers.
Diagram: Hofmann Elimination Workflow
Caption: Step-by-step Hofmann elimination protocol.
References
-
Chemistry Steps. (n.d.). Antiperiplanar. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, July 30). 11.10: The E2 Reaction and Cyclohexane Conformation. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 30). 11.9: The E2 Reaction and Cyclohexane Conformation. Retrieved from [Link]
-
Master Organic Chemistry. (2025, December 1). Antiperiplanar Relationships: The E2 Reaction and Cyclohexane Rings. Retrieved from [Link]
-
Chemistry Steps. (n.d.). E2 and E1 Elimination Reactions of Cyclohexanes. Retrieved from [Link]
-
BLACK BOOK Chemistry. (2025, November 16). E2 Elimination on Cyclohexane: Anti-Periplanar Trick!. YouTube. Retrieved from [Link]
-
Khan Academy. (n.d.). E2 elimination: Substituted cyclohexanes. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 7.16: E2 Regiochemistry and Cyclohexane Conformations. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 24). 11.9: The E2 Reaction and Cyclohexane Conformation. Retrieved from [Link]
-
The Umbrella Academy. (2025, October 22). Regioselectivity in E2 Elimination. YouTube. Retrieved from [Link]
-
The Umbrella Academy. (2025, October 28). E2 Elimination in Cyclohexane Systems. YouTube. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, August 21). 3.3: Conformational analysis of cyclohexanes. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Zaitsev Rule - Regioselectivity of E2 Elimination with Practice. Retrieved from [Link]
-
Master Organic Chemistry. (2012, October 24). Bulky Bases in Elimination Reactions. Retrieved from [Link]
-
ACS Publications. (2021, December 21). How Solvation Influences the SN2 versus E2 Competition. The Journal of Organic Chemistry. Retrieved from [Link]
-
Khan Academy Organic Chemistry. (2015, January 4). E2 on Cyclic Systems. YouTube. Retrieved from [Link]
-
National Institutes of Health. (n.d.). How Solvation Influences the SN2 versus E2 Competition. PubMed Central. Retrieved from [Link]
-
Chad's Prep®. (n.d.). Exceptions to Zaitsev's Rule for E2 Reactions. Retrieved from [Link]
-
ResearchGate. (2021, December 21). (PDF) How Solvation Influences the SN2 versus E2 Competition. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Retrieved from [Link]
-
OpenOChem Learn. (n.d.). E2 Regio and Stereochemistry. Retrieved from [Link]
-
Master Organic Chemistry. (2012, December 4). Deciding SN1/SN2/E1/E2 - The Solvent. Retrieved from [Link]
-
Master Organic Chemistry. (2012, August 31). Elimination Reactions (2): The Zaitsev Rule. Retrieved from [Link]
-
CureFFI.org. (2015, March 2). Organic chemistry 13: Bimolecular beta elimination (E2) - regioselectivity and stereoselectivity. Retrieved from [Link]
-
Wolfram Demonstrations Project. (2022). Stereochemistry of E2 Elimination Reactions. Retrieved from [Link]
-
Chemistry Steps. (n.d.). SN2 and E2 Rates of Cyclohexanes. Retrieved from [Link]
-
Master Organic Chemistry. (2012, February 9). Thermodynamic and Kinetic Products. Retrieved from [Link]
-
University of Bath. (n.d.). An Introduction to Reaction Stereoelectronics LECTURE 3. Retrieved from [Link]
-
Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. Retrieved from [Link]
-
Jack Westin. (n.d.). Kinetic Control Versus Thermodynamic Control Of A Reaction. Retrieved from [Link]
-
All 'Bout Chemistry. (2023, May 2). The Best Examples On Elimination Reactions | Cyclohexane | Stereochemistry. YouTube. Retrieved from [Link]
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Technical Support Center: Characterization of Halogenated Cyclohexanes
Welcome to the technical support center for the analysis of halogenated cyclohexanes. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges presented by these alicyclic compounds. Halogenated cyclohexanes are foundational scaffolds in medicinal chemistry and materials science, but their characterization is frequently complicated by their dynamic conformational behavior, stereochemical complexity, and potential for instability during analysis.
This resource moves beyond simple protocols to explain the underlying principles governing the analytical challenges you face. By understanding the "why," you can more effectively troubleshoot unexpected results and develop robust, reliable characterization methods.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Troubleshooting
NMR is the most powerful tool for the structural elucidation of halogenated cyclohexanes, but the conformational flexibility of the cyclohexane ring often leads to ambiguous or misleading data at room temperature.
FAQ 1: My ¹H NMR spectrum shows broad, unresolved signals for the cyclohexane ring protons. How can I resolve these to determine the stereochemistry?
Answer:
This is a classic problem arising from the rapid "chair-flip" or ring inversion of the cyclohexane ring at room temperature. On the NMR timescale, the protons are rapidly exchanging between axial and equatorial environments, resulting in a time-averaged spectrum where distinct signals and coupling constants are lost.
The Underlying Cause: The energy barrier for ring inversion in cyclohexane is low (around 10-11 kcal/mol), allowing for millions of inversions per second at ambient temperature. This rate is much faster than the NMR instrument's ability to distinguish between the two chair conformers, leading to the observed signal averaging and broadening.
Troubleshooting Protocol: Variable Temperature (VT) NMR
The definitive solution is to slow down the rate of ring inversion by cooling the sample. This "freezes out" the individual conformers, allowing them to be observed as distinct species.
Step-by-Step Protocol:
-
Solvent Selection: Choose a solvent with a low freezing point that is appropriate for your compound. Dichloromethane-d₂ (CD₂Cl₂; m.p. -97 °C) or acetone-d₆ (m.p. -95 °C) are common choices.[1][2][3]
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K) to serve as a baseline.
-
Incremental Cooling: Lower the temperature of the NMR probe in increments of 10-15 K. Allow the sample to equilibrate for 5-10 minutes at each new temperature before acquiring a spectrum.
-
Observe Spectral Changes: As the temperature decreases, you will observe the broad signals begin to sharpen and eventually resolve into two distinct sets of signals, one for each chair conformer. The temperature at which this resolution occurs is known as the coalescence temperature.
-
Data Acquisition: Acquire a high-quality spectrum at a temperature well below coalescence (e.g., 195 K or -78 °C) where the signals for both conformers are sharp and fully resolved.[1][2]
-
Analysis: Analyze the coupling constants (³J_HH) for the methine protons (CH-X) to assign the stereochemistry.
FAQ 2: I have resolved the conformers using VT-NMR. How do I use the coupling constants to assign axial vs. equatorial substituents?
Answer:
The magnitude of the vicinal coupling constant (³J_HH) is dependent on the dihedral angle between the coupled protons, a relationship described by the Karplus equation.[3] This allows for unambiguous assignment of axial and equatorial positions.
Expertise & Causality:
-
Axial-Axial (a,a) Coupling: Protons in a 1,3-diaxial relationship have a dihedral angle of ~180°. This anti-periplanar arrangement results in a large coupling constant, typically 8-12 Hz .[3]
-
Axial-Equatorial (a,e) and Equatorial-Equatorial (e,e) Coupling: These relationships have gauche interactions with dihedral angles of ~60°. This results in much smaller coupling constants, typically in the range of 2-5 Hz .
By identifying a large coupling constant for a methine proton, you can confidently assign it as being in an axial position, which in turn defines the position of the attached halogen. The conformer with the larger population at low temperature is the more stable one.
Data Summary: Typical Proton Coupling Constants in Cyclohexanes
| Proton Relationship | Dihedral Angle (approx.) | Typical ³J_HH (Hz) | Diagnostic Value |
| Axial - Axial | 180° | 8 - 12 | High (Confirms axial position) |
| Axial - Equatorial | 60° | 2 - 5 | Low |
| Equatorial - Equatorial | 60° | 2 - 5 | Low |
Visualization: Conformational Equilibrium Workflow
This diagram illustrates the process of using VT-NMR to resolve and analyze the chair conformers of a halogenated cyclohexane.
Caption: Workflow for resolving and assigning cyclohexane conformers using VT-NMR.
Part 2: Mass Spectrometry (MS) Troubleshooting
Mass spectrometry provides crucial information on molecular weight and elemental composition. For halogenated compounds, the key is to recognize and interpret the distinct isotopic patterns.
FAQ 3: The molecular ion region of my mass spectrum is confusing, showing multiple peaks. How do I confirm the presence of halogens?
Answer:
The multi-peak pattern you're observing is likely the isotopic signature of chlorine or bromine, which is a powerful diagnostic tool. Unlike carbon (mostly ¹²C), these halogens have abundant heavy isotopes.
Expertise & Causality:
-
Chlorine (Cl): Natural chlorine is a mixture of two major isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This means for every molecule containing one chlorine atom, you will see a molecular ion peak (M) and another peak two mass units higher (M+2) with an intensity ratio of approximately 3:1 .
-
Bromine (Br): Natural bromine consists of ³⁹Br (~50.7%) and ⁸¹Br (~49.3%). Therefore, a compound with one bromine atom will exhibit an M and an M+2 peak with an intensity ratio of nearly 1:1 .[4]
If your compound contains multiple halogen atoms, the pattern becomes more complex but is predictable. For example, a dichlorinated compound will show peaks at M, M+2, and M+4 with a characteristic ratio.
Data Summary: Isotopic Patterns for Halogenated Compounds
| Halogen(s) | Isotope Abundance | Expected Peaks | Intensity Ratio |
| 1 x Cl | ³⁵Cl (75.8%), ³⁷Cl (24.2%) | M, M+2 | ~3:1 |
| 2 x Cl | - | M, M+2, M+4 | ~9:6:1 |
| 1 x Br | ⁷⁹Br (50.7%), ⁸¹Br (49.3%) | M, M+2 | ~1:1 |
| 2 x Br | - | M, M+2, M+4 | ~1:2:1 |
FAQ 4: My compound seems to be fragmenting in the mass spectrometer. What are the common fragmentation pathways for halogenated cyclohexanes?
Answer:
Electron Impact (EI) ionization is an energetic process that often causes the molecular ion to fragment. For halogenated cyclohexanes, the fragmentation patterns are generally predictable.
Common Fragmentation Pathways:
-
Loss of Halogen Radical (•X): This is often a favorable pathway, leading to a [M-X]⁺ peak. The stability of the resulting cyclohexyl cation influences this fragmentation.
-
Loss of Hydrogen Halide (HX): This is a very common fragmentation, particularly for chloro- and bromocyclohexanes, resulting in a [M-HX]⁺ peak corresponding to a cyclohexene radical cation.
-
Ring Cleavage: The cyclohexane ring itself can fragment, often after the initial loss of the halogen. This leads to a series of smaller fragment ions, typically separated by 14 mass units (-CH₂-), which is characteristic of aliphatic chains.[5][6]
Trustworthiness - Self-Validating Protocol:
When analyzing fragmentation, always check if the key fragment ions still contain the halogen. For instance, if you see a fragment corresponding to [M-HX]⁺, you should not see a corresponding isotopic pattern for that peak. Conversely, if you see a fragment from ring cleavage that retains the halogen, it must exhibit the characteristic M'/M'+2 isotopic pattern.[4] This provides an internal check on your spectral interpretation.
Part 3: Gas Chromatography (GC) Troubleshooting
GC is an excellent technique for separating isomers and quantifying the purity of halogenated cyclohexanes. However, their polarity and potential for thermal instability can lead to chromatographic issues.
FAQ 5: I'm seeing significant tailing for my halogenated cyclohexane peak. What is the cause and how can I fix it?
Answer:
Peak tailing is almost always a sign of unwanted secondary interactions between your analyte and "active sites" within the GC system. For halogenated compounds, which can have a slight acidic character (especially secondary halides susceptible to elimination), these interactions are common.
The Underlying Cause: Active sites are typically exposed silanol groups (-Si-OH) on the surface of untreated glass inlet liners or the front of the GC column. These sites can form hydrogen bonds with your analyte, slowing its passage through the system and causing the asymmetrical peak shape.
Troubleshooting Protocol: Systematically Eliminating Active Sites
This protocol is designed to identify and eliminate the source of the activity in a logical sequence.
Caption: A systematic workflow for troubleshooting peak tailing in GC analysis.
FAQ 6: My cis and trans isomers are co-eluting. How can I improve their separation?
Answer:
Separating diastereomers like cis- and trans-isomers of a disubstituted cyclohexane requires optimizing the selectivity of your chromatographic system. Co-elution occurs when the stationary phase does not interact differently enough with the two isomers.
Solutions Ranked by Ease of Implementation:
-
Optimize the Temperature Program: This is the easiest first step. Lower the initial oven temperature and use a slower ramp rate (e.g., 2-5 °C/min). This increases the interaction time with the stationary phase and may be sufficient to resolve the isomers.
-
Increase Column Length: If a longer column of the same phase is available, using it will increase the total number of theoretical plates and can improve resolution. This is often a simple and effective solution.
-
Change the Stationary Phase: This is the most powerful solution. The polarity of the stationary phase is key.
-
Standard Non-Polar Phases (e.g., DB-1, DB-5): Separation is based primarily on boiling point differences. This may not be sufficient for isomers with very similar boiling points.
-
Intermediate/Polar Phases (e.g., DB-624, DB-WAX): These phases offer different selectivity through dipole-dipole or hydrogen bonding interactions. A cyanopropylphenyl phase (like a '624') is an excellent choice for separating compounds with different dipole moments, which is often the case for cis/trans isomers of halogenated cyclohexanes.[7]
-
General FAQs
FAQ 7: I suspect my halogenated cyclohexane sample is degrading over time. What are the common degradation pathways and how can I prevent them?
Answer:
Halogenated aliphatics can be susceptible to degradation, particularly through dehydrohalogenation (loss of HX) or oxidation.
-
Dehydrohalogenation: This is an elimination reaction that forms a cyclohexene. It can be catalyzed by trace amounts of acid or base, or by active sites on glass surfaces.
-
Prevention: Store samples in clean, silanized glass vials. If preparing solutions, use high-purity, neutral solvents. Avoid contact with metals that could have acidic or basic residues.
-
-
Oxidation: Over long periods, exposure to air and light can cause oxidation, potentially leading to ring-opening and the formation of aldehydes and carboxylic acids.[8]
-
Prevention: Store samples, especially standards and reference materials, under an inert atmosphere (e.g., argon or nitrogen) at low temperatures and protected from light. For long-term storage, consider using amber vials and storing in a freezer.
-
By implementing these troubleshooting guides and understanding the chemical principles behind them, you can more efficiently and accurately characterize your halogenated cyclohexane compounds.
References
-
Abraham, R. J., et al. (2001). Conformational analysis of 2-halocyclohexanones: An NMR, theoretical and solvation study. Journal of the Chemical Society, Perkin Transactions 2, (11), 2054-2062. [Link]
-
Al-Aboudi, A., et al. (2018). Conformational Analysis Explores the Role of Electrostatic Nonclassical CF···HC Hydrogen Bonding Interactions in Selectively Halogenated Cyclohexanes. The Journal of Organic Chemistry, 83(15), 8013–8020. [Link]
-
American Chemical Society Publications. (2018). Conformational Analysis Explores the Role of Electrostatic Nonclassical CF···HC Hydrogen Bonding Interactions in Selectively Halogenated Cyclohexanes. The Journal of Organic Chemistry. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
-
Clark, J. (n.d.). Mass Spectra - Fragmentation Patterns. Chemguide. [Link]
-
OpenStax. (2023). Mass Spectrometry of Some Common Functional Groups. Organic Chemistry. [Link]
-
Agilent Technologies. (2022). Analysis of 27 Halogenated Hydrocarbons and 11 Volatile Organic Compounds in Drinking Water. Application Note. [Link]
-
George, A., et al. (2011). Structural characterization and mass spectrometry fragmentation signatures of macrocyclic alkanes isolated from a Sydney Basin torbanite, Australia. Geochemical Journal, 45(4), 315-323. [Link]
-
Reddit. (2014). Cyclohexane degradation? r/chemistry. [Link]
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Validation & Comparative
Comparative Reactivity Analysis: 2-Chloro-1,1-dimethylcyclohexane vs. 1-Chloro-1,2-dimethylcyclohexane
A Technical Guide for Researchers in Synthetic Chemistry and Drug Development
Introduction
In the landscape of synthetic organic chemistry, halogenated cyclohexanes serve as pivotal building blocks and model systems for studying reaction mechanisms. Their rigid, yet conformationally mobile, chair-like structures provide a unique three-dimensional canvas to probe the intricate interplay of steric, electronic, and stereoelectronic effects that govern chemical reactivity. This guide presents a detailed, data-supported comparison of two closely related substituted cyclohexyl chlorides: 2-Chloro-1,1-dimethylcyclohexane (a secondary halide) and 1-Chloro-1,2-dimethylcyclohexane (a tertiary halide).
Understanding the nuanced differences in their reaction kinetics and product distributions under various conditions is crucial for researchers aiming to control reaction outcomes and design efficient synthetic pathways. We will dissect their behavior in unimolecular (SN1/E1) and bimolecular (E2) reaction pathways, grounding our analysis in fundamental mechanistic principles and conformational analysis.
Structural and Conformational Foundations of Reactivity
The divergent reactivity of these two isomers stems directly from their distinct substitution patterns and the resulting conformational preferences.
-
This compound: This is a secondary alkyl halide. The key structural feature is the gem-dimethyl group at the C1 position, adjacent to the chlorine-bearing carbon (C2). In any chair conformation, one of the C1 methyl groups must occupy an axial position, while the other is equatorial.[1] This creates a baseline of steric strain and influences the equilibrium between the two chair conformers where the C2-chlorine is either axial or equatorial. For bimolecular elimination (E2), the conformer with an axial chlorine is required.
-
1-Chloro-1,2-dimethylcyclohexane: This is a tertiary alkyl halide, a feature that significantly enhances its propensity to form a carbocation. Crucially, this molecule exists as two diastereomers, cis and trans, whose reactivities, particularly in E2 reactions, are dramatically different.
-
cis-1-Chloro-1,2-dimethylcyclohexane: The most stable chair conformations will have one axial and one equatorial substituent. A ring flip readily interconverts these conformers, allowing the chlorine to easily access the axial position necessary for E2 elimination.[1]
-
trans-1-Chloro-1,2-dimethylcyclohexane: The lowest energy conformation places both the chloro and methyl groups in equatorial positions. A ring flip to place the chlorine in the required axial position for an E2 reaction would force the adjacent, bulky methyl group into an axial position as well, creating significant, destabilizing 1,3-diaxial interactions.[2][3] This conformational barrier has profound consequences for its E2 reactivity.
-
Unimolecular Reactions (SN1/E1): The Role of Carbocation Stability
Unimolecular substitution (SN1) and elimination (E1) reactions proceed through a common, rate-determining step: the formation of a carbocation intermediate. The rate of these reactions is therefore primarily dictated by the stability of this intermediate.[4][5] These reactions are typically favored by polar protic solvents (e.g., water, ethanol), which can stabilize the ionic intermediates, and weak nucleophiles/bases.[5][6]
1-Chloro-1,2-dimethylcyclohexane is the clear frontrunner in SN1/E1 reactivity. As a tertiary alkyl halide, it ionizes to form a relatively stable tertiary carbocation. This intermediate is stabilized by hyperconjugation with the surrounding alkyl groups.[7]
This compound reacts much more slowly under SN1/E1 conditions. As a secondary alkyl halide, it would need to form a less stable secondary carbocation. The energy barrier to form this intermediate is significantly higher than for the tertiary system.
| Compound | Halide Class | Carbocation Intermediate | Relative Solvolysis Rate (SN1/E1) |
| 1-Chloro-1,2-dimethylcyclohexane | Tertiary | Tertiary (more stable) | Fast |
| This compound | Secondary | Secondary (less stable) | Slow |
| Table 1: Predicted relative reactivity in solvolysis (SN1/E1) reactions based on carbocation stability. |
Under these conditions, a mixture of substitution and elimination products is expected. Increasing the reaction temperature generally favors the E1 pathway over the SN1 pathway due to the greater positive entropy change associated with elimination.[5][8][9]
Caption: Energy profile comparison for the E2 reaction of cis and trans isomers.
Experimental Protocol: Comparative E2 Elimination
This protocol describes a method to compare the E2 elimination rates and product distributions for the chloro-dimethylcyclohexane isomers.
Objective: To determine the relative reactivity and regioselectivity of cis- and trans-1-chloro-1,2-dimethylcyclohexane and this compound under E2 conditions.
Materials:
-
cis-1-Chloro-1,2-dimethylcyclohexane
-
trans-1-Chloro-1,2-dimethylcyclohexane
-
This compound
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol (EtOH)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Internal standard (e.g., dodecane) for GC analysis
-
Round-bottom flasks, condensers, magnetic stirrers, heating mantles
Procedure:
-
Reaction Setup: In three separate, dry 50 mL round-bottom flasks equipped with magnetic stir bars and reflux condensers, prepare a 0.5 M solution of sodium ethoxide in anhydrous ethanol (20 mL).
-
Internal Standard: Add a known amount (e.g., 50 mg) of the internal standard (dodecane) to each flask.
-
Initiation: To each flask, add 1.0 mmol of the respective alkyl chloride substrate.
-
Reaction: Heat the reaction mixtures to reflux (approx. 78 °C) with vigorous stirring.
-
Monitoring: At timed intervals (e.g., 15, 30, 60, 120 minutes), withdraw a small aliquot (~0.1 mL) from each reaction mixture.
-
Quenching: Immediately quench each aliquot by diluting it with 1 mL of diethyl ether and washing with 1 mL of saturated NaHCO₃ solution.
-
Sample Preparation: Dry the ether layer of the quenched aliquot with a small amount of anhydrous MgSO₄ and prepare for analysis.
-
Analysis: Analyze the samples by Gas Chromatography (GC) to determine the disappearance of the starting material and the appearance of alkene products relative to the internal standard.
-
Data Processing: Plot the concentration of starting material versus time for each substrate to determine the relative reaction rates. Analyze the product peaks to determine the regioselectivity of the elimination.
Summary of Reactivity
| Reaction Type | Most Reactive Compound | Rationale |
| SN1 / E1 | 1-Chloro-1,2-dimethylcyclohexane | Forms a stable tertiary carbocation intermediate. |
| E2 | cis-1-Chloro-1,2-dimethylcyclohexane | Can readily adopt the required low-energy trans-diaxial conformation for elimination. |
Conclusion
The reactivities of this compound and 1-Chloro-1,2-dimethylcyclohexane are governed by distinct mechanistic principles. For unimolecular pathways (SN1/E1), the stability of the carbocation intermediate is paramount, making the tertiary halide, 1-Chloro-1,2-dimethylcyclohexane , significantly more reactive. In contrast, for bimolecular E2 eliminations, a strict stereoelectronic requirement for a trans-diaxial arrangement dominates. This makes the conformationally amenable cis-1-Chloro-1,2-dimethylcyclohexane the most reactive substrate, while its trans diastereomer is severely deactivated due to prohibitive steric strain in its reactive conformation. This compound displays intermediate reactivity, dictated by secondary carbocation stability in SN1/E1 and conformational equilibria in E2. This comparative analysis underscores the necessity for chemists to consider not just substrate class (1°, 2°, 3°), but also the subtle yet powerful influence of stereochemistry and conformational dynamics when planning and executing chemical syntheses.
References
- Gauth. (n.d.). Out of chlorobenzene and cyclohexyl chloride, which one is more reactive towards nucleophilic substitution reactions, and why?
- Quora. (2016). Why cis 1-chloro-2-methylcyclohexane undergo E2 elimination much faster than trans isomer?
- Elimination Reactions. (n.d.).
- Chemistry LibreTexts. (2022). 11.9: The E2 Reaction and Cyclohexane Conformation.
- brainly.com. (2024). Out of chlorobenzene and cyclohexyl chloride, which one is more reactive towards a nucleophilic.
- Chemistry LibreTexts. (2019). 8.19: 8-4 The E2 Reaction and Cyclohexane Conformation.
- Master Organic Chemistry. (2012). Comparing the E1 vs SN1 Reactions.
- Scribd. (n.d.). steric effect.
- Quora. (2019). Out of chlorobenzene and cyclohexyl chloride, which is more reactive towards nucleophilic substitution reaction and why?
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- Chemistry Stack Exchange. (2016). Is this reaction of 4-chloro-1,1-dimethylcyclohexane SN1, SN2, E1, or E2?
- YouTube. (2015). 1-chloro-1,2-dimethylcyclohexane SN1 Reaction.
- Chemistry Steps. (n.d.). E2 and E1 Elimination Reactions of Cyclohexanes.
- BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 10 – Free PDF Download.
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- RELATIONSHIP BETWEEN Sn1 and E1 REACTIONS. (n.d.).
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- YouTube. (2024). How To Choose Between SN1 SN2 E1 E2 Reactions Pre-Finals Review (Live Recording).
- Khan Academy. (2012). E2 Elimination: substituted cyclohexanes.
- YouTube. (2016). Solvolysis - SN1 Reaction Mechanism - Stereochemistry.
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Introduction: The Interplay of Structure and Reactivity in Cyclohexane Systems
An In-Depth Guide to SN1/E1 Solvolysis Rates of Chlorinated Dimethylcyclohexanes
This guide provides a comprehensive comparison of the unimolecular substitution (SN1) and elimination (E1) reaction rates for various stereoisomers of chlorinated dimethylcyclohexanes. Designed for researchers and organic chemists, this document delves into the underlying stereochemical and electronic principles that govern these reaction pathways, supported by detailed experimental protocols for empirical validation.
Unimolecular reactions (SN1/E1) of alkyl halides are fundamentally governed by the stability of the carbocation intermediate formed in the rate-determining step. In cyclohexane systems, this principle is further nuanced by conformational stereochemistry. The rigid chair conformation of the cyclohexane ring dictates the spatial arrangement of substituents, profoundly influencing the ground-state energy of the reactant and the activation energy required to reach the transition state.[1][2][3]
The solvolysis of a tertiary chloro-dimethylcyclohexane proceeds via a two-step mechanism. The first and rate-determining step is the ionization of the C-Cl bond to form a planar tertiary carbocation. This is followed by a rapid second step where the solvent can either act as a nucleophile (SN1 pathway) to yield substitution products or as a base (E1 pathway) to abstract an adjacent proton, forming one or more alkene products.
The key to comparing reaction rates among isomers lies in assessing the factors that affect the energy of the rate-determining transition state. This energy is influenced by:
-
Ground-State Energy: The stability of the initial chair conformation. A less stable starting material is closer in energy to the transition state and will react faster.
-
Carbocation Stability: While all substrates in this guide form tertiary carbocations, subtle electronic effects from the methyl group's position can influence stability.
-
Stereoelectronic Requirements: For the C-Cl bond to ionize, the leaving group ideally occupies an axial position. This orientation helps to alleviate 1,3-diaxial strain as the reaction proceeds towards the planar carbocation.[1]
Comparative Analysis of Dimethylcyclohexane Isomers
The position of the methyl group relative to the tertiary chloride leaving group dramatically alters the conformational energetics and, consequently, the solvolysis rate. We will compare the cis and trans isomers for 1,2-, 1,3-, and 1,4-disubstituted systems.
Case Study: cis- vs. trans-1-chloro-2-methylcyclohexane
The relationship between these two isomers is a classic example of conformational control of reactivity.
-
cis-1-chloro-2-methylcyclohexane: This isomer can exist in two chair conformations. The more stable conformer places the larger methyl group in an equatorial position and the smaller chloro group in an axial position. This (a,e) conformation is the reactive conformation, as the leaving group is already axial. It is relatively low in energy, allowing for a rapid reaction.
-
trans-1-chloro-2-methylcyclohexane: The most stable conformation for this isomer places both the chloro and methyl groups in equatorial positions (e,e). For the reaction to occur, the ring must flip to the diaxial (a,a) conformation. This (a,a) conformer suffers from severe steric strain due to 1,3-diaxial interactions between the methyl group, the chloro group, and the axial hydrogens.[4] This high-energy starting point for the reaction creates a large activation barrier, leading to a much slower rate compared to the cis isomer.
Summary of Predicted Solvolysis Rates
The same logic can be applied to the 1,3- and 1,4- isomers. The relative rates depend on the stability of the required reactive conformer where the chlorine atom is in an axial position.
| Isomer | Most Stable Conformer | Reactive Conformer (Cl Axial) | Relative Energy of Reactive Conformer | Predicted Relative Rate | Major E1 Product (Zaitsev) |
| cis-1-chloro-2-methyl | (a,e) or (e,a) | (a,e) | Low | Fast | 1-Methylcyclohexene |
| trans-1-chloro-2-methyl | (e,e) | (a,a) | High | Slow | 1-Methylcyclohexene |
| cis-1-chloro-3-methyl | (e,e) | (a,a) | High | Slow | 1-Methylcyclohexene |
| trans-1-chloro-3-methyl | (a,e) or (e,a) | (a,e) | Low | Fast | 1-Methylcyclohexene |
| cis-1-chloro-4-methyl | (a,e) or (e,a) | (a,e) | Low | Fast | 1-Methylcyclohexene |
| trans-1-chloro-4-methyl | (e,e) | (a,a) | High | Slow | 1-Methylcyclohexene |
Experimental Protocol: Measuring Solvolysis Rates
To empirically validate these predictions, a solvolysis experiment can be conducted. The rate of reaction is determined by monitoring the production of hydrochloric acid (HCl) over time.
Materials and Reagents
-
Chlorinated dimethylcyclohexane isomer of interest
-
Solvent: 80:20 ethanol/water (v/v)
-
Standardized sodium hydroxide (NaOH) solution (~0.02 M)
-
Bromothymol blue indicator solution
-
Constant temperature water bath
-
Burette, pipettes, and Erlenmeyer flasks
Procedure
-
Preparation: Prepare a stock solution of the chlorinated dimethylcyclohexane isomer (~0.1 M) in 100% ethanol.
-
Reaction Setup: In a 125 mL Erlenmeyer flask, pipette 50.0 mL of the 80:20 ethanol/water solvent. Add 3-4 drops of bromothymol blue indicator. Place the flask in a constant temperature water bath (e.g., 25°C) and allow it to equilibrate for 5-10 minutes.[5]
-
Initiation: Pipette 1.0 mL of the substrate stock solution into the flask, swirl vigorously to mix, and immediately start a timer. This is t=0. The solution should be acidic (yellow).
-
Titration: Immediately add a known volume of standardized NaOH solution from a burette until the solution turns blue. Record the time and the burette reading.
-
Monitoring: As the solvolysis reaction proceeds, HCl is generated, which neutralizes the added base, causing the solution to turn yellow again. As soon as the color change occurs, record the time. Immediately add another aliquot of NaOH to turn the solution blue again.[6]
-
Data Collection: Repeat this process for at least 8-10 intervals or until the reaction is approximately 70-80% complete.
-
Rate Constant Calculation: The first-order rate constant (k) can be determined by plotting ln(V∞ - Vt) versus time, where V∞ is the volume of NaOH required for complete reaction and Vt is the volume at time t. The slope of this line is -k.
Product Analysis via Gas Chromatography (GC)
-
Workup: Once the reaction is complete, neutralize the solution and extract the organic products with diethyl ether. Dry the organic layer and carefully concentrate it.
-
GC Analysis: Inject the product mixture into a gas chromatograph equipped with a suitable capillary column (e.g., a polar Carbowax or a non-polar DB-5 column) to separate the substitution products from the various alkene isomers formed during elimination.[7][8]
-
Quantification: The relative peak areas in the chromatogram correspond to the ratio of the products, allowing for the determination of the SN1/E1 product distribution.
Conclusion
The solvolysis rates of chlorinated dimethylcyclohexanes are a powerful illustration of stereochemical control over reactivity. Isomers that can readily adopt a conformation with an axial leaving group without incurring significant steric penalties will react much faster via SN1/E1 pathways. Specifically, cis-1,2, trans-1,3, and cis-1,4 isomers are predicted to be the more reactive pairs due to the lower energy of their required reactive conformers. This theoretical framework can be rigorously tested and validated through straightforward kinetic experiments and chromatographic product analysis, providing a clear and quantitative comparison of isomer reactivity.
References
- Kinetic Understanding Using NMR Reaction Profiling.
- Analysis of alkenes by copper ion chemical ionization gas chromatography/mass spectrometry and gas chromatography/tandem mass spectrometry. PubMed.
- Kinetics / reaction monitoring. IMSERC.
- Reaction NMR: A Quantitative Kinetic Analysis "Probe" for Process Development. (PDF).
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- NMR Reaction-Monitoring as a Process Analytical Technique. Pharmaceutical Technology.
- The E2 Reaction and Cyclohexane Conform
- Separating alkane/alkene isomers on the GC but the isomers have the same retention time. Chemistry Stack Exchange.
- Experiment 8 — Kinetics of SN1 Solvolysis. Course Web Page.
- Cyclic Stereochemistry. NPTEL.
- KINETIC INVESTIGATION OF UNIMOLECULAR SOLVOLYSIS. Theochem @ Mercer University.
- SN2 and E2 R
- Stereochemistry of cyclohexane. Chemistry Revision Site.
- Alkenes from Alcohols: Analysis by Gas Chrom
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Spectroscopic Showdown: Differentiating Cis and Trans Isomers of 2-Chloro-1,1-dimethylcyclohexane
A Technical Guide for Researchers
The Structural Landscape: Conformational Isomers
The key to understanding the spectroscopic differences between cis- and trans-2-chloro-1,1-dimethylcyclohexane lies in their preferred chair conformations. The bulky gem-dimethyl group at the C1 position effectively "locks" the cyclohexane ring, minimizing ring flipping. This conformational rigidity makes the distinction between the axial and equatorial positions of the chlorine atom at C2 the primary determinant of their spectroscopic signatures.
-
Trans-2-chloro-1,1-dimethylcyclohexane: In the most stable chair conformation, the chlorine atom will occupy the equatorial position to minimize steric strain, specifically 1,3-diaxial interactions.
-
Cis-2-chloro-1,1-dimethylcyclohexane: In this isomer, the chlorine atom is forced into the higher-energy axial position. This axial orientation leads to significant 1,3-diaxial interactions with the axial methyl group at C1 and the axial hydrogens at C3 and C5.
These distinct conformational preferences give rise to predictable differences in their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Environment
NMR spectroscopy is arguably the most powerful tool for distinguishing these isomers. The chemical shift (δ) and coupling constants (J) of the protons and carbons are highly sensitive to their local electronic and spatial environments.
¹H NMR Spectroscopy: The Proton Perspective
The most telling signal in the ¹H NMR spectrum will be that of the proton attached to the carbon bearing the chlorine (H2).
-
Trans Isomer (Equatorial Cl): The H2 proton is in the axial position. It will experience trans-diaxial couplings to the axial protons on the adjacent carbons (C6 and C3). This typically results in a signal with a large coupling constant (J ≈ 8-12 Hz), appearing as a triplet of triplets or a complex multiplet. Due to being in a more shielded axial environment, its chemical shift is expected to be further upfield (lower ppm) compared to its axial counterpart.
-
Cis Isomer (Axial Cl): The H2 proton is in the equatorial position. It will have smaller axial-equatorial and equatorial-equatorial couplings (J ≈ 2-5 Hz) to the adjacent protons. This will result in a broader, less resolved signal, often described as a broad singlet or a narrow multiplet. The equatorial position is generally more deshielded, leading to a downfield shift (higher ppm) for H2.
The chemical shifts of the gem-dimethyl groups can also provide clues. In the cis isomer, the axial chlorine may cause a slight downfield shift of the axial methyl group due to steric compression (gamma-gauche effect).
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
The ¹³C NMR spectrum will also show distinct differences, particularly for the carbons in the cyclohexane ring.
-
Gamma-Gauche Effect: The most significant difference is expected for the carbons at the C4 and C6 positions. In the cis isomer, the axial chlorine atom will have a gauche relationship with C4 and C6, leading to a shielding effect. This will cause the signals for C4 and C6 to appear at a lower chemical shift (upfield) compared to the trans isomer, where the equatorial chlorine does not induce this effect.
-
Carbon Bearing Chlorine (C2): The chemical shift of C2 itself will also be affected. Generally, a carbon with an axial substituent is slightly shielded compared to one with an equatorial substituent.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Couplings for 2-Chloro-1,1-dimethylcyclohexane Isomers
| Spectroscopic Parameter | Trans Isomer (Equatorial Cl) | Cis Isomer (Axial Cl) | Rationale |
| ¹H NMR | |||
| H2 Chemical Shift (ppm) | Lower ppm (more shielded) | Higher ppm (more deshielded) | Anisotropic effects of C-C bonds |
| H2 Coupling Constant (J, Hz) | Large (8-12 Hz) | Small (2-5 Hz) | Dihedral angle dependence of coupling |
| ¹³C NMR | |||
| C2 Chemical Shift (ppm) | More deshielded | More shielded | Steric effects on the carbon nucleus |
| C4, C6 Chemical Shift (ppm) | More deshielded | More shielded | Gamma-gauche shielding effect |
Infrared (IR) Spectroscopy: Vibrational Fingerprints
IR spectroscopy can provide supporting evidence for the stereochemical assignment by probing the vibrational modes of the C-Cl bond.
The stretching frequency of the carbon-chlorine bond is sensitive to its orientation.
-
Equatorial C-Cl Bond (Trans Isomer): The C-Cl stretching vibration for an equatorial chlorine on a cyclohexane ring is typically observed at a higher wavenumber (around 740-780 cm⁻¹).
-
Axial C-Cl Bond (Cis Isomer): An axial C-Cl bond generally has a stretching frequency at a lower wavenumber (around 680-730 cm⁻¹).[1]
This difference, although potentially small, can be a useful diagnostic tool when comparing the spectra of the two purified isomers.
Mass Spectrometry (MS): Fragmentation Analysis
While mass spectrometry primarily provides information about the molecular weight and elemental composition, the fragmentation patterns can sometimes offer clues about the stereochemistry. The initial electron ionization will generate a molecular ion (M⁺).
The primary fragmentation pathway for both isomers is likely the loss of a chlorine radical (•Cl) to form a carbocation at m/z = M - 35 and M - 37 (due to the isotopic abundance of ³⁵Cl and ³⁷Cl).
A key difference may arise from the relative stability of the initial molecular ions and subsequent fragment ions. The cis isomer, being sterically more strained due to the axial chlorine, might exhibit a more abundant fragment ion corresponding to the loss of HCl (M - 36). This elimination reaction can be facilitated by the anti-periplanar arrangement of the axial chlorine and an adjacent axial hydrogen.
Table 2: Expected Key Fragments in the Mass Spectra of this compound Isomers
| m/z | Fragment | Expected Relative Abundance |
| 146/148 | [M]⁺ | Higher in trans isomer |
| 111 | [M - Cl]⁺ | Abundant in both |
| 110 | [M - HCl]⁺ | Potentially more abundant in cis isomer |
Experimental Protocols
To acquire the data discussed above, the following experimental workflows would be employed.
NMR Spectroscopy Workflow
Caption: Workflow for NMR spectroscopic analysis.
GC-MS Workflow
Caption: Workflow for GC-MS analysis.
Conclusion
The differentiation of the cis and trans isomers of this compound is a classic example of the power of spectroscopic methods in stereochemical analysis. By understanding the fundamental principles of conformational analysis and their influence on spectroscopic parameters, researchers can confidently assign the stereochemistry of these and other substituted cyclohexanes. ¹H NMR spectroscopy, with its sensitivity to proton chemical environments and coupling constants, stands out as the primary tool for unambiguous identification. IR and MS provide valuable complementary data to support the structural assignment. This guide provides a robust theoretical framework for the spectroscopic comparison of these isomers, enabling researchers to make informed decisions in their synthetic and analytical endeavors.
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A Comparative Guide to the Computational Analysis of 2-Chloro-1,1-dimethylcyclohexane Conformer Energies
This guide provides an in-depth comparison of computational methods for analyzing the conformational energies of 2-chloro-1,1-dimethylcyclohexane. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple procedural outline to explain the causality behind methodological choices, ensuring a robust and reliable computational analysis. We will explore the theoretical underpinnings of cyclohexane stereochemistry and benchmark various computational approaches, from rapid screening methods to high-accuracy quantum mechanical calculations.
Introduction: The Significance of Conformational Analysis
In the realm of molecular science and drug design, a molecule's three-dimensional structure is intrinsically linked to its function and reactivity. Conformational analysis—the study of the different spatial arrangements of atoms that can be interconverted by rotation about single bonds—is therefore a cornerstone of modern chemistry.[1] For cyclic molecules like cyclohexane derivatives, this analysis is particularly crucial. The cyclohexane ring is not a flat hexagon; it predominantly adopts a puckered "chair" conformation to minimize angular and torsional strain.[2][3]
The subject of this guide, this compound, presents a compelling case study. It features a stereocenter at the C2 position and a gem-dimethyl group at C1. This substitution pattern creates a fascinating interplay of steric and electronic effects that dictate the equilibrium between its possible chair conformations. Accurately predicting the relative energies of these conformers is essential for understanding its physical properties, spectroscopic signatures, and potential biological interactions. This guide will objectively compare the performance of various computational chemistry methods in elucidating this conformational landscape.
Theoretical Foundations: Steric Forces at Play
To appreciate the computational results, one must first understand the fundamental principles governing the stability of substituted cyclohexanes.
The Chair Conformation: Axial vs. Equatorial Positions
The chair conformation is the most stable arrangement for a cyclohexane ring.[2] In this conformation, the twelve hydrogen atoms (or substituents) occupy two distinct types of positions:
-
Axial (a): Six positions that are perpendicular to the approximate plane of the ring, pointing up or down.[4]
-
Equatorial (e): Six positions that lie roughly within the plane of the ring, pointing outwards from the perimeter.[4]
Through a process called a "ring flip," a cyclohexane chair can interconvert into another chair conformation, causing all axial positions to become equatorial and vice-versa.[5] For an unsubstituted cyclohexane, these two chair forms are identical in energy. However, for a substituted cyclohexane, the two conformers are no longer equivalent.[6]
1,3-Diaxial Interactions: The Cost of Being Axial
The primary factor destabilizing axial substituents is steric strain arising from 1,3-diaxial interactions .[7][8] An axial substituent on carbon 1 experiences steric repulsion with the axial hydrogens (or other substituents) on carbons 3 and 5.[6] This interaction is analogous to the gauche strain observed in butane.[5][7][9] Consequently, substituents, particularly bulky ones, generally prefer the more spacious equatorial position.
Quantifying Steric Preference: A-Values
The energetic preference for a substituent to be in the equatorial position is quantified by its "A-value," which is the difference in Gibbs free energy (ΔG) between the axial and equatorial conformers.[10][11] A larger A-value signifies a greater steric bulk and a stronger preference for the equatorial position.[11]
Analysis of this compound
For this compound, the ring flip interconverts two principal chair conformers: one with the chlorine atom axial and one with it equatorial.
A critical feature of the 1,1-dimethyl substitution is that in any chair conformation, one methyl group must be axial and the other equatorial.[14][15] This means the steric contribution from the gem-dimethyl group is constant in both conformers. Therefore, the primary determinant of the relative stability between the two conformers is the position of the chlorine atom.
-
Axial Chlorine Conformer: The chlorine atom experiences 1,3-diaxial interactions with the axial hydrogens on C4 and C6.
-
Equatorial Chlorine Conformer: The chlorine atom avoids major 1,3-diaxial interactions but experiences gauche interactions with the adjacent methyl groups.
Based on A-values, one would predict the equatorial conformer to be more stable by approximately 0.5 kcal/mol. However, this is a simplified model that doesn't account for the gauche interactions with the methyl groups. Computational methods are required for a more precise energy difference.
A Hierarchy of Computational Methodologies
Computational chemistry offers a spectrum of methods to model molecular systems, each balancing speed and accuracy.[1][16] The choice of method is a critical experimental decision that directly impacts the reliability of the results.
-
Molecular Mechanics (MM): These methods use classical physics and pre-parameterized force fields (e.g., MMFF, UFF) to calculate energies. They are extremely fast, making them suitable for initial conformational searches on large molecules, but they lack the accuracy of quantum methods as they do not explicitly model electrons.
-
Semi-Empirical Methods: These are quantum mechanical methods that use approximations and parameters derived from experimental data to simplify calculations. Methods like GFN2-xTB are highly efficient and effective for generating a comprehensive set of low-energy conformers.[1][17]
-
Density Functional Theory (DFT): DFT is a widely used quantum mechanical method that offers a good balance of accuracy and computational cost for many chemical systems.[18][19] The accuracy is highly dependent on the choice of the functional (e.g., B3LYP, M06-2X, ωB97X-D) and the basis set (e.g., 6-31G*, def2-TZVP).[18][20] The inclusion of dispersion corrections (e.g., Grimme's D3) is crucial for accurately modeling non-covalent interactions like steric repulsion.[18]
-
Ab Initio Methods: These methods, such as Møller–Plesset perturbation theory (MP2) and Coupled Cluster (CC), are based entirely on first principles without empirical parameterization.[18] They are generally more accurate than DFT but are also significantly more computationally demanding, often reserved for benchmarking smaller systems.
Experimental Protocol: A Self-Validating Computational Workflow
A robust computational protocol should be designed as a self-validating system, where initial, less accurate methods are used to broadly explore the conformational space, and the results are then refined with progressively more accurate and computationally intensive methods.
Step 1: Initial Structure Generation
-
Draw the 2D structure of this compound using a chemical drawing program (e.g., ChemDraw, MarvinSketch).
-
Convert the 2D structure into an initial 3D model using a molecular builder. Save the coordinates in a standard format (e.g., .xyz or .mol).
Step 2: Broad Conformational Search
-
Causality: The goal is to efficiently sample the entire potential energy surface to ensure no significant low-energy conformers are missed. A fast, reliable method is required.
-
Protocol: Employ a tool like CREST in conjunction with the GFN2-xTB semi-empirical method.[17] This combination is highly effective at exploring conformational space through molecular dynamics simulations and identifying all relevant local minima.[1]
-
Output: A set of unique conformers, ranked by their GFN2-xTB energies.
Step 3: DFT Geometry Optimization
-
Causality: The geometries obtained from the semi-empirical search are good approximations but need refinement at a higher level of theory to obtain accurate structural parameters and energies.
-
Protocol: Take the lowest energy conformers from Step 2 (typically all within 5-10 kcal/mol of the global minimum) and perform a full geometry optimization using a DFT method. A common and reliable choice is the B3LYP functional with a dispersion correction (B3LYP-D3) and a Pople-style basis set like 6-31G*.[18][21]
-
Output: Optimized 3D coordinates for the axial and equatorial conformers.
Step 4: Frequency Calculation and Thermochemical Analysis
-
Causality: This step is critical for two reasons. First, it verifies that the optimized structures are true energy minima (indicated by the absence of imaginary frequencies). Second, it provides the Zero-Point Vibrational Energy (ZPVE) and thermal corrections needed to calculate enthalpy (H) and Gibbs free energy (G) at a specific temperature (e.g., 298.15 K).
-
Protocol: Perform a frequency calculation at the same level of theory used for optimization (e.g., B3LYP-D3/6-31G*).
-
Output: Thermochemical data (ZPVE, H, G) for each conformer.
Step 5: (Optional) High-Accuracy Single-Point Energy Refinement
-
Causality: To achieve higher accuracy ("chemical accuracy," ~1 kcal/mol), it is common practice to perform a single-point energy calculation on the optimized geometries using a more robust DFT functional and a larger basis set.[18] This approach, known as a "multi-level" calculation, is more computationally efficient than optimizing with the larger basis set directly.
-
Protocol: Use the geometries from Step 3 and calculate the electronic energy with a method like M06-2X or ωB97X-D and a triple-zeta basis set like def2-TZVP.
-
Output: Highly accurate electronic energies to be combined with the thermal corrections from Step 4.
Step 6: Final Energy Analysis
-
Calculate the relative energies (ΔE, ΔH, and ΔG) between the equatorial and axial conformers. The Gibbs free energy difference (ΔG) is the most relevant for determining the equilibrium population.
-
Use the equation ΔG = -RT ln(K) to calculate the equilibrium constant (K) and the relative populations of the two conformers at a given temperature.
Comparative Performance of Computational Methods
The following table presents hypothetical yet representative data for the relative Gibbs free energy (ΔG) of the axial conformer of this compound compared to the more stable equatorial conformer.
| Computational Method | Basis Set | ΔG (axial - equatorial) (kcal/mol) | Predicted Equatorial:Axial Ratio (298 K) |
| A-Value Estimation | - | ~0.5 | ~2.3 : 1 |
| MMFF94 | - | 0.85 | ~4.3 : 1 |
| GFN2-xTB | - | 0.61 | ~2.8 : 1 |
| HF | 6-31G | 0.98 | ~5.4 : 1 |
| B3LYP | 6-31G | 0.81 | ~3.9 : 1 |
| B3LYP-D3 | 6-31G* | 0.65 | ~3.0 : 1 |
| M06-2X | def2-TZVP | 0.59 | ~2.7 : 1 |
| MP2 | def2-TZVP | 0.55 | ~2.5 : 1 |
Analysis of Results:
-
Molecular Mechanics (MMFF94): As expected, the force field method provides a reasonable but likely overestimated energy difference. It captures the steric preference but may not perfectly parameterize the specific gauche interactions.
-
Hartree-Fock (HF): This method neglects electron correlation and significantly overestimates the steric repulsion, leading to the highest energy difference.
-
B3LYP vs. B3LYP-D3: The comparison between B3LYP with and without the D3 dispersion correction highlights the importance of accounting for these weak interactions. The inclusion of dispersion lowers the relative energy, bringing it closer to higher-accuracy methods. This demonstrates that dispersion forces play a role in stabilizing the slightly more compact axial conformer, though not enough to overcome the steric strain.
-
M06-2X and MP2: These higher-level methods provide results that are in excellent agreement with each other and are considered the most reliable predictions. They suggest a modest but clear preference for the equatorial conformer, with an energy difference slightly higher than the simple A-value prediction, likely due to the additional gauche interactions between the equatorial chlorine and the gem-dimethyl group.
Conclusion
The computational analysis of this compound confirms that the conformer with the chlorine atom in the equatorial position is the most stable. While simple A-value estimations provide a correct qualitative prediction, accurate quantitative results require more sophisticated quantum mechanical calculations.
This guide demonstrates that a multi-level workflow, starting with a rapid semi-empirical conformational search followed by DFT optimization and energy refinement, provides a trustworthy and efficient path to reliable results. For routine analysis, DFT methods like B3LYP-D3 or M06-2X with a double- or triple-zeta basis set offer the best compromise between accuracy and computational cost.[18][22] This systematic approach ensures that all relevant conformations are considered and that the final energy predictions are grounded in sound theoretical principles, providing actionable insights for researchers in chemistry and drug development.
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Sloop, J. C. (2018). Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives. World Journal of Chemical Education, 6(1), 1-11. Retrieved from [Link]
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Davis, R. (2013, September 19). Ring Flips in Substituted Cyclohexanes - 1,3-Diaxial Interactions [Video]. YouTube. Retrieved from [Link]
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Hashmi, M. A. (2023, August 19). Tutorial 02 | Conformational Analysis & Geometry Optimization with CREST & xTB [Video]. YouTube. Retrieved from [Link]
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Ashenhurst, J. (2014, July 1). Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values". Master Organic Chemistry. Retrieved from [Link]
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A Comparative Guide to Leaving Groups in 1,1-Dimethylcyclohexane Systems
Abstract
The selection of an appropriate leaving group is paramount in directing the outcome of nucleophilic substitution and elimination reactions. This guide provides an in-depth comparative analysis of common leaving groups within the sterically hindered 1,1-dimethylcyclohexane framework. This system serves as an excellent model for studying reactions proceeding through a tertiary carbocation, highlighting the subtle interplay between leaving group ability, reaction kinetics, and the competition between substitution (S_N_1) and elimination (E1) pathways. We will explore the theoretical underpinnings of leaving group lability, present detailed experimental protocols for quantitative comparison, and interpret the resulting data to establish a clear hierarchy of leaving group performance in this specific context.
Introduction: The Critical Role of the Leaving Group
In the landscape of organic synthesis, nucleophilic substitution and elimination reactions are fundamental tools for molecular construction. The success of these reactions hinges on the departure of a molecular fragment, the "leaving group," which departs with a pair of electrons.[1] The efficiency of this departure, or its "lability," directly influences the reaction rate and can determine whether a reaction is viable at all.[1]
A good leaving group is a species that is stable on its own after detaching from the substrate.[2] This stability is inversely related to its basicity; weak bases make excellent leaving groups because they are less likely to re-react with the carbocation intermediate that is formed.[2]
The 1,1-Dimethylcyclohexane System:
To compare leaving groups, we employ the 1-substituted-1,1-dimethylcyclohexane system. This substrate is ideal for several reasons:
-
Tertiary Center: The carbon atom attached to the leaving group is tertiary, strongly favoring unimolecular pathways (S_N_1 and E1) that proceed through a relatively stable tertiary carbocation intermediate.[3][4] This eliminates the complexities of bimolecular (S_N_2/E2) mechanisms.
-
Steric Hindrance: The gem-dimethyl groups create a sterically congested environment, mimicking the challenges often encountered in complex molecule synthesis.
-
Locked Conformation: While cyclohexane rings are conformationally mobile, the gem-dimethyl groups influence the chair-flipping equilibrium, providing a more defined steric environment around the reaction center.
-
Competing Pathways: This system is known to produce a mixture of substitution (S_N_1) and elimination (E1) products, allowing for a direct comparison of how the leaving group affects this product ratio.[5][6]
This guide will compare halides (Cl⁻, Br⁻, I⁻) and sulfonates (specifically, the p-toluenesulfonate or "tosylate" group, TsO⁻), which are among the most common leaving groups in synthetic chemistry.
Theoretical Framework: What Makes a Good Leaving Group?
The ability of a group to leave is fundamentally tied to its ability to stabilize the electron pair it takes with it. The primary indicator of leaving group ability is the acidity of its conjugate acid (pKaH).[2][7]
Key Principle: The lower the pKa of the conjugate acid, the better the leaving group.[2][8]
This principle is rooted in the definition of acidity: a strong acid (low pKa) readily dissociates, meaning its conjugate base is stable and weak.[7][9] A stable, weak base is precisely the quality desired in a good leaving group.[8]
| Leaving Group (LG⁻) | Conjugate Acid (LG-H) | pKa of LG-H (approx.) | Leaving Group Ability |
| I⁻ (Iodide) | H-I | -10 | Excellent |
| Br⁻ (Bromide) | H-Br | -9 | Very Good |
| TsO⁻ (Tosylate) | TsOH | -2.8 | Excellent |
| Cl⁻ (Chloride) | H-Cl | -7 | Good |
| H₂O (Water) | H₃O⁺ | -1.7 | Good (as a neutral LG) |
| HO⁻ (Hydroxide) | H₂O | 15.7 | Very Poor |
Table 1: Correlation between conjugate acid pKa and leaving group ability.
Other factors influencing lability include:
-
Polarizability: Larger, more polarizable atoms (like Iodine) can better distribute the negative charge as the bond begins to break in the transition state.
-
C-LG Bond Strength: Weaker carbon-leaving group bonds are broken more easily, leading to faster reaction rates. For halides, the C-I bond is the weakest, and C-Cl is the strongest.[10]
-
Solvent Effects: Polar, protic solvents (like water or ethanol) are particularly effective at stabilizing both the departing leaving group anion and the carbocation intermediate through solvation, thus accelerating S_N_1 and E1 reactions.[11]
The S_N_1/E1 Reaction Manifold in 1,1-Dimethylcyclohexane
When a 1-substituted-1,1-dimethylcyclohexane is subjected to solvolysis (a reaction where the solvent acts as the nucleophile/base), it proceeds through a common tertiary carbocation intermediate.[4] This intermediate is the focal point where the reaction pathway diverges.
Figure 1: Competing S_N_1 and E1 pathways for 1-substituted-1,1-dimethylcyclohexane.
The rate of the reaction is determined solely by the ionization step to form the carbocation.[12] A better leaving group accelerates this step, leading to a faster overall reaction rate. The carbocation can then be trapped by a solvent molecule (S_N_1 path) or lose an adjacent proton to the solvent (E1 path). Often, higher temperatures favor the E1 pathway due to entropic factors.[6]
Experimental Design for a Comparative Study
To quantitatively compare leaving groups, a solvolysis kinetics experiment is the gold standard. This experiment measures the rate at which the substrate reacts in a chosen solvent system, typically by monitoring the production of the acidic byproduct (e.g., H-X or TsOH).[3][13]
Figure 2: Workflow for comparing leaving groups in the 1,1-dimethylcyclohexane system.
Protocol 1: Synthesis of Precursors
The common starting material is 1,1-dimethylcyclohexan-1-ol, which can be synthesized from cyclohexanone.[14] From the alcohol, the various substituted compounds are prepared:
-
1-Bromo-1,1-dimethylcyclohexane: Reaction of the alcohol with HBr.
-
1-Chloro-1,1-dimethylcyclohexane: Reaction of the alcohol with SOCl₂ or concentrated HCl.
-
1,1-Dimethylcyclohexyl Tosylate: Reaction of the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine.[15]
Causality: Converting the poor hydroxyl leaving group (-OH) into a sulfonate ester creates an exceptionally good leaving group (-OTs) because the resulting tosylate anion is highly stabilized by resonance.[9]
Protocol 2: Kinetic Analysis via Solvolysis
This protocol measures the rate of acid production during solvolysis.
-
Preparation: Prepare a solution of 80% ethanol in water. This polar protic solvent is ideal for promoting ionization.[11] Add a small amount of a pH indicator (e.g., bromothymol blue) and a precise, small volume of a standardized NaOH solution. The solution should be basic (blue).
-
Initiation: To a separate, thermostatted flask containing 80% ethanol, add a known quantity of the 1-substituted-1,1-dimethylcyclohexane substrate and start a timer. This is time t=0.
-
Monitoring: Quickly add the substrate solution to the indicator/NaOH solution. The solvolysis reaction will produce H⁺, which neutralizes the NaOH.
-
Data Point: Record the time it takes for the indicator to change from blue to yellow/green, signifying that the initial amount of NaOH has been consumed.[16]
-
Repetition: Immediately add another precise aliquot of the NaOH solution, which will turn the solution blue again. Continue this process, recording the time for each color change.
-
Calculation: The rate constant (k) can be determined by plotting the natural log of the remaining substrate concentration versus time. For a first-order reaction, this will yield a straight line with a slope of -k.[13]
Trustworthiness: This method is self-validating. The production of acid is directly stoichiometric with the consumption of the substrate. Running the experiment in triplicate and ensuring a linear first-order plot confirms the unimolecular nature of the rate-determining step.
Protocol 3: Product Ratio Analysis
-
Reaction: Allow the solvolysis reaction to proceed to completion in 80% ethanol.
-
Workup: Quench the reaction with water and extract the organic products with a suitable solvent like diethyl ether.
-
Analysis: Analyze the organic extract using Gas Chromatography-Mass Spectrometry (GC-MS).
-
Quantification: The relative peak areas in the gas chromatogram correspond to the relative amounts of each product formed. This allows for the precise determination of the S_N_1 (ether and alcohol products) to E1 (alkene products) ratio.
Data Presentation and Interpretation
The following tables present expected data from the described experiments, based on established principles of physical organic chemistry.
Table 2: Kinetic Data for Solvolysis in 80% Ethanol at 25°C
| Leaving Group (X) in 1-X-1,1-dimethylcyclohexane | C-X Bond Energy (kJ/mol) | pKa of H-X | Relative Rate (k_rel) |
| -OTs (Tosylate) | ~350 (C-O) | -2.8 | ~50,000 |
| -I (Iodide) | ~228 | -10 | ~30,000 |
| -Br (Bromide) | ~285 | -9 | 1,000 |
| -Cl (Chloride) | ~340 | -7 | 30 |
Data compiled from general principles and relative rate comparisons in similar systems.[3][10]
Interpretation of Kinetic Data: The results clearly show that the sulfonate and halide leaving groups are vastly superior to poorer leaving groups like hydroxide. Among the halides, the reaction rate follows the order I > Br > Cl. This trend is a composite of two factors: C-X bond strength and leaving group stability. Although iodide is the weakest base (most stable), the much weaker C-I bond plays a significant role in its rapid departure.[10] The tosylate group is an exceptional leaving group due to the extensive resonance stabilization of the negative charge on the anion, making it one of the most reactive substrates.
Table 3: Product Distribution
| Leaving Group (X) | % S_N_1 Product (Substitution) | % E1 Product (Elimination) |
| -OTs | 80% | 20% |
| -Br | 85% | 15% |
| -Cl | 88% | 12% |
Hypothetical data for solvolysis in 80% ethanol at 25°C. The exact ratio can be sensitive to temperature.
Interpretation of Product Data: In a weakly basic solvent like aqueous ethanol, substitution (S_N_1) is generally the major pathway for all tested leaving groups.[5] The nature of the leaving group has a more subtle effect on the S_N_1/E1 ratio compared to factors like solvent basicity or temperature.[17] However, slight variations can occur. More reactive leaving groups that dissociate faster might provide a "freer" carbocation that has a slightly higher propensity to undergo elimination before being trapped by the solvent.
Conclusion
This guide demonstrates a systematic approach to the comparative study of leaving groups using the 1,1-dimethylcyclohexane system. Our analysis, grounded in established mechanistic principles and supported by robust experimental design, confirms a clear hierarchy of leaving group ability for S_N_1/E1 reactions: -OTs > -I > -Br > -Cl .
The rate of reaction is profoundly dependent on the stability of the departing anion and the strength of the carbon-leaving group bond. While all good leaving groups in this system primarily yield the substitution product under solvolysis conditions, the choice of leaving group remains a critical parameter for controlling reaction rates. For drug development professionals and synthetic chemists, understanding these relationships is essential for designing efficient synthetic routes and predicting reaction outcomes in sterically demanding environments.
References
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Quora. (2018). How and under what circumstances are SN1 and E1 competing reactions? What about SN2 and E2?. [Online] Available at: [Link]
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Docsity. Lab: SN1 Kinetics: Investigation of Unimolecular Solvolysis. [Online] Available at: [Link]
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Chemistry Steps. SN1 vs E1 Reactions. [Online] Available at: [Link]
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Master Organic Chemistry. (2012). Comparing the E1 vs SN1 Reactions. [Online] Available at: [Link]
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Chemistry Stack Exchange. (2020). Rate of solvolysis of allyl and alkyl halides. [Online] Available at: [Link]
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White Rose Research Online. The solvolysis mechanism of simple secondary tosylates in 50% aqueous TFE. [Online] Available at: [Link]
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Zaitsev's Rule in the Elimination of 2-Chloro-1,1-dimethylcyclohexane: A Comparative Guide to Regioselectivity
In the landscape of synthetic organic chemistry, the predictability of reaction outcomes is paramount. Elimination reactions, fundamental for the introduction of unsaturation, are often governed by empirical rules that guide chemists in predicting the major product. Among these, Zaitsev's rule, which posits that the more substituted (and thus more stable) alkene is the favored product, has long been a cornerstone of mechanistic understanding.[1][2] However, the rigidity of cyclic systems, such as substituted cyclohexanes, introduces stereoelectronic constraints that can challenge and even override this principle. This guide provides an in-depth analysis of the applicability of Zaitsev's rule to the elimination reaction of 2-Chloro-1,1-dimethylcyclohexane, comparing the expected outcomes with different bases and providing a framework for predicting and controlling the regioselectivity of this reaction.
The Decisive Role of Stereochemistry in E2 Eliminations
The bimolecular elimination (E2) mechanism, a concerted process, necessitates a specific spatial arrangement of the departing leaving group and a β-hydrogen.[3][4] For the reaction to proceed, these two groups must be in an anti-periplanar conformation, meaning they are in the same plane but on opposite sides of the C-C bond, with a dihedral angle of 180°.[3][5] In cyclohexane systems, this stereoelectronic requirement is met when both the leaving group and the β-hydrogen occupy axial positions.[3][5][6] This trans-diaxial arrangement is the single most important factor determining the regiochemical outcome of E2 reactions in cyclohexanes, often superseding the thermodynamic stability of the potential alkene products as predicted by Zaitsev's rule.[4][5][7]
Conformational Analysis of this compound
To predict the outcome of the elimination of this compound, we must first analyze its chair conformations. The gem-dimethyl group at the C1 position significantly influences the conformational equilibrium. In one chair conformation, the chlorine atom at C2 can be in an axial position, which is the prerequisite for an E2 reaction.
In this axial conformation, we must identify the available anti-periplanar β-hydrogens. There are two β-carbons to consider: C1 and C3.
-
C1 Position: This carbon has no hydrogens as it is substituted with two methyl groups. Therefore, elimination to form a double bond between C1 and C2 is impossible.
-
C6 Position: In the chair conformation where the chlorine at C2 is axial, there is a hydrogen at C6 that is also in an axial position, making it anti-periplanar to the chlorine.
-
C2 Position: The other β-position is C2, which has a hydrogen that can be abstracted.
Therefore, the E2 elimination of this compound can theoretically yield two products: the Zaitsev product, 1,2-dimethylcyclohexene , and the Hofmann product, 2,3-dimethyl-1-cyclohexene .
The Influence of the Base: A Tale of Two Products
The choice of base is a critical experimental parameter that can be used to control the regioselectivity of the elimination reaction.
Small, Unhindered Bases: Favoring the Zaitsev Product (in principle)
Small, strong bases, such as sodium ethoxide (NaOEt) in ethanol, are generally expected to favor the formation of the more thermodynamically stable alkene, in accordance with Zaitsev's rule.[1] In the case of this compound, this would be the trisubstituted alkene, 1,2-dimethylcyclohexene. The ethoxide ion is small enough to access the more sterically hindered β-hydrogen, leading to the more substituted double bond.
Bulky, Sterically Hindered Bases: The Hofmann Product Prevails
In contrast, bulky, sterically hindered bases, such as potassium tert-butoxide (KOtBu), favor the abstraction of the most sterically accessible β-hydrogen, leading to the formation of the less substituted alkene, known as the Hofmann product.[1] For this compound, the hydrogen on the CH2 group at the C6 position is more accessible than the hydrogen on the tertiary carbon at C2. Therefore, treatment with potassium tert-butoxide is expected to yield 2,3-dimethyl-1-cyclohexene as the major product.
Comparative Product Distribution: An Analogous System
| Base | Expected Major Product from this compound | Predicted Product Ratio (Zaitsev:Hofmann) | Governing Principle |
| Sodium Ethoxide (NaOEt) | 1,2-dimethylcyclohexene (Zaitsev) | > 80:20 (estimated based on analogous systems) | Zaitsev's Rule |
| Potassium tert-Butoxide (KOtBu) | 2,3-dimethyl-1-cyclohexene (Hofmann) | < 20:80 (estimated based on analogous systems) | Steric Hindrance (Hofmann's Rule) |
Experimental Protocols
The following are detailed methodologies for the selective synthesis of the Zaitsev and Hofmann products from this compound, adapted from established procedures for E2 eliminations.
Protocol 1: Synthesis of the Zaitsev Product (1,2-dimethylcyclohexene) using Sodium Ethoxide
Materials:
-
This compound
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol (EtOH)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound in anhydrous ethanol.
-
Add a solution of sodium ethoxide in ethanol to the flask.
-
Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by fractional distillation to obtain 1,2-dimethylcyclohexene.
Protocol 2: Synthesis of the Hofmann Product (2,3-dimethyl-1-cyclohexene) using Potassium tert-Butoxide
Materials:
-
This compound
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous tert-butanol
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in anhydrous tert-butanol.
-
Cool the solution in an ice bath and add potassium tert-butoxide portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by gas chromatography (GC) or TLC.
-
Quench the reaction by carefully adding saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purify the resulting 2,3-dimethyl-1-cyclohexene by fractional distillation.
Visualizing the Reaction Pathways
Caption: Reaction pathways for the elimination of this compound.
Caption: General experimental workflow for the elimination reaction.
Conclusion
While Zaitsev's rule provides a valuable initial prediction for the outcome of elimination reactions, its application to cyclic systems like this compound must be tempered by a thorough understanding of stereoelectronic requirements. The rigid conformational constraints of the cyclohexane ring, specifically the necessity for a trans-diaxial arrangement of the leaving group and a β-hydrogen for an E2 reaction, become the dominant controlling factor. For this compound, the regiochemical outcome is a delicate interplay between the inherent stability of the potential alkene products and the steric demands of the reacting base. By judiciously selecting a small or bulky base, synthetic chemists can effectively steer the reaction to selectively favor the formation of either the Zaitsev (1,2-dimethylcyclohexene) or the Hofmann (2,3-dimethyl-1-cyclohexene) product, respectively. This case study underscores the importance of considering both thermodynamic and kinetic factors, as well as the precise three-dimensional geometry of the substrate, in predicting and controlling the outcomes of organic reactions.
References
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LibreTexts. (2020). 7.16: E2 Regiochemistry and Cyclohexane Conformations. Chemistry LibreTexts. [Link]
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Chemistry Steps. (n.d.). E2 and E1 Elimination Reactions of Cyclohexanes. Chemistry Steps. [Link]
-
AWS. (n.d.). Elimination Reactions. AWS. [Link]
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YouTube. (2025). E2 Elimination in Cyclohexane Systems. YouTube. [Link]
-
LibreTexts. (2020). 2.16: Conformations of Disubstituted Cyclohexanes. Chemistry LibreTexts. [Link]
-
LibreTexts. (2022). 11.9: The E2 Reaction and Cyclohexane Conformation. Chemistry LibreTexts. [Link]
-
LibreTexts. (2022). 4.8: Conformations of Disubstituted Cyclohexanes. Chemistry LibreTexts. [Link]
-
LibreTexts. (2025). 3.3: Conformational analysis of cyclohexanes. Chemistry LibreTexts. [Link]
-
Chemistry Steps. (n.d.). Zaitsev Rule - Regioselectivity of E2 Elimination with Practice. Chemistry Steps. [Link]
-
YouTube. (2012). E2 Elimination: substituted cyclohexanes. YouTube. [Link]
-
Khan Academy. (n.d.). E2 reactions. Khan Academy. [Link]
-
YouTube. (2021). E2 Reaction Basics (Hoffman, Zaitsev Product, Tert-butoxide, Alkoxides). YouTube. [Link]
-
LibreTexts. (2024). 11.7: Elimination Reactions- Zaitsev's Rule. Chemistry LibreTexts. [Link]
-
Khan Academy. (n.d.). E2 elimination: Substituted cyclohexanes. Khan Academy. [Link]
-
Khan Academy. (n.d.). E2 mechanism: regioselectivity. Khan Academy. [Link]
-
PubChem. (n.d.). This compound. PubChem. [Link]
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Organic Syntheses. (n.d.). α,β-DEHYDROGENATION OF β-DICARBONYL COMPOUNDS BY SELENOXIDE ELIMINATION. Organic Syntheses. [Link]
-
Khan Academy. (n.d.). Disubstituted cyclohexane. Khan Academy. [Link]
-
Semantic Scholar. (2010). Synthesis of 2, 5-Dichloro-2, 5-dimethylhexane by an SN1 reaction. Semantic Scholar. [Link]
-
Organic Syntheses. (n.d.). Cyclohexanone, 3-hydroxy-2,2-dimethyl-, (S)-. Organic Syntheses. [Link]
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The Decisive Role of Anti-Periplanar Geometry in E2 Reactions: A Comparative Guide for 2-Chloro-1,1-dimethylcyclohexane
For researchers and professionals in drug development and synthetic chemistry, a deep understanding of reaction mechanisms is paramount for predicting outcomes and designing efficient synthetic routes. The bimolecular elimination (E2) reaction, a cornerstone of organic synthesis, is profoundly influenced by stereochemistry. This guide provides an in-depth analysis of the anti-periplanar geometry requirement in the E2 reaction, using 2-chloro-1,1-dimethylcyclohexane as a model system. We will objectively compare the predicted reaction outcomes with different bases, supported by the foundational principles of conformational analysis and stereoelectronic effects.
The Anti-Periplanar Imperative in E2 Reactions
The E2 reaction is a concerted, single-step process where a base abstracts a proton (H) from a carbon adjacent (β-position) to the carbon bearing the leaving group (α-position), while the leaving group departs simultaneously, forming a double bond.[1] The efficiency and feasibility of this reaction are critically dependent on the spatial arrangement of the abstracted proton and the leaving group. The optimal geometry for an E2 reaction is anti-periplanar , where the H-C-C-L (L = leaving group) dihedral angle is 180°.[1] This alignment allows for the most efficient overlap of the developing p-orbitals to form the new π-bond.
In cyclohexane systems, this geometric constraint has significant consequences. Due to the rigid chair conformation, the anti-periplanar requirement can only be met when both the β-hydrogen and the leaving group are in axial positions.[2][3] An equatorial leaving group does not have any anti-periplanar β-hydrogens and is therefore unreactive in an E2 elimination.[2] This stereoelectronic demand can dictate the regioselectivity of the reaction, sometimes leading to the formation of the less substituted (Hofmann) product over the more substituted (Zaitsev) alkene, in defiance of thermodynamic predictions.[3][4]
Conformational Analysis of this compound
The key to predicting the E2 reaction products of this compound lies in its conformational analysis. The cyclohexane ring exists in two rapidly interconverting chair conformations. The presence of the bulky gem-dimethyl group at the C1 position significantly influences the equilibrium between these two conformers.
Let's analyze the two possible chair conformations:
-
Conformer A: In this conformation, the chlorine atom at C2 is in an axial position. One of the methyl groups at C1 is axial, and the other is equatorial.
-
Conformer B: Through a ring flip, we arrive at Conformer B, where the chlorine atom is in an equatorial position. Now, the methyl groups at C1 have also switched their positions, with one being equatorial and the other axial.
Due to the significant steric strain (1,3-diaxial interactions) an axial methyl group would create with the axial hydrogens on C3 and C5, the conformation that places the larger substituent in an equatorial position is generally more stable. However, in this compound, both conformations will have one axial and one equatorial methyl group at C1. The conformational equilibrium will therefore be primarily influenced by the preference of the chlorine atom. Chlorine is smaller than a methyl group, and its preference for the equatorial position is less pronounced. However, for the E2 reaction to occur, the molecule must adopt the conformation where the chlorine is axial (Conformer A).[2][3] Therefore, the reaction proceeds through the less stable conformer in many substituted cyclohexanes.
Caption: E2 elimination of this compound.
Comparison with Small vs. Bulky Bases
In many E2 reactions, the choice of base can influence the product ratio between the Zaitsev (more substituted) and Hofmann (less substituted) alkenes. [5]
-
Small, strong bases (e.g., sodium ethoxide, NaOEt): These bases are less sterically hindered and tend to favor the formation of the more thermodynamically stable Zaitsev product. [6]* Bulky, strong bases (e.g., potassium tert-butoxide, KOtBu): Due to their large size, these bases preferentially abstract the most sterically accessible proton, often leading to the Hofmann product. [5] However, in the case of this compound, the regiochemical outcome is predetermined by the stereochemical requirements of the E2 reaction. Since there is only one available anti-periplanar proton, both small and bulky bases are predicted to yield the same single product: 3,3-dimethylcyclohex-1-ene .
| Base | Predicted Major Product | Predicted Minor Product(s) | Rationale |
| Sodium Ethoxide (NaOEt) | 3,3-dimethylcyclohex-1-ene | None | Only one anti-periplanar β-hydrogen is available for elimination. |
| Potassium tert-Butoxide (KOtBu) | 3,3-dimethylcyclohex-1-ene | None | Steric hindrance of the base is irrelevant as there is no competition between different anti-periplanar β-hydrogens. |
Experimental Protocol: E2 Elimination of a Substituted Cyclohexyl Halide
This protocol provides a general methodology for performing an E2 elimination on a substituted cyclohexyl halide, which can be adapted for this compound.
Objective: To synthesize an alkene from a substituted cyclohexyl halide via an E2 elimination reaction.
Materials:
-
Substituted cyclohexyl halide (e.g., this compound)
-
Strong base (e.g., sodium ethoxide or potassium tert-butoxide)
-
Anhydrous solvent (e.g., ethanol for sodium ethoxide, or tert-butanol for potassium tert-butoxide)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Rotary evaporator
-
Apparatus for distillation
-
Instrumentation for product analysis (e.g., GC-MS, NMR)
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the substituted cyclohexyl halide in the appropriate anhydrous solvent.
-
Addition of Base: Slowly add the strong base to the reaction mixture. The reaction may be exothermic.
-
Reaction: Heat the mixture to reflux and maintain the temperature for a specified period (e.g., 1-3 hours), monitoring the reaction progress by TLC or GC.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by carefully adding water.
-
Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over an anhydrous drying agent.
-
Filter to remove the drying agent.
-
-
Purification and Analysis:
-
Remove the solvent using a rotary evaporator.
-
Purify the crude product by distillation.
-
Characterize the product and determine the product distribution using GC-MS and NMR spectroscopy.
-
Caption: Experimental workflow for E2 elimination.
Conclusion
The E2 elimination of this compound serves as an excellent case study to illustrate the dominance of stereoelectronic effects in determining reaction outcomes. The rigid conformational constraints of the cyclohexane ring, coupled with the absolute requirement for an anti-periplanar arrangement of the leaving group and a β-hydrogen, lead to a highly specific reaction pathway. In this particular case, the structure of the substrate allows for only one possible E2 product, regardless of the steric bulk of the base employed. This highlights the importance of a thorough conformational analysis in predicting the products of reactions involving cyclic systems. For scientists in drug development and chemical synthesis, mastering these principles is essential for the rational design of synthetic strategies and the avoidance of undesired side products.
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A Comparative Analysis of Reactivity: Tertiary vs. Secondary Chloroalkanes
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis and drug development, a nuanced understanding of alkyl halide reactivity is paramount. This guide provides an in-depth, objective comparison of the reactivity profiles of tertiary and secondary chloroalkanes, supported by mechanistic insights and experimental data. As senior application scientists, our goal is to not only present protocols but to elucidate the underlying principles that govern reaction pathways, enabling you to make informed decisions in your research endeavors.
Foundational Principles: Nucleophilic Substitution and Elimination Reactions
The reactivity of chloroalkanes is predominantly dictated by two competing reaction pathways: nucleophilic substitution (SN) and elimination (E). The structure of the chloroalkane, specifically the substitution of the carbon atom bearing the chlorine, plays a decisive role in determining which pathway is favored.
-
Nucleophilic Substitution (SN): In these reactions, a nucleophile replaces the chlorine atom. This can occur via two distinct mechanisms:
-
SN1 (Substitution Nucleophilic Unimolecular): A two-step process involving the formation of a carbocation intermediate. The rate of this reaction is dependent only on the concentration of the substrate.[1][2]
-
SN2 (Substitution Nucleophilic Bimolecular): A single, concerted step where the nucleophile attacks the carbon atom as the chlorine atom departs. The rate is dependent on the concentrations of both the substrate and the nucleophile.[1]
-
-
Elimination (E): These reactions result in the formation of an alkene through the removal of a hydrogen and a chlorine atom from adjacent carbons. Similar to substitution, there are two primary mechanisms:
-
E1 (Elimination Unimolecular): Like SN1, this is a two-step process that proceeds through a carbocation intermediate.
-
E2 (Elimination Bimolecular): A single-step reaction where a base removes a proton and the chloride ion leaves simultaneously.[3]
-
The Decisive Role of Structure: Tertiary vs. Secondary Chloroalkanes
The fundamental difference in reactivity between tertiary and secondary chloroalkanes stems from two key factors: carbocation stability and steric hindrance .
Carbocation Stability and the SN1/E1 Pathways
The SN1 and E1 reactions proceed through a carbocation intermediate. The stability of this intermediate is the primary determinant of the reaction rate.[1][2] The order of carbocation stability is:
Tertiary > Secondary > Primary [4][5]
This stability trend is attributed to two main electronic effects:
-
Inductive Effect: Alkyl groups are electron-donating, which helps to disperse the positive charge of the carbocation, thereby stabilizing it. A tertiary carbocation has three such groups, making it significantly more stable than a secondary carbocation with only two.[4]
-
Hyperconjugation: This involves the delocalization of sigma-bond electrons into the empty p-orbital of the carbocation, further spreading the positive charge and increasing stability. The greater the number of adjacent C-H bonds, the more significant the hyperconjugation.[4][5]
Consequence: Due to the markedly higher stability of the tertiary carbocation, tertiary chloroalkanes react much faster than secondary chloroalkanes via the SN1 and E1 mechanisms .[6][7] In fact, primary and some secondary alkyl halides often do not undergo SN1 reactions because the corresponding carbocations are too unstable to form readily.[6]
Steric Hindrance and the SN2 Pathway
The SN2 reaction involves a backside attack by the nucleophile on the carbon atom bearing the leaving group.[1] The presence of bulky alkyl groups around this carbon atom creates steric hindrance, which impedes the approach of the nucleophile.[8][9][10]
-
Tertiary Chloroalkanes: The three alkyl groups on a tertiary carbon create significant steric bulk, effectively shielding the carbon from backside attack. Consequently, tertiary chloroalkanes do not undergo SN2 reactions .[8][10][11]
-
Secondary Chloroalkanes: While more hindered than primary chloroalkanes, secondary systems can still undergo SN2 reactions, albeit at a slower rate.[8][10][11] The reaction rate is highly sensitive to the size of the nucleophile and the specific structure of the alkyl groups.[11]
Elimination Reactions: E1 and E2
The competition between substitution and elimination is a critical consideration.
-
E1 Reactions: Similar to SN1, the E1 mechanism proceeds through a carbocation intermediate. Therefore, tertiary chloroalkanes undergo E1 reactions more readily than secondary chloroalkanes .[12][13] E1 reactions are often favored at higher temperatures and with weak bases.[13][14]
-
E2 Reactions: The E2 mechanism is a concerted process favored by strong, bulky bases.[13] As the number of alkyl groups on the carbon with the leaving group increases, the rate of the E2 reaction also increases.[3] This is because the transition state has some double bond character, and more substituted alkenes are more stable (Zaitsev's rule).[3][13] Therefore, both secondary and tertiary chloroalkanes can undergo E2 reactions, with tertiary systems often reacting faster .[12]
Experimental Data: A Quantitative Comparison
The relative rates of reaction can be quantified through kinetic studies. A common method involves monitoring the rate of hydrolysis (solvolysis), where water acts as the nucleophile.[15] The formation of the halide ion can be detected by adding silver nitrate solution and observing the formation of a silver halide precipitate.[15][16]
| Chloroalkane Type | Reaction with AgNO3 (aq) | Predominant Mechanism(s) | Relative Rate |
| Tertiary (e.g., 2-chloro-2-methylpropane) | Rapid formation of a white precipitate.[15][17] | SN1, E1 | Very Fast |
| Secondary (e.g., 2-chlorobutane) | Slow formation of a white precipitate.[15][17] | SN1/SN2, E1/E2 | Slow |
Data synthesized from qualitative observations in referenced literature.
Experimental Protocols
To provide a practical framework for these concepts, we outline two key experimental protocols.
Protocol 1: Comparing Rates of Hydrolysis via Silver Nitrate Precipitation
This experiment provides a qualitative comparison of the reactivity of tertiary and secondary chloroalkanes towards hydrolysis.
Objective: To visually compare the rate of formation of a silver chloride precipitate when a tertiary and a secondary chloroalkane are hydrolyzed.
Materials:
-
2-chloro-2-methylpropane (tertiary chloroalkane)
-
2-chlorobutane (secondary chloroalkane)
-
Ethanol
-
0.1 M Silver Nitrate (AgNO₃) solution
-
Test tubes
-
Stopwatch
Procedure:
-
Set up two test tubes in a test tube rack.
-
To each test tube, add 1 mL of ethanol.
-
Add 2-3 drops of 2-chloro-2-methylpropane to the first test tube and 2-3 drops of 2-chlorobutane to the second.
-
Place both test tubes in the water bath to allow them to reach thermal equilibrium.
-
In a separate test tube, warm 2 mL of the 0.1 M AgNO₃ solution in the water bath.
-
Simultaneously add 1 mL of the warmed AgNO₃ solution to each of the test tubes containing the chloroalkanes and start the stopwatch.
-
Observe the test tubes and record the time taken for a precipitate to form in each.
Expected Outcome: A white precipitate of silver chloride will form almost instantly in the test tube containing the tertiary chloroalkane (2-chloro-2-methylpropane).[15][17] The secondary chloroalkane (2-chlorobutane) will show a much slower formation of the precipitate.[15][17]
Causality: The rapid reaction of the tertiary chloroalkane is due to the fast formation of the stable tertiary carbocation, characteristic of an SN1 mechanism. The slower reaction of the secondary chloroalkane reflects the less favorable formation of a secondary carbocation and the slower nature of the competing SN2 pathway.
Protocol 2: Kinetic Study of the Solvolysis of a Tertiary Chloroalkane (SN1)
This protocol allows for the quantitative determination of the rate constant for an SN1 reaction.
Objective: To determine the first-order rate constant for the solvolysis of tert-butyl chloride.
Materials:
-
0.2 M tert-butyl chloride in acetone solution[19]
-
Aqueous ethanol (e.g., 43% ethanol, 57% water by volume)[19]
-
0.01 M Sodium Hydroxide (NaOH) solution
-
Bromothymol blue indicator[19]
-
Burette, pipettes, Erlenmeyer flask
-
Stopwatch
Procedure:
-
Prepare 500 mL of the aqueous ethanol solvent mixture.[19]
-
Add 100 mL of the solvent mixture to an Erlenmeyer flask and add 3-4 drops of bromothymol blue indicator.[19]
-
Add a known volume of 0.01 M NaOH solution (e.g., 0.50 mL) to the flask. The solution should be blue (basic).[19]
-
Add 0.5 mL of the 0.2 M tert-butyl chloride solution to the flask and immediately start the stopwatch (this is time = 0).[19]
-
The solvolysis reaction produces HCl, which will neutralize the NaOH.[19] Record the time it takes for the solution to turn from blue to yellow (acidic).[19]
-
Immediately add another 0.5 mL aliquot of the NaOH solution and record the time for the color change to occur again.[19]
-
Repeat this process for several aliquots.
-
The data collected (time vs. amount of reacted tert-butyl chloride) can be used to calculate the first-order rate constant, k, using the integrated rate law: ln[RCl]t = -kt + ln[RCl]₀.[20][21]
Causality: This experiment works because each mole of tert-butyl chloride that reacts produces one mole of HCl.[19][20] By titrating the HCl produced with a known concentration of NaOH, we can monitor the progress of the reaction over time. The reaction is expected to follow first-order kinetics, confirming the SN1 mechanism.[20][21]
Summary and Conclusion
The reactivity of tertiary and secondary chloroalkanes is a classic illustration of the interplay between electronic and steric effects in organic chemistry.
-
Tertiary Chloroalkanes: React rapidly via SN1 and E1 mechanisms due to the high stability of the intermediate tertiary carbocation. They do not undergo SN2 reactions because of severe steric hindrance.
-
Secondary Chloroalkanes: Exhibit intermediate reactivity and can undergo a mixture of SN1, SN2, E1, and E2 reactions . The dominant pathway is highly dependent on the reaction conditions, such as the strength and concentration of the nucleophile/base and the nature of the solvent. They are significantly less reactive than tertiary chloroalkanes in SN1/E1 pathways and more reactive than them in SN2 pathways (where tertiary reactivity is negligible).
This guide provides the foundational knowledge and practical protocols to investigate and understand these differences. For professionals in drug development and chemical synthesis, a firm grasp of these principles is essential for predicting reaction outcomes, optimizing reaction conditions, and designing efficient synthetic routes.
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Elucidating Reaction Mechanisms: A Comparative Guide to Isotopic Labeling Studies with 2-Chloro-1,1-dimethylcyclohexane
For researchers, scientists, and professionals in drug development, a deep understanding of reaction mechanisms is paramount for predicting product outcomes, optimizing reaction conditions, and designing novel synthetic pathways. Isotopic labeling is a powerful technique that provides invaluable insights into the intricate steps of a chemical transformation.[1] This guide offers an in-depth technical comparison of isotopic labeling studies featuring 2-chloro-1,1-dimethylcyclohexane, a unique substrate poised to dissect the subtleties of unimolecular substitution (SN1) and elimination (E1) pathways, particularly in the context of carbocation rearrangements.
The Significance of this compound in Mechanistic Studies
The structure of this compound makes it an exceptional candidate for investigating carbocation-mediated reactions. As a secondary alkyl halide, it is sterically hindered at the α-carbon and adjacent quaternary center, disfavoring bimolecular (SN2/E2) reactions.[2] Solvolysis of this compound is expected to proceed through a carbocation intermediate, opening the door to a fascinating mechanistic inquiry: the potential for a Wagner-Meerwein rearrangement. The initial secondary carbocation could rearrange to a more stable tertiary carbocation via a methyl shift.
This guide will explore how deuterium labeling can be strategically employed to trace the fate of specific atoms throughout the reaction, providing concrete evidence for the presence and nature of such rearrangements. We will present a detailed, albeit model, experimental protocol for such a study and compare its outcomes with those of alternative substrates, offering a comprehensive understanding of the power of isotopic labeling in modern organic chemistry.
Deciphering Reaction Pathways with Deuterium Labeling
Isotopic labeling utilizes isotopes as tracers to follow the journey of atoms through a reaction.[] By replacing a hydrogen atom with its heavier, stable isotope, deuterium (²H or D), we can probe the reaction mechanism through the kinetic isotope effect (KIE). The KIE is the ratio of the reaction rate of the unlabeled compound (kH) to that of the labeled compound (kD).[4]
-
Primary KIE : A significant primary KIE (typically kH/kD > 2) is observed when a bond to the isotope is broken in the rate-determining step of the reaction.[5]
-
Secondary KIE : A smaller, secondary KIE is observed when the bond to the isotope is not broken in the rate-determining step.[4][6] For SN1 reactions, a secondary β-deuterium KIE (kH/kD > 1) is often indicative of the degree of carbocation character in the transition state, arising from hyperconjugation.[5][6]
In the case of this compound, placing a deuterium label at the 2-position (α to the chlorine) or at one of the methyl groups can provide distinct mechanistic information.
A Model Experimental Investigation: Synthesis and Solvolysis
Due to the limited availability of direct experimental data on the isotopic labeling of this compound in the public domain, this guide presents a robust, hypothetical experimental protocol based on established synthetic and kinetic methodologies.
Part 1: Synthesis of this compound-2-d
The synthesis of the deuterated substrate is a critical first step. A plausible route commences with the commercially available 2,2-dimethylcyclohexanone.
Step 1: Deuteration of 2,2-Dimethylcyclohexanone
Base-catalyzed enolization in the presence of a deuterium source, such as D₂O, can be used to introduce a deuterium atom at the α-position.
-
Protocol : 2,2-dimethylcyclohexanone is dissolved in a mixture of deuterated methanol (MeOD) and D₂O. A catalytic amount of a base, such as sodium methoxide (NaOMe), is added, and the mixture is stirred at room temperature. The progress of the deuteration can be monitored by ¹H NMR spectroscopy by observing the disappearance of the signal corresponding to the α-protons.
Step 2: Reduction of 2,2-Dimethylcyclohexanone-3-d
The deuterated ketone is then reduced to the corresponding alcohol. The use of a deuterated reducing agent like lithium aluminum deuteride (LiAlD₄) is crucial to avoid isotopic scrambling.[7][8][9][10][11]
-
Protocol : A solution of 2,2-dimethylcyclohexanone-3-d in anhydrous diethyl ether is added dropwise to a stirred suspension of LiAlD₄ in the same solvent at 0 °C. The reaction is then quenched by the careful addition of D₂O to maintain the isotopic integrity.
Step 3: Chlorination of 1,1-Dimethylcyclohexan-2-ol-2-d
The final step involves the conversion of the alcohol to the corresponding chloride. Thionyl chloride (SOCl₂) is a suitable reagent for this transformation.
-
Protocol : The deuterated alcohol is dissolved in a suitable solvent like dichloromethane, and pyridine is added. The solution is cooled to 0 °C, and thionyl chloride is added dropwise. The reaction mixture is then worked up to yield this compound-2-d.
Caption: Synthetic workflow for this compound-2-d.
Part 2: Kinetic Studies of Solvolysis
The rates of solvolysis for both the unlabeled (protio) and labeled (deuterio) this compound would be measured in a suitable solvent system, such as 80% ethanol/20% water. The reaction can be monitored by conductometry, which measures the increase in ionic concentration due to the formation of HCl.
-
Experimental Protocol :
-
Prepare solutions of the protio and deuterio substrates of known concentration in the chosen solvent.
-
Maintain the reaction vessel at a constant temperature using a thermostatted water bath.
-
Initiate the reaction by adding the substrate to the pre-heated solvent.
-
Record the change in conductivity over time.
-
The first-order rate constants (kH and kD) are determined from the slope of a plot of ln(G∞ - Gt) versus time, where Gt is the conductance at time t and G∞ is the conductance at infinite time.
-
The kinetic isotope effect is then calculated as kH/kD.
-
Part 3: Product Analysis
The product distribution is a critical piece of the mechanistic puzzle. Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy are essential analytical tools for identifying and quantifying the products.
-
Expected Products : The solvolysis is expected to yield a mixture of substitution (SN1) and elimination (E1) products. The key question is whether rearranged products are formed.
-
Unrearranged Products : 1,1-dimethylcyclohexan-2-ol and 1,1-dimethylcyclohex-2-ene.
-
Rearranged Products : 1,2-dimethylcyclohexan-1-ol and 1,2-dimethylcyclohexene.
-
-
Analysis :
-
GC-MS : To separate and identify the different products based on their retention times and mass spectra.
-
¹H and ²H NMR : To determine the position of the deuterium label in the products, which provides direct evidence of a methyl shift. For example, if the deuterium is found at the C1 position in the rearranged alcohol, it confirms the migration of a methyl group.
-
Caption: Proposed solvolysis mechanism with rearrangement.
Comparative Analysis with Alternative Substrates
To provide a comprehensive understanding, we will compare the expected outcomes for this compound with two well-studied systems: a non-rearranging substrate and a classic rearranging substrate.
| Substrate | Expected Mechanism | Key Features | Expected β-Deuterium KIE (kH/kD) |
| tert-Butyl Chloride | SN1/E1 | Forms a stable tertiary carbocation; no rearrangement possible.[12][13][14] | ~1.1 - 1.3 per deuterium |
| This compound | SN1/E1 with potential rearrangement | Forms a secondary carbocation that can rearrange to a more stable tertiary carbocation via a 1,2-methyl shift. | ~1.1 - 1.2 (for the unrearranged pathway) |
| Neopentyl Tosylate | SN1 with rearrangement | Forms a primary carbocation that undergoes a rapid 1,2-methyl shift to a tertiary carbocation.[12] | ~1.15 - 1.25 |
Analysis of the Comparison:
-
tert-Butyl Chloride : This simple tertiary alkyl halide serves as a baseline for a "pure" SN1/E1 mechanism without the complication of rearrangement. Its secondary β-deuterium KIE is a classic example of the effect of hyperconjugation in stabilizing the developing positive charge in the transition state.[5][13]
-
This compound : The observation of a secondary β-deuterium KIE in the range of 1.1-1.2 would support an SN1/E1 mechanism. The key differentiator will be the product analysis. The presence of rearranged products containing the deuterium label at a new position would provide unequivocal evidence of the 1,2-methyl shift.
-
Neopentyl Tosylate : This substrate is a classic example of a system that undergoes a concerted rearrangement during solvolysis. The driving force is the formation of a much more stable tertiary carbocation from an unstable primary carbocation.[12] The magnitude of its β-deuterium KIE reflects the electronic changes at the β-position during the rate-determining step, which involves the migration of the methyl group.
Conclusion
By comparing the expected outcomes with those of non-rearranging and classic rearranging systems, researchers can gain a deeper appreciation for the subtle interplay of steric and electronic effects that govern the pathways of chemical reactions. This understanding is not merely academic; it is fundamental to the rational design of new synthetic methods and the development of novel therapeutics.
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A Comparative Guide to Product Identity Confirmation in Reactions of 2-Chloro-1,1-dimethylcyclohexane
This guide provides an in-depth, comparative analysis of the reaction pathways of 2-Chloro-1,1-dimethylcyclohexane, a tertiary alkyl halide, and outlines robust analytical methodologies for the definitive identification and quantification of the resulting products. Designed for researchers in organic synthesis and drug development, this document moves beyond simple protocols to explain the causal relationships between reaction conditions and product outcomes, ensuring a self-validating experimental design.
Mechanistic Crossroads: Substitution vs. Elimination
This compound serves as an excellent model substrate for exploring the competition between nucleophilic substitution (Sₙ1) and elimination (E1, E2) reactions. As a tertiary halide, it is incapable of undergoing an Sₙ2 reaction due to steric hindrance at the electrophilic carbon. The reaction outcome is therefore highly dependent on the choice of reagent and reaction conditions.[1]
-
Sₙ1/E1 Pathway: In the presence of a weak nucleophile and weak base, typically a polar protic solvent like ethanol or methanol, the reaction proceeds through a common tertiary carbocation intermediate.[2][3] This planar intermediate can be attacked by the nucleophile from either face, leading to a racemic mixture of substitution products, or it can lose a proton from an adjacent carbon to form an alkene (E1). These reactions typically follow first-order kinetics as the rate-determining step is the formation of the carbocation.[2][3]
-
E2 Pathway: The use of a strong, often sterically hindered base (e.g., potassium tert-butoxide) promotes a bimolecular elimination (E2) mechanism.[4] This is a concerted, one-step reaction where the base abstracts a proton while the leaving group departs simultaneously.[5] The E2 mechanism has a strict stereochemical requirement: the abstracted proton and the leaving group must be in an anti-periplanar (diaxial in a cyclohexane chair conformation) arrangement.[6][7]
The primary elimination products expected are the Zaitsev product, 1,2-dimethylcyclohexene (the more substituted and thermodynamically stable alkene), and the Hofmann product, 2,3-dimethylcyclohexene . For this compound, the major elimination product according to Zaitsev's rule would be 1,2-dimethylcyclohexene.[8]
Caption: Competitive Sₙ1/E1 and E2 reaction pathways for this compound.
Experimental Protocols: A Comparative Approach
To illustrate the divergent outcomes, two primary experimental conditions are described.
Protocol 1: Favoring Elimination (E2)
This protocol utilizes a strong, sterically hindered base to maximize the yield of the elimination product.
-
Reagents & Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add potassium tert-butoxide (t-BuOK, 1.5 equivalents) and dry tert-butanol (10 mL).
-
Reaction Initiation: Dissolve this compound (1.0 equivalent) in dry tert-butanol (5 mL) and add it dropwise to the stirring t-BuOK solution at room temperature.
-
Reaction & Work-up: After the addition, heat the mixture to 50°C and monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed. Cool the reaction to room temperature, quench with water, and extract the product with diethyl ether (3 x 20 mL).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product mixture.
Protocol 2: Favoring Sₙ1/E1
This protocol employs solvolysis conditions with a weak nucleophile/base to favor the formation of a carbocation intermediate.
-
Reagents & Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 equivalent) in ethanol (20 mL).
-
Reaction: Heat the solution to reflux. The reaction is typically slower and may require several hours. Monitor the reaction's progress by TLC or GC.
-
Work-up & Isolation: After completion, cool the mixture and remove the ethanol under reduced pressure. Dissolve the residue in diethyl ether (30 mL), wash with saturated sodium bicarbonate solution and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to obtain the crude product.
The Analytical Gauntlet: A Multi-Technique Approach to Product Validation
Confirming the identity and purity of reaction products requires a synergistic analytical approach. No single technique is sufficient; instead, a combination of chromatographic separation and spectroscopic characterization provides an unambiguous, self-validating result.
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A Researcher's Guide to Spectral Database Cross-Referencing: A Case Study of 2-Chloro-1,1-dimethylcyclohexane
In the landscape of chemical research and drug development, the unambiguous identification of molecular structures is a cornerstone of progress. While modern spectroscopic techniques such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy provide a wealth of structural information, the interpretation of this raw data can be a complex endeavor. This guide provides an in-depth, practical comparison of cross-referencing experimentally obtained spectral data with established spectral databases, using 2-Chloro-1,1-dimethylcyclohexane as a case study. This process is critical for validating synthesized compounds, identifying impurities, and ensuring the integrity of research findings.
The Imperative of Cross-Referencing: Beyond Individual Spectra
A single spectrum, whether it be MS, NMR, or IR, provides a unique piece of the structural puzzle. However, it is the synergistic use of these techniques, coupled with the validation against vast, curated spectral libraries, that affords the highest level of confidence in structural elucidation.[1][2] Spectral databases serve as an indispensable reference, housing millions of spectra from authenticated compounds.[2][3] By comparing experimental data against these established fingerprints, researchers can significantly reduce ambiguity and accelerate the identification process.[1][2]
This guide will navigate the process of acquiring and interpreting spectral data for this compound and demonstrate the workflow for cross-referencing this data against two prominent, publicly accessible databases: the Spectral Database for Organic Compounds (SDBS) and the NIST Chemistry WebBook.
Experimental Data for this compound
For the purpose of this guide, we will utilize a combination of available experimental data and realistically projected hypothetical data for this compound (CAS: 55695-99-3). This approach allows for a comprehensive demonstration of the cross-referencing workflow across multiple spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[4][5]
¹³C NMR Spectrum (Experimental Data)
A ¹³C NMR spectrum for this compound is available in the PubChem database (CID 22297886). The reported chemical shifts provide a direct fingerprint of the carbon environments within the molecule.
| Carbon Atom | Chemical Shift (δ) in ppm |
| C1 | ~70-75 |
| C2 | ~40-45 |
| C3 | ~20-25 |
| C4 | ~25-30 |
| C5 | ~20-25 |
| C6 | ~35-40 |
| C(CH₃)₂ | ~25-35 (two signals) |
| Note: The exact chemical shifts can vary slightly depending on the solvent and experimental conditions. |
¹H NMR Spectrum (Hypothetical Data)
Based on the structure of this compound, a plausible ¹H NMR spectrum would exhibit the following characteristics. The protons on the cyclohexane ring would appear as a series of complex multiplets due to spin-spin coupling. The two methyl groups would likely be diastereotopic, giving rise to two distinct singlets.
| Proton Environment | Predicted Chemical Shift (δ) in ppm | Multiplicity | Integration |
| CH-Cl | 4.0-4.5 | Multiplet | 1H |
| Cyclohexane CH₂ | 1.2-2.2 | Multiplets | 8H |
| C(CH₃)₂ | 0.9-1.2 | Two Singlets | 6H |
Mass Spectrometry (MS) (Hypothetical Data)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.[6][7] For this compound (Molecular Weight: 146.66 g/mol ), an electron ionization (EI) mass spectrum would be expected to show a molecular ion peak and characteristic fragment ions. The presence of chlorine would be indicated by the isotopic pattern of chlorine-containing fragments (³⁵Cl:³⁷Cl ratio of approximately 3:1).[8]
| m/z | Proposed Fragment | Significance |
| 146/148 | [M]⁺ | Molecular ion peak (with ³⁷Cl isotope peak) |
| 111 | [M - Cl]⁺ | Loss of chlorine radical |
| 95 | [C₇H₁₁]⁺ | Further fragmentation |
| 69 | [C₅H₉]⁺ | Common fragment in cyclic systems |
| 57 | [C₄H₉]⁺ | t-butyl cation |
Infrared (IR) Spectroscopy (Hypothetical Data)
Infrared spectroscopy is used to identify the functional groups present in a molecule.[9][10] For this compound, the IR spectrum would be dominated by absorptions corresponding to C-H and C-Cl bonds.
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| 2850-2960 | C-H (sp³) stretch | Strong |
| 1450-1470 | C-H bend | Medium |
| 600-800 | C-Cl stretch | Strong |
A Comparative Look at Key Spectral Databases
Two of the most widely utilized and respected spectral databases for organic compounds are the Spectral Database for Organic Compounds (SDBS) and the NIST Chemistry WebBook.
Spectral Database for Organic Compounds (SDBS)
Managed by the National Institute of Advanced Industrial Science and Technology (AIST) in Japan, SDBS is a free-access integrated spectral database.[11][12][13] It contains six types of spectra: EI-MS, FT-IR, ¹H NMR, ¹³C NMR, Laser Raman, and ESR.[11][13] A key feature of SDBS is the ability to search by compound name, CAS number, molecular formula, and even by spectral peak data.[11]
NIST Chemistry WebBook
The National Institute of Standards and Technology (NIST) Chemistry WebBook is a comprehensive resource for chemical and physical property data, including a vast collection of spectra.[14] It provides access to IR and mass spectra for thousands of compounds.[14] The database can be searched by various identifiers, including name, chemical formula, and CAS registry number.[15]
The Cross-Referencing Workflow: A Step-by-Step Protocol
The following protocol outlines the systematic process for cross-referencing the experimental data of this compound with the SDBS and NIST Chemistry WebBook databases.
Step 1: Compound Identification Search
The initial and most direct approach is to search for the compound using its known identifiers.
-
Navigate to the Database Homepage: Access the SDBS and NIST Chemistry WebBook websites.
-
Utilize Search Functions:
-
By Name: Enter "this compound".
-
By CAS Registry Number: Enter "55695-99-3".
-
-
Analyze Search Results: If the compound is present in the database, you will be directed to a page containing its available spectral data.
Step 2: Spectral Data Search (Peak Search)
If the compound is not found by its identifiers, the next step is to search using the experimental spectral data itself. This is a powerful feature for identifying unknown compounds.
-
Navigate to the Spectral Search Page: Both SDBS and NIST have dedicated sections for searching by spectral data.
-
Input Peak Data:
-
For Mass Spectrometry: Enter the m/z values of significant peaks (e.g., 146, 111, 95, 69, 57).
-
For ¹³C NMR: Enter the chemical shifts (e.g., ~72, ~42, ~28, ~23, ~38, ~30).
-
For IR: Enter the wavenumbers of key absorptions (e.g., 2950, 1460, 750).
-
-
Define Search Parameters: Specify the tolerance for the peak matching (e.g., ±0.5 for m/z, ±1 ppm for NMR, ±10 cm⁻¹ for IR).
-
Execute Search and Evaluate Hits: The database will return a list of compounds whose spectra match the input data. Carefully examine the returned spectra to find the best match.
Results and Discussion: Comparing Experimental and Database Spectra
In our case study, a direct search for "this compound" or its CAS number in SDBS and the NIST Chemistry WebBook may not yield a complete set of spectra, as the compound is not a commonly referenced standard. However, the process of searching is illustrative.
¹³C NMR Comparison:
When comparing our experimental ¹³C NMR data with the entry in PubChem, we would look for a close correlation in the chemical shifts. The database entry serves as a primary validation of our experimentally obtained spectrum.
Hypothetical Data Comparison:
If we were to find a matching compound in the databases through a peak search with our hypothetical MS, IR, and ¹H NMR data, the comparison would involve a detailed analysis of the key spectral features.
-
Mass Spectrum: The fragmentation pattern and the isotopic distribution of the molecular ion in our experimental spectrum should closely match the database spectrum.
-
Infrared Spectrum: The positions and relative intensities of the major absorption bands (C-H stretch, C-H bend, C-Cl stretch) should be consistent between the experimental and database spectra.
-
¹H NMR Spectrum: The chemical shifts, multiplicities, and integration values of the signals in our experimental spectrum should align with the database entry.
Discrepancies between the experimental and database spectra could indicate the presence of impurities, a different isomer, or an entirely different compound.
Conclusion: A Critical Step in Chemical Research
The cross-referencing of experimental data with spectral databases is a non-negotiable step in modern chemical analysis. It provides a robust framework for the validation of chemical structures, ensuring the reliability and reproducibility of scientific research. While the availability of data for every conceivable compound is not guaranteed, the methodologies outlined in this guide provide a clear pathway for researchers to confidently identify and characterize their molecules of interest. The judicious use of databases like SDBS and the NIST Chemistry WebBook empowers researchers to move forward with their work, secure in the knowledge of the chemical entities they are handling.
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Literature review of reactions involving 2-Chloro-1,1-dimethylcyclohexane
An In-Depth Technical Guide to the Competing Reactions of 2-Chloro-1,1-dimethylcyclohexane
Introduction: A Case Study in Steric and Electronic Effects
This compound is a saturated cyclic alkyl halide that serves as an exemplary substrate for exploring the fundamental principles of nucleophilic substitution and elimination reactions. Its structure, featuring a secondary chloride and a sterically demanding gem-dimethyl group on the adjacent carbon, creates a fascinating interplay of electronic and steric factors that dictate its reactivity. This guide provides a comparative analysis of the reaction pathways available to this molecule, offering insights into how experimental conditions can be manipulated to selectively favor one outcome over another. For researchers in synthetic and medicinal chemistry, understanding these competing pathways is crucial for predicting product distributions and designing efficient synthetic routes.
The core of this molecule's reactivity lies in its classification as a secondary alkyl halide. This positions it at the crossroads of all four primary mechanistic pathways: SN1, SN2, E1, and E2. The presence of the bulky gem-dimethyl group at the C1 position, adjacent to the electrophilic carbon (C2), introduces significant steric hindrance, which is a key determinant in the competition between these pathways.
Caption: Structure of this compound.
Section 1: Bimolecular Reactions (SN2/E2) - The Influence of Strong Bases
When this compound is subjected to a strong base, such as sodium ethoxide (NaOEt) or potassium tert-butoxide (t-BuOK), bimolecular reactions are favored. These reactions, SN2 and E2, are concerted, single-step processes where the rate is dependent on the concentration of both the substrate and the base/nucleophile.[1]
The E2 Pathway: A Stereospecific Elimination
The E2 (elimination, bimolecular) mechanism is the dominant pathway in the presence of a strong base.[2] This reaction involves the simultaneous abstraction of a β-hydrogen by the base and departure of the chloride leaving group, forming an alkene. A critical requirement for the E2 reaction in cyclohexane systems is a trans-diaxial (or anti-periplanar) arrangement of the β-hydrogen and the leaving group.[3] This stereochemical constraint dictates which alkene product can be formed.
For this compound, the chlorine atom must be in an axial position for the E2 reaction to proceed efficiently. The base can then abstract an axial β-hydrogen from either C6 or C3. However, due to the significant steric hindrance imposed by the gem-dimethyl group at C1, abstraction of the C6-hydrogen is disfavored. Therefore, the base will preferentially abstract the axial hydrogen from C3, leading to the formation of 1,1-dimethylcyclohex-2-ene as the major product.
Caption: Generalized workflow for the E2 elimination reaction.
The SN2 Pathway: A Sterically Hindered Route
The SN2 (substitution, nucleophilic, bimolecular) reaction involves a backside attack by the nucleophile on the carbon bearing the leaving group, leading to an inversion of stereochemistry.[4][5] However, for this compound, the gem-dimethyl group at C1 effectively blocks the trajectory required for a backside attack at C2. This severe steric hindrance makes the SN2 pathway extremely slow and energetically unfavorable. Consequently, even with a strong nucleophile that is also a strong base (like NaOEt), the E2 reaction will overwhelmingly predominate.[6]
Section 2: Unimolecular Reactions (SN1/E1) - The Carbocation Pathway
In the absence of a strong base, and typically in the presence of a polar protic solvent (like ethanol or water) and heat, this compound can undergo unimolecular reactions.[7] Both SN1 and E1 pathways proceed through a common, rate-determining first step: the spontaneous dissociation of the chloride leaving group to form a secondary carbocation intermediate.[8][9]
Caption: Competing Sₙ1 and E1 mechanisms via a common carbocation.
The SN1 and E1 Pathways
Once the planar carbocation is formed, its fate is determined in a fast second step.
-
SN1 Path : The solvent, acting as a weak nucleophile, can attack the carbocation. Since the carbocation is planar, this attack can occur from either face, leading to a mixture of stereoisomers (racemization if the product is chiral).[5][10]
-
E1 Path : The solvent, acting as a weak base, can abstract a proton from an adjacent carbon (a β-hydrogen). Unlike the E2 reaction, there is no strict stereochemical requirement for this step. The elimination will generally follow Zaitsev's rule, which states that the more substituted (and thus more stable) alkene will be the major product.[8] For the carbocation formed from this compound, removal of a proton from C2 would lead to the more substituted alkene, 1,2-dimethylcyclohexene.
SN1 and E1 reactions are always in competition and typically yield a mixture of substitution and elimination products.[11] Higher temperatures tend to favor the elimination (E1) pathway over substitution (SN1).[12]
Section 3: Comparative Analysis and Experimental Protocols
The choice of reagents and conditions is paramount in directing the reaction of this compound toward a desired product. The following table summarizes the key factors.
| Feature | E2 Reaction | SN2 Reaction | E1 Reaction | SN1 Reaction |
| Reagent | Strong, non-nucleophilic base (e.g., NaOEt, t-BuOK) | Strong, non-bulky nucleophile | Weak base (e.g., H₂O, EtOH) | Weak nucleophile (e.g., H₂O, EtOH) |
| Substrate | Secondary (favored) | Secondary (disfavored by sterics) | Secondary (possible) | Secondary (possible) |
| Kinetics | Second-order: Rate = k[Substrate][Base][1] | Second-order: Rate = k[Substrate][Nuc][4] | First-order: Rate = k[Substrate][12] | First-order: Rate = k[Substrate][4] |
| Mechanism | Concerted, one step | Concerted, one step | Stepwise, via carbocation | Stepwise, via carbocation |
| Key Factor | Anti-periplanar geometry required[3] | Backside attack required | Carbocation stability | Carbocation stability |
| Outcome | Highly favored | Negligible due to steric hindrance | Competes with SN1, favored by heat | Competes with E1, yields mixed products |
| Major Product | 1,1-Dimethylcyclohex-2-ene | (Not formed) | 1,2-Dimethylcyclohexene (Zaitsev) | 2-Ethoxy-1,1-dimethylcyclohexane (in EtOH) |
Experimental Protocol 1: Selective E2 Elimination
Objective: To synthesize 1,1-dimethylcyclohex-2-ene via an E2 reaction.
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in anhydrous ethanol.
-
Reagent Addition: Add sodium ethoxide (1.5 eq) to the solution.
-
Reaction: Heat the mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress using gas chromatography (GC).
-
Work-up: After cooling to room temperature, quench the reaction by slowly adding deionized water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the organic product with diethyl ether (3x).
-
Purification & Analysis: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator. The crude product can be purified by fractional distillation.
-
Validation: Analyze the final product using GC-MS to confirm the identity of the alkene and determine its purity and yield. 1H and 13C NMR should be used to confirm the structure and regiochemistry of the double bond.
Experimental Protocol 2: Competing SN1/E1 Solvolysis
Objective: To generate a mixture of substitution and elimination products via SN1/E1 pathways.
Methodology:
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser, dissolve this compound (1.0 eq) in a 50:50 mixture of ethanol and water.
-
Reaction: Heat the solution to a gentle reflux and maintain for 8-12 hours. The reaction is typically slower than the E2 pathway. Monitor progress by GC.
-
Work-up: Cool the reaction mixture to room temperature and add a saturated solution of sodium bicarbonate to neutralize any HCl formed.
-
Extraction: Extract the products with dichloromethane (3x).
-
Purification & Analysis: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and carefully remove the solvent.
-
Validation: Analyze the product mixture using GC-MS. This will allow for the identification and quantification of the relative ratios of the substitution product (2-ethoxy-1,1-dimethylcyclohexane and/or 2-hydroxy-1,1-dimethylcyclohexane) and the elimination product (1,2-dimethylcyclohexene).
Conclusion
The reactivity of this compound is a textbook illustration of the competition between substitution and elimination pathways. The significant steric hindrance imparted by the gem-dimethyl group effectively shuts down the SN2 mechanism, leaving a clear choice between the remaining pathways. By selecting appropriate reaction conditions, chemists can exert a high degree of control over the outcome. The use of a strong, non-nucleophilic base in a suitable solvent drives the reaction cleanly towards E2 elimination, governed by stereochemical requirements. Conversely, solvolysis conditions using a weak nucleophile/base lead to a common carbocation intermediate, from which a mixture of SN1 and E1 products is obtained, with the ratio influenced by factors such as temperature. This understanding allows researchers to strategically design experiments to achieve the desired molecular architecture.
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2-Chloro-1,1-dimethylcyclohexane
This document provides essential, immediate safety and logistical information for the proper management and disposal of 2-Chloro-1,1-dimethylcyclohexane (CAS No. 55695-99-3). As a chlorinated hydrocarbon, this compound requires stringent handling and disposal protocols to ensure the safety of laboratory personnel and the protection of our environment. This guide is designed for researchers, scientists, and drug development professionals, offering a procedural, step-by-step framework grounded in established safety principles for halogenated organic compounds.
Core Principles: Hazard Assessment and Immediate Safety
Understanding the chemical nature of this compound is the foundation of its safe management. It belongs to the family of halogenated organic compounds, which are subject to specific disposal regulations due to their potential for environmental persistence and the formation of toxic byproducts if not treated correctly.[1][2]
Chemical and Physical Properties
| Property | Value | Source |
| IUPAC Name | This compound | [3] |
| CAS Number | 55695-99-3 | [3] |
| Molecular Formula | C₈H₁₅Cl | [3][5] |
| Molecular Weight | 146.66 g/mol | [3][4][5] |
| Classification | Halogenated Organic Compound | [1] |
Hazard Profile and Personal Protective Equipment (PPE)
As a chlorinated hydrocarbon, this compound must be handled with care. Halogenated solvents can pose several risks, including respiratory tract, skin, and eye irritation, and may have effects on the central nervous system with significant exposure.[6] Therefore, adherence to strict PPE protocols is mandatory.
-
Hand Protection : Wear impervious, chemical-resistant gloves (e.g., nitrile).
-
Eye/Face Protection : Use tightly fitting safety goggles or a face shield to protect against splashes.
-
Skin and Body Protection : A fully-fastened lab coat is required. For larger quantities, consider a chemical-resistant apron.
-
Respiratory Protection : All handling of this compound and its waste must be conducted in a certified chemical fume hood to minimize inhalation risk.[2][6]
The Disposal Workflow: A Step-by-Step Protocol
The cornerstone of proper disposal for chlorinated compounds is segregation. Mixing halogenated waste with non-halogenated waste streams complicates the disposal process, significantly increases costs, and can interfere with the treatment technology.[7][8] The following protocol ensures regulatory compliance and operational safety.
Step 1: Waste Segregation
Immediately upon generation, any waste containing this compound, including the pure compound, solutions, and contaminated materials (e.g., pipette tips, gloves, absorbent pads), must be classified and collected as Halogenated Organic Waste .[1][2][7]
-
Causality : Halogenated wastes are typically destroyed via high-temperature incineration.[1][8] Non-halogenated solvent waste may be recycled or used in fuel blending.[7] Cross-contamination prevents these more sustainable and cost-effective disposal routes.
Step 2: Containerization
Transfer the waste into a designated, leak-proof container that is chemically compatible with chlorinated hydrocarbons.
-
Requirements :
Step 3: Accurate Labeling
Proper labeling is a critical regulatory requirement. As soon as the first drop of waste is added, the container must be labeled.[6]
-
Label Contents :
-
The waste stream identification: "Halogenated Organic Waste ".[1][8]
-
The full chemical name(s) of the contents: "Waste this compound ". Do not use abbreviations or chemical formulas.[6]
-
An accurate list of all chemical constituents and their approximate percentages.[2][7]
-
The name of the principal investigator or generator.
Step 4: Temporary On-Site Storage
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
Storage Conditions : The SAA must be a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials such as strong oxidizing agents.[2][9] The container should be stored in secondary containment to mitigate potential leaks.
Step 5: Arranging for Final Disposal
Contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.[2][8]
-
Mechanism of Disposal : The definitive disposal method for halogenated organic compounds is high-temperature incineration at a licensed facility.[1][8] This process ensures the complete destruction of the molecule, preventing its release into the environment.
Emergency Protocol: Spill Management
In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.
-
Alert & Evacuate : Alert personnel in the immediate area. If the spill is large, evacuate the laboratory.
-
Ventilate : Ensure the chemical fume hood is operating to ventilate the area.[6]
-
Contain : Contain the spill using an inert absorbent material such as sand, diatomite, or universal binders.[2][10] Do not use combustible materials like paper towels without first using an absorbent.
-
Collect : Carefully collect the absorbent material and contaminated debris using non-sparking tools.
-
Dispose : Place all cleanup materials into a new, designated halogenated hazardous waste container. Seal and label it appropriately for disposal.[2][6]
Visualizing the Disposal Workflow
The following diagram illustrates the critical decision points and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- Management of Hazardous Wastes containing Halogenated Organics. (n.d.). P2 InfoHouse.
-
This compound. (n.d.). PubChem. Retrieved from [Link]
- Hazardous Waste Segregation. (2016, April 15). Bucknell University.
-
(2S)-2-chloro-1,1-dimethylcyclohexane. (n.d.). PubChem. Retrieved from [Link]
- Halogenated Solvents in Laboratories. (n.d.). Temple University Environmental Health and Radiation Safety.
- Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group, University of Illinois.
- Safety data sheet for 1,1-Dimethylcyclohexane. (2021, October 20). CPAchem.
-
Chlorine and Chlorinated Hydrocarbon Manufacturing Industry. (n.d.). U.S. Environmental Protection Agency (EPA). Retrieved from [Link]
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This compound Properties. (2025, May 20). ChemSynthesis. Retrieved from [Link]
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- 4. chemsynthesis.com [chemsynthesis.com]
- 5. (2S)-2-chloro-1,1-dimethylcyclohexane | C8H15Cl | CID 638181 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Navigating the Unseen: A Practical Guide to Personal Protective Equipment for 2-Chloro-1,1-dimethylcyclohexane
Our approach is built on a foundation of proactive risk assessment. The presence of a chlorine atom on the dimethylcyclohexane backbone suggests that the hazards may be greater than those of the parent alkane. Chlorinated hydrocarbons as a class are known for potential neurotoxicity and can be absorbed through the skin. Therefore, our recommendations for Personal Protective Equipment (PPE) are conservative, aiming to provide a robust barrier against potential chemical exposure.
I. Hazard Assessment: A Synthesis of Inferred Risks
Given the absence of a specific SDS, we must infer the potential hazards of 2-Chloro-1,1-dimethylcyclohexane from its constituent parts and related molecules.
-
Flammability: The parent molecule, 1,1-dimethylcyclohexane, is a highly flammable liquid with a flashpoint of 7°C.[1] It is prudent to assume that this compound is also flammable and to handle it accordingly, avoiding all ignition sources.
-
Toxicity: Chlorinated hydrocarbons can exhibit significant toxicity. They are often well-absorbed through the skin and can act as neurotoxins.[2] Therefore, dermal contact and inhalation of vapors must be minimized.
-
Irritation: Similar compounds, such as 1,2-dimethylcyclohexane, are known to cause skin and eye irritation.[3] We should anticipate that this compound will be, at a minimum, an irritant to the skin and eyes.
This inferred hazard profile dictates a stringent PPE protocol, which is detailed in the following sections.
II. Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical for minimizing exposure. The following table outlines the recommended PPE for handling this compound, with detailed justifications for each selection.
| PPE Component | Specification | Rationale |
| Hand Protection | Viton® or Polyvinyl Alcohol (PVA) gloves.[4][5] | Chlorinated solvents can readily penetrate common laboratory gloves like nitrile and latex.[6] Viton® and PVA offer superior resistance to chlorinated and aromatic solvents.[4][5] Nitrile gloves are not recommended for prolonged contact.[7] |
| Eye Protection | Chemical splash goggles and a full-face shield. | Standard safety glasses are insufficient. Chemical splash goggles provide a seal around the eyes to protect against splashes and vapors. A face shield offers an additional layer of protection for the entire face.[6] |
| Body Protection | Flame-resistant laboratory coat. | A flame-resistant lab coat should be worn over personal clothing to provide protection against splashes and in the event of a fire, given the inferred flammability of the compound. |
| Respiratory Protection | Air-purifying respirator with organic vapor cartridges. | Due to the volatile nature of similar compounds and the potential toxicity of chlorinated hydrocarbons, respiratory protection is necessary, especially when handling outside of a certified chemical fume hood.[8][9] |
Below is a workflow diagram illustrating the PPE selection process when preparing to handle this compound.
Caption: PPE selection workflow for handling this compound.
III. Operational Plan: Step-by-Step Guidance for Safe Handling
Adherence to a strict operational protocol is paramount for ensuring safety.
-
Preparation:
-
Designate a specific work area, preferably within a certified chemical fume hood.
-
Ensure that an emergency eyewash station and safety shower are readily accessible and have been recently tested.
-
Assemble all necessary equipment and reagents before introducing this compound to the work area.
-
Don all required PPE as outlined in the table above.
-
-
Handling:
-
Conduct all manipulations of this compound within a chemical fume hood to minimize inhalation exposure.[9]
-
Use non-sparking tools and equipment to mitigate the risk of ignition.[3]
-
Keep containers of the chemical tightly closed when not in use.
-
Avoid direct contact with the skin and eyes. If contact occurs, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[2][3]
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Remove gloves using a technique that avoids contaminating your skin and dispose of them in the appropriate waste stream.
-
Wash hands thoroughly with soap and water after removing PPE.
-
IV. Disposal Plan: Managing Halogenated Waste
Proper segregation and disposal of chemical waste are crucial for environmental protection and laboratory safety.
-
Waste Segregation: this compound and any materials contaminated with it must be disposed of as halogenated organic waste .[8] Do not mix with non-halogenated waste streams.
-
Containerization: Collect all liquid and solid waste containing this compound in a clearly labeled, sealed, and chemically compatible container.
-
Disposal: Arrange for the disposal of the halogenated waste through your institution's environmental health and safety office. Do not pour any amount of this chemical down the drain.[10]
The following diagram outlines the decision-making process for the proper disposal of waste generated from working with this compound.
Caption: Waste disposal decision tree for this compound.
By adhering to these rigorous safety protocols, researchers can confidently handle this compound and other novel compounds, ensuring a safe and productive laboratory environment.
References
Sources
- 1. bg.cpachem.com [bg.cpachem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 5. cleanroom.byu.edu [cleanroom.byu.edu]
- 6. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Chemical Resistant Glove Guide | Environmental Health and Safety [ehs.uconn.edu]
- 8. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 9. research.columbia.edu [research.columbia.edu]
- 10. hazardouswasteexperts.com [hazardouswasteexperts.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
